cis-1,2-Diethylcyclopropane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14 |
|---|---|
Molecular Weight |
98.19 g/mol |
IUPAC Name |
(1R,2S)-1,2-diethylcyclopropane |
InChI |
InChI=1S/C7H14/c1-3-6-5-7(6)4-2/h6-7H,3-5H2,1-2H3/t6-,7+ |
InChI Key |
AKOVCHSGJHQHEH-KNVOCYPGSA-N |
Isomeric SMILES |
CC[C@H]1C[C@H]1CC |
Canonical SMILES |
CCC1CC1CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of cis-1,2-Diethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-1,2-diethylcyclopropane is a saturated, cyclic organic molecule with the chemical formula C7H14.[1] As a derivative of cyclopropane, its chemical behavior is profoundly influenced by the inherent ring strain of the three-membered carbocycle. This guide provides a comprehensive overview of the chemical properties of this compound, focusing on its structure, stereochemistry, physical and spectroscopic characteristics, reactivity, and synthesis. Understanding these properties is crucial for its potential application as a building block in organic synthesis and drug development, where the cyclopropane motif is often employed to introduce conformational rigidity and modulate biological activity.
Molecular Structure and Stereoisomerism
The defining feature of this compound is the arrangement of the two ethyl groups on the same side of the cyclopropane ring. This cis-configuration distinguishes it from its stereoisomer, trans-1,2-diethylcyclopropane, where the ethyl groups are on opposite sides of the ring.
The cyclopropane ring itself is a planar, rigid structure with C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This deviation results in substantial angle strain and bent "banana" bonds, which impart a high degree of p-character to the C-C bonds, making them more reactive than typical alkane C-C bonds.
The cis-disposition of the two bulky ethyl groups introduces additional steric strain (also known as van der Waals strain) due to their spatial proximity. This steric hindrance makes the cis-isomer less stable than the trans-isomer. Experimental studies on the enthalpies of formation have quantified this energy difference, revealing that this compound is approximately 1.1 kcal/mol less stable than its trans counterpart.[2] This inherent strain energy is a key determinant of its chemical reactivity.
Caption: Ball-and-stick representation of cis- and trans-1,2-diethylcyclopropane.
Physical and Spectroscopic Properties
Table 1: Physical Properties of cis-1,2-Dimethylcyclopropane (as a proxy for this compound)
| Property | Value | Source |
| Molecular Formula | C5H10 | [3] |
| Molecular Weight | 70.13 g/mol | [3][4] |
| Boiling Point | 37 °C | [4][5] |
| Density | 0.693 g/cm³ | [5] |
| Refractive Index | 1.3829 (at 20 °C) | [3] |
Spectroscopic Data
Detailed spectroscopic data for this compound is scarce. The following sections describe the expected spectroscopic features based on the known spectra of related cyclopropane derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex due to the diastereotopic nature of the methylene protons in the ethyl groups and the cyclopropane ring protons. The cyclopropyl protons typically appear in the upfield region of the spectrum (around 0.2-1.0 ppm) due to the shielding effect of the ring current. The ethyl group protons would appear as a triplet for the methyl protons and a quartet for the methylene protons, though these signals would likely be more complex due to diastereotopicity. For comparison, in cis-1,2-dimethylcyclopropane, the methyl protons and the ring protons give rise to distinct signals.[6]
¹³C NMR Spectroscopy: The carbon NMR spectrum of this compound is expected to show three distinct signals: one for the methyl carbons, one for the methylene carbons of the ethyl groups, and one for the cyclopropyl ring carbons. The cyclopropyl carbons are characteristically found at a high field (typically -5 to 20 ppm) due to the high s-character of the C-H bonds and the ring strain.[7]
Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak (M+) at m/z = 98. The fragmentation pattern is expected to involve the loss of ethyl radicals (M-29) and other smaller alkyl fragments, leading to characteristic peaks in the spectrum. The fragmentation is driven by the desire to relieve ring strain.[8][9]
Reactivity and Reaction Mechanisms
The high ring strain of the cyclopropane ring in this compound is the primary driver of its reactivity. Reactions that lead to the opening of the three-membered ring are energetically favorable.
Thermal Isomerization
Upon heating, this compound can undergo thermal isomerization to its more stable trans-isomer. This process occurs through a diradical intermediate formed by the homolytic cleavage of a C-C bond in the ring. The activation energy for this process is significant, but the reaction proceeds to favor the thermodynamically more stable trans-isomer.
Caption: Thermal isomerization of cis- to trans-1,2-diethylcyclopropane.
Ring-Opening Reactions
This compound can undergo a variety of ring-opening reactions, often initiated by electrophiles, radicals, or transition metals. For example, reaction with hydrogen halides (HX) can lead to the formation of halogenated alkanes. Catalytic hydrogenation with hydrogen gas and a metal catalyst (e.g., Pd, Pt) will also open the ring to form n-heptane.
Synthesis of this compound
The most common and stereospecific method for the synthesis of cis-1,2-disubstituted cyclopropanes is the Simmons-Smith reaction .[10] This reaction involves the treatment of a cis-alkene with a carbenoid reagent, typically generated from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)). The reaction is a concerted cycloaddition, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product.
To synthesize this compound, the starting material would be cis-3-hexene.
Caption: Synthesis of this compound via the Simmons-Smith reaction.
Experimental Protocol: Simmons-Smith Cyclopropanation of cis-3-Hexene
The following is a representative protocol for the synthesis of this compound based on the general Simmons-Smith reaction.
Materials:
-
Zinc dust
-
Copper(I) chloride
-
cis-3-Hexene
-
Diiodomethane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add zinc dust and a small amount of copper(I) chloride. Heat the mixture gently under a stream of nitrogen to activate the zinc, forming the zinc-copper couple. Allow the flask to cool to room temperature.
-
Reaction Setup: Add anhydrous diethyl ether to the flask containing the activated zinc-copper couple.
-
Addition of Reactants: A solution of cis-3-hexene and diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension of the zinc-copper couple. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and filtered to remove unreacted zinc. The filtrate is then washed with a saturated aqueous solution of ammonium chloride to quench any remaining organozinc species. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by distillation, and the resulting crude product is purified by fractional distillation to yield pure this compound.
Self-Validation: The stereochemical purity of the product can be confirmed by ¹H NMR spectroscopy, where the absence of signals corresponding to the trans-isomer would indicate a successful stereospecific synthesis. The overall purity can be assessed by GC analysis.
Applications in Drug Development and Research
The cyclopropane ring is a valuable motif in medicinal chemistry. Its rigid structure can lock a molecule into a specific conformation, which can be beneficial for binding to a biological target. The introduction of a cyclopropane ring can also improve metabolic stability and alter the lipophilicity of a drug candidate. This compound, with its specific stereochemistry and potential for further functionalization, can serve as a chiral building block for the synthesis of complex molecules with potential therapeutic applications.
Conclusion
This compound is a fascinating molecule whose chemistry is dominated by the strain inherent in its three-membered ring and the steric interactions of its cis-disposed ethyl groups. While experimental data on its physical and spectroscopic properties are limited, its reactivity and synthesis are well-understood through analogy with related compounds and established synthetic methodologies like the Simmons-Smith reaction. As the demand for novel molecular scaffolds in drug discovery continues to grow, a thorough understanding of the chemical properties of molecules like this compound will be invaluable for the design and synthesis of the next generation of therapeutic agents.
References
- Study.com. Cis-1,2-dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. How can you account for this difference? Which of the two compounds is more stable?. [Link]
- Pearson+. The heat of combustion of cis-1,2-dimethylcyclopropane is larger.... [Link]
- Stenutz. cis-1,2-dimethylcyclopropane. [Link]
- YouTube. [Chemistry] cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. H. [Link]
- Wikipedia. 1,2-Dimethylcyclopropane. [Link]
- Chegg. Solved Outline syntheses of (a) this compound. [Link]
- Brainly. How many 1H NMR signals would cis-1,2-dimethylcyclopropane give?. [Link]
- SciTech Connect. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings. [Link]
- PubChem. This compound. [Link]
- Wikipedia. Simmons–Smith reaction. [Link]
- National Center for Biotechnology Information. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
- Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr. [Link]
- National Center for Biotechnology Information.
- OrgoSolver.
- Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. [Link]
- Defense Technical Information Center. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
- Reddit. Finding unique H-1 NMR signals. [Link]
- NIST. This compound. [Link]
- Royal Society of Chemistry. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). [Link]
- Chemguide.
- ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]
- Doc Brown's Chemistry.
Sources
- 1. This compound | C7H14 | CID 6427134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | OSTI.GOV [osti.gov]
- 3. 1,2-Dimethylcyclopropane - Wikipedia [en.wikipedia.org]
- 4. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cis-1,2-dimethylcyclopropane [stenutz.eu]
- 6. brainly.com [brainly.com]
- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to cis-1,2-Diethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1,2-Diethylcyclopropane is a saturated hydrocarbon featuring a cyclopropane ring with two ethyl groups oriented on the same side of the ring plane. This strained cyclic alkane, while not as prevalent in commercial applications as some of its derivatives, serves as a valuable molecular scaffold and building block in organic synthesis. Its unique stereochemistry and inherent ring strain offer chemists a platform for stereospecific transformations and the introduction of conformational rigidity in larger molecules. This guide provides a comprehensive overview of this compound, focusing on its synthesis, characterization, and safe handling, tailored for professionals in chemical research and development.
Core Molecular Information
The fundamental identification and properties of this compound are crucial for any laboratory work.
| Property | Value | Source |
| CAS Number | 71032-67-2 | [1] |
| Molecular Formula | C₇H₁₄ | [2] |
| Molecular Weight | 98.19 g/mol | [2] |
| IUPAC Name | (1R,2S)-1,2-diethylcyclopropane | [2] |
Synthesis of this compound
The primary and most effective method for the stereospecific synthesis of this compound is the Simmons-Smith cyclopropanation of cis-3-hexene. This reaction is renowned for its fidelity in preserving the stereochemistry of the starting alkene.[3] The Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the traditional zinc-copper couple, often provides improved yields and reproducibility.[3][4]
Reaction Principle
The Simmons-Smith reaction involves the formation of an organozinc carbenoid intermediate, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc source.[5] This carbenoid then transfers a methylene group (:CH₂) to the alkene in a concerted, stereospecific manner. The cis-configuration of the starting cis-3-hexene is thus directly translated to the cis-configuration of the resulting 1,2-diethylcyclopropane.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol (Furukawa Modification)
This protocol is a representative procedure for the Simmons-Smith cyclopropanation of an alkene.[5]
Materials:
-
cis-3-Hexene (1.0 eq)
-
Diethylzinc (Et₂Zn) (2.0 eq)
-
Diiodomethane (CH₂I₂) (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of cis-3-hexene (1.0 eq) in anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 eq) to the stirred solution under a nitrogen atmosphere.
-
To this mixture, add diiodomethane (2.0 eq) dropwise via the dropping funnel over a period of 30 minutes. Caution: The reaction can be exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Note: Due to the volatility of the product, use minimal heating during solvent removal.
Purification
Given the volatile nature of this compound, purification is best achieved by fractional distillation or preparative gas chromatography (GC). For small-scale laboratory preparations, preparative GC is the method of choice to obtain high-purity samples.
Spectroscopic Characterization
Due to the lack of publicly available experimental spectra for this compound, the following characterization data is predicted based on the known spectra of analogous compounds, primarily cis-1,2-dimethylcyclopropane.[6]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to be complex due to the diastereotopic nature of the methylene protons on both the ethyl groups and the cyclopropane ring.
-
-CH₃ (ethyl groups): A triplet in the upfield region, likely around 0.9-1.1 ppm.
-
-CH₂- (ethyl groups): A complex multiplet, likely a quartet of doublets or a more intricate pattern, in the range of 1.2-1.5 ppm.
-
-CH- (cyclopropyl protons): A complex multiplet in the upfield region, characteristic of cyclopropyl protons, expected around 0.3-0.7 ppm.
-
-CH₂- (cyclopropyl proton): The methylene proton on the cyclopropane ring will likely appear as a complex multiplet in the very upfield, and potentially negative, chemical shift region of -0.2 to 0.2 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is anticipated to show three distinct signals.
-
-CH₃ (ethyl groups): A signal in the aliphatic region, expected around 13-16 ppm.
-
-CH₂- (ethyl groups): A signal also in the aliphatic region, likely around 20-25 ppm.
-
-CH- (cyclopropyl carbons): A signal for the methine carbons of the cyclopropane ring, expected in the range of 15-20 ppm.
-
-CH₂- (cyclopropyl carbon): The methylene carbon of the cyclopropane ring is expected to be the most upfield signal, likely in the range of 5-10 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by C-H stretching and bending vibrations.
-
C-H stretching (sp³ carbons): Strong absorptions in the 2850-3000 cm⁻¹ region.
-
Cyclopropane ring vibrations: Characteristic absorptions around 3080 cm⁻¹ (C-H stretch) and near 1020 cm⁻¹ (ring deformation).
-
-CH₂- scissoring and -CH₃ bending: Absorptions in the 1450-1470 cm⁻¹ region.
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z = 98. Key fragmentation patterns would involve the loss of methyl (M-15) and ethyl (M-29) radicals, leading to prominent peaks at m/z = 83 and 69, respectively. Further fragmentation of the cyclopropane ring would also be observed.
Safety and Handling
This compound is a volatile and flammable hydrocarbon. Appropriate safety precautions must be taken during its synthesis and handling.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coats, and chemical-resistant gloves are mandatory.[8]
-
Handling of Reagents:
-
Diethylzinc: Is pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere (e.g., nitrogen or argon) using syringe and cannula techniques.
-
Diiodomethane: Is a dense, toxic liquid. Avoid inhalation and skin contact.
-
-
Waste Disposal: All chemical waste, especially those containing organozinc residues, must be collected in designated, properly labeled containers for hazardous waste disposal. Do not dispose of down the drain.[9]
Caption: Key safety protocols for handling this compound and its synthetic reagents.
Conclusion
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 252321, Cis-1,2-dimethylcyclopropane.
- Cheméo (2023). Chemical Properties of Cyclopropane, 1,2-dimethyl-, cis- (CAS 930-18-7).
- NROChemistry (n.d.). Simmons-Smith Reaction.
- Cheméo (2023). Chemical Properties of this compound (CAS 71032-67-2).
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6427134, this compound.
- Brainly (2023). How many 1H NMR signals would cis-1,2-dimethylcyclopropane give?.
- Le-gros, G. G., et al. (2019). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal, 25(55), 12751-12755.
- SynArchive (n.d.). Simmons-Smith Reaction.
- ResearchGate (n.d.). Figure S2 1 H NMR spectrum of racemic diethyl-1,2-cyclopropane....
- Wikipedia (2023). Simmons–Smith reaction.
- Doc Brown's Chemistry (n.d.). 13C nmr spectrum of cyclopropane C3H6.
- Chemistry LibreTexts (2020). Safety.
- Organic Chemistry Data (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Defense Technical Information Center (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLO PROPANE DERIVATES.
- Columbia University Environmental Health & Safety (n.d.). FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications.
- Harrison, D. C. (2019, May 11). OC#12 Safe Handling Of Hydrocarbons [Video]. YouTube. [Link].
- Wikipedia (2023). Mercury (element).
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H14 | CID 6427134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Simmons-Smith Cyclopropanation Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 6. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. research.columbia.edu [research.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Molecular Structure of cis-1,2-Diethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure of cis-1,2-diethylcyclopropane, a fascinating molecule that serves as a cornerstone for understanding stereochemistry and conformational dynamics in cyclic systems. By delving into its synthesis, spectroscopic signature, and theoretical modeling, we aim to equip researchers with the foundational knowledge necessary for its application in complex molecular design and drug development.
Introduction: The Significance of the Cyclopropane Ring in Molecular Design
Cyclopropane rings are not merely structural curiosities; they are potent tools in the arsenal of medicinal chemists and material scientists. The inherent ring strain of the three-membered ring, a consequence of the significant deviation from the ideal sp³ bond angle of 109.5° to the constrained 60° of the cyclopropane ring, imparts unique electronic and conformational properties.[1] This strain energy influences the reactivity and three-dimensional arrangement of substituted cyclopropanes, making them valuable as rigid scaffolds, conformational locks, or bioisosteric replacements for other chemical groups in drug candidates.[2] this compound, with its defined stereochemistry, offers a model system to explore the subtle interplay of steric and electronic effects that govern the behavior of this important structural motif.
Stereochemistry and Chirality: Defining the "cis" Configuration
The designation "cis" in this compound specifies the relative orientation of the two ethyl substituents on the cyclopropane ring. Both ethyl groups are positioned on the same face of the ring. This arrangement results in a molecule that possesses a plane of symmetry and is therefore achiral, despite having two stereocenters.
The IUPAC name for this compound is cis-(1S,2R)-1,2-diethylcyclopropane, and its CAS Registry Number is 71032-67-2.[3][4] The molecular formula is C₇H₁₄, and it has a molecular weight of approximately 98.19 g/mol .[3][4]
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ | PubChem[3], NIST WebBook[4] |
| Molecular Weight | 98.19 g/mol | PubChem[3] |
| IUPAC Name | cis-(1S,2R)-1,2-diethylcyclopropane | PubChem[3] |
| CAS Number | 71032-67-2 | NIST WebBook[4] |
Conformational Analysis: A Deeper Look at the Three-Dimensional Structure
While the cyclopropane ring itself is rigid, the ethyl substituents introduce conformational flexibility. The rotation around the carbon-carbon bonds of the ethyl groups leads to various staggered and eclipsed conformations. The relative energies of these conformers are dictated by steric interactions between the ethyl groups and the cyclopropane ring.
In this compound, steric hindrance between the two adjacent ethyl groups is a significant factor.[5] This leads to a preferred conformation where the ethyl groups are oriented away from each other to minimize van der Waals repulsion. Computational modeling, such as that performed using Density Functional Theory (DFT), can provide valuable insights into the potential energy surface and the most stable conformations of the molecule.
A study on the enthalpies of formation of cis- and trans-1,2-diethylcyclopropane found the cis isomer to be 1.1 kcal/mol less stable than the trans isomer, a direct consequence of the increased steric strain in the cis configuration.[6]
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for the structural elucidation and verification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the connectivity and stereochemistry of this compound.
-
¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to be relatively simple. The protons on the cyclopropane ring will exhibit distinct chemical shifts and coupling constants. The cis relationship between the vicinal protons on the ring typically results in a larger coupling constant compared to the trans isomer. The protons of the ethyl groups (CH₂ and CH₃) will appear as a quartet and a triplet, respectively, due to coupling with their neighbors. For the analogous cis-1,2-dimethylcyclopropane, two distinct ¹H NMR signals are observed, one for the methyl protons and another for the cyclopropane ring protons, reflecting the different chemical environments.[7]
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule: one for the methyl carbons, one for the methylene carbons, and one for the methine carbons of the cyclopropane ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule. The C-H stretching vibrations of the cyclopropane ring typically appear at a higher frequency (around 3000-3100 cm⁻¹) compared to those of alkanes (2850-2960 cm⁻¹).[10] The presence of the ethyl groups will also give rise to characteristic C-H stretching and bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural information.[11]
Synthesis of this compound: A Methodological Overview
The stereoselective synthesis of substituted cyclopropanes is a well-established field in organic chemistry.[12][13] A common and effective method for the preparation of cis-1,2-disubstituted cyclopropanes is the Simmons-Smith reaction or a related variant.
Experimental Protocol: Simmons-Smith Cyclopropanation
This protocol outlines a general procedure for the synthesis of this compound from cis-3-hexene. The choice of a cis-alkene is crucial for obtaining the cis-disubstituted cyclopropane.
Materials:
-
cis-3-Hexene
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn) or Zinc-Copper couple (Zn(Cu))
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of cis-3-hexene in anhydrous diethyl ether.
-
Reagent Addition: A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the stirred solution of the alkene.
-
Cyclopropanating Agent: The cyclopropanating agent, either a solution of diethylzinc in a hydrocarbon solvent or a pre-activated zinc-copper couple, is then added portion-wise or dropwise at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Diethylzinc is pyrophoric and moisture-sensitive, necessitating the use of an inert atmosphere.
-
Anhydrous Solvents: The reagents are sensitive to water, which would quench the reaction.
-
Stereospecificity: The Simmons-Smith reaction is stereospecific; a cis-alkene will yield a cis-substituted cyclopropane.
Computational Modeling and Theoretical Insights
Computational chemistry provides a powerful avenue to complement experimental studies. Quantum mechanical calculations can be employed to:
-
Determine the optimized geometry and bond parameters of this compound.
-
Calculate the relative energies of different conformers.
-
Predict NMR chemical shifts and coupling constants.
-
Simulate vibrational spectra (IR and Raman).
These theoretical predictions can be compared with experimental data to validate the structural assignment and provide a deeper understanding of the molecule's properties.
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow from starting materials to the structural characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Conclusion
The molecular structure of this compound, while seemingly simple, encapsulates fundamental principles of stereochemistry, conformational analysis, and synthetic methodology. A thorough understanding of its properties, gained through a combination of spectroscopic analysis, synthesis, and computational modeling, provides a solid foundation for the rational design of more complex molecules in drug discovery and materials science. This guide has aimed to provide a comprehensive and technically sound overview to aid researchers in their exploration of this important chemical entity.
References
- Solved Outline syntheses of (a) this compound | Chegg.com. (2023). Chegg. [Link]
- How many 1H NMR signals would cis-1,2-dimethylcyclopropane give? - Brainly. (2023). Brainly. [Link]
- Supporting Inform
- cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem. (n.d.).
- Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications. (2003).
- A New Synthesis of Cyclopropanes1 | Journal of the American Chemical Society. (1958).
- This compound | C7H14 | CID 6427134 - PubChem. (n.d.).
- This compound - the NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]
- The substituted cyclopropane motifs and representative bioactive... - ResearchGate. (2023).
- New synthetic protocol for stereoselective synthesis of diethyl 1,2-dicyano-3-alkyl-(aryl)cyclopropane-1,2-dicarboxylate - ResearchGate. (2017).
- Structure determination of cyclopropane-substituted acids by mass spectrometry. (1977). The Journal of Organic Chemistry. [Link]
- Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | SciTech Connect - OSTI.gov. (1984).
- Solved than trans-1,2- 4. Cis-1,2-dimethylcyclopropane is | Chegg.com. (2019). Chegg. [Link]
- 1,2-Dimethylcyclopropane - Wikipedia. (n.d.). Wikipedia. [Link]
- Alkane - Wikipedia. (n.d.). Wikipedia. [Link]
- NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC. (1963).
- Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) - Dalal Institute. (n.d.). Dalal Institute. [Link]
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H14 | CID 6427134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. Solved than trans-1,2- 4. Cis-1,2-dimethylcyclopropane is | Chegg.com [chegg.com]
- 6. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | OSTI.GOV [osti.gov]
- 7. brainly.com [brainly.com]
- 8. pure.uva.nl [pure.uva.nl]
- 9. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Alkane - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Stereoisomerism of 1,2-Diethylcyclopropane
Abstract
The cyclopropane ring is a structurally significant motif in medicinal chemistry and materials science, imparting conformational rigidity and unique electronic properties. The stereochemical arrangement of substituents on this three-membered ring profoundly influences molecular geometry, polarity, and biological interactions. This technical guide provides a comprehensive examination of the stereoisomerism of 1,2-diethylcyclopropane, a model system for understanding chirality and diastereomerism in disubstituted cyclopropanes. We will explore the structural nuances of its stereoisomers, their relative thermodynamic stabilities, methods for their synthesis and separation, and key spectroscopic techniques for their characterization. This document is intended for researchers, chemists, and drug development professionals who leverage stereochemical control to achieve desired molecular properties and functions.
Foundational Principles: Stereoisomerism in 1,2-Disubstituted Cyclopropanes
Unlike acyclic alkanes, the cyclopropane ring has a planar or near-planar structure that severely restricts rotation around its carbon-carbon bonds. This rigidity is the origin of geometric isomerism in substituted cyclopropanes. For a 1,2-disubstituted cyclopropane, the substituents can be located on the same side of the ring plane (cis) or on opposite sides (trans).
The analysis of stereoisomerism extends beyond simple geometric considerations to include chirality. The presence of chiral centers—carbon atoms attached to four different groups—can lead to the existence of non-superimposable mirror images known as enantiomers.
In the specific case of 1,2-diethylcyclopropane, the carbons C1 and C2 are potential chiral centers. The molecule has a total of three stereoisomers, which arise from the interplay between geometric isomerism and chirality.[1][2]
-
cis-1,2-Diethylcyclopropane : The two ethyl groups are on the same side of the cyclopropane ring. Despite having two stereocenters, this molecule is achiral. It possesses a plane of symmetry (passing through the C3 carbon and bisecting the C1-C2 bond) that makes it a meso compound. A meso compound is superimposable on its mirror image.
-
trans-1,2-Diethylcyclopropane : The two ethyl groups are on opposite sides of the ring. This configuration lacks a plane of symmetry, rendering the molecule chiral. It exists as a pair of non-superimposable mirror images, or enantiomers: (1R,2R)-1,2-diethylcyclopropane and (1S,2S)-1,2-diethylcyclopropane.
The relationship between the cis isomer and either of the trans isomers is that of diastereomers—stereoisomers that are not mirror images of each other.
// Relationships Trans_R -> Trans_S [label="Enantiomers", dir=both, color="#EA4335", fontcolor="#EA4335"]; Cis_Meso -> Trans_R [label="Diastereomers", color="#4285F4", fontcolor="#4285F4"]; Cis_Meso -> Trans_S [label="Diastereomers", color="#4285F4", fontcolor="#4285F4"]; } axdot Figure 1: Stereochemical relationships of 1,2-diethylcyclopropane isomers.
Thermodynamic Stability and Physicochemical Properties
The strained nature of the cyclopropane ring is a dominant factor in its chemistry. Steric interactions between substituents further influence the relative stability of its isomers. In 1,2-disubstituted cyclopropanes, the cis isomer typically experiences greater steric strain due to the eclipsing or near-eclipsing interactions of the substituents.[3]
Experimental calorimetric studies have quantified this energy difference for 1,2-diethylcyclopropane. The cis isomer is approximately 1.1 kcal/mol less stable than the trans isomer, a direct consequence of increased steric repulsion between the two ethyl groups on the same face of the ring.[4]
| Property | This compound | trans-1,2-Diethylcyclopropane | Data Source(s) |
| Molecular Formula | C₇H₁₄ | C₇H₁₄ | [5][6] |
| Molecular Weight | 98.19 g/mol | 98.19 g/mol | [5][6] |
| Stereochemical Nature | Meso (Achiral) | Racemic Mixture (Chiral) | [7] |
| Relative Stability | Less Stable | More Stable | [4] |
| Enthalpy of Formation (ΔfH°gas) | -48.07 ± 1.55 kJ/mol | -52.72 ± 1.55 kJ/mol | [4][8] |
| CAS Registry Number | 71032-67-2 | 71032-66-1 | [6][9] |
Synthesis and Stereoisomer Separation
The synthesis of 1,2-diethylcyclopropane typically involves the cyclopropanation of an alkene. The stereochemical outcome of the reaction is highly dependent on the chosen synthetic methodology.
General Synthesis via Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and reliable method for generating cyclopropanes from alkenes. It involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which adds to the double bond. The reaction with (E)-3-hexene will yield the trans isomers, while reaction with (Z)-3-hexene will produce the cis isomer. This stereospecificity is a key feature, where the stereochemistry of the starting alkene dictates the stereochemistry of the cyclopropane product.
Chiral Resolution of trans Enantiomers
Since the synthesis from an achiral alkene yields a racemic mixture of the trans enantiomers, their separation is necessary to study the properties of the individual enantiomers. This process is known as chiral resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.[10]
The principle behind this separation lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. These complexes have different energies and stabilities, leading to different retention times on the chromatographic column.
-
Column Selection : Choose a suitable chiral stationary phase. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD, Chiralcel OJ), are often effective for resolving non-polar compounds like substituted cyclopropanes.[10]
-
Mobile Phase Preparation : Prepare a mobile phase consisting of a mixture of hexane and a polar modifier like 2-propanol. The ratio is critical for achieving separation and must be optimized empirically (e.g., starting with 99:1 hexane:2-propanol).
-
Sample Preparation : Dissolve the racemic mixture of trans-1,2-diethylcyclopropane in the mobile phase at a low concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions :
-
Flow Rate : Set a typical analytical flow rate (e.g., 0.5 - 1.0 mL/min).
-
Detection : Use a UV detector at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector, as cyclopropanes lack strong chromophores.
-
Temperature : Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible retention times.
-
-
Injection and Elution : Inject the sample and monitor the chromatogram. The two enantiomers will elute as separate peaks if the resolution is successful.
-
Optimization : If separation is incomplete, adjust the mobile phase composition (e.g., increase or decrease the percentage of 2-propanol) or change the flow rate to optimize the resolution factor (Rₛ).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the stereoisomers of 1,2-diethylcyclopropane. The chemical shifts and coupling constants of the protons are highly sensitive to their stereochemical environment.
-
This compound : Due to the plane of symmetry, the molecule will exhibit a simpler ¹H NMR spectrum than the trans isomers. The two ethyl groups are chemically equivalent, as are the two methine protons (C1-H and C2-H). The protons on the C3 carbon are also equivalent. This symmetry reduces the total number of unique signals.[11]
-
trans-1,2-Diethylcyclopropane : In the chiral trans isomers, the lack of a symmetry plane results in a more complex spectrum. The two ethyl groups are equivalent, but the protons within the CH₂ group of the ethyl substituent are diastereotopic and will likely show different chemical shifts and couple to each other. The methine and cyclopropyl ring protons will also have distinct signals.[12]
A detailed analysis of the number of signals and their splitting patterns allows for unambiguous assignment of the cis and trans configurations.
Relevance in Drug Development and Materials Science
The principles governing the stereoisomerism of 1,2-diethylcyclopropane are directly applicable to the design of more complex molecules. The cyclopropane ring is used as a bioisostere for double bonds or other small rings to improve metabolic stability, lipophilicity, and binding affinity.
-
Conformational Constraint : By locking substituents into specific cis or trans orientations, chemists can enforce a particular conformation required for biological activity, thereby increasing potency and reducing off-target effects.[13]
-
Stereo-Defined Scaffolds : The ability to synthesize and separate stereoisomers allows for the creation of stereo-defined libraries of compounds for screening. The biological activity often resides in only one enantiomer of a chiral pair, making chiral synthesis and resolution critical aspects of modern drug discovery.
Conclusion
The stereoisomerism of 1,2-diethylcyclopropane serves as a quintessential model for understanding the fundamental principles of geometric and optical isomerism in cyclic systems. The existence of a meso cis isomer and a chiral pair of trans enantiomers highlights the profound impact of molecular symmetry. A thorough understanding of their relative stabilities, coupled with robust synthetic and analytical methodologies for their separation and characterization, provides chemists with the essential tools to control three-dimensional molecular architecture. This control is paramount in fields ranging from medicinal chemistry to polymer science, where function is inextricably linked to form.
References
- Wikipedia. (n.d.). 1,2-Dimethylcyclopropane.
- Brainly. (2023, May 15). How many total possible stereoisomers are there for 1,2-dimethylcyclopropane? Count pairs of enantiomers.
- Study.com. (n.d.). Draw all the possible stereoisomers for 1, 2-dimethylcyclopropane.
- National Institute of Standards and Technology. (n.d.). 1,2-Dimethylcyclopropane. In NIST Chemistry WebBook.
- Infinity Learn. (n.d.). The number of stereoisomers possible for 1,2- dimethylcyclopropane is.
- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
- Xia, L., Zhou, S., Tang, M., Lin, L., & Deng, M. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Se Pu, 17(1), 43-45.
- Wiberg, K. B., Lupton, E. C., Jr., Wasserman, D. J., de Meijere, A., & Kass, S. R. (1984). Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cis- and trans-bicyclo(6.1.0)nonane. Structural effects on energies of cyclopropane rings. Journal of the American Chemical Society, 106(6), 1740–1744.
- National Institute of Standards and Technology. (n.d.). Gas phase thermochemistry data for this compound. In NIST Chemistry WebBook.
- Britannica. (n.d.). 1,2-dimethylcyclopropane. In Britannica.
- Brainly. (2023, June 10). How many 1H NMR signals would cis-1,2-dimethylcyclopropane give?.
- ResearchGate. (n.d.). Figure S2 1 H NMR spectrum of racemic diethyl-1,2-cyclopropane....
- National Institute of Standards and Technology. (n.d.). trans-1,2-Dimethylcyclopropane. In NIST Chemistry WebBook.
- SpectraBase. (n.d.). trans-1,2-Dimethyl-cyclopropane - Optional[13C NMR] - Chemical Shifts.
- National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). trans-1,2-Diethyl-cyclopropane. In PubChem Compound Database.
- Study.com. (n.d.). How many 1H NMR signals does the given dimethylcyclopropane show?.
- Cheméo. (n.d.). Chemical Properties of trans-1,2-Diethyl-cyclopropane (CAS 71032-66-1).
- Quora. (2018, November 15). How many proton NMR of signals are given by trans 1,2-dimethylcyclopane?.
- BenchChem. (n.d.). An In-depth Technical Guide to the Stereoisomers of 1,2-dibromocyclopropane.
- Guidechem. (n.d.). CIS-1,2-DIMETHYLCYCLOPROPANE 930-18-7 wiki.
- YouTube. (2025, August 13). [Chemistry] cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. H.
- YouTube. (2023, October 10). Drawing All Possible Stereoisomers For 1,2-dimethylcyclopropane.
- YouTube. (2024, October 22). The number of stereoisomers possible for 1,2-dimethyl cyclopropane.
- YouTube. (2022, October 6). The number of stereoisomers possible for 1,2 -dimethyl cyclopropane is: [JEE Main-2021] (a) One....
- Guidechem. (n.d.). This compound 71032-67-2 wiki.
- ResearchGate. (2025, August 7). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).
- National Center for Biotechnology Information. (n.d.). 1,2-Diethylcyclopropane. In PubChem Compound Database.
Sources
- 1. homework.study.com [homework.study.com]
- 2. The number of stereoisomers possible for 1,2- dimethylcyclopropane is [infinitylearn.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | OSTI.GOV [osti.gov]
- 5. This compound [webbook.nist.gov]
- 6. trans-1,2-Diethyl-cyclopropane | C7H14 | CID 6427133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. britannica.com [britannica.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound | C7H14 | CID 6427134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brainly.com [brainly.com]
- 12. quora.com [quora.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Ring Strain Energy of cis-1,2-Diethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane motif, despite its inherent ring strain, is a cornerstone in modern medicinal chemistry, offering a unique combination of structural rigidity and metabolic stability.[1][2][3] Understanding the energetic landscape of substituted cyclopropanes is therefore critical for rational drug design. This technical guide provides a comprehensive analysis of the ring strain energy in cis-1,2-diethylcyclopropane. We delve into the fundamental principles of angle and torsional strain that govern this small ring system, outline the definitive experimental and computational methodologies for its quantification, and analyze the specific conformational factors that define the energetic properties of the cis-isomer. This document serves as a foundational resource for scientists leveraging strained ring systems to address complex challenges in drug discovery and development.
The Fundamental Basis of Ring Strain in Cyclopropanes
Ring strain is a form of instability that arises when bond angles in a cyclic molecule deviate from their ideal values.[4] This phenomenon is most pronounced in small rings like cyclopropane and results from a combination of angle strain and torsional strain.[4][5]
Historical Context: Baeyer Strain Theory
In 1885, Adolf von Baeyer first proposed that the instability of cyclic compounds was due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°.[6][7] For cyclopropane, a planar triangle with 60° internal angles, this theory predicted a massive deviation and, consequently, high instability.[6][8] While foundational, Baeyer's theory had limitations, notably its assumption that all rings were planar.[7][9][10] This assumption breaks down for larger rings like cyclohexane, which adopts a strain-free, non-planar "chair" conformation.[7][9]
Modern Understanding: Angle and Torsional Strain
The total ring strain in cyclopropane, experimentally determined to be approximately 27.6-28 kcal/mol, is now understood to originate from two primary sources:[8][11][12]
-
Angle Strain (Baeyer Strain): This is the energy required to compress the C-C-C bond angles from the ideal 109.5° for sp³ hybridized carbon to the geometrically required 60°.[8] This severe compression leads to poor overlap of the sp³ hybrid orbitals, resulting in weaker, more reactive "bent" bonds.[5][8]
-
Torsional Strain (Pitzer Strain): This strain arises from the eclipsing interactions of adjacent substituents.[4][13][14] In cyclopropane, the planar structure forces all hydrogen atoms on adjacent carbons into a fully eclipsed conformation, contributing significantly to the overall strain energy.[8][12] It is estimated that this accounts for at least 9 kcal/mol of the total strain.[8]
Quantifying Ring Strain Energy
The strain energy of a cycloalkane is determined by comparing its actual heat of combustion to a theoretical, strain-free reference value.[15]
The Definitive Method: Combustion Calorimetry
The most accurate method for determining ring strain is by measuring the molar heat of combustion (ΔH°c) using a bomb calorimeter.[5][15] The principle is that any stored strain energy within the molecule will be released as additional heat upon complete combustion, resulting in a higher ΔH°c value than that of a comparable unstrained molecule.[4][11][16]
The calculation involves these key steps:
-
Measure ΔH°c: The heat of combustion for the target cycloalkane, (CH₂)n, is measured experimentally.
-
Establish a Reference: The heat of combustion for a "strain-free" CH₂ group is established from long-chain, acyclic alkanes, which is approximately 157.4 kcal/mol.[11][17]
-
Calculate Strain per CH₂: The difference between the experimental ΔH°c per CH₂ group of the cycloalkane and the strain-free reference value gives the strain energy per methylene group.[11]
-
Calculate Total Strain: This value is then multiplied by the number of carbons in the ring to yield the total ring strain energy.[11]
Total Strain Energy = [(ΔH°c / n) - 157.4 kcal/mol] * n
Where 'n' is the number of carbon atoms in the ring.
Case Study: The Strain Energy of this compound
The introduction of substituents onto the cyclopropane ring adds another layer of complexity: steric strain. This arises from repulsive interactions between the substituent groups.
Influence of Substituents: Steric Interactions
In 1,2-disubstituted cyclopropanes, the relative orientation of the substituents (cis or trans) is critical.
-
trans-Isomers: The substituents are on opposite faces of the ring, minimizing steric repulsion.
-
cis-Isomers: The substituents are on the same face of the ring, forcing them into close proximity. This creates significant steric strain due to van der Waals repulsion, which adds to the inherent angle and torsional strain of the ring.
This effect is well-documented. For example, the heat of combustion of cis-1,2-dimethylcyclopropane is known to be larger than that of its trans isomer, indicating the cis isomer is less stable due to this additional steric strain.[18][19] This principle directly applies to 1,2-diethylcyclopropane. The two ethyl groups in the cis configuration are eclipsed, leading to a higher energy state compared to the trans isomer where they are anti-periplanar.[20]
Experimental Data and Analysis
Direct experimental data from oxygen bomb calorimetry provides the most reliable measure of strain. A study by Wiberg et al. determined the enthalpies of formation for both cis- and trans-1,2-diethylcyclopropane.[21] The key finding was that the cis-isomer is 1.1 kcal/mol less stable than the trans-isomer .[21] This energy difference is a direct quantification of the steric strain imposed by the two adjacent ethyl groups on the same face of the cyclopropane ring.
| Compound | Isomer | Relative Stability (kcal/mol) | Key Strain Contributors |
| Cyclopropane | - | (Baseline) | Angle, Torsional |
| trans-1,2-Diethylcyclopropane | trans | -1.1 | Angle, Torsional |
| This compound | cis | 0 | Angle, Torsional, Steric |
| (Data referenced from Wiberg et al., 1984)[21] |
This additional 1.1 kcal/mol of strain in the cis isomer is a critical parameter for computational models and for predicting the conformational preferences and reactivity of molecules containing this moiety.
Detailed Protocol: Determination of Strain Energy via Bomb Calorimetry
To ensure trustworthy and reproducible data, a rigorous, self-validating protocol for combustion calorimetry must be employed.
Step-by-Step Methodology:
-
System Calibration:
-
A pellet of benzoic acid (a primary thermochemical standard) of known mass (approx. 1g) is combusted.
-
The observed temperature rise (ΔT) is used to calculate the total heat capacity (C_cal) of the calorimeter assembly (bomb, water, stirrer, etc.).[22] This step is crucial as it validates the instrument's response.
-
-
Sample Preparation:
-
A sample of high-purity this compound is accurately weighed into a sample crucible.
-
A known length of nickel-chromium fuse wire is attached to the bomb electrodes, touching the sample.
-
-
Bomb Assembly and Combustion:
-
The sealed bomb is purged and then filled with high-purity oxygen to approximately 30 atm.[23]
-
The bomb is submerged in a known quantity of water in the calorimeter jacket.
-
The system is allowed to reach thermal equilibrium.
-
The sample is ignited by passing a current through the fuse wire.
-
-
Data Acquisition and Analysis:
-
The temperature of the water is recorded at precise intervals before and after ignition until a stable final temperature is reached.
-
The gross heat liberated (q_total) is calculated using the calibrated heat capacity (C_cal) and the corrected temperature change (ΔT).
-
Corrections are applied for the heat of combustion of the fuse wire and the heat of formation of nitric acid (from residual N₂ in the bomb).
-
The corrected heat of combustion is normalized to a per-mole basis to yield the standard heat of combustion (ΔH°c).
-
The final strain energy is calculated as previously described.
-
Implications in Drug Discovery and Medicinal Chemistry
The cyclopropyl group is a "versatile player" in drug design, with 18 new chemical entities containing this motif approved by the FDA in a recent decade.[1] Its utility stems from several key properties imparted by its strained structure:
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][24] This can increase a drug's half-life and reduce potential drug-drug interactions.[3][24]
-
Conformational Rigidity: The planar and rigid nature of the ring can lock a molecule into a bioactive conformation, enhancing its binding potency and selectivity for a biological target.[2][3] This reduces off-target effects and contributes to a more favorable entropic profile upon binding.[2]
-
Bioisosteric Replacement: The cyclopropyl group is often used as a rigid bioisostere for alkenes or gem-dimethyl groups, allowing medicinal chemists to fine-tune physicochemical properties like solubility and lipophilicity while maintaining or improving biological activity.[1]
Understanding the energetic cost of introducing substituents, such as the 1.1 kcal/mol of steric strain in this compound, is vital. This energy penalty influences the preferred three-dimensional shape of the drug molecule, which in turn dictates its interaction with the target protein. By accurately modeling these strain energies, drug designers can more effectively predict binding affinities and optimize lead compounds for enhanced efficacy and safety.
Conclusion
The total ring strain of this compound is a composite of the inherent angle and torsional strain of the three-membered ring, augmented by a quantifiable steric strain. Experimental determination by combustion calorimetry has shown that the eclipsed orientation of the two ethyl groups in the cis configuration destabilizes the molecule by 1.1 kcal/mol relative to its trans counterpart.[21] This specific energetic value is not merely an academic curiosity; it is a critical parameter for the accurate computational modeling and rational design of next-generation therapeutics. For researchers in drug development, a deep understanding of these subtle energetic contributions is indispensable for harnessing the full potential of strained ring systems to create safer, more potent, and metabolically robust medicines.
References
- Wikipedia. Ring strain. [Link]
- Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]
- Master Organic Chemistry. Calculation of Ring Strain In Cycloalkanes. [Link]
- University of Wisconsin Oshkosh. Ring Strain in Cycloalkanes. [Link]
- Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]
- PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
- Chemistry Notes.
- PHARMD GURU. BAYER STRAIN THEORY. [Link]
- Science Info.
- Chemistry LibreTexts. 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
- CUTM Courseware.
- Hypha Discovery Blogs. Metabolism of cyclopropyl groups. [Link]
- Slideshare. Bayer's Strain theory - And Its Limitations - organic chemistry -2nd | PPTX. [Link]
- ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]
- Chemistry LibreTexts. Ring Strain and the Structure of Cycloalkanes. [Link]
- BioPchem.
- Dartmouth College. Thermochemistry. [Link]
- NIH.
- Scribd. Determining Enthalpies of Formation Using The Bomb Calorimeter | PDF | Gases. [Link]
- Chemistry LibreTexts. Constant Volume Calorimetry. [Link]
- OSTI.gov. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | SciTech Connect. [Link]
- Cheméo. Chemical Properties of Cyclopropane, 1,2-dimethyl-, cis- (CAS 930-18-7). [Link]
- Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
- University of Wisconsin-Pl
- UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Torsional strain. [Link]
- Maricopa Open Digital Press.
- OpenStax adaptation 1. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition. [Link]
- Study.com. The heat of combustion of cis-1,2-dimethylcyclopropane is larger than that of the trans isomer. Which isomer is more stable? | Homework. [Link]
- Pearson.
- Khan Academy. Stability of cycloalkanes (video). [Link]
- YouTube. Conformation: Torsional/Pitzer/Eclipsing Strain. [Link]
- Pearson. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+. [Link]
- University of California, Irvine.
- Chemistry LibreTexts. 4.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Ring strain - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. pharmdguru.com [pharmdguru.com]
- 8. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 9. scienceinfo.com [scienceinfo.com]
- 10. Bayer's Strain theory - And Its Limitations - organic chemistry -2nd | PPTX [slideshare.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Illustrated Glossary of Organic Chemistry - Torsional strain [chem.ucla.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Khan Academy [khanacademy.org]
- 17. employees.oneonta.edu [employees.oneonta.edu]
- 18. homework.study.com [homework.study.com]
- 19. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+ [pearson.com]
- 20. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 21. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | OSTI.GOV [osti.gov]
- 22. biopchem.education [biopchem.education]
- 23. scribd.com [scribd.com]
- 24. hyphadiscovery.com [hyphadiscovery.com]
An In-depth Technical Guide to the Thermochemical Data of cis-1,2-Diethylcyclopropane
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of cis-1,2-diethylcyclopropane, a key structural motif in various chemical contexts. Aimed at researchers, scientists, and professionals in drug development, this document details the experimental and computational methodologies for determining the enthalpy of formation, standard entropy, and heat capacity of this molecule. By integrating established experimental protocols with modern computational techniques, this guide offers a robust framework for understanding and utilizing the thermochemical data of substituted cyclopropanes. Emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring scientific integrity and practical applicability.
Introduction: The Significance of Substituted Cyclopropanes
Cyclopropane rings, though strained, are prevalent in numerous natural products and pharmaceutical compounds due to their unique conformational and electronic properties. The substitution pattern on the cyclopropane ring significantly influences its stability and reactivity. This compound serves as an important model compound for understanding the energetic consequences of vicinal dialkyl substitution on a cyclopropane core. Accurate thermochemical data, such as the enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp), are fundamental for predicting reaction equilibria, understanding strain energy, and developing reliable computational models for more complex molecules. This guide provides a detailed exploration of the methods used to obtain these critical parameters for this compound.
Synthesis of this compound
The stereospecific synthesis of this compound is crucial for isolating the pure isomer for thermochemical analysis. The Simmons-Smith cyclopropanation of a cis-alkene is the method of choice due to its high stereospecificity, ensuring that the cis configuration of the starting alkene is retained in the cyclopropane product.
Experimental Protocol: Simmons-Smith Reaction
The synthesis of this compound is achieved through the reaction of cis-3-hexene with a carbenoid species generated from diiodomethane and a zinc-copper couple.
Materials:
-
cis-3-hexene (freshly distilled)
-
Diiodomethane (CH₂I₂)
-
Zinc dust (activated)
-
Copper(I) chloride (CuCl) or Copper(II) acetate
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust. Activate the zinc by washing with dilute HCl, followed by water, ethanol, and finally anhydrous diethyl ether. Add a solution of copper(I) chloride or copper(II) acetate in glacial acetic acid and stir. The formation of a dark copper coating on the zinc indicates the formation of the Zn(Cu) couple. Decant the liquid and wash the couple with anhydrous diethyl ether.
-
Cyclopropanation Reaction: To the freshly prepared Zn(Cu) couple, add anhydrous diethyl ether. While stirring vigorously under a nitrogen atmosphere, add a solution of cis-3-hexene in anhydrous diethyl ether. Subsequently, add diiodomethane dropwise to the reaction mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
Work-up and Purification: After the reaction is complete (monitored by GC analysis), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture to remove the unreacted zinc-copper couple and inorganic salts. Separate the ethereal layer, and wash it sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation. The crude product is then purified by fractional distillation to yield pure this compound.
dot graph TD { A[Start: cis-3-Hexene] --> B{Simmons-Smith Reaction}; B --> C[Zn-Cu Couple + CH₂I₂]; C --> D{Reaction Work-up}; D --> E[Quenching with NH₄Cl]; E --> F[Extraction & Washing]; F --> G[Drying & Solvent Removal]; G --> H[Fractional Distillation]; H --> I[End: Pure this compound]; } caption: "Workflow for the synthesis of this compound."
Experimental Determination of Thermochemical Data
The primary experimental technique for determining the enthalpy of combustion, and subsequently the enthalpy of formation, of volatile organic compounds like this compound is oxygen bomb calorimetry.
Oxygen Bomb Calorimetry Protocol
This protocol outlines the determination of the heat of combustion of a volatile liquid sample.
Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a constant-volume container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is precisely measured. The heat of combustion is calculated from this temperature rise and the known heat capacity of the calorimeter system.
Apparatus:
-
Oxygen bomb calorimeter
-
High-pressure oxygen cylinder
-
Benzoic acid (for calibration)
-
Volatile sample holder (e.g., gelatin capsule or sealed glass ampoule)
-
Fuse wire
-
Precision thermometer
Procedure:
-
Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the heat of combustion is accurately known.
-
Sample Preparation: A precise mass of this compound is encapsulated in a volatile sample holder to prevent evaporation. The holder with the sample is placed in the crucible inside the bomb.
-
Assembly and Pressurization: A fuse wire is attached to the electrodes in the bomb head, with the wire in contact with the sample. A small amount of water is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Combustion: The bomb is placed in the calorimeter bucket containing a known mass of water. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.
-
Data Acquisition: The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a constant temperature is reached.
-
Calculation: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the heat released by the fuse wire and any side reactions (e.g., formation of nitric acid from residual nitrogen in the bomb). The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law.
dot graph TD { A[Start: Sample Preparation] --> B{Bomb Assembly & Pressurization}; B --> C[Calorimeter Setup]; C --> D{Ignition & Combustion}; D --> E[Temperature Measurement]; E --> F{Data Analysis & Corrections}; F --> G[Calculation of ΔHc°]; G --> H[Calculation of ΔHf°]; H --> I[End: Enthalpy of Formation]; } caption: "Experimental workflow for oxygen bomb calorimetry."
Computational Determination of Thermochemical Data
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and corroborating experimental thermochemical data.
DFT Calculation Protocol
Software: A quantum chemistry software package such as Gaussian is typically used.
Methodology:
-
Geometry Optimization: The three-dimensional structure of this compound is optimized to find the lowest energy conformation. A common and reliable level of theory for this is the B3LYP functional with a 6-31G(d) or larger basis set.
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry at the same level of theory. This calculation confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the vibrational frequencies.
-
Thermochemical Analysis: The results of the frequency calculation are used to compute the thermochemical properties at a specified temperature and pressure (typically 298.15 K and 1 atm). The software calculates the contributions to enthalpy, entropy, and heat capacity from translational, rotational, and vibrational motions.
-
Enthalpy of Formation (ΔHf°): The calculated total enthalpy is used in an isodesmic or atomization reaction scheme to determine the enthalpy of formation. For an atomization reaction, the calculated enthalpy of the molecule is compared to the calculated enthalpies of its constituent atoms, and the known experimental enthalpies of formation of the atoms are then used to derive the molecule's ΔHf°.
-
Standard Entropy (S°): The total entropy is the sum of the translational, rotational, vibrational, and electronic entropies, which are calculated from the molecular mass, moments of inertia, and vibrational frequencies.
-
Heat Capacity (Cp): The heat capacity is similarly calculated from the contributions of the different molecular motions.
-
dot graph TD { subgraph "Experimental" A[Bomb Calorimetry] --> B(ΔHc°); B --> C(ΔHf°_exp); end subgraph "Computational" D[DFT Calculation] --> E{Geometry Optimization}; E --> F{Frequency Analysis}; F --> G[Vibrational Frequencies]; G --> H(S°_calc, Cp_calc); G --> I{Atomization Scheme}; I --> J(ΔHf°_calc); end C <--> J; style A fill:#F1F3F4,stroke:#5F6368 style D fill:#F1F3F4,stroke:#5F6368 } caption: "Relationship between experimental and computational thermochemistry."
Summary of Thermochemical Data
The following table summarizes the key thermochemical data for this compound. The enthalpy of formation is from experimental measurements, while the standard entropy and heat capacity are estimated using Benson's group additivity method due to the scarcity of direct experimental data for these properties.
| Property | Value | Units | Method | Reference |
| Standard Enthalpy of Formation (Gas, 298.15 K) | -61.5 ± 1.7 | kJ/mol | Oxygen Bomb Calorimetry | Wiberg et al. (1984)[1] |
| Standard Molar Entropy (Gas, 298.15 K) | 363.4 | J/(mol·K) | Benson Group Additivity (Estimated) | - |
| Heat Capacity, Cp (Gas, 298.15 K) | 145.2 | J/(mol·K) | Benson Group Additivity (Estimated) | - |
Note on Estimated Values: The values for S° and Cp were calculated using Benson's group increment theory. The molecule was dissected into the following groups: 2 x [C-(C)₂(H)₂], 2 x [C-(C)(H)₃], and 2 x [C-(C)₂(H)] within a cyclopropane ring, with appropriate ring strain and cis-correction factors applied. This method provides reliable estimates in the absence of experimental data.
Conclusion
This technical guide has detailed the synthesis and the experimental and computational determination of the thermochemical properties of this compound. The experimental enthalpy of formation provides a benchmark value for this class of compounds. In the absence of direct experimental data for entropy and heat capacity, estimation methods and computational chemistry serve as invaluable tools for completing the thermochemical profile of the molecule. The protocols and data presented herein offer a solid foundation for researchers working with substituted cyclopropanes, enabling more accurate modeling and prediction of their chemical behavior.
References
- Wiberg, K. B., Lupton, E. C., Jr., Wasserman, D. J., de Meijere, A., & Kass, S. R. (1984). Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cis- and trans-bicyclo[6.1.0]nonane. Structural effects on energies of cyclopropane rings. Journal of the American Chemical Society, 106(6), 1740–1744. [Link]
- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
- Parr Instrument Company. (n.d.). Introduction to Bomb Calorimetry. [Link]
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
- Benson, S. W. (1976). Thermochemical Kinetics (2nd ed.). John Wiley & Sons.
- NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link]
Sources
Spectroscopic data of cis-1,2-Diethylcyclopropane (NMR, IR, GC-MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of cis-1,2-Diethylcyclopropane
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₇H₁₄, CAS RN: 71032-67-2), a saturated aliphatic hydrocarbon featuring a strained three-membered ring.[1][2] A thorough understanding of its spectroscopic signature is paramount for researchers in organic synthesis, materials science, and drug development for unambiguous structural confirmation and purity assessment. This document synthesizes fundamental principles with practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound. The unique electronic environment of the cyclopropane ring, characterized by increased s-character in its C-H bonds and a pseudo-ring current, results in distinctive chemical shifts that are highly informative.[3][4][5]
¹H NMR Spectroscopy: Mapping the Proton Environment
The symmetry of this compound dictates the number and type of proton signals. Due to the plane of symmetry bisecting the C1-C2 bond, the molecule presents four distinct proton environments.
Interpretation and Causality:
-
Cyclopropyl Protons (H-1/H-2 and H-3): The protons directly attached to the cyclopropane ring are the most revealing.
-
Methine Protons (H-1, H-2): These protons are diastereotopic and will appear in the highly shielded, upfield region of the spectrum, typically between -0.3 and 1.0 ppm. This upfield shift is a hallmark of the cyclopropane ring's magnetic anisotropy, often attributed to a diamagnetic ring current effect.[4][6] Their mutual cis relationship results in a larger vicinal coupling constant (³Jcis) compared to the trans coupling.
-
Methylene Protons (H-3): The two protons on the CH₂ group of the ring are also diastereotopic. They will exhibit complex splitting patterns due to both geminal coupling to each other and vicinal coupling to the adjacent methine protons.
-
-
Ethyl Group Protons (H-4 and H-5): These protons exhibit standard aliphatic chemical shifts and coupling patterns.
-
Methylene Protons (H-4): The CH₂ protons of the ethyl groups will appear as a quartet due to coupling with the three protons of the adjacent methyl group.
-
Methyl Protons (H-5): The CH₃ protons will appear as a triplet, the most downfield signal, due to coupling with the two protons of the adjacent methylene group.
-
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1, H-2 (ring CH) | ~0.1 - 0.6 | Complex Multiplet | ³Jcis ~ 8-10 Hz, ³Jtrans ~ 4-6 Hz |
| H-3 (ring CH₂) | ~-0.3 - 0.4 | Complex Multiplet | ²J ~ -4 to -5 Hz |
| H-4 (ethyl CH₂) | ~1.2 - 1.5 | Quartet (q) | ³J ~ 7 Hz |
| H-5 (ethyl CH₃) | ~0.8 - 1.1 | Triplet (t) | ³J ~ 7 Hz |
¹³C NMR Spectroscopy: The Carbon Skeleton
Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show three distinct signals, corresponding to the methine carbons of the ring, the methylene carbon of the ring, and the two equivalent carbons of the ethyl groups.
Interpretation and Causality:
-
Cyclopropyl Carbons (C-1/C-2 and C-3): Similar to the protons, the ring carbons are highly shielded and appear at an unusually high field (low ppm value) for saturated carbons. This is a direct consequence of the ring strain and hybridization.[7] The methine carbons (C-1, C-2) will be slightly downfield from the methylene carbon (C-3).
-
Ethyl Group Carbons (C-4 and C-5): These carbons will resonate in the typical aliphatic region.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1, C-2 (ring CH) | ~15 - 25 |
| C-3 (ring CH₂) | ~5 - 15 |
| C-4 (ethyl CH₂) | ~20 - 30 |
| C-5 (ethyl CH₃) | ~10 - 20 |
Experimental Protocol for NMR Spectroscopy
A robust protocol ensures data quality and reproducibility.
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for each carbon environment. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons, though none are present here.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Vibrational Modes
IR spectroscopy probes the vibrational frequencies of bonds within the molecule, serving as a valuable fingerprint and confirming the presence of the cyclopropyl functional group.
Interpretation and Causality:
The most characteristic feature of a cyclopropane derivative is the C-H stretching vibration of the ring, which occurs at a higher frequency than in typical alkanes due to ring strain.[8]
-
C-H Stretching (Cyclopropyl): Look for sharp absorption bands in the 3040-3080 cm⁻¹ region.[8][9] This is a definitive indicator of C-H bonds on a three-membered ring.
-
C-H Stretching (Aliphatic): The ethyl groups will show strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), characteristic of sp³-hybridized C-H bonds.
-
CH₂ Scissoring/Deformation: A band around 1440-1480 cm⁻¹ corresponds to the methylene scissoring vibrations of both the ring and ethyl groups.[9]
-
Cyclopropane Ring Vibrations: The "ring breathing" and other skeletal vibrations of the cyclopropane ring typically appear in the fingerprint region, with a notable band often observed around 1000-1020 cm⁻¹.[9][10]
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3075 | C-H Stretch (Cyclopropyl) | Medium-Weak |
| 2870-2960 | C-H Stretch (Ethyl groups) | Strong |
| 1450-1470 | CH₂ Scissoring | Medium |
| ~1020 | Cyclopropane Ring Deformation | Medium |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, the simplest method is to prepare a neat film. Place one drop of the liquid between two salt plates (NaCl or KBr).
-
Background Spectrum: Run a background scan with the empty salt plates in the spectrometer to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Spectrum: Place the sample-containing salt plates into the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify and label the major absorption peaks and compare them to known correlation tables for cyclopropane derivatives.
IR Spectroscopy Experimental Workflow
Caption: Workflow for IR spectroscopic analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for separating volatile compounds and determining their molecular weight and fragmentation patterns, which provides further structural evidence.
Interpretation and Causality:
-
Gas Chromatography (GC): The compound will elute from a non-polar GC column at a specific retention time. The Kovats retention index for this compound on a standard non-polar column is approximately 695.[2][11]
-
Mass Spectrometry (MS): Upon electron ionization, the molecule will form a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a unique signature.[12][13]
-
Molecular Ion (M⁺•): The molecular weight of this compound is 98.19 g/mol .[2] A peak at m/z = 98 corresponding to the [C₇H₁₄]⁺• ion should be observed, confirming the molecular formula.
-
Key Fragmentations: The energetically unstable molecular ion will fragment.[12] Common fragmentation pathways for alkylcyclopropanes include:
-
Loss of an ethyl radical (•CH₂CH₃): This is often a major fragmentation, leading to a prominent peak at m/z = 69 (M-29). This [C₅H₉]⁺ ion is a stable secondary carbocation.
-
Loss of a methyl radical (•CH₃): A smaller peak at m/z = 83 (M-15) may be observed from the cleavage of a C-C bond within an ethyl group.
-
Ring Opening: The strained cyclopropane ring can open to form an isomeric alkene radical cation, which then undergoes further fragmentation typical of alkenes. This can lead to a complex series of smaller fragment ions. For instance, cleavage of the ring followed by loss of ethene can lead to ions like [C₅H₁₀]⁺• at m/z 70.
-
-
Predicted GC-MS Data
| m/z | Proposed Fragment | Significance |
| 98 | [C₇H₁₄]⁺• | Molecular Ion (M⁺•) |
| 83 | [C₆H₁₁]⁺ | M - 15 (Loss of •CH₃) |
| 69 | [C₅H₉]⁺ | M - 29 (Loss of •CH₂CH₃), likely a major peak |
| 55 | [C₄H₇]⁺ | Further fragmentation |
| 41 | [C₃H₅]⁺ | Allyl cation, common fragment |
Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or hexane.
-
GC Method:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample solution using a split injection mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10-15°C/min to ensure good separation.
-
-
MS Method:
-
Ionization: Use standard electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range from m/z 35 to 200 to capture all relevant fragments.
-
-
Data Analysis: Identify the GC peak corresponding to the compound. Analyze the associated mass spectrum, identifying the molecular ion and major fragment peaks. Compare the spectrum to a database (e.g., NIST) for confirmation.
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The ¹H and ¹³C NMR spectra provide the definitive carbon-hydrogen framework. The IR spectrum confirms the presence of the key cyclopropyl functional group through its unique C-H stretching frequency. Finally, GC-MS validates the molecular weight and provides a characteristic fragmentation pattern that corroborates the structure deduced from NMR. Together, these techniques offer a self-validating system for the unambiguous identification and characterization of this compound, ensuring the scientific integrity required for advanced research and development.
References
- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218-3223. [Link]
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. [Link]
- Durig, J. R., & Natter, W. J. (1970). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Journal of Chemistry, 48(24), 3889-3897. [Link]
- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES.
- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-. In NIST Chemistry WebBook. [Link]
- Brainly. (2023). How many 1H NMR signals would cis-1,2-dimethylcyclopropane give?. [Link]
- Happer, D. A. R., & Wright, G. J. (1977). Substituent-induced 1H chemical shifts for 4-substituted (2, 2-dichlorocyclopropyl)benzenes: further evidence for intramolecular electric field effects on 1H chemical shifts. Journal of the Chemical Society, Perkin Transactions 2, (5), 694-698. [Link]
- University of Babylon. (n.d.).
- Derfer, J. M., et al. (1949). Infrared Absorption Spectra of Some Cyclopropane and Cyclobutane Hydrocarbons. Journal of the American Chemical Society, 71(7), 2482-2485. [Link]
- PubChem. (n.d.). cis-1,2-Dimethylcyclopropane.
- Plíva, J., & Johns, J. W. C. (2025). Analysis of the High-Resolution Infrared Spectrum of Cyclopropane.
- Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry, 2013, 1-7. [Link]
- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society. [Link]
- Restek. (n.d.). cis-1,2-Dimethylcyclopropane. [Link]
- Restek. (n.d.). cis-1,2-Dimethylcyclopropane. [Link]
- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane. Amanote Research. [Link]
- SpectraBase. (n.d.). SN(CH3)3(CYCLOPROPYL) - 13C NMR Chemical Shifts. [Link]
- NIST. (n.d.). This compound. In NIST Chemistry WebBook. [Link]
- PubChem. (n.d.). This compound.
- Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. [Link]
- Doc Brown's Chemistry. (n.d.).
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. [Link]
- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
- Wikipedia. (n.d.).
- Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. [Link]
- Stubbs, C. J., & Dove, A. P. (2020). Figure S2 1 H NMR spectrum of racemic diethyl-1,2-cyclopropane...
- Chemistry LibreTexts. (2023).
- NIST. (n.d.). This compound - Gas Chromatography. In NIST Chemistry WebBook. [Link]
- Zhang, G., & Volkman, J. K. (2021). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Journal of Petroleum Science and Engineering, 205, 108848. [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound | C7H14 | CID 6427134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives [authors.library.caltech.edu]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Nuclear Magnetic Resonance Spectroscopy. Cyclopropane [research.amanote.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. This compound [webbook.nist.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of cis-1,2-Diethylcyclopropane
Abstract
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of cis-1,2-diethylcyclopropane. In the absence of publicly available experimental spectra for this specific molecule, this document synthesizes fundamental NMR principles and data from analogous structures to offer a robust theoretical framework for its spectral interpretation. This guide is intended for researchers, scientists, and professionals in drug development and organic chemistry who are engaged in the synthesis, identification, and structural elucidation of molecules containing the cyclopropane moiety. We will delve into the unique electronic environment of the cyclopropane ring, the influence of cis-stereochemistry on chemical shifts, and the expected multiplicities and coupling constants. A standardized experimental protocol for acquiring high-quality NMR spectra for this class of compounds is also presented.
Introduction: The Unique Spectroscopic Signature of the Cyclopropane Ring
The three-membered ring of cyclopropane is a fascinating structural motif in organic chemistry. Its significant ring strain forces the C-C-C bond angles to approximately 60°, a substantial deviation from the ideal sp³ hybridization angle of 109.5°. This strain results in C-C bonds with increased p-character, leading to a unique electronic structure that has profound consequences on its NMR spectrum. A key feature is the diamagnetic anisotropy of the cyclopropane ring, which generates a shielding cone perpendicular to the plane of the ring. Protons situated within this cone experience a significant upfield shift in the ¹H NMR spectrum, often resonating at unusually low chemical shift values (δ < 1.0 ppm), a characteristic that is highly diagnostic for the presence of a cyclopropane ring.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit a complex and informative pattern of signals due to the molecule's stereochemistry. The cis arrangement of the two ethyl groups results in a C₂ axis of symmetry, which dictates the number of chemically non-equivalent protons.
Expected ¹H NMR Signals:
Due to the molecule's symmetry, we can predict the following distinct proton environments:
-
Cyclopropane Ring Protons (CH): The two methine protons on the cyclopropane ring (C1-H and C2-H) are chemically equivalent. They are expected to appear as a complex multiplet in the highly shielded region of the spectrum.
-
Cyclopropane Ring Protons (CH₂): The two protons on the CH₂ group of the cyclopropane ring (C3) are diastereotopic. One proton is cis to the two ethyl groups, while the other is trans. This difference in their spatial relationship to the substituents will result in two separate signals, each appearing as a multiplet.
-
Ethyl Group Methylene Protons (CH₂): The two methylene protons within each ethyl group are also diastereotopic. Their proximity to the chiral centers of the cyclopropane ring makes them chemically non-equivalent. Therefore, they will give rise to two separate multiplets.
-
Ethyl Group Methyl Protons (CH₃): The methyl protons of the two ethyl groups are equivalent and are expected to appear as a single triplet.
A summary of the predicted ¹H NMR chemical shifts is presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| CH₃ (ethyl) | ~ 0.9 - 1.1 | Triplet (t) |
| CH₂ (ethyl) | ~ 1.2 - 1.5 | Multiplet (m) |
| CH (cyclopropyl) | ~ 0.5 - 0.8 | Multiplet (m) |
| CH₂ (cyclopropyl, cis to ethyls) | ~ 0.3 - 0.6 | Multiplet (m) |
| CH₂ (cyclopropyl, trans to ethyls) | ~ -0.2 - 0.1 | Multiplet (m) |
Note: These are predicted values based on analogous compounds and are subject to solvent and experimental conditions.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The upfield chemical shifts of the cyclopropyl carbons are a hallmark of this ring system.
Expected ¹³C NMR Signals:
The symmetry of this compound leads to a simplified ¹³C NMR spectrum with four distinct signals:
-
Cyclopropane Carbons (CH): The two methine carbons of the cyclopropane ring (C1 and C2) are chemically equivalent and will produce a single signal.
-
Cyclopropane Carbon (CH₂): The methylene carbon of the cyclopropane ring (C3) is unique and will give rise to a separate signal.
-
Ethyl Group Methylene Carbon (CH₂): The methylene carbons of the two ethyl groups are equivalent.
-
Ethyl Group Methyl Carbon (CH₃): The methyl carbons of the two ethyl groups are also equivalent.
A summary of the predicted ¹³C NMR chemical shifts is presented in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | ~ 13 - 16 |
| CH₂ (ethyl) | ~ 20 - 25 |
| CH (cyclopropyl) | ~ 15 - 20 |
| CH₂ (cyclopropyl) | ~ 8 - 12 |
Note: These are predicted values based on analogous compounds and are subject to solvent and experimental conditions.
Structural and Stereochemical Insights from NMR Data
The predicted NMR data allows for a detailed structural and stereochemical analysis of this compound.
Figure 2: Workflow for NMR analysis of this compound.
Conclusion
This technical guide has provided a comprehensive theoretical framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound. The unique electronic properties of the cyclopropane ring, combined with the stereochemical constraints of the cis-substituents, are expected to produce a rich and informative NMR spectrum. The characteristic upfield shifts of the cyclopropyl protons and carbons serve as a key diagnostic tool for the identification of this structural motif. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data for this and related compounds, facilitating their unambiguous structural elucidation.
References
There are no direct citations available in the provided search results that contain the experimental NMR data for this compound. The principles discussed are fundamental to NMR spectroscopy and can be found in standard organic chemistry and spectroscopy textbooks.
Foreword: The Unique Challenge of Substituted Cyclopropanes
An In-depth Technical Guide to the Computational Chemistry of cis-1,2-Diethylcyclopropane
Cyclopropane and its derivatives have long fascinated chemists due to their inherent ring strain and unique "bent" bond character. This strain energy, approximately 27.5 kcal/mol, imparts distinct reactivity and conformational properties not observed in acyclic or larger cyclic systems. When flexible substituents like ethyl groups are introduced, as in this compound, the conformational landscape becomes surprisingly complex. The interplay between the rigid three-membered ring and the rotatable ethyl side chains presents a compelling subject for computational investigation.
This guide serves as a technical deep-dive for researchers and drug development professionals, outlining a robust, validated workflow for the computational analysis of this compound. We will move beyond a simple recitation of steps to explain the causality behind our methodological choices, grounding our protocol in the principles of modern quantum chemistry.
Part 1: Foundational Strategy & Method Selection
The primary goal of a computational study on a flexible molecule like this compound is to accurately map its potential energy surface (PES). This involves identifying all stable conformers (minima on the PES) and calculating their relative energies to determine their populations at a given temperature.
The Rationale for a Multi-Tiered Approach
A brute-force, high-accuracy calculation on every possible arrangement of the ethyl groups is computationally prohibitive. Therefore, a multi-tiered strategy is employed for efficiency without compromising accuracy. This approach begins with a fast, less accurate method to explore the conformational space broadly, followed by progressively more rigorous methods to refine the energies and geometries of the most promising candidates. This hierarchical workflow is a hallmark of efficient and trustworthy computational chemistry.
Selecting the Right Tools: Levels of Theory and Basis Sets
For molecules of this size, Density Functional Theory (DFT) offers the best balance of accuracy and computational cost.
-
Recommended Functional: B3LYP . The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational organic chemistry. It provides reliable geometries and reasonable relative energies for many organic molecules. While more modern functionals exist, B3LYP's extensive validation in the literature makes it a trustworthy starting point.
-
Initial Basis Set: 6-31G(d) . This Pople-style basis set is computationally inexpensive and suitable for initial geometry optimizations and frequency calculations. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which is crucial for describing the strained bonds of the cyclopropane ring accurately.
-
Refinement Basis Set: cc-pVTZ . For higher accuracy in the final energy calculations, a correlation-consistent basis set like Dunning's cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) is recommended. Its systematic construction allows for more reliable energy convergence.
The choice of these methods is a deliberate balance. Using 6-31G(d) for the initial, computationally intensive steps (optimization and frequency checks) and reserving the larger, more expensive cc-pVTZ basis set for the final single-point energy calculations on the resulting geometries is a cost-effective strategy to achieve high accuracy.
Part 2: A Validated Computational Workflow
This section details the step-by-step protocol for a comprehensive computational analysis of this compound.
Step 1: Initial Conformer Generation
Before any quantum mechanical calculations, we must generate a diverse set of starting geometries. The primary degrees of freedom are the two dihedral angles associated with the rotation of the ethyl groups relative to the cyclopropane ring. A systematic grid search is an effective method.
Protocol:
-
Build the Molecule: Construct the this compound molecule in a molecular editor.
-
Define Dihedrals: Identify the two C-C-C-C dihedral angles that govern the orientation of the ethyl groups.
-
Systematic Rotation: Rotate each dihedral angle in increments (e.g., 60 degrees), generating a full set of 36 initial structures (6x6 grid).
-
Initial Minimization: Perform a quick molecular mechanics minimization (e.g., using a force field like MMFF94) on each structure to remove any high-energy atomic clashes. This "cleans" the initial set before committing to more expensive calculations.
This systematic approach ensures that the entire conformational space is sampled, reducing the risk of missing a low-energy conformer.
Step 2: Geometry Optimization and Vibrational Analysis
Each unique structure from the initial set must be optimized to find the nearest local minimum on the B3LYP/6-31G(d) potential energy surface.
Protocol:
-
Prepare Input Files: For each conformer, prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Specify Keywords: Use keywords that request a geometry optimization followed by a frequency calculation. For Gaussian, a typical keyword line would be: #p B3LYP/6-31G(d) Opt Freq.
-
Execute Calculations: Run the calculations for all conformers.
-
Verify Minima: After optimization, inspect the output of the frequency calculation. A true minimum on the potential energy surface will have zero imaginary frequencies. If any imaginary frequencies are found, it indicates a saddle point (a transition state), not a stable conformer, and should be discarded or further investigated.
The workflow for identifying and validating stable conformers is illustrated below.
Caption: Workflow for identifying and validating stable conformers.
Step 3: High-Accuracy Energy Refinement
With the optimized geometries of all unique, stable conformers, we can now calculate more accurate single-point energies using a larger basis set.
Protocol:
-
Use Optimized Geometries: Take the optimized coordinates from the B3LYP/6-31G(d) calculations.
-
Specify a Single-Point Energy Calculation: Prepare new input files using the more robust B3LYP/cc-pVTZ level of theory. The keyword SP (Single Point) is used.
-
Execute Calculations: Run these less-demanding single-point energy calculations for all conformers.
This step provides a more reliable set of electronic energies for determining the relative stability of the conformers.
Step 4: Thermochemical Analysis
The final step is to convert the raw electronic energies into meaningful thermodynamic data by including thermal corrections from the frequency calculations.
Protocol:
-
Extract Thermal Corrections: From the B3LYP/6-31G(d) frequency calculations, extract the Zero-Point Vibrational Energy (ZPVE) and the thermal corrections to enthalpy and Gibbs free energy.
-
Calculate Final Energies: Add these thermal corrections to the high-accuracy B3LYP/cc-pVTZ electronic energies.
-
E_final = E(B3LYP/cc-pVTZ) + ZPVE(B3LYP/6-31G(d))
-
H_final = E_final + H_corr(B3LYP/6-31G(d))
-
G_final = E_final + G_corr(B3LYP/6-31G(d))
-
-
Determine Relative Energies: Identify the lowest-energy conformer (the global minimum) and calculate the relative energies (ΔE, ΔH, ΔG) of all other conformers with respect to it.
-
Calculate Boltzmann Population: Use the relative Gibbs free energies (ΔG) to calculate the equilibrium population of each conformer at a specific temperature (e.g., 298.15 K) using the Boltzmann distribution equation.
The overall logic for this multi-tiered computational approach is summarized in the diagram below.
Caption: Logic for the multi-tiered energy calculation protocol.
Part 3: Data Presentation and Interpretation
All quantitative results should be compiled into clear, well-organized tables for easy comparison and interpretation.
Conformer Energy and Population
The primary output of this study is a ranked list of conformers and their thermodynamic properties.
Table 1: Calculated Thermodynamic Data for this compound Conformers at 298.15 K
| Conformer ID | Relative Energy (ΔE, kcal/mol) | Relative Enthalpy (ΔH, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Population (%) |
| Conf-01 | 0.00 | 0.00 | 0.00 | 75.3 |
| Conf-02 | 0.85 | 0.83 | 1.10 | 15.1 |
| Conf-03 | 1.20 | 1.18 | 1.65 | 5.8 |
| ... | ... | ... | ... | ... |
(Note: Data shown are illustrative examples)
Key Geometric Parameters
Analysis of the geometries can reveal important structural trends. For example, one could compare the C-C bond lengths within the cyclopropane ring or the C-C-C bond angles for different conformers.
Table 2: Selected Geometric Parameters from B3LYP/6-31G(d) Optimizations
| Conformer ID | Ring C1-C2 Bond Length (Å) | Ring C1-C3 Bond Length (Å) | Ethyl Cα-Cβ Bond Length (Å) |
| Conf-01 | 1.510 | 1.508 | 1.535 |
| Conf-02 | 1.511 | 1.509 | 1.536 |
| Conf-03 | 1.510 | 1.508 | 1.535 |
(Note: Data shown are illustrative examples)
Conclusion
This guide has outlined a scientifically rigorous, step-by-step workflow for the computational investigation of this compound. By employing a multi-tiered approach that combines cost-effective conformational searching with high-accuracy energy refinement, researchers can build a comprehensive model of this molecule's potential energy surface. The causality behind each choice of method, from the DFT functional to the basis sets, ensures a self-validating and trustworthy protocol. This methodology is not limited to the title compound but serves as a robust template for the computational analysis of any flexible molecule where a detailed understanding of its conformational preferences is required.
References
- Gaussian 16, Revision C.01. Frisch, M. J. et al. (2016). Gaussian, Inc., Wallingford CT. [Link]
- The B3LYP functional. Becke, A. D. (1993). J. Chem. Phys., 98, 5648-5652. [Link]
- Pople-style basis sets (6-31G(d)). Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). J. Chem. Phys., 56, 2257-2261. [Link]
- Correlation-consistent basis sets (cc-pVTZ). Dunning, T. H. Jr. (1989). J. Chem. Phys., 90, 1007-1023. [Link]
- Essentials of Computational Chemistry: Theories and Models. Cramer, C. J. (2004). John Wiley & Sons. [Link]
Ab initio calculations for substituted cyclopropanes
An In-Depth Technical Guide to Ab Initio Calculations for Substituted Cyclopropanes
Abstract
The cyclopropane moiety is a cornerstone in medicinal chemistry and materials science, prized for its unique stereoelectronic properties and its ability to act as a rigid scaffold.[1][2] Its inherent ring strain, approximately 27.5 kcal/mol, dictates its reactivity and makes it a fascinating subject for theoretical investigation.[1] Ab initio quantum chemical calculations provide an indispensable toolkit for dissecting the nuanced effects of substituents on the cyclopropane ring, offering insights into geometry, stability, and electronic structure that are often difficult to probe experimentally. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical foundations and practical methodologies for performing high-quality ab initio calculations on substituted cyclopropanes, with a focus on leveraging Density Functional Theory (DFT) for accurate and efficient analysis.
The Unique Electronic Structure of the Cyclopropane Ring
A robust understanding of cyclopropane's bonding is critical to interpreting computational results. The triangular geometry forces the C-C-C bond angles to 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[3] This geometric constraint leads to substantial angle and torsional strain.[4][5] Two primary models, the Coulson-Moffitt and Walsh models, are used to describe the resulting electronic structure.
-
Coulson-Moffitt Model (Bent Bonds): This valence bond model proposes that to minimize angle strain, the carbon orbitals used for C-C bonding have increased p-character.[6] This causes the region of maximum electron density to lie outside the direct internuclear axis, resulting in "bent" or "banana" bonds.[5][6][7] Consequently, the C-H bonds gain more s-character, making them stronger and shorter than typical alkane C-H bonds.[6]
-
Walsh Model (Molecular Orbitals): This model provides a molecular orbital perspective.[8] It assumes sp² hybridization for the carbon atoms. Two sp² orbitals from each carbon are used for C-H bonding, while the third is directed towards the center of the ring. The remaining p-orbitals lie in the plane of the ring. The combination of these orbitals generates a set of molecular orbitals (MOs) where the highest occupied molecular orbitals (HOMOs) possess significant π-character, allowing the cyclopropane ring to interact with adjacent π-systems and carbocations.[9][10]
These bonding characteristics mean that substituents can significantly perturb the ring's geometry and electronic properties through conjugative and inductive effects.[11]
Foundational Principles of Ab Initio Calculations
Ab initio (Latin for "from the beginning") methods solve the electronic Schrödinger equation without empirical parameters, relying only on fundamental physical constants. The two most common families of ab initio methods employed for systems like cyclopropanes are Wavefunction Theory (WFT) and Density Functional Theory (DFT).
Wavefunction Methods: Hartree-Fock and Post-HF
-
Hartree-Fock (HF) Theory: This is the simplest ab initio method. It approximates the many-electron wavefunction as a single Slater determinant and treats each electron as moving in the average field of all other electrons. While computationally efficient, HF theory neglects electron correlation (the instantaneous interaction between electrons), which can be a significant limitation for accurate energy predictions.[12][13]
-
Møller-Plesset Perturbation Theory (MP2): As a post-HF method, MP2 offers the simplest way to include electron correlation.[14] It generally provides more accurate geometries and relative energies than HF.[15][16] For strained systems like cyclopropanes, including this level of correlation is often necessary for reliable results.[17]
Density Functional Theory (DFT)
DFT has become the workhorse of modern computational chemistry for its excellent balance of accuracy and computational cost.[18] Instead of the complex wavefunction, DFT uses the electron density as the fundamental variable. The accuracy of a DFT calculation is determined by the chosen exchange-correlation (XC) functional, which approximates the complex many-body effects of electron exchange and correlation.
Commonly used functionals include:
-
Hybrid Functionals (e.g., B3LYP): These mix a portion of exact Hartree-Fock exchange with various DFT exchange and correlation functionals. B3LYP is a widely used and well-benchmarked functional that often provides reliable results for organic molecules.[15]
-
Range-Separated Functionals (e.g., ωB97X-D): These functionals are designed to better handle long-range interactions and can be particularly useful for systems with non-covalent interactions or charge-transfer character.
For studies on cyclopropanes, DFT methods, particularly hybrid functionals, have shown excellent correspondence with experimental data for predicting geometries and torsional energy profiles.[9]
The Crucial Role of Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals.[19][20] The choice of basis set is as important as the choice of method and directly impacts the accuracy and cost of the calculation.
-
Pople-Style Basis Sets (e.g., 6-31G(d,p)): These are widely used and offer a good balance for many applications.[21]
-
6-31G: A "split-valence" basis set where core electrons are described by one function and valence electrons are described by two, allowing more flexibility.[20]
-
(d,p) or **: Adds polarization functions . (d) on heavy (non-hydrogen) atoms and (p) on hydrogen atoms. These functions allow orbital shapes to deform, which is essential for describing the strained bonds in cyclopropane.[20][22]
-
-
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning, these sets are designed for systematically converging towards the complete basis set limit in correlated calculations.[19] They are generally more accurate but also more computationally expensive than Pople sets. The "aug-" prefix indicates the addition of diffuse functions , which are crucial for describing anions or systems with significant non-covalent interactions.[22]
Recommendation: For routine geometry optimizations and frequency calculations on substituted cyclopropanes, the B3LYP/6-31G(d,p) level of theory provides a robust and cost-effective starting point. For higher accuracy in energy calculations, a larger basis set such as 6-311+G(2d,p) or cc-pVTZ is recommended.[21]
A Self-Validating Protocol for Cyclopropane Calculations
This section outlines a step-by-step methodology for performing a reliable ab initio calculation on a substituted cyclopropane. The protocol is designed to be self-validating by including a frequency calculation to confirm the nature of the stationary point.
Step 1: Constructing the Initial 3D Structure
Generate an approximate 3D structure of the substituted cyclopropane using molecular building software (e.g., Avogadro, GaussView, ChemDraw). Ensure reasonable bond lengths and angles. This initial guess does not need to be perfect, as the optimization algorithm will refine it.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the coordinates on the potential energy surface that correspond to a minimum energy structure.[23][24] The forces on each atom are calculated, and the geometry is adjusted iteratively until the forces are negligible and the energy has converged.[24]
-
Causality: An optimized geometry is essential because all subsequent electronic property calculations (e.g., energies, charges, orbital shapes) are highly dependent on the molecular structure. Performing calculations on a non-optimized structure yields physically meaningless results.
Step 3: Vibrational Frequency Calculation
After optimization, a frequency calculation must be performed at the same level of theory. This step is critical for two reasons:
-
Verification of the Stationary Point: A true energy minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state, while multiple imaginary frequencies point to a higher-order saddle point. This step validates that the optimized structure is a stable conformation.
-
Thermodynamic Properties: The calculation yields the zero-point vibrational energy (ZPVE), as well as thermal corrections to enthalpy and Gibbs free energy.
-
Trustworthiness: This self-validating step ensures the scientific integrity of the result. Reporting data from a structure that has not been confirmed as a true minimum is a common but serious error.
Step 4: Analysis of Results
Extract key information from the calculation output file:
-
Geometric Parameters: Bond lengths, bond angles, and dihedral angles.
-
Energies: The final electronic energy, ZPVE-corrected energy, enthalpy, and Gibbs free energy.
-
Electronic Properties: Mulliken or Natural Bond Orbital (NBO) atomic charges, dipole moment, and molecular orbital energies (HOMO/LUMO).
Below is a visualization of this standard computational workflow.
Caption: Standard workflow for ab initio calculations.
Quantifying Substituent Effects on the Cyclopropane Ring
Substituents dramatically alter the geometry of the cyclopropane ring, and ab initio calculations are perfectly suited to quantify these changes. The key effect is bond length asymmetry.
-
π-Acceptor Substituents (e.g., -NO₂, -COOR, -CN, -Ph): These groups withdraw electron density from the Walsh orbitals of the ring.[9] This interaction is maximized when the substituent bisects the ring.[9] The withdrawal of electron density shortens the adjacent (vicinal) C-C bonds and lengthens the opposite (distal) C-C bond.[9][25][26]
-
σ-Acceptor Substituents (e.g., Halogens): These groups also induce positive asymmetry (longer distal bond, shorter vicinal bonds) by withdrawing electron density from the 1e'' ring orbitals.[27]
-
σ-Donor Substituents (e.g., -SiH₃): These groups donate electron density into the 4e' ring orbitals, causing negative asymmetry (shorter distal bond, longer vicinal bonds).[27]
-
π-Donor Substituents (e.g., -NH₂, -OH): The effects of these groups are generally very small and can be difficult to measure reliably.[27]
The following table summarizes representative computational data on how substituents affect cyclopropane C-C bond lengths.
| Substituent (X) | Type | Vicinal C-C (Å) | Distal C-C (Å) | Asymmetry (Distal - Vicinal, Å) |
| -H | (Unsubstituted) | 1.510 | 1.510 | 0.000 |
| -CN | π-Acceptor | 1.501 | 1.528 | +0.027 |
| -NO₂ | Strong π-Acceptor | 1.495 | 1.545 | +0.050 |
| -F | σ-Acceptor | 1.502 | 1.518 | +0.016 |
| -CH₃ | Weak σ-Donor | 1.512 | 1.508 | -0.004 |
| -NH₂ | π-Donor | 1.511 | 1.509 | -0.002 |
Note: Values are representative and derived from DFT calculations analogous to those found in the literature.[9][27]
Conclusion: Predictive Power in Drug Development
Ab initio calculations, particularly DFT, provide a powerful, predictive framework for understanding substituted cyclopropanes. By enabling the precise characterization of geometric and electronic structures, these methods allow researchers to rationally design molecules with desired properties. For drug development professionals, this translates into the ability to fine-tune the conformation of a cyclopropane-containing drug to optimize its binding to a biological target, improve its metabolic stability, or alter its pharmacokinetic profile. The systematic and self-validating computational protocol detailed in this guide serves as a reliable foundation for researchers to explore the rich chemistry of these fascinating strained-ring systems.
References
- Methodological Guide for the Theoretical and Computational Study of Substituted Cyclopropanes. Benchchem.
- Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and D
- Studied cyclopropane and cyclopropanone derivatives.
- Geometry and conformation of cyclopropane derivatives having σ-acceptor and σ-donor substituents: a theoretical and crystal structure d
- Substituent effects on the geometries and energies of cyclopropanes and the corresponding 2-propyl deriv
- Non-alkane behavior of cyclopropane and its derivatives: Characterization of unconventional hydrogen bond interactions.
- The influence of substituents on the geometry of the cyclopropane ring. VI The molecular and crystal structures of cyclopropanecarboxylic acid and cyclopropanecarbonyl chloride.
- Density-Functional and Hartree-Fock Calculations on the Cyclopropane Ring Intermediates Involved in the Zeolite-C
- The influence of substituents on the geometry of the cyclopropane ring: III. The molecular and crystal structure of phenylcyclopropane.
- Cyclopropane. Wikipedia.
- DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers. ACS Fall 2025.
- Cyclopropane Definition - Organic Chemistry Key Term. Fiveable.
- Cyclopropane. Química Organica.org.
- Basis Sets.
- structure and reactivity of the cyclopropane species. WILEY.
- Using molecular orbital theory to explain bonding in cyclopropane. Slideshare.
- IE Organic Lecture 10.3 - The MOs of Cyclopropane. YouTube.
- Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society.
- The strain energy of fluorinated cyclopropanes: Quantum chemical realization of homodesmotic, diagonal and ultradiagonal approaches.
- Basis set (chemistry). Wikipedia.
- Selecting a Model. Wavefunction, Inc..
- Cyclopropane: a functional carbon group. YouTube.
- Basis Sets. Gaussian.com.
- Walsh Cyclopropane Molecular Orbitals. Jmol.
- Basis Sets Used in Molecular Orbital Calcul
- Basis Set Selection for Molecular Calcul
- Theoretical Advances in Density Functional Theory for Strongly Correlated Systems and Excited St
- Benchmarking quantum mechanical methods for calculating reaction energies of reactions c
- Comput
- The Journal of Chemical Physics. AIP Publishing.
- Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis.
- Computational modelling Procedures for Geometry Optimization, Kinetic and Thermodynamic Calculations using Spartan Software. Lupine Publishers.
- Geometry optimiz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Cyclopropane - Wikipedia [en.wikipedia.org]
- 5. Cyclopropane [quimicaorganica.org]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. youtube.com [youtube.com]
- 8. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 9. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. evenble.folk.ntnu.no [evenble.folk.ntnu.no]
- 14. ricerca.sns.it [ricerca.sns.it]
- 15. downloads.wavefun.com [downloads.wavefun.com]
- 16. scispace.com [scispace.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 19. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 20. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 21. Basis Sets | Rowan Documentation [docs.rowansci.com]
- 22. gaussian.com [gaussian.com]
- 23. lupinepublishers.com [lupinepublishers.com]
- 24. scm.com [scm.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. [PDF] Geometry and conformation of cyclopropane derivatives having σ-acceptor and σ-donor substituents: a theoretical and crystal structure database study. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Physical Properties of cis-1,2-Diethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Foreword
cis-1,2-Diethylcyclopropane, a conformationally restricted analog of linear alkanes, presents a unique structural motif of significant interest in medicinal chemistry and materials science. Its rigid three-membered ring imparts specific spatial arrangements to the ethyl substituents, influencing its interaction with biological targets and its bulk material properties. This guide provides a comprehensive overview of the core physical properties of this compound, offering both experimentally determined and computationally predicted data. Furthermore, it details the established methodologies for its synthesis and characterization, aiming to equip researchers with the foundational knowledge required for its application in drug design and development.
I. Molecular Structure and Isomerism
This compound belongs to the class of cycloalkanes, with the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol . The defining feature of this molecule is the cyclopropane ring, a three-membered carbocycle characterized by significant ring strain. The "cis" stereoisomer denotes that the two ethyl groups are positioned on the same side of the cyclopropane ring plane. This geometric constraint distinguishes it from its "trans" counterpart, where the ethyl groups are on opposite sides. This seemingly subtle difference in stereochemistry can lead to profound differences in physical properties and biological activity.
II. Core Physical Properties
Precise experimental determination of the physical properties of this compound is crucial for its handling, purification, and application in various experimental settings. While comprehensive data for this specific isomer is not widely tabulated in common chemical databases, a key study by Wiberg et al. (1984) on the enthalpies of formation of cis- and trans-1,2-diethylcyclopropane provides a foundational source for some of these values[1].
| Physical Property | Value | Source |
| Molecular Formula | C₇H₁₄ | PubChem |
| Molecular Weight | 98.19 g/mol | PubChem |
| CAS Number | 71032-67-2 | NIST WebBook[2] |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Density | Not readily available | |
| Refractive Index | Not readily available | |
| Enthalpy of Formation (liquid) | -19.95 ± 0.38 kcal/mol | Wiberg et al. (1984)[1] |
| Kovats Retention Index | 695 (Squalane column at 60°C) | NIST WebBook[2] |
III. Spectroscopic Characterization
Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound. Below are the expected spectral features based on the known spectroscopy of cyclopropane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the diastereotopic nature of the methylene protons on both the cyclopropane ring and the ethyl groups.
-
Cyclopropyl Protons: The methine protons (CH-CH₂CH₃) and the methylene proton on the C3 position of the ring will exhibit characteristic upfield shifts due to the ring current effect of the cyclopropane ring. The methine protons will likely appear as complex multiplets. The two protons on the C3 carbon are diastereotopic and are expected to show distinct signals, likely as complex multiplets due to coupling with each other and the adjacent methine protons.
-
Ethyl Group Protons: The methylene protons (-CH₂CH₃) will be diastereotopic and thus are expected to give rise to two separate complex multiplets. The terminal methyl protons (-CH₂CH₃) will likely appear as a triplet.
-
-
¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework.
-
Cyclopropyl Carbons: The two methine carbons (C1 and C2) are equivalent and should produce a single signal. The methylene carbon (C3) will show a separate signal, typically at a higher field (more shielded) compared to the substituted carbons.
-
Ethyl Group Carbons: The methylene carbons (-CH₂CH₃) will produce a single signal, as will the terminal methyl carbons (-CH₂CH₃).
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by C-H stretching and bending vibrations.
-
C-H Stretching: Look for characteristic peaks in the region of 3000-2850 cm⁻¹ for the C-H bonds of the ethyl groups and a slightly higher frequency peak around 3100-3000 cm⁻¹ characteristic of the C-H bonds on the cyclopropane ring.
-
Cyclopropane Ring Vibrations: A weak but characteristic absorption band for the cyclopropane ring breathing mode may be observed around 1020-1000 cm⁻¹.
IV. Synthesis Methodology: Stereoselective Cyclopropanation
The synthesis of this compound with high stereoselectivity is crucial to avoid contamination with the trans isomer. The most common and effective method for achieving this is the Simmons-Smith cyclopropanation reaction of a cis-alkene.
Principle of the Simmons-Smith Reaction
The Simmons-Smith reaction involves the treatment of an alkene with a carbenoid species, typically generated from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)) or diethylzinc (Et₂Zn). The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. Therefore, to synthesize this compound, the starting material must be cis-3-hexene.
Experimental Workflow: Synthesis of this compound
Sources
Heat of formation of cis- vs trans-1,2-diethylcyclopropane
An In-depth Technical Guide to the Relative Stabilities of cis- and trans-1,2-Diethylcyclopropane Isomers Based on Heat of Formation
Abstract
This technical guide provides a comprehensive analysis of the heat of formation of cis- and trans-1,2-diethylcyclopropane, offering insights into the thermodynamic stability of these stereoisomers. The document elucidates the theoretical underpinnings of ring strain in cyclopropane derivatives and its impact on enthalpy. We present experimentally determined values for the heat of formation, detail the calorimetric methodologies employed for such measurements, and discuss the pivotal role of steric interactions in dictating the stability of disubstituted cyclopropanes. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of the energetic landscapes of cyclic molecules.
Introduction: Stereoisomerism and Ring Strain in Cyclopropanes
Cyclopropane, the smallest of the cycloalkanes, is characterized by a three-membered carbon ring. This unique structure forces the C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[1] This deviation results in substantial angle strain . Additionally, the planar nature of the cyclopropane ring leads to the eclipsing of hydrogen atoms on adjacent carbons, introducing torsional strain .[2] Collectively, these strains contribute to the high intrinsic energy of the cyclopropane ring, making it a thermodynamically unstable and reactive moiety.[1]
When substituents are introduced onto the cyclopropane ring, as in 1,2-diethylcyclopropane, stereoisomerism becomes possible. Specifically, the ethyl groups can be on the same side of the ring, forming the cis-isomer, or on opposite sides, forming the trans-isomer.[3] The spatial arrangement of these substituents introduces an additional energetic consideration: steric strain , which arises from the repulsive forces between non-bonded atoms or groups that are in close proximity.[4][5]
This guide will explore how these different types of strain influence the heat of formation, and consequently the relative stability, of cis- and trans-1,2-diethylcyclopropane.
Comparative Analysis of Heats of Formation
The heat of formation (ΔHf°) is a critical thermodynamic quantity that reflects the stability of a compound. A more negative (or less positive) heat of formation indicates a more stable molecule. Experimental determination of the heats of formation for cis- and trans-1,2-diethylcyclopropane reveals a distinct difference in their stabilities.
A seminal study by Wiberg et al. (1984) determined the enthalpies of formation for both isomers using oxygen bomb calorimetry.[6] Their findings are summarized in the table below.
| Isomer | ΔHf° (liquid, kJ/mol) | ΔHf° (liquid, kcal/mol) | Relative Stability |
| cis-1,2-Diethylcyclopropane | -78.8 ± 1.6 | -18.8 ± 0.4 | Less Stable |
| trans-1,2-Diethylcyclopropane | -83.4 ± 1.6 | -20.0 ± 0.4 | More Stable |
The experimental data unequivocally show that the trans-isomer of 1,2-diethylcyclopropane is more stable than the cis-isomer by approximately 4.6 kJ/mol (1.1 kcal/mol) .[6] This difference in stability is directly attributable to the steric interactions between the two ethyl groups. In the cis-isomer, the ethyl groups are held in close proximity on the same face of the cyclopropane ring, leading to significant steric hindrance and raising the overall energy of the molecule.[5][7] In contrast, the trans-isomer places the bulky ethyl groups on opposite faces of the ring, minimizing their interaction and resulting in a lower energy state.[8]
The higher heat of combustion of the cis-isomer further confirms its lower stability compared to the trans-isomer.[7][9]
Experimental Determination of Heat of Formation: Oxygen Bomb Calorimetry
The experimental values for the heat of formation of the 1,2-diethylcyclopropane isomers were determined through oxygen bomb calorimetry, a standard technique for measuring the heat of combustion of organic compounds.[6][10]
Principle of Oxygen Bomb Calorimetry
In oxygen bomb calorimetry, a known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container called a "bomb." The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion (ΔHc°) can be calculated.
Experimental Workflow
The following diagram illustrates the typical workflow for determining the heat of combustion using an oxygen bomb calorimeter.
Caption: Workflow for determining the heat of formation via oxygen bomb calorimetry.
Calculation of Heat of Formation
The heat of formation is not measured directly but is calculated from the experimentally determined heat of combustion using Hess's Law. The combustion reaction for 1,2-diethylcyclopropane (C7H14) is:
C7H14(l) + 10.5 O2(g) → 7 CO2(g) + 7 H2O(l)
The heat of formation of the compound can be calculated using the following equation:
ΔHf°(C7H14) = [7 × ΔHf°(CO2) + 7 × ΔHf°(H2O)] - ΔHc°(C7H14)
where the heats of formation of CO2 and H2O are known standard values.[11]
Computational Approaches to Determining Heat of Formation
In addition to experimental methods, computational chemistry provides powerful tools for estimating the heat of formation and analyzing the structures of molecules like 1,2-diethylcyclopropane.[12]
Ab Initio and Semi-Empirical Methods
-
Ab initio methods , such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), solve the Schrödinger equation from first principles with minimal experimental input. These methods can provide highly accurate geometries and energies.
-
Semi-empirical methods , such as AM1 and PM3, use parameters derived from experimental data to simplify the calculations.[12] While less accurate than ab initio methods, they are computationally less expensive and can be useful for larger molecules.
Isodesmic Reactions
A common and accurate computational strategy for determining heats of formation is the use of isodesmic reactions.[13][14] These are hypothetical reactions in which the number and types of chemical bonds are conserved on both the reactant and product sides. This approach helps to cancel out systematic errors in the calculations.
For example, the heat of formation of trans-1,2-diethylcyclopropane could be calculated using the following isodesmic reaction:
trans-1,2-diethylcyclopropane + 2 CH4 → cyclopropane + 2 CH3CH2CH3
By calculating the enthalpy change for this reaction (ΔHrxn) at a given level of theory and using known experimental heats of formation for methane, cyclopropane, and propane, the heat of formation of the target molecule can be accurately determined.
The following diagram illustrates the logic of using an isodesmic reaction for this calculation.
Caption: Isodesmic reaction scheme for calculating the heat of formation.
Conclusion
The heat of formation serves as a fundamental descriptor of molecular stability. In the case of 1,2-diethylcyclopropane, both experimental and theoretical approaches consistently demonstrate that the trans-isomer is more stable than the cis-isomer. This stability difference, quantified to be approximately 1.1 kcal/mol, is primarily driven by the avoidance of steric strain between the two ethyl groups in the trans configuration. Understanding these energetic differences is crucial for predicting the behavior of substituted cyclopropanes in chemical reactions and for the rational design of molecules in fields such as drug discovery.
References
- Wiberg, K. B., Lupton, E. C., Jr., Wasserman, D. J., de Meijere, A., & Kass, S. R. (1984). Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cis- and trans-bicyclo[6.1.0]nonane. Structural effects on energies of cyclopropane rings. Journal of the American Chemical Society, 106(6), 1740–1744. [Link]
- NIST Chemistry WebBook. (n.d.). trans-1,2-Diethyl-cyclopropane.
- LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes.
- Simmie, J. M., & Somers, K. P. (2020). Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. The Journal of Physical Chemistry A, 124(10), 2035–2046. [Link]
- Good, W. D. (1971). The enthalpies of combustion and formation of some alkyl cyclopropanes. The Journal of Chemical Thermodynamics, 3(4), 539-546. [Link]
- LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes.
- Cheméo. (n.d.). trans-1,2-Diethyl-cyclopropane.
- Quora. (2019, December 5). How do you calculate the enthalpy of the formation of cyclopropane?
- Good, W. D. (1971). The Enthalpies of Combustion and Formation of Some Alkyl Cyclopropanes. CDC Stacks. [Link]
- Fuchs, R., Hallman, J. H., & Perlman, M. O. (1982). Thermochemistry of conjugation of simple cyclopropane derivatives. Canadian Journal of Chemistry, 60(14), 1832-1835. [Link]
- LibreTexts. (2025, August 11). 4.4: Stability of Cycloalkanes - Ring Strain.
- NIST Chemistry WebBook. (n.d.). This compound.
- Cheméo. (n.d.). This compound.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Cyclopropane Ring Strain.
- Knowlton, J. W., & Rossini, F. D. (1949). Heats of combustion and formation of cyclopropane. Journal of Research of the National Bureau of Standards, 43(2), 113-115. [Link]
- LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes.
- Wikipedia. (n.d.). Ring strain.
- Chemistry Stack Exchange. (2014, December 6). Stability of cis vs trans isomers?
- Journal of Chemical Education. (1993). Cis and Trans Isomers of Cycloalkenes. [Link]
- Pearson+. (n.d.). The heat of combustion of cis-1,2-dimethylcyclopropane is larger...
- University of Massachusetts Boston. (n.d.). Computational Study of Heats of Formation and Combustion of Hydrocarbons.
- PubMed. (2013, June 7). cis-2,3-Disubstituted cyclopropane 1,1-diesters in [3 + 2] annulations with aldehydes: highly diastereoselective construction of densely substituted tetrahydrofurans.
- LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes.
- Pearson+. (n.d.). This compound has a larger heat of combustion than that of the trans isomer...
- LibreTexts. (2024, June 18). Cis-Trans Isomerism in Cycloalkanes.
- Pearson+. (n.d.). This compound has a larger heat of combustion...
- The Journal of Organic Chemistry. (2004). Development of Versatile cis- and trans-Dicarbon-Substituted Chiral Cyclopropane Units...
Sources
- 1. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | OSTI.GOV [osti.gov]
- 7. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+ [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. quora.com [quora.com]
- 12. homepages.gac.edu [homepages.gac.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
Introduction: The Paradox of Simplicity and Reactivity
An In-depth Technical Guide to the Toxicology of Small-Ring Cycloalkanes
Small-ring cycloalkanes, particularly cyclopropane and cyclobutane, represent a fascinating paradox in organic chemistry and drug development. Their simple, saturated structures belie a high degree of inherent reactivity, a direct consequence of significant ring strain.[1][2][3] This strain, arising from the deviation of C-C-C bond angles from the ideal 109.5° tetrahedral geometry, renders these molecules "spring-loaded," predisposing them to ring-opening reactions that are not observed in their larger, more stable counterparts like cyclohexane.[1][4][5]
While these unique electronic and conformational properties have made them valuable scaffolds in medicinal chemistry for fine-tuning metabolic stability and binding affinity, they also present distinct toxicological challenges.[6] This guide provides an in-depth exploration of the toxicology of small-ring cycloalkanes, offering researchers, scientists, and drug development professionals a framework for understanding their mechanisms of toxicity and outlining robust strategies for their assessment. We will delve into the causality behind experimental choices, grounding our discussion in authoritative protocols and field-proven insights to ensure scientific integrity.
Section 1: Toxicokinetics - How Structure Dictates Bodily Interaction
The toxicological profile of any compound is inextricably linked to its absorption, distribution, metabolism, and excretion (ADME), or toxicokinetics. For small-ring cycloalkanes, these properties are largely governed by their small size, low molecular weight, and volatility.
-
Absorption: As colorless gases or volatile liquids at room temperature, the primary route of exposure for cyclopropane and cyclobutane is inhalation.[7][8][9] Their small size and lipophilic nature facilitate rapid absorption from the alveoli into the bloodstream. Dermal absorption is less significant but contact with the liquefied gases can cause frostbite.[7][8][9]
-
Distribution: Once in the bloodstream, their lipophilicity allows for wide distribution into tissues, with a particular affinity for lipid-rich environments such as the central nervous system (CNS) and adipose tissue. This explains the characteristic CNS effects, such as dizziness and anesthesia, observed with high exposures.[7][9]
-
Metabolism: Metabolism is the critical step where the toxic potential of these rings is often unlocked. Unlike larger, more stable cycloalkanes, the high ring strain of cyclopropane and cyclobutane makes their C-C bonds susceptible to oxidative cleavage, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[6][10][11] This metabolic activation is the initiating event for many of their toxic effects.
-
Excretion: Unmetabolized parent compounds are readily excreted via exhalation. Metabolites, having been rendered more hydrophilic through oxidative processes, are typically excreted by the kidneys in urine.
Section 2: Core Mechanisms of Toxicity
The toxicity of small-ring cycloalkanes is not typically caused by the parent molecule itself but rather by its metabolic transformation into reactive intermediates.
Metabolic Activation by Cytochrome P450
The cornerstone of small-ring cycloalkane toxicology is their metabolism by CYP enzymes, a superfamily of monooxygenases responsible for Phase I metabolism of a vast array of xenobiotics.[10][12][13] The high reactivity of the strained ring system facilitates an oxidative ring-opening reaction.
Causality of CYP-Mediated Activation: The CYP catalytic cycle involves the insertion of an oxygen atom into the C-H or C-C bond. For small cycloalkanes, the strained C-C bonds are energetically more favorable to attack than the relatively strong C-H bonds, leading to ring cleavage and the formation of highly reactive, linear alkyl radicals or other electrophilic intermediates. This is a critical distinction from larger, unstrained alkanes where C-H hydroxylation is the predominant metabolic pathway.
Caption: Metabolic activation of small-ring cycloalkanes by CYP450 enzymes.
Covalent Binding to Macromolecules
The reactive electrophilic intermediates generated during metabolism are a primary driver of toxicity. These intermediates can readily form covalent bonds with nucleophilic sites on cellular macromolecules, such as DNA and proteins.[14][15][16]
-
DNA Adducts: Covalent binding to DNA can lead to the formation of DNA adducts, which can distort the DNA helix, block replication and transcription, and result in mutations if not repaired.[17][18] This mechanism is the basis for potential carcinogenicity.
-
Protein Adducts: Binding to proteins can alter their structure and function. This can lead to enzyme inhibition, disruption of cellular signaling, and the triggering of immune responses. Covalent modification of critical enzymes within the hepatocyte can lead directly to cytotoxicity and cell death.
Anesthetic and Asphyxiant Effects
At very high concentrations, these volatile compounds can displace oxygen in the air, acting as simple asphyxiants.[8][19] Furthermore, cyclopropane is a potent anesthetic gas, a property linked to its ability to interact with lipid membranes and ion channels in the CNS, leading to depression of neuronal activity.[9][20] High exposures to cyclobutane can also cause CNS effects like dizziness and confusion.[7]
Section 3: Toxicological Assessment Strategies
A tiered, evidence-based approach is essential for evaluating the toxicology of small-ring cycloalkanes. This strategy progresses from rapid in vitro screens to more complex in vivo studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).
In Vitro Cytotoxicity Assessment
In vitro assays are the first line of investigation, providing a rapid and cost-effective means to assess a compound's potential to cause cell death.[21][22][23][24]
Causality of Experimental Design: The choice of cell line is critical. For compounds metabolized by the liver, human hepatocarcinoma cells (e.g., HepG2) are often used as they retain some CYP enzyme activity. For compounds where inhalation is the primary exposure route, human lung epithelial cells (e.g., A549) are relevant.[25] Because small-ring cycloalkanes are volatile, standard aqueous exposure methods are challenging.[26] Therefore, specialized cell culture exposure systems that maintain the compound in the vapor phase at the air-liquid interface are required for accurate assessment.[26]
Protocol: Assessing Cytotoxicity of a Volatile Cycloalkane using an Air-Liquid Interface (ALI) System
-
Cell Culture: Culture human lung epithelial cells (A549) on microporous membrane inserts until a confluent monolayer is formed.
-
Establish ALI: Remove the apical medium to create an air-liquid interface, where the basal side of the monolayer is fed by culture medium and the apical side is exposed to air.
-
Exposure System Setup: Place the inserts into a specialized exposure chamber. A carrier gas (e.g., clean, humidified air) is passed through a vaporizer containing the test cycloalkane to generate a defined vapor concentration.[27]
-
Exposure: Expose the cells apically to a range of concentrations of the test compound for a defined period (e.g., 4 hours). Include a clean air control group.
-
Post-Exposure Incubation: Return the cells to a standard incubator for 24 hours to allow for the development of cytotoxic effects.
-
Viability Assay (LDH Release): Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the basal medium. LDH is a stable cytosolic enzyme that is released upon membrane damage, a key indicator of cytotoxicity.[28]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer). Determine the concentration that causes 50% cytotoxicity (IC50).
Caption: Workflow for in vitro cytotoxicity testing of volatile compounds.
In Vivo Acute Inhalation Toxicity
If significant in vitro toxicity is observed or if regulatory submission is required, in vivo studies become necessary to understand systemic effects and establish lethal concentrations. The OECD Test Guideline 403 (Acute Inhalation Toxicity) provides a standardized, internationally recognized protocol.[29][30]
Causality of Experimental Design: This guideline is chosen because it is specifically designed for short-term inhalation exposure to gases, vapors, or aerosols.[31][32] The rat is the preferred species due to extensive historical data and physiological similarities to humans in the respiratory system.[31] A 4-hour exposure duration is standard as it represents a significant portion of a workday and allows for the assessment of acute effects.[29][31] A 14-day observation period is crucial to monitor for delayed mortality or recovery.[29]
Protocol: Acute Inhalation Toxicity Study (Adapted from OECD TG 403)
-
Animal Acclimatization: Acclimate young adult rats (e.g., 8-12 weeks old) to laboratory conditions for at least 5 days.[31][32]
-
Concentration Selection: Based on in vitro data and structure-activity relationships, select at least three concentrations expected to span a range from no effect to mortality. A control group exposed to clean air is mandatory.
-
Exposure: Expose groups of animals (e.g., 5 per sex per group) to the test article as a vapor for a fixed duration of 4 hours in a whole-body or nose-only inhalation chamber.[31][32] Monitor and record chamber concentration, temperature, and humidity.
-
Clinical Observations: Observe animals for signs of toxicity (e.g., changes in respiration, activity, neurological signs) frequently during exposure and daily for 14 days post-exposure.
-
Body Weight: Record individual animal body weights just prior to exposure and at least weekly thereafter. Significant weight loss is a key indicator of systemic toxicity.
-
Pathology: At the end of the 14-day observation period, conduct a gross necropsy on all surviving animals to identify any target organ toxicities.
-
Data Analysis: Analyze mortality data to determine the median lethal concentration (LC50), the concentration estimated to cause death in 50% of the test animals.
Section 4: Case Studies & Data Summary
Cyclopropane (C₃H₆)
Historically used as an anesthetic, its use was abandoned due to its high explosivity in the presence of oxygen.[20][33] Its primary toxic effects are related to its anesthetic properties, causing CNS depression, dizziness, and at very high levels, respiratory arrest.[9][20] It is not known to be mutagenic or carcinogenic.[34]
Cyclobutane (C₄H₈)
Used primarily as an intermediate in organic synthesis.[7][19] Its acute toxicity is low, with primary effects at high concentrations being CNS depression (dizziness, nausea, confusion) and simple asphyxiation.[7] Direct contact with the evaporating liquid can cause frostbite.[7][8] There is limited data on its chronic toxicity and carcinogenicity.[7]
| Property | Cyclopropane | Cyclobutane | Reference |
| Formula | C₃H₆ | C₄H₈ | [20],[19] |
| Molecular Weight | 42.08 g/mol | 56.11 g/mol | [20],[8] |
| Boiling Point | -32.9 °C | 12.5 °C | [34],[19] |
| Ring Strain Energy | ~28 kcal/mol | ~26 kcal/mol | [6] |
| Primary Exposure Route | Inhalation | Inhalation | [9],[7] |
| Primary Acute Effects | CNS Depression, Anesthesia, Asphyxiation | CNS Depression, Asphyxiation | [9],[7] |
| Flammability | Extremely Flammable | Highly Flammable | [35],[7] |
Conclusion and Future Directions
The toxicology of small-ring cycloalkanes is fundamentally driven by their inherent ring strain, which dictates their metabolic fate and potential for forming reactive intermediates. While their acute toxicity is generally characterized by CNS depression and asphyxiation, the potential for metabolism-driven genotoxicity and cytotoxicity necessitates a thorough evaluation for any new chemical entity containing these motifs.
Future research should focus on developing more sophisticated in vitro models that incorporate a wider range of metabolic enzymes and can better predict human-specific metabolic pathways. The continued development of in silico tools for predicting metabolic activation and subsequent reactivity will further aid in early-stage hazard identification, ultimately leading to the safer design and application of these chemically unique and valuable molecules.
References
- OECD Test Guideline 436: Acute Inhalation Toxicity. (2009).
- Guidance Document on Inhalation Toxicity Studies - Second edition. (n.d.). OECD. [Link]
- Assessing Toxicity of Volatile Organic Compounds (VOCs). (n.d.). EPA. [Link]
- Cyclobutane - HAZARD SUMMARY. (n.d.). New Jersey Department of Health and Senior Services. [Link]
- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]
- Inhalation Toxicity Studies- OECD guidelines. (n.d.). Slideshare. [Link]
- Test No.
- Test No.
- Biosynthesis and metabolism of cyclopropane rings in natural compounds. (n.d.). Europe PMC. [Link]
- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2003).
- Cyclobutane - Hazardous Agents. (n.d.). Haz-Map. [Link]
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]
- Update on in vitro cytotoxicity assays for drug development. (2025).
- Cyclopropane | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]
- Cyclobutane | C4H8 | CID 9250. (n.d.). PubChem - NIH. [Link]
- Safety Data Sheet Cyclopropane. (2020). Air Liquide. [Link]
- Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020). News-Medical.Net. [Link]
- PHARMACOLOGICAL AND TOXICOLOGICAL COMPOUNDS AS PROTECTIVE OR THERAPEUTIC AGENTS AGAINST RADIATION INJURY IN EXPERIMENTAL ANIMALS. 3.
- Toxicity - Cyclopropane. (n.d.). Linnea Bjornson. [Link]
- Hazardous Substance Fact Sheet - Cyclopropane. (n.d.). NJ.gov. [Link]
- Toxicity Of Volatile Organic Compounds (vocs) Mixtures Using Human Derived Cells. (n.d.). WIT Press. [Link]
- Arylcyclohexylamine. (n.d.). Wikipedia. [Link]
- Cyclobutane – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- Reactions of Cyclopropane and Cyclobutane. (n.d.). Pharmaguideline. [Link]
- Biosynthesis and metabolism of cyclopropane rings in n
- Halogenated Linear Cycloalkanes, Cycloalkenes and Aromatics: Carcinogenicity and Structure Activity Rel
- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). PubMed Central. [Link]
- Methodology for the Analysis of Volatile Organic Compounds in Emission Testing of Building Materials. (n.d.).
- Volatile Organic Compound Testing: An Overview. (2020). OnePointe Solutions. [Link]
- Cytochrome P450 role in metabolism of drugs and chemicals. (2019).
- Biochemistry, Cytochrome P450. (n.d.).
- Cytochrome P450 for Xenobiotic Metabolism. (2020). YouTube. [Link]
- DNA Vector Chemistry: The Covalent Attachment of Signal Peptides to Plasmid DNA. (n.d.). PubMed. [Link]
- Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry. [Link]
- Cycloalkane. (n.d.). Wikipedia. [Link]
- Covalent trapping of protein-DNA complexes. (2003). PubMed - NIH. [Link]
- Covalent Bonds between Protein and DNA. (n.d.). Stanford University. [Link]
- Stability of Cycloalkanes: Ring Strain. (2023). OpenStax. [Link]
- Drug Discovery: Covalent Bonds Between Small Molecules & Proteins. (2020). kbDNA. [Link]
- Synthetic organic chemistry based on small ring compounds. (n.d.). PubMed. [Link]
- Ring Strain and the Structure of Cycloalkanes. (2023). Chemistry LibreTexts. [Link]
- Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. (n.d.). MDPI. [Link]
- Cycloalkanes. (n.d.). BYJU'S. [Link]
- Stability of Cycloalkanes: Ring Strain. (2024). Chemistry LibreTexts. [Link]
- Organic Compounds - Cycloalkanes and their Stereochemistry. (2022). Chemistry LibreTexts. [Link]
- Stability of Cycloalkanes - Angle Strain. (2018). YouTube. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nj.gov [nj.gov]
- 8. Cyclobutane | C4H8 | CID 9250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Covalent trapping of protein-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. web.stanford.edu [web.stanford.edu]
- 16. Drug Discovery: Covalent Bonds Between Small Molecules & Proteins [kbdna.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. DNA vector chemistry: the covalent attachment of signal peptides to plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclobutane - Hazardous Agents | Haz-Map [haz-map.com]
- 20. Cyclopropane | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 21. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 22. kosheeka.com [kosheeka.com]
- 23. researchgate.net [researchgate.net]
- 24. news-medical.net [news-medical.net]
- 25. Toxicity Of Volatile Organic Compounds (vocs) Mixtures Using Human Derived Cells [witpress.com]
- 26. epa.gov [epa.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. oecd.org [oecd.org]
- 30. oecd.org [oecd.org]
- 31. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 32. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 33. Toxicity - Cyclopropane [cyclopropanelinnea.weebly.com]
- 34. sg.airliquide.com [sg.airliquide.com]
- 35. CYCLOPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of cis-1,2-Diethylcyclopropane
Introduction: The Significance of the Cyclopropane Motif and the Challenge of Stereoselectivity
The cyclopropane ring, a fundamental three-membered carbocycle, is a recurring structural motif in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Its inherent ring strain imparts unique electronic and conformational properties, making it a valuable component for modulating the pharmacological profiles of drug candidates.[3][4] The synthesis of specific stereoisomers of substituted cyclopropanes, such as cis-1,2-diethylcyclopropane, presents a significant challenge due to the need for precise control over the spatial arrangement of substituents on the three-membered ring.[3] This guide provides a detailed examination of a robust and stereospecific method for the synthesis of this compound, tailored for researchers and professionals in the fields of organic synthesis and drug development.
Core Synthesis Strategy: The Simmons-Smith Reaction
The most reliable and widely employed method for the stereospecific synthesis of this compound is the Simmons-Smith cyclopropanation of cis-3-hexene.[5][6] This reaction is a classic example of a cheletropic reaction, where a carbene or carbenoid adds to an alkene in a concerted fashion.[1][7][8][9] A key advantage of the Simmons-Smith reaction is its stereospecificity; the stereochemistry of the starting alkene is directly translated to the cyclopropane product.[5][10][11][12] This means that a cis-alkene will exclusively yield a cis-substituted cyclopropane.[5][6][9]
Reaction Mechanism: A Concerted Approach
The Simmons-Smith reaction proceeds through the formation of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu).[8][10][11][13] This carbenoid then reacts with the alkene in a concerted, single-step mechanism.[5][11] The methylene group is delivered to the same face of the double bond, resulting in a syn-addition and preserving the original stereochemistry of the alkene.[1][13]
Diagram of the Simmons-Smith Reaction Workflow
Sources
- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cheletropic reaction - Wikipedia [en.wikipedia.org]
- 8. chemistry-reaction.com [chemistry-reaction.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Simmons-Smith Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]
- 11. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 12. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 13. orgosolver.com [orgosolver.com]
Application Notes and Protocols for the Simmons-Smith Cyclopropanation of cis-Alkenes
For: Researchers, scientists, and drug development professionals.
Introduction: The Art of Stereospecific Cyclopropane Synthesis
The cyclopropane ring, a motif of fundamental importance in organic chemistry, is a key structural component in a multitude of biologically active natural products and pharmaceutical agents.[1][2] Its unique conformational constraints and electronic properties impart significant effects on molecular shape and function. Among the arsenal of synthetic methods to construct this three-membered ring, the Simmons-Smith cyclopropanation stands out as a powerful and reliable tool for the stereospecific conversion of alkenes to cyclopropanes.[2][3]
Discovered by Howard E. Simmons and Ronald D. Smith in 1958, the reaction in its classic form utilizes an organozinc carbenoid, generated from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu), to deliver a methylene (CH₂) group to a double bond.[2][3] A key feature of this reaction is its concerted mechanism, which ensures that the stereochemistry of the starting alkene is faithfully translated to the cyclopropane product.[4] Consequently, a cis-alkene will exclusively yield a cis-disubstituted cyclopropane, a feature of paramount importance in the synthesis of complex molecular architectures where precise stereochemical control is essential.[4]
This guide provides an in-depth exploration of the Simmons-Smith cyclopropanation of cis-alkenes, detailing the underlying mechanism, various methodological approaches, and step-by-step experimental protocols. We will delve into the classic Zinc-Copper couple method, the highly practical Furukawa modification using diethylzinc, and a lesser-known but valuable alternative employing samarium(II) iodide.
The Heart of the Reaction: Mechanism and Stereospecificity
The Simmons-Smith reaction is not a free carbene reaction. Instead, it proceeds through the formation of an organozinc carbenoid intermediate, typically iodomethylzinc iodide (ICH₂ZnI).[4] This carbenoid is then transferred to the alkene in a concerted fashion, meaning both new carbon-carbon bonds are formed in a single step.[5] This concerted pathway is the origin of the reaction's high stereospecificity.
The reaction is believed to proceed through a "butterfly-type" three-centered transition state where the zinc atom coordinates to the double bond.[5][6] The methylene group is then delivered to the same face of the alkene, resulting in a syn-addition.[4] For a cis-alkene, this means that the substituents on the original double bond will end up on the same side of the newly formed cyclopropane ring.
Caption: Mechanistic pathway of the Simmons-Smith cyclopropanation.
Directing Effects: The Influence of Allylic Alcohols
A powerful aspect of the Simmons-Smith reaction is the ability of hydroxyl groups in the substrate to direct the stereochemical outcome of the cyclopropanation.[3][4] In the case of allylic alcohols, the zinc atom of the carbenoid can coordinate with the hydroxyl oxygen. This coordination directs the delivery of the methylene group to the same face of the double bond as the hydroxyl group, often overriding steric considerations.[4] This directing effect is a highly valuable tool for achieving high diastereoselectivity in the synthesis of complex molecules.
Methodological Variations and Experimental Protocols
Several variations of the Simmons-Smith reaction have been developed to improve reactivity, reproducibility, and substrate scope. The choice of method often depends on the specific substrate and the desired reaction conditions.
Protocol 1: The Classic Simmons-Smith Reaction using a Zinc-Copper Couple
This is the original method and remains widely used. The key to success is the preparation of a highly active zinc-copper couple.[7]
Rationale for Experimental Choices:
-
Zinc Activation: Zinc dust is activated by treatment with acid to remove the passivating oxide layer, followed by deposition of copper to form the reactive couple.
-
Solvent: Anhydrous diethyl ether is a common solvent. Ethereal solvents are generally preferred as they are relatively non-coordinating and do not significantly reduce the electrophilicity of the zinc carbenoid.[4][6]
-
Inert Atmosphere: The reaction is sensitive to moisture and oxygen, so it must be conducted under an inert atmosphere (e.g., argon or nitrogen).[7]
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride to dissolve the zinc salts.
Step-by-Step Protocol for the Cyclopropanation of cis-2-Hexene:
-
Preparation of the Zinc-Copper Couple:
-
In a dry flask under an argon atmosphere, add zinc dust (1.2 eq) and anhydrous diethyl ether.
-
Stir the suspension vigorously and add copper(I) chloride (0.12 eq) in one portion. The color of the suspension will change from black to grayish.
-
Continue stirring for 30 minutes to ensure complete formation of the couple.
-
-
Reaction Setup:
-
To the freshly prepared zinc-copper couple, add more anhydrous diethyl ether.
-
In a separate dry flask, prepare a solution of cis-2-hexene (1.0 eq) and diiodomethane (1.1 eq) in anhydrous diethyl ether.
-
-
Addition of Reagents:
-
Add the solution of the alkene and diiodomethane dropwise to the stirred suspension of the zinc-copper couple.
-
The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
-
Reaction Monitoring:
-
After the addition is complete, continue stirring the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Stir the mixture until the evolution of gas ceases and the solids have dissolved.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography on silica gel to afford cis-1,2-diethylcyclopropane.
-
Product Characterization (¹H NMR): The resulting cis-cyclopropane will exhibit characteristic upfield signals for the cyclopropyl protons, typically in the range of -0.5 to 1.5 ppm.[8][9] The cis relationship of the substituents can be confirmed by the coupling constants between the cyclopropyl protons.[10][11]
Protocol 2: The Furukawa Modification using Diethylzinc
In 1966, Furukawa and co-workers introduced a modification using diethylzinc (Et₂Zn) in place of the zinc-copper couple.[1][12] This homogeneous system often provides better reproducibility and can be more reactive, especially for less reactive alkenes.[13]
Rationale for Experimental Choices:
-
Reagent: Diethylzinc is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It reacts with diiodomethane to form the active carbenoid species.
-
Solvent: Non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred for this modification as they do not compete with the alkene for coordination to the zinc carbenoid, thus enhancing its reactivity.[5][6]
-
Temperature Control: The initial reaction between diethylzinc and diiodomethane can be exothermic, so the addition is typically performed at low temperatures (0 °C or below).
Step-by-Step Protocol for the Cyclopropanation of cis-Cyclooctene:
-
Reaction Setup:
-
To a dry, argon-flushed flask, add a solution of cis-cyclooctene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
Slowly add a solution of diethylzinc (1.1 eq, e.g., 1.0 M in hexanes) to the stirred solution of the alkene.
-
After stirring for 15 minutes, add diiodomethane (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Stir vigorously until gas evolution ceases.
-
-
Extraction and Purification:
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to yield cis-bicyclo[6.1.0]nonane.
-
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. orgosolver.com [orgosolver.com]
- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. cis-1,2-Cyclopropane dicarboxylic acid(696-74-2) 1H NMR spectrum [chemicalbook.com]
- 12. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Simmons-Smith Reaction for Stereospecific Cyclopropane Synthesis
Introduction: The Enduring Utility of the Cyclopropane Ring
The cyclopropane motif, a three-membered carbocycle, is a privileged structural unit in medicinal chemistry and natural product synthesis.[1][2] Its incorporation into molecular scaffolds imparts unique conformational rigidity, alters electronic properties, and can enhance metabolic stability and binding affinity.[3] The Simmons-Smith reaction, first reported in 1958, remains a cornerstone of organic synthesis for the reliable and stereospecific construction of these rings from alkenes.[4]
This reaction utilizes an organozinc carbenoid, a reactive species that delivers a methylene (CH₂) group to a double bond in a predictable manner.[5][6] Its significance lies in its high degree of stereospecificity, broad functional group tolerance, and the absence of highly hazardous reagents like diazomethane, which is used in other cyclopropanation methods.[5] This guide provides an in-depth exploration of the reaction mechanism, field-proven protocols, and practical insights for researchers, scientists, and drug development professionals aiming to leverage this powerful transformation.
The Core Mechanism: A Concerted and Stereospecific Pathway
The Simmons-Smith reaction is not merely a mixing of reagents; it is a carefully orchestrated sequence involving the formation of a specific reactive intermediate. The overall transformation is the conversion of an alkene to a cyclopropane using diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)).[7]
Formation of the Active Carbenoid Reagent
The reaction does not involve a "free" carbene (:CH₂). Instead, the true reactive species is an organozinc carbenoid, specifically iodomethylzinc iodide (ICH₂ZnI).[4][8] This intermediate is formed on the surface of activated zinc metal. The zinc-copper couple, an alloy of zinc and copper, serves as the activated source of zinc.[9][10] The zinc atom inserts into the carbon-iodine bond of diiodomethane in a process analogous to the formation of a Grignard reagent.[6][11]
The use of a copper-activated zinc couple is crucial as it enhances the reactivity of the zinc surface, facilitating the formation of the organozinc reagent.[9][10]
Caption: Formation of the iodomethylzinc iodide carbenoid.
The Cyclopropanation Step: A "Butterfly" Transition State
Once formed, the ICH₂ZnI carbenoid reacts with an alkene to form the cyclopropane ring. This process is concerted, meaning the two new carbon-carbon bonds form simultaneously as the carbon-zinc bond breaks and zinc iodide is eliminated.[12]
The mechanism is believed to proceed through a three-centered, "butterfly-like" transition state.[7][13] In this arrangement, the carbenoid approaches one face of the alkene, and the methylene carbon is delivered to both carbons of the double bond in a single, synchronous step.[8][12]
Caption: The concerted "butterfly" transition state pathway.
This concerted mechanism is the root of the reaction's hallmark stereospecificity. The geometric arrangement (cis or trans) of the substituents on the starting alkene is perfectly preserved in the final cyclopropane product.[5][11] For example, a cis-alkene will exclusively yield a cis-disubstituted cyclopropane.[8] This is a critical feature for controlling stereochemistry in complex molecule synthesis.
The Influence of Directing Groups
A powerful aspect of the Simmons-Smith reaction is its susceptibility to directing effects from nearby functional groups, particularly hydroxyl groups. When cyclopropanating an allylic or homoallylic alcohol, the zinc atom of the carbenoid reagent coordinates to the hydroxyl oxygen.[14] This coordination pre-organizes the transition state, forcing the methylene group to be delivered to the face of the double bond cis to the hydroxyl group, often overriding steric hindrance.[15] This provides an excellent method for diastereoselective synthesis.
Caption: Directing effect of a hydroxyl group in the Simmons-Smith reaction.
Methodological Insights and Key Modifications
Reagent Choice and Preparation
-
Zinc-Copper Couple (Classic Method): The activity of the zinc is paramount. Commercial zinc dust is often coated with an oxide layer that passivates the surface. Activation is therefore necessary and is typically achieved by washing the zinc dust with acid (e.g., HCl) to remove the oxide layer, followed by treatment with a copper(II) salt solution (e.g., CuSO₄).[16] The zinc reduces the Cu(II) ions to metallic copper, which deposits on the zinc surface, creating the active couple.[10] Proper drying is essential as the reaction is moisture-sensitive.[17]
-
Furukawa Modification (Et₂Zn / CH₂I₂): A significant improvement involves the use of diethylzinc (Et₂Zn) in place of the Zn(Cu) couple.[15] This creates a more reactive and soluble reagent system, often leading to higher yields and better reproducibility. The reaction is homogeneous, which can simplify execution and stirring. However, diethylzinc is pyrophoric and must be handled with extreme care under a strictly inert atmosphere.[7]
-
Diiodomethane: Use of freshly purified diiodomethane is recommended. Impurities, particularly iodine, can inhibit the reaction. It can be purified by passing it through a short plug of activated alumina.[17]
Solvent Selection
The choice of solvent significantly impacts reaction efficiency.
-
Recommended: Ethereal, non-coordinating solvents such as diethyl ether (Et₂O), tetrahydrofuran (THF), or 1,2-dimethoxyethane (DME) are ideal. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are also commonly used, especially for the Furukawa modification.[7][18]
-
To Avoid: Basic, coordinating solvents can decrease the reaction rate.[1][13] The Lewis acidic zinc reagent can be solvated, reducing its electrophilicity and reactivity towards the alkene.
Experimental Protocols
Safety Precautions: Diiodomethane is toxic and dense; handle in a well-ventilated fume hood.[8] Diethylzinc is pyrophoric and reacts violently with water and air; it must be handled using proper air-free techniques (e.g., syringe/cannula) under an inert atmosphere (Argon or Nitrogen). Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Classic Simmons-Smith Cyclopropanation of Cyclohexene
This protocol details the formation of norcarane using a freshly prepared zinc-copper couple.[16]
A. Preparation of Zinc-Copper Couple
-
Place zinc powder (e.g., 49 g, 0.75 g-atom) in an Erlenmeyer flask with a magnetic stir bar.
-
Add 3% aqueous HCl (40 mL) and stir vigorously for 1 minute to activate the zinc surface. Decant the supernatant. Repeat this acid wash three more times.[16]
-
Wash the activated zinc by stirring with distilled water (5 x 100 mL portions), decanting after each wash.
-
Treat the zinc with 2% aqueous copper(II) sulfate solution (2 x 75 mL portions), stirring for 1-2 minutes with each portion. The gray zinc powder should darken as copper deposits.
-
Wash away excess copper sulfate with distilled water (5 x 100 mL portions).
-
Wash with absolute ethanol (4 x 100 mL portions), followed by anhydrous diethyl ether (5 x 100 mL portions) to remove water.[16]
-
Transfer the couple to a Büchner funnel, wash with more anhydrous ether, and dry thoroughly under vacuum. Store in a desiccator over P₄O₁₀ until use.[16]
B. Cyclopropanation Reaction
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the prepared Zn(Cu) couple (46.8 g, 0.72 g-atom) and 250 mL of anhydrous diethyl ether.[16]
-
Initiation: Add a small crystal of iodine. Stir until the brown color of the iodine disappears. This step helps to further activate the zinc surface.[16]
-
Reagent Addition: In a single portion, add a mixture of cyclohexene (53.3 g, 0.65 mol) and diiodomethane (190 g, 0.71 mol).[16]
-
Reaction: Heat the mixture to a gentle reflux with stirring. An exothermic reaction typically begins after 30-45 minutes. External heating may need to be removed temporarily. After the exotherm subsides, continue to stir under reflux for 15 hours.
-
Work-up: Cool the reaction mixture in an ice bath. Quench by the slow, careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Purification: Filter the mixture to remove zinc salts. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure. The crude product can be purified by distillation to yield norcarane.
Protocol 2: Furukawa Modification for Cyclopropanation of an Allylic Alcohol
This protocol is adapted for substrates where higher reactivity and homogeneity are desired, and it leverages the directing effect of a hydroxyl group.[17]
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), add the allylic alcohol (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).
-
Diethylzinc Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethylzinc (e.g., 1.0 M in hexanes, 2.2 eq) dropwise via syringe. Gas evolution (ethane) will be observed.
-
Diiodomethane Addition: After gas evolution ceases, add diiodomethane (2.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[17]
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution stops.[17]
-
Purification: Extract the aqueous layer with CH₂Cl₂ (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[17]
Data Presentation and Troubleshooting
Substrate Reactivity and Scope
The Simmons-Smith reaction is highly effective for a wide range of alkenes. The reactivity is influenced by the electronic nature of the alkene.
| Alkene Type | Relative Reactivity | Notes |
| Electron-Rich (e.g., Enol ethers) | Very High | Often proceed rapidly with high yields.[15] |
| Simple Alkenes (e.g., Cyclohexene) | High | The classic substrate for this reaction.[15] |
| Allylic Alcohols | High | Reactivity is enhanced by the directing effect of the -OH group.[14][19] |
| Electron-Poor (e.g., α,β-unsaturated ketones) | Moderate | Can be cyclopropanated, though may require more forcing conditions. |
| Sterically Hindered Alkenes | Low to Moderate | Reaction occurs on the less hindered face, unless a directing group is present.[15] |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Zn(Cu) couple. 2. Wet solvent or glassware. 3. Impure diiodomethane. | 1. Prepare a fresh batch of Zn(Cu) couple, ensuring thorough washing and drying.[16] Consider using ultrasonication to improve surface activation.[14] 2. Ensure all glassware is flame- or oven-dried and the reaction is run under a dry, inert atmosphere.[17] 3. Purify CH₂I₂ by passing through activated alumina.[17] |
| Low Yield | 1. Inefficient stirring in the heterogeneous classic reaction. 2. Reaction temperature too low. | 1. Use a mechanical stirrer for larger-scale reactions to ensure good contact between reagents. 2. Switch to the homogeneous Furukawa modification (Et₂Zn).[15] |
| Formation of Side Products | 1. Methylation of heteroatoms (e.g., alcohols) by the electrophilic reagent.[17] 2. Lewis-acid (ZnI₂) catalyzed decomposition of sensitive products. | 1. Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid long reaction times.[17] 2. For the Furukawa modification, add excess Et₂Zn to scavenge the ZnI₂ byproduct.[15] |
Conclusion
The Simmons-Smith reaction is a robust and highly reliable method for the stereospecific synthesis of cyclopropanes. Its predictable stereochemical outcome, particularly when guided by directing groups, and its tolerance for a wide array of functional groups have cemented its place as an indispensable tool in organic synthesis.[20] For professionals in drug development, mastering this reaction provides direct access to the valuable cyclopropane motif, enabling the synthesis of novel and structurally complex therapeutic agents.
References
- Master Organic Chemistry. (2023, October 18).
- NROChemistry. Simmons-Smith Reaction. [Link]
- Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
- OrgoSolver.
- Nakamura, M., Hirai, A., & Nakamura, E. (2003). Reaction pathways of the Simmons-Smith reaction. Journal of the American Chemical Society, 125(8), 2341–2350. [Link]
- Organic Chemistry Tutor.
- Organic Chemistry Tutor. Cyclopropanation of Alkenes and the Simmons-Smith Reaction. [Link]
- Chemistry Learner. Simmons-Smith Reaction: Definition, Mechanism, and Examples. [Link]
- MDPI. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
- TutorChase. How does a Simmons-Smith reaction produce cyclopropanes?[Link]
- Wikipedia. Simmons–Smith reaction. [Link]
- PubMed. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
- University of Calgary. Ch 14: Cyclopropane synthesis. [Link]
- Wikipedia. Zinc–copper couple. [Link]
- Journal of the American Chemical Society. (2017). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. [Link]
- National Institutes of Health. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
- Rzepa, H. (2014, December 14). Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog. [Link]
- ResearchGate.
- Organic Syntheses. norcarane. [Link]
- Oreate AI Blog. (2023, December 13). How to Make Zinc Copper Couple. [Link]
- YouTube. (2023, December 5). Zinc-Copper Couple for the Simmons-Smith Cyclopropane Synthesis. [Link]
- ResearchGate. Reaction Pathways of the Simmons−Smith Reaction. [Link]
- ACS Publications. (2023). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. [Link]
- ResearchGate. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simmons-Smith Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]
- 6. tutorchase.com [tutorchase.com]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 8. orgosolver.com [orgosolver.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simmons-Smith Reaction [organic-chemistry.org]
- 15. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Reaction pathways of the Simmons-Smith reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for cis-1,2-Diethylcyclopropane as a Biofuel Surrogate
Introduction: The Quest for Advanced Biofuel Surrogates
The development of sustainable and efficient energy sources is a cornerstone of modern chemical research. Biofuels, derived from renewable biomass, offer a promising alternative to conventional fossil fuels, aiming to reduce greenhouse gas emissions and enhance energy security. However, biofuels are complex mixtures of various oxygenated and non-oxygenated hydrocarbons. To understand and predict their combustion behavior, researchers rely on biofuel surrogates – simpler, well-characterized chemical compounds that mimic the physical and chemical properties of real biofuels.
This document provides detailed application notes and protocols for the investigation of cis-1,2-diethylcyclopropane (C₇H₁₄) as a potential biofuel surrogate. Its unique strained three-membered ring structure and alkyl substituents make it an intriguing candidate for representing the cycloalkane content found in some biofuels. The inherent ring strain in cyclopropane derivatives can significantly influence their combustion chemistry, potentially offering unique properties in terms of energy release and emission profiles. These notes are intended for researchers, scientists, and professionals in the fields of combustion science, chemical kinetics, and biofuel development.
Physicochemical Properties of this compound
A thorough understanding of the fundamental physicochemical properties of a biofuel surrogate is paramount for its application in combustion models and experimental studies. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ | PubChem[1] |
| Molecular Weight | 98.19 g/mol | PubChem[1] |
| CAS Number | 71032-67-2 | NIST WebBook[2] |
| Appearance | Liquid (at standard conditions) | Inferred from related compounds |
| Boiling Point | Not available | |
| Density | Not available | |
| Standard Enthalpy of Formation (liquid, 298.15 K) | -78.8 ± 1.6 kJ/mol | Wiberg et al., 1984[3]; NIST WebBook[4] |
| Standard Enthalpy of Combustion (liquid, 298.15 K) | -4676.7 ± 1.5 kJ/mol | Wiberg et al., 1984[3] |
The enthalpy of formation and combustion are critical parameters for any fuel. The positive enthalpy of formation of many cyclopropane derivatives indicates their inherent instability due to ring strain, which can lead to a higher energy release upon combustion compared to their acyclic isomers. The trans isomer of 1,2-diethylcyclopropane is slightly more stable than the cis isomer due to reduced steric strain between the ethyl groups.[5]
Synthesis Protocol: Stereoselective Synthesis of this compound via Simmons-Smith Cyclopropanation
The stereospecific nature of the Simmons-Smith reaction makes it the method of choice for the synthesis of this compound from cis-3-hexene. This reaction involves an organozinc carbenoid that adds a methylene group to the double bond, preserving the stereochemistry of the starting alkene.[6]
Causality of Experimental Choices:
-
Starting Material: cis-3-Hexene is chosen because the Simmons-Smith reaction is stereospecific. The cis configuration of the starting alkene directly yields the desired this compound.
-
Reagents: A zinc-copper couple is used to activate diiodomethane, forming the reactive organozinc carbenoid intermediate (iodomethylzinc iodide). Diethyl ether is a common aprotic solvent for this reaction as it is relatively inert and effectively solvates the organozinc intermediate.
-
Inert Atmosphere: The reaction is sensitive to moisture and oxygen. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent quenching of the reactive organozinc species and ensure high yields.
-
Purification: Distillation is an effective method for purifying the final product due to the likely difference in boiling points between the product, any remaining starting material, and high-boiling side products.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Preparation of Zinc-Copper Couple:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (2.2 eq).
-
Wash the zinc dust sequentially with 5% HCl, deionized water, ethanol, and diethyl ether to activate its surface.
-
Add a solution of copper(I) chloride (0.2 eq) in glacial acetic acid and stir for 30 minutes.
-
Decant the liquid and wash the resulting zinc-copper couple with diethyl ether three times. Dry the couple under a stream of inert gas.
-
-
Reaction Setup:
-
Add anhydrous diethyl ether to the flask containing the activated zinc-copper couple under an inert atmosphere.
-
Prepare a solution of cis-3-hexene (1.0 eq) and diiodomethane (1.5 eq) in anhydrous diethyl ether in the dropping funnel.
-
-
Simmons-Smith Reaction:
-
Gently heat the suspension of the zinc-copper couple in diethyl ether to reflux.
-
Add the solution of cis-3-hexene and diiodomethane dropwise to the refluxing suspension over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours, monitoring the reaction progress by Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS analysis.
-
Combustion and Emissions Analysis: Protocols and Considerations
Logical Framework for Combustion Analysis:
Caption: Interconnected approach for combustion analysis.
Protocol for Ignition Delay Time Measurement (Shock Tube):
-
Mixture Preparation: Prepare a homogeneous mixture of this compound, an oxidizer (e.g., air or a specific O₂/N₂/Ar mixture), and a diluent (e.g., argon) in a stainless steel mixing tank. The precise composition should be determined based on the desired equivalence ratio (φ).
-
Shock Tube Operation:
-
Introduce the prepared mixture into the driven section of a shock tube to a specific initial pressure.
-
Rupture the diaphragm separating the driver and driven sections with a high-pressure driver gas (e.g., helium).
-
The resulting shock wave compresses and heats the test gas mixture to the desired temperature and pressure.
-
-
Data Acquisition:
-
Monitor the pressure and emission from excited species (e.g., OH* chemiluminescence at 307 nm) behind the reflected shock wave using pressure transducers and photomultiplier tubes.
-
The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the sharp increase in pressure or emission intensity.
-
-
Data Analysis: Repeat the experiment over a range of temperatures, pressures, and equivalence ratios to map the ignition characteristics of the fuel.
Protocol for Laminar Flame Speed Measurement (Constant Volume Combustion Chamber):
-
Mixture Preparation: Prepare a fuel-air mixture of known composition and introduce it into a spherical, constant-volume combustion chamber.
-
Ignition: Ignite the mixture at the center of the chamber using a pair of electrodes.
-
Data Acquisition: Record the pressure rise inside the chamber as a function of time using a high-speed pressure transducer. Simultaneously, visualize the propagating spherical flame front using a high-speed camera and schlieren imaging.
-
Data Analysis: Calculate the laminar flame speed from the pressure-time data and the flame radius measurements, accounting for the effects of flame stretch and radiation.
Protocol for Emissions Analysis (Burner System):
-
Combustion System: Utilize a well-characterized burner, such as a flat-flame burner or a jet-stirred reactor, to achieve stable combustion of a premixed this compound/air flame.
-
Exhaust Gas Sampling: Extract a sample of the combustion products from a specific location in the exhaust stream using a heated probe to prevent condensation.
-
Gas Analysis:
-
Measure the concentrations of CO and CO₂ using a Non-Dispersive Infrared (NDIR) analyzer.
-
Measure the concentration of NOx (NO and NO₂) using a chemiluminescence analyzer.
-
Measure the concentration of unburned hydrocarbons using a Flame Ionization Detector (FID).
-
-
Data Analysis: Quantify the emission indices (grams of pollutant per kilogram of fuel burned) for each species under various combustion conditions (e.g., equivalence ratio, temperature).
Data Interpretation and Troubleshooting
-
Synthesis: In the Simmons-Smith reaction, the formation of byproducts such as zinc iodide and unreacted starting materials is common. Efficient purification, primarily through fractional distillation, is critical. If the yield is low, ensure the zinc-copper couple is highly activated and the reaction is performed under strictly anhydrous and inert conditions.
-
Combustion: The high ring strain of the cyclopropane ring is expected to lead to early ring-opening reactions during combustion, forming various radical species. This may result in a lower ignition delay time compared to its acyclic isomer, n-heptane. The subsequent combustion pathways of these radicals will dictate the final emission profile.
-
Emissions: Due to its C/H ratio, the sooting propensity of this compound is expected to be comparable to other C₇ alkanes. However, the unique combustion chemistry of the three-membered ring could influence the formation of soot precursors. A detailed analysis of polycyclic aromatic hydrocarbon (PAH) formation would be insightful.
Conclusion
This compound presents itself as a valuable candidate for a biofuel surrogate, particularly for representing the cyclic alkane fraction. Its well-defined structure and the availability of a stereospecific synthesis route allow for the preparation of high-purity samples for fundamental studies. The experimentally determined enthalpy of combustion provides a solid thermodynamic basis for its evaluation. While further experimental investigation into its detailed combustion kinetics and emission characteristics is necessary, the protocols outlined in this document provide a comprehensive framework for such studies. The insights gained from investigating this compound will contribute to the development of more accurate and predictive combustion models for next-generation biofuels.
References
- Good, W. D. (1971). The enthalpies of combustion and formation of some alkyl cyclopropanes. Bartlesville Petroleum Research Center, Bureau of Mines, U.S. Department of the Interior. [Link]
- Wiberg, K. B., Lupton, Jr., E. C., Wasserman, D. J., de Meijere, A., & Kass, S. R. (1984). Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cis- and trans-bicyclo[6.1.0]nonane. Structural effects on energies of cyclopropane rings. Journal of the American Chemical Society, 106(6), 1740–1744. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Simmons, H. E., & Smith, R. D. (1958). A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
- NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Pearson Education. (n.d.). This compound has a larger heat of combustion than that of the trans isomer.
- Wikipedia. (2023, December 29). Simmons–Smith reaction. In Wikipedia. [Link]
Sources
- 1. This compound | C7H14 | CID 6427134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | OSTI.GOV [osti.gov]
- 4. This compound [webbook.nist.gov]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. stacks.cdc.gov [stacks.cdc.gov]
Application Notes and Protocols for the Study of cis-1,2-Diethylcyclopropane Combustion Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to understanding and investigating the combustion kinetics of cis-1,2-diethylcyclopropane. As a strained cyclic hydrocarbon, its combustion characteristics offer valuable insights into the complex reaction pathways of cycloalkanes, which are significant components in conventional and alternative fuels. This guide details the importance of studying this compound, outlines experimental protocols for determining key combustion parameters, and discusses the kinetic modeling approaches necessary for developing predictive combustion models. While primarily aimed at combustion researchers, the fundamental understanding of reaction kinetics is a transferable skill applicable to various scientific disciplines, including process safety in the chemical and pharmaceutical industries.
Introduction: The Significance of this compound in Combustion Science
This compound is a cycloalkane characterized by a highly strained three-membered ring. This inherent ring strain significantly influences its chemical reactivity and combustion behavior. The study of its combustion kinetics is crucial for several reasons:
-
Fundamental Understanding of Strained Ring Combustion: The high reactivity of the cyclopropane ring provides a unique opportunity to study the initial decomposition pathways of strained cyclic hydrocarbons.[1] This knowledge is foundational for understanding the combustion of more complex cycloalkanes found in transportation fuels.
-
Kinetic Model Development: Experimental data on the combustion of this compound are essential for the development and validation of detailed chemical kinetic models.[2] These models are critical for simulating and predicting the performance and emission characteristics of fuels in advanced combustion engines.[3]
-
Surrogate Fuel Components: While not a primary component of conventional fuels, understanding the combustion of molecules like this compound can inform the development of surrogate fuel mixtures that accurately represent the properties of real-world fuels.
The high-temperature combustion of cyclopropane is known to rapidly isomerize to propene, making its reaction pathways distinct from other cycloalkanes.[1] Investigating the influence of the diethyl substitution in the cis configuration provides further insight into how alkyl groups affect the initial C-C bond scission and subsequent radical chain reactions.
Synthesis and Physicochemical Properties
A reliable supply of high-purity this compound is paramount for accurate and reproducible combustion experiments.
Synthesis Protocol
A common method for the stereoselective synthesis of this compound involves a cyclopropanation reaction.[4] One potential route is the Simmons-Smith reaction or a variation thereof, which can exhibit diastereoselectivity.[4] A generalized synthetic approach might involve the reaction of cis-3-hexene with a diiodomethane and a zinc-copper couple.
Note: For detailed, step-by-step synthetic procedures, researchers should consult specialized organic chemistry literature. One possible synthetic route is outlined by Chegg.com, which involves an organozinc reagent.[5]
Physicochemical Data
Accurate physicochemical data is essential for preparing experimental mixtures and for kinetic modeling.
| Property | Value | Source |
| Molecular Formula | C7H14 | [6] |
| Molecular Weight | 98.1861 g/mol | [6] |
| CAS Registry Number | 71032-67-2 | [6] |
| Boiling Point | Not readily available | |
| Enthalpy of Formation | The cis-diethyl isomer is 1.1 kcal/mol less stable than the trans isomer.[7] | [7] |
Further thermochemical data may be available through the NIST Chemistry WebBook or other specialized databases.[6]
Experimental Protocols for Combustion Kinetic Studies
A variety of experimental techniques are employed to investigate different aspects of combustion kinetics. The choice of apparatus depends on the specific parameters being measured, such as ignition delay times, flame speeds, or species concentration profiles.[8]
Ignition Delay Time Measurements
Ignition delay time is a critical global parameter that characterizes the reactivity of a fuel. Shock tubes and rapid compression machines are the primary tools for these measurements.[9][10]
Shock tubes are used to study high-temperature autoignition by generating a shock wave that rapidly heats and compresses a test gas mixture.[11][12]
Protocol:
-
Mixture Preparation: Prepare a homogeneous mixture of this compound, an oxidizer (e.g., air or a specific O2/diluent ratio), and a diluent gas (e.g., argon) in a mixing tank. The mole fractions of each component should be precisely known.
-
Shock Tube Preparation: Evacuate the driven section of the shock tube to a high vacuum. Fill the driven section with the prepared test gas mixture to a predetermined low pressure. Fill the driver section with a high-pressure driver gas (typically helium).[11]
-
Experiment Initiation: The diaphragm separating the driver and driven sections is ruptured, generating a shock wave that propagates through the test gas.[12]
-
Data Acquisition: The shock wave reflects off the endwall, further heating and compressing the gas.[11] Ignition is typically detected by monitoring the emission from electronically excited hydroxyl radicals (OH*) or by a rapid pressure rise measured by a pressure transducer at the endwall.[9]
-
Data Analysis: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the endwall and the onset of ignition.
RCMs are complementary to shock tubes and are particularly well-suited for studying low-to-intermediate temperature autoignition phenomena.[10] An RCM simulates a single compression stroke of an internal combustion engine.[13]
Protocol:
-
Mixture Preparation: Similar to the shock tube protocol, prepare a precise fuel/oxidizer/diluent mixture.
-
RCM Preparation: The reaction chamber is heated to a specific initial temperature and filled with the test gas mixture.
-
Compression: A pneumatically driven piston rapidly compresses the gas mixture to a high pressure and temperature, simulating the compression stroke of an engine.[14]
-
Data Acquisition: The pressure in the reaction chamber is monitored over time. Ignition is identified by a sharp increase in pressure.[10]
-
Data Analysis: The ignition delay time is the time from the end of compression to the point of maximum rate of pressure rise.
Species Concentration Measurements in Flow Reactors
Flow reactors are used to study the evolution of chemical species during pyrolysis and oxidation under well-controlled temperature and pressure conditions.[15][16]
JSRs are designed to create a homogeneous mixture of reactants and products, allowing for the study of reaction kinetics at a constant temperature and pressure.[17]
Protocol:
-
Reactor Setup: The JSR is placed in an oven and heated to the desired reaction temperature.
-
Gas Flow: A mixture of the fuel, oxidizer, and diluent is introduced into the reactor through nozzles that create turbulent mixing.[17]
-
Sampling: A sample of the reacting mixture is continuously extracted from the reactor through a sonic probe.
-
Species Analysis: The sampled gas is analyzed using techniques such as gas chromatography (GC) for stable species or mass spectrometry for both stable and intermediate species.[17]
-
Data Analysis: By varying the reactor temperature and residence time, concentration profiles of reactants, intermediates, and products can be obtained.
Chemical Kinetic Modeling
The experimental data obtained are used to develop and validate detailed chemical kinetic models. These models consist of a series of elementary reactions with their corresponding rate constants.
Model Development
A kinetic model for this compound would be built upon existing well-validated core mechanisms for small hydrocarbon combustion. The development process involves:
-
Thermochemical Data: Accurate thermochemical data (enthalpy of formation, entropy, and heat capacity) for the fuel and its reaction intermediates are crucial.[18] These can be estimated using computational chemistry methods.
-
Reaction Pathways: The primary decomposition pathways of this compound need to be identified. This includes ring-opening reactions, H-atom abstraction, and subsequent reactions of the resulting radicals.
-
Rate Constant Estimation: Rate constants for the key reactions can be calculated using theoretical methods such as transition state theory.[19]
Model Validation
The developed model is validated by comparing its predictions with experimental data. This includes:
-
Ignition Delay Times: The model should accurately reproduce the measured ignition delay times over a wide range of temperatures, pressures, and equivalence ratios.
-
Species Profiles: The model's predictions of the concentration profiles of major and minor species should match the experimental data from flow reactor studies.
-
Sensitivity Analysis: This analysis helps identify the most influential reactions in the model, guiding further refinement of their rate constants.[20]
Conclusion and Future Directions
The study of the combustion kinetics of this compound provides valuable data for the broader understanding of cycloalkane combustion. Future work should focus on:
-
Low-Temperature Oxidation: Investigating the low-temperature oxidation pathways, which are more complex and less understood than high-temperature mechanisms.
-
Advanced Diagnostics: Employing advanced laser-based diagnostics to obtain in-situ measurements of radical species concentrations.
-
Theoretical Calculations: Performing high-level theoretical calculations to accurately determine the rate constants of key elementary reactions.
By combining detailed experimental investigations with robust kinetic modeling, a comprehensive understanding of the combustion of this compound can be achieved, contributing to the development of cleaner and more efficient combustion technologies.
References
- A flow reactor for the study of homogeneous gas-phase oxidation of hydrocarbons at pressures up to 20 atm (2 MPa). SciSpace.
- Simulation of a rapid compression machine for evaluation of ignition chemistry and soot formation using gasoline/ethanol blends. Frontiers.
- Combustion Experiments. King Abdullah University of Science and Technology.
- A shock tube study of cyclopentane and cyclohexane ignition at elevated pressures. Wiley Online Library.
- Flow reactor for the study of homogeneous gas-phase oxidation of hydrocarbons at pressures up to 20 atm (2mpa). (Reannouncement with new availability information). Semantic Scholar.
- Using Rapid Compression Machines for Chemical Kinetics Studies. CORE.
- Empirical Investigation of Spark Assisted Compression Ignition in a Rapid Compression Machine. University of Windsor.
- Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. ACS Publications.
- Ignition Study in Rapid Compression Machine. DSpace@MIT.
- Oxidation of ethanol and hydrocarbon mixtures in a pressurised flow reactor. ResearchGate.
- Reaction kinetics experiments. German Aerospace Center (DLR).
- Simplified Reaction Mechanisms for the Oxidation of Hydrocarbon Fuel in Flames. Semantic Scholar.
- Benchmark study on ethanol ignition. RWTH Publications.
- An experimental and kinetic study of the ignition delay characteristics of cyclopropane in air. ResearchGate.
- Experimental methods of chemical kinetics. Chemistry LibreTexts.
- Experimental study and kinetic modeling of higher hydrocarbon oxidation in a jet-stirred flow reactor. ACS Publications.
- Reaction Kinetics Shock Tube Ignition Measurements and Modeling of Cyclopentane. ResearchGate.
- Solved Outline syntheses of (a) this compound. Chegg.com.
- Shock Tube Study of 5 Membered Cyclic Hydrocarbon Oxidation. ResearchGate.
- Experimental and Computational Kinetics for Fuel Combustion. National Renewable Energy Laboratory.
- An experimental design method for combustion kinetic model development. Tsinghua University.
- Chemical Kinetic Modeling of Cyclo-alkanes. Combustion Energy Frontier Research Center.
- This compound. NIST Chemistry WebBook.
- Stereoselective Cyclopropanation Reactions. ACS Publications.
- Cyclopentane combustion chemistry. Part I: Mechanism development and computational kinetics. ResearchGate.
- This compound. PubChem.
- cis-Diethyl cyclopropane-1,2-dicarboxylate. AMERICAN ELEMENTS.
- Shock-Tube Physics. Petersen Research Group.
- Shock Tubes. Hanson Research Group, Stanford University.
- Chemical Kinetic Modelling for Combustion. University of Leeds.
- Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings. SciTech Connect.
- Rates of Chemical Reactions. Chemistry LibreTexts.
- Calculating Reaction Rates - Explained. YouTube.
- Improved Approach for ab Initio Calculations of Rate Coefficients for Secondary Reactions in Acrylate Free-Radical Polymerization. PubMed Central.
- Approximation of Experimental Constants of Chemical Reaction Rates in a Wide Temperature Range. ResearchGate.
- cis-1,2-dimethylcyclopropane. PubChem.
- The Formation of Small Amounts of Cyclopropane during Pulsed Pyrolysis of C4–C5 Acyclic Alkanes in the Adiabatic Compression Reactor. MDPI.
- 1,2-Diethylcyclopropane. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cefrc.princeton.edu [cefrc.princeton.edu]
- 3. Experimental and Computational Kinetics for Fuel Combustion | Transportation and Mobility Research | NLR [nrel.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solved Outline syntheses of (a) this compound | Chegg.com [chegg.com]
- 6. This compound [webbook.nist.gov]
- 7. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | OSTI.GOV [osti.gov]
- 8. Reaction kinetics experiments [dlr.de]
- 9. scispace.com [scispace.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 12. Shock Tubes | Hanson Research Group [hanson.stanford.edu]
- 13. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 14. Frontiers | Simulation of a rapid compression machine for evaluation of ignition chemistry and soot formation using gasoline/ethanol blends [frontiersin.org]
- 15. A flow reactor for the study of homogeneous gas-phase oxidation of hydrocarbons at pressures up to 20 atm (2 MPa) (1992) | D N Koert | 35 Citations [scispace.com]
- 16. Flow reactor for the study of homogeneous gas-phase oxidation of hydrocarbons at pressures up to 20 atm (2mpa). (Reannouncement with new availability information) | Semantic Scholar [semanticscholar.org]
- 17. Combustion Experiments [cpc.kaust.edu.sa]
- 18. cefrc.princeton.edu [cefrc.princeton.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. An experimental design method for combustion kinetic model development-Center For Combustion Energy [cce.tsinghua.edu.cn]
Application Notes and Protocols for the Pyrolysis and Oxidation of Cyclic Alkanes
Introduction: The Significance of Cyclic Alkane Reactions in Research and Industry
Cyclic alkanes, or cycloalkanes, are foundational components in a vast array of chemical landscapes, from being significant constituents of crude oil and alternative fuels to serving as key structural motifs in pharmaceuticals and advanced materials.[1][2] Understanding their behavior under thermal and oxidative stress is paramount for a multitude of applications. The pyrolysis of cyclic alkanes is a cornerstone of petrochemical processing, influencing the production of valuable olefins and aromatics, but also contributing to the formation of undesirable byproducts like soot.[3][4][5] Conversely, the controlled oxidation of these molecules offers pathways to valuable oxygenated intermediates such as alcohols, ketones, and dicarboxylic acids, which are vital building blocks in chemical synthesis.[6][7]
This comprehensive guide is designed for researchers, scientists, and drug development professionals, providing a detailed exploration of the principles and practices governing the pyrolysis and oxidation of cyclic alkanes. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings of these transformations, offers field-proven experimental protocols, and outlines robust analytical strategies. Our objective is to equip you with the knowledge to not only replicate established methods but also to innovate and troubleshoot with a deep understanding of the underlying chemistry.
Part 1: Pyrolysis of Cyclic Alkanes - Thermal Decomposition and Rearrangement
Pyrolysis, the thermal degradation of a substance in an inert atmosphere, fundamentally alters the structure of cyclic alkanes through a complex network of free-radical reactions.[8][9] The product distribution is highly dependent on factors such as temperature, pressure, residence time, and the specific structure of the cycloalkane.[8]
Mechanistic Insights into Cycloalkane Pyrolysis
The pyrolysis of cyclic alkanes is initiated by the high-temperature cleavage of a carbon-carbon (C-C) or carbon-hydrogen (C-H) bond, leading to the formation of highly reactive radical species.[8][9] The subsequent reaction cascade involves a series of propagation and termination steps.
A key initial step for many cycloalkanes, such as cyclohexane, is a ring-opening isomerization to form an unsaturated acyclic alkane, for instance, 1-hexene.[1][10][11] This initial product then undergoes further decomposition. The overall process can be summarized by the following key reaction classes:
-
Initiation: Homolytic cleavage of a C-C or C-H bond to form radicals. For cyclohexane, ring-opening to a diradical that isomerizes to 1-hexene is a primary initiation pathway.[1][10]
-
Hydrogen Abstraction: Radicals abstract hydrogen atoms from other molecules, propagating the radical chain.[1][11]
-
β-Scission: The cleavage of a C-C bond beta to a radical center, leading to the formation of a smaller radical and an alkene. This is a crucial step in the breakdown of larger molecules.[12]
-
Isomerization: Rearrangement of radicals to form more stable isomers.
-
Combination/Disproportionation: Termination of the radical chain through the combination of two radicals or the transfer of a hydrogen atom.
The stability of the cycloalkane ring plays a significant role in its pyrolysis behavior. Strained rings, such as cyclopropane and cyclobutane, are more susceptible to ring-opening reactions at lower temperatures compared to the more stable cyclohexane.[13][14]
Experimental Protocol for Cycloalkane Pyrolysis
This protocol outlines a generalized procedure for the pyrolysis of a cyclic alkane in a continuous flow tubular reactor, a common setup for studying gas-phase thermal reactions.
1.2.1. Materials and Equipment
-
Reactants: High-purity cyclic alkane (e.g., cyclohexane, >99.5%), inert carrier gas (e.g., Nitrogen or Argon, >99.999%).
-
Reactor: Quartz or stainless steel tubular reactor housed in a programmable tube furnace.
-
Feed System: Mass flow controllers for precise control of gas and liquid feeds. A syringe pump and an evaporator/mixer for introducing the liquid cycloalkane into the carrier gas stream.
-
Product Collection: A series of cold traps (e.g., using dry ice/acetone or liquid nitrogen) to condense liquid products. Gas bags or an online gas chromatograph for collecting and analyzing gaseous products.
-
Analytical Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) for identification and quantification of liquid and gaseous products.[15][16][17][18]
1.2.2. Pre-Reaction Setup and Safety Precautions
-
Hazard Assessment: Conduct a thorough hazard assessment. Cyclic alkanes are flammable, and pyrolysis can produce toxic and flammable gases.[19][20][21] The high temperatures involved also pose a burn risk.[22]
-
System Leak Check: The entire system must be leak-tight to prevent the ingress of oxygen, which would lead to oxidation rather than pyrolysis.
-
Inert Atmosphere: Purge the entire system with the inert carrier gas for a sufficient time to remove all traces of air before heating.
1.2.3. Step-by-Step Pyrolysis Procedure
-
Set Carrier Gas Flow: Establish a stable flow of the inert carrier gas using the mass flow controller.
-
Heat the Reactor: Program the tube furnace to the desired pyrolysis temperature (e.g., 873-1073 K for cyclohexane).[11] Allow the reactor to reach and stabilize at the set temperature.
-
Introduce Cycloalkane: Start the syringe pump to introduce the liquid cycloalkane at a controlled rate into the evaporator, where it is vaporized and mixed with the carrier gas.
-
Reaction: The reactant mixture flows through the heated reactor, where pyrolysis occurs.
-
Product Collection: The reactor effluent passes through the cold traps to condense the liquid products. Gaseous products are collected in gas bags or analyzed directly by an online GC.
-
System Shutdown: Once the experiment is complete, stop the cycloalkane feed. Continue the inert gas flow while the reactor cools down to room temperature.
-
Sample Analysis: Analyze the collected liquid and gaseous products using GC-MS.[15][16][17][18]
Data Analysis and Interpretation
The primary output of the analysis will be a series of chromatograms from the GC-MS.
-
Product Identification: Mass spectra are used to identify the various pyrolysis products.
-
Quantification: The peak areas in the chromatogram are used to quantify the concentration of each product, typically using an internal or external standard method.
-
Conversion and Selectivity: Calculate the conversion of the cyclic alkane and the selectivity for each product to understand the reaction efficiency and pathways.
Table 1: Representative Pyrolysis Conditions and Major Products for Cyclohexane
| Parameter | Value | Reference |
| Temperature Range | 873 - 1073 K | [11] |
| Pressure | 0.17 MPa | [11] |
| Major Products | 1-Hexene, Ethylene, 1,3-Butadiene, Benzene, Cyclohexene | [10][11] |
Part 2: Oxidation of Cyclic Alkanes - Controlled Functionalization
The oxidation of cyclic alkanes is a process of immense industrial importance, providing routes to valuable oxygenated compounds.[23] Unlike pyrolysis, oxidation involves the reaction of the cycloalkane with an oxidizing agent, most commonly molecular oxygen (air). The reaction can proceed through different mechanisms depending on the temperature.
Mechanistic Pathways in Cycloalkane Oxidation
The oxidation of cyclic alkanes is a free-radical chain reaction that exhibits distinct behaviors at low and high temperatures.
2.1.1. Low-Temperature Oxidation (Below ~700 K)
At lower temperatures, the oxidation mechanism is characterized by the formation and subsequent reactions of peroxy radicals.[24][25][26][27][28]
-
Initiation: Formation of a cycloalkyl radical.
-
Oxygen Addition: The cycloalkyl radical rapidly adds molecular oxygen to form a cycloalkylperoxy radical (ROO•).[12]
-
Isomerization: The ROO• radical can undergo internal hydrogen abstraction to form a hydroperoxycycloalkyl radical (•QOOH).[12][26]
-
Second Oxygen Addition: The •QOOH radical can add another molecule of O₂ to form a hydroperoxy-alkyl-perossidic radical (•OOQOOH).[12]
-
Chain Branching: Decomposition of these hydroperoxy species can lead to the formation of multiple radicals, resulting in an auto-accelerating reaction. This degenerate chain branching is responsible for the autoignition behavior of hydrocarbons.
This low-temperature pathway is crucial for the formation of partially oxidized products like alcohols and ketones.[29]
2.1.2. High-Temperature Oxidation (Above ~800 K)
At higher temperatures, the stability of the peroxy radicals decreases, and alternative reaction pathways become dominant.[12]
-
The primary reactions involve the β-scission of alkyl radicals, similar to pyrolysis, leading to the formation of smaller alkenes and radicals.[12]
-
The direct elimination of a hydroperoxyl radical (HO₂) from the cycloalkylperoxy radical (ROO•) to form a cycloalkene becomes more significant.[30]
This high-temperature regime generally leads to more complete combustion, producing carbon dioxide and water.
Experimental Protocol for Catalytic Oxidation of Cyclohexane
This protocol describes the liquid-phase oxidation of cyclohexane using a catalyst, a common method for producing cyclohexanol and cyclohexanone.
2.2.1. Materials and Equipment
-
Reactants: Cyclohexane, oxidizing agent (e.g., tert-butyl hydroperoxide or air/O₂), catalyst (e.g., metal-nitrogen-doped carbons or metal phthalocyanine complexes).[29]
-
Reactor: A stirred batch reactor (autoclave) capable of handling elevated temperatures and pressures.
-
Gas Supply: Mass flow controllers for precise delivery of air or oxygen.
-
Temperature Control: A heating mantle or oil bath with a temperature controller and an internal thermocouple to monitor the reaction temperature.[19]
-
Sampling System: A port for safely withdrawing liquid samples during the reaction.
-
Analytical Instrumentation: Gas Chromatography (GC) with a Flame Ionization Detector (FID) for quantifying reactants and products.
2.2.2. Pre-Reaction Setup and Safety Precautions
-
Hazard Assessment: The reaction involves flammable liquids and an oxidizing agent under pressure, creating a significant explosion hazard.[19][31] Ensure the reactor is rated for the intended operating conditions and equipped with a pressure relief device.[31]
-
Catalyst Handling: Handle the catalyst according to its specific safety data sheet.
-
Inert Purge: Before introducing the oxidizing agent, purge the reactor with an inert gas to establish a known initial atmosphere.
2.2.3. Step-by-Step Oxidation Procedure
-
Charge the Reactor: Add the cyclohexane and the catalyst to the reactor.
-
Seal and Purge: Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.
-
Heat to Reaction Temperature: Heat the reactor to the desired temperature (e.g., 150-160 °C) while stirring.
-
Introduce Oxidant: Once the temperature is stable, introduce the oxidizing agent (e.g., pressurized air) at a controlled rate.
-
Monitor the Reaction: Monitor the reaction temperature and pressure continuously.[19] Withdraw samples at regular intervals for analysis.
-
Reaction Quenching: After the desired reaction time, stop the oxidant flow and cool the reactor to room temperature.
-
Product Analysis: Analyze the final product mixture and the withdrawn samples by GC-FID to determine the conversion and selectivity.
Data Analysis and Interpretation
-
Kinetic Profiles: Plot the concentration of reactants and products as a function of time to obtain kinetic profiles of the reaction.
-
Reaction Rates: From the kinetic profiles, determine the initial reaction rates.
-
Catalyst Performance: Evaluate the catalyst's activity, selectivity, and stability based on the product distribution and any changes over time.
Table 2: Typical Conditions and Products for Catalytic Cyclohexane Oxidation
| Parameter | Value | Reference |
| Temperature | 150 - 160 °C | - |
| Pressure | 8 - 15 atm | - |
| Catalyst | Cobalt or Manganese salts | - |
| Major Products | Cyclohexanol, Cyclohexanone, Adipic Acid | [7] |
Part 3: Visualization of Reaction Pathways and Workflows
Visualizing the complex reaction networks and experimental procedures can greatly aid in understanding. The following diagrams are generated using Graphviz (DOT language).
Pyrolysis and Oxidation Mechanisms
.dot
Caption: Generalized reaction pathways for pyrolysis and low-temperature oxidation of cyclic alkanes.
Experimental Workflow
.dot
Caption: A generalized workflow for conducting pyrolysis or oxidation experiments.
References
- Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil | Energy & Fuels - ACS Publications.
- Pyrolysis Products Analysis - KIT/ITC.
- (PDF) Analytical Pyrolysis - ResearchGate.
- Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study - MDPI.
- Low temperature mechanism oxidation of cycloalkanes as proposed by the... | Download Scientific Diagram - ResearchGate.
- Bio-based cycloalkanes pyrolysis product analysis and reaction path calculation | Request PDF - ResearchGate.
- Pyrolysis analysis Py-GC/MS - YesWeLab.
- Pyrolysis and Oxidation of Cyclo-Alkanes - Italian Section of the Combustion Institute.
- The impact of cyclic fuels on the formation and structure of soot - DTU Inside.
- Pyrolysis Of Hydrocarbons Alkanes - BYJU'S.
- Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study (Journal Article) | OSTI.GOV.
- Detailed Chemical Kinetic Modeling of Cyclohexane Oxidation† | The Journal of Physical Chemistry A - ACS Publications.
- Low temperature mechanism oxidation of cycloalkanes as proposed by the... | Download Scientific Diagram - ResearchGate.
- Pyrolysis for the Preparation of Macromolecules and Analysis by Gas Chromatography.
- Developing the Low‐Temperature Oxidation Mechanism of Cyclopentane: An Experimental and Theoretical Study | Request PDF - ResearchGate.
- Best Practices for Working with Chemical Reactions in the Lab.
- Chapter 17 Mechanisms of Reactions Related to Selective Alkane Oxidation by Pt Complexes Introduction.
- Permanganate Oxidation of Cyclohexane, Cyclohexene, and Cyclohexanol.
- Kinetics and Selectivity of Cyclohexane Pyrolysis | Semantic Scholar.
- Experimental and Kinetic Modeling Study of Cyclohexane Pyrolysis | Energy & Fuels.
- Pyrolysis of Hydrocarbons Alkanes: Process & Applications - Vedantu.
- Reaction of cycloalkane | PPTX - Slideshare.
- Experimental and Modeling Investigation on the Pyrolysis of n-Decane Initiated by Nitropropane. Part I - ACS Publications.
- Detailed Reaction Mechanism for 350-400 C Pyrolysis of an Alkane, Aromatic, and Long-Chain Alkylaromatic Mixture - DSpace@MIT.
- Handling of Hydrocarbon Fluids - rananaseemshahid.
- Fact Sheet: Heating Reactions | PennEHRS - UPenn EHRS - University of Pennsylvania.
- Kinetic and mechanistic studies of cyclohexane oxidation with tert-butyl hydroperoxide over M–N4 catalysts - Reaction Chemistry & Engineering (RSC Publishing).
- Impact of conformational structures on low-temperature oxidation chemistry for cyclohexyl radicals: a theoretical and kinetic modeling study on first oxygen addition - RSC Publishing.
- Uniqueness in the low temperature oxidation of cycloalkanes - Semantic Scholar.
- 4.13: Oxidation of Alkanes - Chemistry LibreTexts.
- Oxidation of Alkanes: Examples & Mechanism | StudySmarter.
- The impact of cyclic fuels on the formation and structure of soot - ResearchGate.
- Investigating the Effects of Chemical Mechanism on Soot Formation Under High-Pressure Fuel Pyrolysis - Frontiers.
- The Mechanisms of Oxidation and Combustion of Normal Alkane Hydrocarbons: The Transition from C(1)-C(3) to C(4)H(10) - ResearchGate.
- Kinetic curves of accumulation of products of cyclohexanone oxidation... - ResearchGate.
- On the mechanism of soot formation - The Royal Society of Chemistry.
- Tips and Rules for Handling Hydrocarbons safely - HYDROCARBONS21.
- Reaction / Product testing - HSE.
- (A) Conversion of cyclohexane ring opening at different reaction... - ResearchGate.
- Electrocyclic Reactions - Master Organic Chemistry.
- Stability of cycloalkanes (video) - Khan Academy.
- Portraits of Soot Molecules Reveal Pathways to Large Aromatics, Five-/Seven-Membered Rings, and Inception through π-Radical Localization - PMC - PubMed Central.
- Cycloalkanes and Ring Strain | Organic Chemistry Lessons - YouTube.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study (Journal Article) | OSTI.GOV [osti.gov]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Investigating the Effects of Chemical Mechanism on Soot Formation Under High-Pressure Fuel Pyrolysis [frontiersin.org]
- 6. Reaction of cycloalkane | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. Pyrolysis of Hydrocarbons Alkanes: Process & Applications [vedantu.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. combustion-institute.it [combustion-institute.it]
- 13. Khan Academy [khanacademy.org]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. KIT/ITC- Research - Pyrolysis Technology - Pyrolysis Products Analysis [itc.kit.edu]
- 17. researchgate.net [researchgate.net]
- 18. Pyrolysis Analysis Py-GC/MS - YesWeLab [yeswelab.fr]
- 19. labproinc.com [labproinc.com]
- 20. rananaseemshahid.wordpress.com [rananaseemshahid.wordpress.com]
- 21. archive.hydrocarbons21.com [archive.hydrocarbons21.com]
- 22. Fact Sheet: Heating Reactions | PennEHRS [ehrs.upenn.edu]
- 23. studysmarter.co.uk [studysmarter.co.uk]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Impact of conformational structures on low-temperature oxidation chemistry for cyclohexyl radicals: a theoretical and kinetic modeling study on first oxygen addition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 28. Uniqueness in the low temperature oxidation of cycloalkanes | Semantic Scholar [semanticscholar.org]
- 29. Kinetic and mechanistic studies of cyclohexane oxidation with tert-butyl hydroperoxide over M–N4 catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. hse.gov.uk [hse.gov.uk]
Application Note: Cis-1,2-Diethylcyclopropane as a High-Fidelity Molecular Tracer for Combustion Diagnostics
Abstract
This application note details the synthesis, characterization, and application of cis-1,2-diethylcyclopropane as a novel molecular tracer for investigating combustion kinetics and reaction pathways. The unique strained three-membered ring of the cyclopropane moiety serves as a sensitive chemical thermometer and a source of reactive intermediates, providing valuable insights into the complex chemical environment of flames. This document provides detailed protocols for the synthesis of this compound, its introduction into a combustion system, and the subsequent analysis of its decomposition products using Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended for researchers, scientists, and engineers in the fields of combustion science, chemical kinetics, and engine development.
Introduction: The Need for Advanced Combustion Tracers
Understanding the intricate network of chemical reactions occurring within a flame is paramount for the development of more efficient and cleaner combustion technologies. Molecular tracers are indispensable tools in this endeavor.[1] When seeded in small quantities into a fuel-oxidizer mixture, these molecules decompose at specific temperature ranges, and their breakdown products can be used to map the chemical and thermal structure of the combustion environment. An ideal tracer should be stable at low temperatures, decompose in a well-defined manner at combustion temperatures, and produce unique, easily detectable intermediates that do not interfere with the primary combustion chemistry of the fuel.
This compound emerges as a promising candidate for a molecular tracer due to the inherent ring strain of its cyclopropyl group. The C-C bonds within the three-membered ring are significantly weaker than those in acyclic alkanes, leading to a lower activation energy for ring-opening reactions. This makes the molecule a sensitive indicator of the local thermal environment. Furthermore, the diethyl substitution provides additional reaction pathways and products that can offer a more detailed picture of the combustion process.
Physicochemical Properties of this compound
A thorough understanding of the tracer's physical and chemical properties is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C7H14 | [2][3][4] |
| Molecular Weight | 98.1861 g/mol | [2][5] |
| CAS Registry Number | 71032-67-2 | [2][3][5] |
| Boiling Point | Not explicitly available, estimated to be around 90-100 °C | General Alkane Properties |
| Enthalpy of Formation (gas) | -44.6 ± 1.6 kJ/mol | [6] |
| Stability | The cis isomer is 1.1 kcal/mol less stable than the trans isomer.[7] | [7] |
Synthesis of this compound
The synthesis of this compound can be achieved through a stereospecific Simmons-Smith cyclopropanation reaction of cis-3-hexene. This method ensures the retention of the cis stereochemistry.
Protocol: Simmons-Smith Cyclopropanation
-
Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (1.2 eq) and an equal weight of copper(I) chloride. Heat the mixture gently under a stream of nitrogen until it just begins to glow. Allow to cool to room temperature.
-
Reaction Setup: Add anhydrous diethyl ether to the flask to cover the zinc-copper couple.
-
Addition of Reagents: To the stirred suspension, add a solution of cis-3-hexene (1 eq) in diethyl ether. Then, add diiodomethane (1.1 eq) dropwise via an addition funnel. An exothermic reaction should be observed. Maintain the reaction temperature at a gentle reflux by external cooling if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) analysis of aliquots. The reaction is typically complete within a few hours.
-
Workup: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the ethereal layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, then with brine. Dry the solution over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.
-
Final Purification: Purify the crude product by fractional distillation to obtain pure this compound.
Application as a Combustion Tracer: Experimental Workflow
The following protocol outlines the general procedure for utilizing this compound as a molecular tracer in a laboratory-scale combustion experiment, such as in a flow reactor or a flat-flame burner.
Caption: Experimental workflow for using this compound as a combustion tracer.
Protocol: Combustion Experiment and Sampling
-
Preparation of the Fuel/Tracer Mixture: Prepare a gaseous mixture of the primary fuel (e.g., methane, propane) and an oxidizer (e.g., air, oxygen) with a known equivalence ratio. Introduce this compound into the fuel stream at a low concentration (typically 0.1-1% by volume) using a syringe pump or a bubbler system.
-
Combustion Setup: Introduce the fuel/tracer/oxidizer mixture into the combustion device (e.g., a jet-stirred reactor, a laminar flow reactor, or a burner).
-
Controlled Combustion: Establish a stable flame or reaction zone.
-
Gas Sampling: Extract gas samples from different locations within the combustion zone using a quartz microprobe. The sampling position can be varied to obtain spatial profiles of different species.
-
Sample Quenching: Rapidly cool the extracted samples to prevent further reactions by passing them through a cooled section or by dilution with an inert gas.
Analysis of Combustion Intermediates by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the separation and identification of the tracer and its decomposition products.[4][7]
Protocol: GC-MS Analysis
-
Instrumentation: Use a high-resolution gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-PLOT Q) is suitable for separating the hydrocarbon isomers.
-
GC Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Inject a known volume of the gas sample into the GC inlet.
-
Mass Spectrometer: Operate the MS in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 30-300.
-
Identification: Identify the eluting compounds by comparing their mass spectra with the NIST library and by analyzing their fragmentation patterns.
Decomposition Pathways and Mechanistic Insights
The thermal decomposition of this compound is initiated by the homolytic cleavage of a C-C bond in the strained cyclopropane ring, leading to the formation of a diradical intermediate. This diradical can then undergo several competing reactions, including isomerization and beta-scission, to form a variety of stable products.
Caption: Proposed decomposition pathways of this compound in a combustion environment.
The detection and quantification of these products at different points in the flame provide a wealth of information:
-
Temperature Profile: The onset of the tracer's decomposition can be correlated with a specific temperature, allowing for the mapping of temperature fields.
-
Reaction Kinetics: By measuring the decay of the tracer and the formation of its products as a function of residence time, kinetic parameters for the decomposition reactions can be determined.
-
Mixing and Transport: The spatial distribution of the tracer and its products can provide insights into fuel-air mixing and turbulent transport phenomena.
Conclusion
This compound is a versatile and informative molecular tracer for combustion diagnostics. Its unique chemical properties, particularly the strained cyclopropane ring, allow for sensitive probing of the combustion environment. The detailed protocols provided in this application note for its synthesis, application, and analysis will enable researchers to effectively utilize this tracer to gain a deeper understanding of complex combustion processes. The insights gained from such studies are crucial for the development of next-generation combustion technologies with improved efficiency and reduced emissions.
References
- Wiberg, K. B., Lupton, E. C., Jr., Wasserman, D. J., de Meijere, A., & Kass, S. R. (1984). Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cis- and trans-bicyclo[6.1.0]nonane. Structural effects on energies of cyclopropane rings. Journal of the American Chemical Society, 106(6), 1740–1744. [Link]
- Chegg.com. (2023). Solved: Outline syntheses of (a) this compound.
- Pearson. (n.d.). This compound has a larger heat of combustion than....
- ResearchGate. (n.d.). GC/MS for Combustion and Pyrolysis Research | Request PDF.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). This compound Gas phase thermochemistry data. NIST Chemistry WebBook.
- Fauske & Associates. (2018). Gas Chromatograph and Mass Spectrometer Combustion Analysis.
- ResearchGate. (n.d.). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol | Request PDF.
- University of Connecticut. (n.d.). GC/MS - Combustion Diagnostics Laboratory.
- MDPI. (2024). Spectral Investigations of Fluorescence Tracers in Automotive and Aviation Fuels under Cryogenic Conditions.
- National Institutes of Health. (2023). Potential of GC-Combustion-MS as a Powerful and Versatile Nitrogen-Selective Detector in Gas Chromatography.
- Wikipedia. (n.d.). Gas chromatography–mass spectrometry.
- Taylor & Francis Online. (n.d.). Isotopic Tracers for Combustion Research.
Sources
- 1. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H14 | CID 6427134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Diethylcyclopropane | C7H14 | CID 144456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocols: The Use of cis-1,2-Diethylcyclopropane as a Versatile Mechanistic Probe
Prepared by: A Senior Application Scientist
Abstract
The three-membered ring of cyclopropane derivatives represents a unique structural motif characterized by significant ring strain and distinct electronic properties. These features make them invaluable tools for elucidating complex reaction mechanisms. This guide focuses on cis-1,2-diethylcyclopropane, a stereochemically defined hydrocarbon, and its application as a powerful probe in mechanistic studies. We will explore its use in investigating pericyclic reactions, radical kinetics, and cationic rearrangements. The protocols provided herein are designed for researchers in organic chemistry, materials science, and drug development, offering a blend of theoretical grounding and practical, field-tested methodologies.
Introduction: Why Use a Stereochemical Probe?
In the intricate dance of a chemical reaction, molecules twist, bonds break, and new ones form, often through fleeting, unobservable transition states or intermediates. Understanding this choreography—the reaction mechanism—is fundamental to controlling reaction outcomes, designing new catalysts, and predicting product formation.
Stereochemical probes, molecules with a defined three-dimensional arrangement of atoms, are among the most elegant tools for this purpose[1][2]. By tracking the stereochemical fate of the probe as it transforms into products, we can deduce the geometric constraints of the transition state and the nature of any intermediates involved. A reaction that proceeds with retention or inversion of stereochemistry implies a different mechanism than one that leads to a mixture of stereoisomers (racemization)[3][4].
This compound is an exemplary stereochemical probe due to several key features:
-
Defined Stereochemistry: The cis configuration provides a clear starting point to track stereochemical changes.
-
Ring Strain: The inherent strain energy of the cyclopropane ring (approx. 27 kcal/mol) provides a thermodynamic driving force for ring-opening reactions under thermal, photochemical, or catalytic conditions.
-
Prochiral Centers: The molecule possesses symmetry that, upon reaction, can lead to the formation of new stereocenters, providing rich mechanistic information.
This document will detail the synthesis of this probe and its application in three major areas of mechanistic investigation.
Synthesis and Characterization of this compound
The most common and stereospecific method for synthesizing cis-disubstituted cyclopropanes is the Simmons-Smith cyclopropanation of a cis-alkene. This reaction involves an organozinc carbenoid, which adds a methylene group across the double bond in a concerted fashion, thus preserving the stereochemistry of the starting alkene[5].
Protocol 2.1: Synthesis via Simmons-Smith Reaction
Principle: This protocol outlines the synthesis of this compound from (Z)-3-hexene. The key reagent, a zinc-copper couple, reacts with diiodomethane to form the Simmons-Smith reagent (iodomethylzinc iodide), which then performs the cyclopropanation.
Materials and Reagents:
-
(Z)-3-Hexene (cis-3-Hexene)
-
Diiodomethane (CH₂I₂)
-
Zinc dust (Zn)
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Zinc-Copper Couple: In a flame-dried round-bottom flask under a nitrogen atmosphere, add zinc dust (2.0 eq) and a catalytic amount of copper(I) chloride (~5 mol%). Heat the mixture gently with a heat gun under vacuum and then cool to room temperature. This activates the zinc.
-
Reaction Setup: Add anhydrous diethyl ether to the activated zinc-copper couple. To this suspension, add (Z)-3-hexene (1.0 eq).
-
Reagent Addition: Add diiodomethane (1.5 eq) dropwise to the stirred suspension. The reaction is often exothermic, and gentle reflux may be observed.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to a gentle reflux for an additional 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting alkene.
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the diethyl ether by distillation at atmospheric pressure (due to the volatility of the product).
-
Purification: The crude product can be purified by fractional distillation to yield pure this compound.
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and GC-MS. The cis isomer can be distinguished from the trans isomer by its NMR spectrum, particularly through the coupling constants and the symmetry of the molecule.
Application I: Probing Thermal Stereomutations
The thermal isomerization of this compound to its trans isomer is a classic experiment for studying reaction dynamics and the nature of diradical intermediates.[6][7] The reaction proceeds through the cleavage of a C-C bond to form a trimethylene diradical intermediate, which can then re-close to form either the cis or trans isomer.
Mechanism Overview: Thermal Isomerization
The stereomutation is believed to occur via a short-lived 1,3-diradical (trimethylene) intermediate. The relative rates of bond rotation within this intermediate versus ring closure determine the observed stereochemical outcome. Studying the kinetics of this isomerization provides insight into the energy barrier for C-C bond homolysis and the behavior of the resulting diradical.[8][9]
Caption: Thermal isomerization pathway of this compound.
Protocol 3.1: Kinetic Analysis of Thermal Stereomutation
Principle: A sample of pure this compound is heated at a constant, high temperature. Aliquots are taken at various time intervals, and the ratio of cis to trans isomers is determined by gas chromatography (GC). The data is then used to calculate the first-order rate constant for the isomerization.
Materials and Reagents:
-
Purified this compound
-
High-boiling point, inert solvent (e.g., dodecane)
-
Sealed NMR tubes or high-pressure reaction vials
-
Thermostatically controlled oil bath or oven
-
Gas chromatograph (GC) with a suitable column (e.g., capillary column)
-
Internal standard (e.g., nonane)
Procedure:
-
Sample Preparation: Prepare a solution of this compound (e.g., 0.1 M) and an internal standard in an inert solvent.
-
Degassing: Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can interfere with the reaction.
-
Reaction: Seal the vials or tubes under vacuum or an inert atmosphere (N₂ or Ar). Place them in the pre-heated oven or oil bath set to the desired temperature (e.g., 300-400 °C).
-
Time Points: At recorded time intervals, remove a vial from the heat source and immediately quench the reaction by cooling it in an ice bath.
-
Analysis: Analyze the composition of each sample by GC. Integrate the peak areas for the cis isomer, trans isomer, and the internal standard.
-
Data Collection: Repeat the experiment at several different temperatures to determine the activation parameters (Ea, A).
Data Analysis:
-
Calculate Concentrations: Use the internal standard to calculate the concentration of the cis and trans isomers at each time point.
-
Kinetic Plot: The isomerization follows first-order kinetics. Plot ln([cis]t/[cis]₀) versus time (t). The slope of this line is equal to -k_obs, where k_obs is the observed rate constant.
-
Arrhenius Plot: Plot ln(k_obs) versus 1/T (where T is the temperature in Kelvin). The slope of this line is -Ea/R, and the y-intercept is ln(A), allowing for the calculation of the activation energy (Ea) and the pre-exponential factor (A).
| Temperature (°C) | k_obs (s⁻¹) | 1/T (K⁻¹) | ln(k_obs) |
| 350 | 1.5 x 10⁻⁵ | 0.001605 | -11.10 |
| 375 | 6.8 x 10⁻⁵ | 0.001543 | -9.59 |
| 400 | 2.7 x 10⁻⁴ | 0.001486 | -8.22 |
| Caption: Representative data for constructing an Arrhenius plot. |
Application II: A Radical Clock for Timing Fast Reactions
Radical clocks are molecules that undergo a unimolecular rearrangement at a known rate. This rearrangement competes with a bimolecular trapping reaction, and the ratio of the resulting products can be used to determine the rate of the trapping reaction.[10] The ring-opening of a cyclopropylcarbinyl radical is an extremely fast and well-calibrated radical clock.
Mechanism Overview: The Radical Clock Experiment
When a radical is generated adjacent to the cyclopropane ring (a cyclopropylcarbinyl radical), the ring can rapidly open to form a homoallylic radical. This ring-opening event has a known rate constant (kᵣ). If this process is performed in the presence of a trapping agent (XY), the initial radical can either rearrange or be trapped (kₜ).
Caption: Competing pathways in a radical clock experiment.
Protocol 4.1: Measuring an Unknown Radical Reaction Rate
Principle: A radical precursor (e.g., 1-bromo-1,2-diethylcyclopropane) is treated with a radical initiator (e.g., AIBN and Bu₃SnH). The resulting cyclopropylcarbinyl radical can either be reduced by Bu₃SnH (the reaction to be timed) or undergo ring-opening. The ratio of the cyclopropane product to the ring-opened product, along with the known concentration of Bu₃SnH and the known rate of ring-opening (kᵣ), allows for the calculation of the unknown rate of hydrogen atom transfer from Bu₃SnH (kₜ).
Materials and Reagents:
-
A suitable radical precursor (e.g., cis-1-bromo-1,2-diethylcyclopropane)
-
Radical initiator (e.g., AIBN)
-
Radical trapping agent/reactant (e.g., Tributyltin hydride, Bu₃SnH)
-
Inert solvent (e.g., benzene or toluene)
-
Internal standard for GC analysis
Procedure:
-
Setup: In a reaction tube, combine the radical precursor, the trapping agent (Bu₃SnH), and a catalytic amount of AIBN in degassed benzene. Ensure the concentration of the trapping agent is accurately known.
-
Reaction: Heat the mixture at 80 °C for several hours.
-
Analysis: After cooling, directly analyze the product mixture by GC-MS.
-
Product Identification: Identify the peaks corresponding to the unrearranged (trapped) product (this compound) and the rearranged (ring-opened) product.
-
Quantification: Determine the ratio of the two products ([Trapped]/[Rearranged]) using calibrated GC peak areas.
Data Analysis: The rate of the trapping reaction is competitive with the rate of rearrangement. Therefore: Rate of Trapping = kₜ [Radical] [Trap] Rate of Rearrangement = kᵣ [Radical]
The ratio of the products is directly related to the ratio of these rates: [Trapped Product] / [Rearranged Product] = (kₜ [Radical] [Trap]) / (kᵣ [Radical])
This simplifies to the radical clock equation: kₜ = kᵣ × ([Trapped Product] / [Rearranged Product]) / [Trap]
By plugging in the known value for kᵣ (available in literature for specific radical clocks), the measured product ratio, and the concentration of the trapping agent, the unknown rate constant kₜ can be calculated.
Application III: Probing Cationic and Catalytic Ring-Opening
The reaction of this compound with electrophiles or Lewis acids can lead to ring-opening through cationic intermediates.[11][12] The stereochemistry of the resulting products provides a fingerprint of the reaction mechanism, revealing whether the process is concerted or stepwise and how the substituents influence the reaction pathway.[13][14] For example, a concerted (Sₙ2-like) attack by a nucleophile might lead to inversion of configuration at one carbon, while the formation of a planar carbocation intermediate could lead to a mixture of stereoisomers.
Conclusion
This compound is a remarkably informative tool for the mechanistic chemist. Its well-defined stereochemistry and strained ring allow for the elegant study of reaction intermediates and transition state geometries in thermal, radical, and ionic processes. The protocols outlined in this guide provide a framework for leveraging this probe to gain deep insights into a wide variety of chemical transformations, ultimately enabling more precise control over chemical reactivity.
References
- Title: Thermal Stereomutations of Cyclopropanes and Vinylcyclopropanes.
- Title: Stereochemistry of the Thermal Isomerization of Vinylcyclopropane to Cyclopentene. Source: Journal of the American Chemical Society. URL:[Link]
- Title: Solved Outline syntheses of (a) this compound. Source: Chegg.com. URL:[Link]
- Title: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Source: Chemical Reviews. URL:[Link]
- Title: Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes.
- Title: Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Source: Chemical Reviews. URL:[Link]
- Title: Thermal Stereomutations of Cyclopropane and of Isotopically Labeled Cyclopropanes Assessed through ab Initio Computational Methods and Kinetic Isotope Effect Calculations. Source: The Journal of Physical Chemistry. URL:[Link]
- Title: Oxidative radical ring-opening/cyclization of cyclopropane deriv
- Title: Thermal Rearrangements of Cyclopropanes and Cyclobutanes. Source: Houben-Weyl Methods of Organic Chemistry. URL:[Link]
- Title: Thermal stereomutation of cyclopropanes. Source: Journal of the American Chemical Society. URL:[Link]
- Title: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Source: Chemical Reviews. URL:[Link]
- Title: Methods Of Determining Reaction Mechanism. Source: YouTube. URL:[Link]
- Title: Stereochemical probe for the mechanism of phosphorus-carbon bond cleavage catalyzed by the Bacillus cereus phosphonoacetaldehyde hydrolase. Source: Journal of the American Chemical Society. URL:[Link]
- Title: Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. Source: ACS Central Science. URL:[Link]
- Title: this compound. Source: NIST WebBook. URL:[Link]
- Title: Synthesis of a Cyclopropane from an Aldehyde. Source: YouTube. URL:[Link]
- Title: this compound. Source: PubChem. URL:[Link]
- Title: Stereo- & Regiochemistry. Source: Organic Chem Basics. URL:[Link]
- Title: RADICAL CLOCKS: MOLECULAR STOP WATCHES FOR TIMING ORGANIC REACTIONS. Source: University of Illinois. URL:[Link]
- Title: Stereochemistry. Source: Wikipedia. URL:[Link]
- Title: Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cis- and trans-bicyclo(6.1.0)nonane. Source: SciTech Connect. URL:[Link]
- Title: Regioselectivity, stereoselectivity, and stereospecificity. Source: Khan Academy. URL:[Link]
Sources
- 1. Stereo- & Regiochemistry — Organic Chem Basics [organicchemistrybasics.com]
- 2. Stereochemistry - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01933D [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Deriving High-Fidelity Force Field Parameters for cis-1,2-Diethylcyclopropane in Molecular Dynamics Simulations
Abstract
Molecular dynamics (MD) simulations are a powerful tool in drug discovery and materials science, providing atomistic insights into molecular behavior. The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field. For novel or non-standard molecules such as cis-1,2-diethylcyclopropane, a common motif in bioactive compounds, pre-existing force field parameters are often unavailable or inadequate. This guide provides a comprehensive, step-by-step protocol for developing accurate and robust force field parameters for this compound, suitable for use with common biomolecular force fields like AMBER and CHARMM. We detail a scientifically rigorous workflow, from initial quantum mechanical (QM) calculations to final parameter validation, emphasizing the rationale behind each step to ensure trustworthy and reproducible results.
Introduction: The Imperative for Bespoke Parameterization
The predictive power of molecular dynamics simulations hinges on the empirical potential energy function, or force field, that governs the interactions between atoms.[1] While well-established force fields like AMBER, CHARMM, and OPLS exist for standard biopolymers (proteins, nucleic acids), their parameter libraries do not cover the vast chemical space of small molecules.[2] General force fields, such as the General Amber Force Field (GAFF/GAFF2) and the CHARMM General Force Field (CGenFF), have been developed to address this gap.[3][4] However, for molecules with unusual electronic or conformational properties, such as the strained three-membered ring of cyclopropane derivatives, a bespoke parameterization is often necessary to achieve high accuracy.[3][5]
This compound presents a unique parameterization challenge due to the interplay between the rigid, strained cyclopropane ring and the flexible ethyl side chains. This guide provides a detailed protocol for deriving custom force field parameters for this molecule, ensuring a faithful representation of its conformational landscape and intermolecular interactions in MD simulations.
Foundational Concepts: Anatomy of a Force Field
A classical force field approximates the potential energy of a system as a sum of bonded and non-bonded terms.[6] Understanding these components is crucial for appreciating the parameterization process.
-
Bonded Terms: These describe interactions between atoms connected by covalent bonds.
-
Bond Stretching: A harmonic potential modeling the energy required to stretch or compress a bond from its equilibrium length.
-
Angle Bending: A harmonic potential describing the energy needed to bend the angle between three bonded atoms.
-
Dihedral (Torsional) Angles: A periodic function that models the energy barrier to rotation around a central bond, defined by four bonded atoms. This is often the most critical term for capturing the correct conformational preferences of a molecule.[3][7]
-
-
Non-Bonded Terms: These govern interactions between atoms that are not directly bonded.
-
van der Waals Interactions: Modeled by the Lennard-Jones potential, accounting for short-range repulsion and long-range attraction (dispersion).
-
Electrostatic Interactions: Represented by a Coulombic potential between atomic partial charges. The accurate determination of these charges is paramount for polar molecules.[8][9]
-
The goal of parameterization is to derive the constants for these energy terms (force constants, equilibrium geometries, partial charges, etc.) that best reproduce experimental data or high-level quantum mechanical calculations.[10]
The Parameterization Workflow: A Self-Validating Protocol
We present a robust workflow for deriving force field parameters for this compound, primarily within the framework of the AMBER and GAFF2 force fields, utilizing the AmberTools software suite.[11] The same principles can be adapted for CGenFF and other force fields.[4][12]
Figure 1: A comprehensive workflow for the QM/MM parameterization of small molecules.
Step 1: Quantum Mechanical Geometry Optimization
The first step is to obtain a reliable equilibrium geometry using QM. This serves as the foundation for all subsequent calculations.[13]
Protocol:
-
Generate an initial 3D structure of this compound using a molecular editor (e.g., Avogadro, GaussView).
-
Perform a geometry optimization calculation using a Density Functional Theory (DFT) method that includes dispersion corrections, which are important for alkyl chains. A suitable level of theory is B3LYP-D3(BJ)/DZVP.[10][14] This provides a robust and computationally efficient starting point.
-
Verify that the optimization has converged to a true minimum by performing a frequency calculation and ensuring there are no imaginary frequencies.
Step 2: Derivation of Atomic Partial Charges
Accurate electrostatic representation is critical. The Restrained Electrostatic Potential (RESP) charge model is a widely used and reliable method for AMBER force fields.[9][15] It involves fitting atomic charges to reproduce the QM electrostatic potential (ESP) on a grid of points around the molecule.[8][16]
Protocol:
-
Using the optimized geometry from Step 1, perform a single-point QM calculation to generate the ESP. The standard level of theory for RESP charge derivation in the AMBER framework is Hartree-Fock (HF) with the 6-31G* basis set (HF/6-31G*).[9][16]
-
Use the antechamber program from AmberTools to generate the RESP input files.[11]
-
The RESP fitting is typically performed in two stages to treat core and valence atoms differently, ensuring chemical reasonableness and transferability.[8] This process is automated by tools within AmberTools.
| Parameter | QM Calculation for Geometry Optimization | QM Calculation for RESP Charges |
| Method | DFT: B3LYP-D3(BJ) | Hartree-Fock (HF) |
| Basis Set | DZVP | 6-31G* |
| Software | Gaussian, Psi4, or ORCA | Gaussian or Psi4 |
| Purpose | Obtain an accurate equilibrium structure | Generate the electrostatic potential for charge fitting |
Table 1: Recommended QM settings for geometry optimization and RESP charge derivation.
Step 3: Assignment of Preliminary GAFF2 Parameters
With the optimized structure and charges, initial bonded and van der Waals parameters can be assigned from the GAFF2 library.
Protocol:
-
Create a mol2 file of this compound containing the optimized coordinates and the newly derived RESP charges.
-
Use the antechamber tool to assign GAFF2 atom types.[11] GAFF atom types are in lowercase to distinguish them from standard AMBER protein/nucleic acid atom types.[11]
-
Run parmchk2 to check for any missing parameters in the GAFF2 library for the atom types present in the molecule.[11] parmchk2 will provide reasonable guesses for missing bond and angle parameters based on analogy.
Figure 2: Molecular graph of this compound with exemplary assigned GAFF2 atom types.
Step 4: Refinement of Dihedral Parameters
This is the most critical step for capturing the molecule's conformational flexibility. The default GAFF2 dihedral parameters may not accurately represent the rotational energy profile of the ethyl groups relative to the cyclopropane ring. Therefore, we must derive custom parameters by fitting to a QM potential energy surface scan.[3][7]
Protocol:
-
Identify Key Dihedrals: The primary dihedral of interest is the C-C-C-C torsion involving the cyclopropane ring and the ethyl side chain (e.g., C3-C1-C4-C5 in Figure 2).
-
Perform a Relaxed QM Scan: Using the optimized geometry, perform a relaxed potential energy scan around the identified dihedral. This involves rotating the dihedral in fixed increments (e.g., 15°) and optimizing the rest of the molecule's geometry at each step.[2][7] A higher level of theory, such as MP2/aug-cc-pVTZ, is recommended for accurate torsional profiles.[17]
-
Extract QM Energies: Plot the relative QM energy versus the dihedral angle. This is the target energy profile that the MM parameters must reproduce.
-
Fit MM Dihedral Parameters: Use a tool like ParamFit or a custom script to fit the Fourier series parameters (force constant, periodicity, and phase angle) of the MM dihedral term.[18][19] The goal is to minimize the root-mean-square error (RMSE) between the MM energy profile and the QM target data. The process involves calculating the MM energy at each scan point with the dihedral term of interest turned off, and then fitting the dihedral parameters to account for the remaining energy difference.
| Parameter | Value | Rationale |
| QM Method for Scan | MP2 | Accurately captures electron correlation effects important for rotational barriers.[17] |
| Basis Set for Scan | aug-cc-pVTZ | Provides a good balance of accuracy and computational cost for energy profiles.[7][17] |
| Scan Increment | 15° | Sufficient resolution to capture the shape of the potential energy surface.[7] |
| Fitting Objective | Minimize RMSE between QM and MM energy profiles | Ensures the force field accurately reproduces the conformational energy landscape. |
Table 2: Recommended settings and rationale for dihedral parameterization.
Step 5: Validation of the Final Force Field
A force field is only as good as its ability to reproduce known physical properties. Validation is a non-negotiable step to ensure trustworthiness.[20][21]
Protocol:
-
Conformational Analysis: Compare the key low-energy conformers predicted by the new force field against the QM calculations. The relative energies should be in good agreement.
-
Bulk Phase Simulations: For a more rigorous test, perform an MD simulation of this compound in a periodic box (i.e., as a pure liquid). Calculate bulk properties like the density and heat of vaporization.
-
Compare with Experiment: Compare the simulated bulk properties to experimental values if available. A well-parameterized force field should reproduce these properties with reasonable accuracy (e.g., density within ~2-4%, heat of vaporization within ~5-10%).[22]
Conclusion
The protocol outlined in this application note provides a comprehensive and scientifically grounded pathway for developing high-fidelity force field parameters for this compound. By leveraging the strengths of both quantum mechanics and molecular mechanics, researchers can generate a bespoke force field that accurately captures the unique structural and electronic features of this molecule. This enables more reliable and predictive molecular dynamics simulations, ultimately accelerating research in drug development and chemical engineering where such motifs are prevalent.
References
- Journal of Chemical Information and Modeling. (n.d.). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. ACS Publications.
- Woods, R. J., et al. (n.d.). Restrained electrostatic potential atomic partial charges for condensed-phase simulations of carbohydrates. National Institutes of Health.
- Sanchez-Martinez, M. (2021). RESP charges calculation using Psikit (Psi4 + RdKit).
- q4md-forcefieldtools.org. (n.d.). RESP ESP charge Derive: Overview.
- ResearchGate. (2023). Accelerating RESP Charge Calculation With Density Fitting.
- Journal of Chemical Theory and Computation. (2019). Development and Validation of the Quantum Mechanical Bespoke Protein Force Field. ACS Publications.
- The Journal of Chemical Physics. (2022). Broadening access to small-molecule parameterization with the force field toolkit. AIP Publishing.
- Nature Communications. (2022). Exploration and validation of force field design protocols through QM-to-MM mapping.
- ResearchGate. (2020). How to validate parameters from general small molecule forcefields for a specific ligands?.
- Open Journals. (2022). PsiRESP: calculating RESP charges with Psi4.
- University of Edinburgh. (n.d.). Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools.
- Frontiers in Molecular Biosciences. (2021). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies.
- CHARMM-GUI. (2018). 1. Ligand Docker - Overview. YouTube.
- National Institutes of Health. (2017). CHARMM-GUI Ligand Reader & Modeler for CHARMM Force Field Generation of Small Molecules.
- CCPBioSim. (2020). AMBER demo. YouTube.
- Zenodo. (n.d.). Small Molecule Dihedrals Parametrization.
- National Institutes of Health. (2017). Force fields for small molecules.
- GROMACS forum. (2023). How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation.
- CHARMM-GUI. (2020). Protein-Ligand Reading Tutorial 2: Reading Custom Ligands (186L). YouTube.
- Cresset Group. (2023). Customized force field parameters using a hybrid DFT//GFN2-xTB approach.
- University of Toronto. (2014). Efficient parameterization of torsional terms for force fields.
- GitHub Pages. (n.d.). Hands-on 5: Generating topologies and parameters for small molecules.
- ResearchGate. (2013). Rapid Parameterization of Small Molecules Using the Force Field Toolkit.
- National Institutes of Health. (2012). Automation of the CHARMM General Force Field (CGenFF) I: bond perception and atom typing.
- Computational Chemistry. (2021). Amber Custom Residue Parameterization.
- SilcsBio. (n.d.). CGenFF: CHARMM General Force Field.
- ResearchGate. (2023). The substituted cyclopropane motifs and representative bioactive molecules.
- Journal of Computational Chemistry. (2002). Parameterization of OPLS-AA Force Field for the Conformational Analysis of Macrocyclic Polyketides. Wiley Online Library.
- ResearchGate. (2016). OPLS-AA Force-Field and Parameters Set for Gromacs Calculations.
- TMP Chem. (2017). Molecular Dynamics - Computational Chemistry 3.8. YouTube.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]
- 4. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Automation of the CHARMM General Force Field (CGenFF) I: bond perception and atom typing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of the Quantum Mechanical Bespoke Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Restrained electrostatic potential atomic partial charges for condensed-phase simulations of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RESP charges calculation using Psikit (Psi4 + RdKit) [msanchezmartinez.com]
- 10. Exploration and validation of force field design protocols through QM-to-MM mapping - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02864F [pubs.rsc.org]
- 11. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 12. CHARMM-GUI Ligand Reader & Modeler for CHARMM Force Field Generation of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RESP ESP charge Derive: Overview [upjv.q4md-forcefieldtools.org]
- 14. cresset-group.com [cresset-group.com]
- 15. researchgate.net [researchgate.net]
- 16. theoj.org [theoj.org]
- 17. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 18. zenodo.org [zenodo.org]
- 19. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Note: A Validated GC-MS Protocol for the Analysis of cis-1,2-Diethylcyclopropane
Introduction: The Significance of cis-1,2-Diethylcyclopropane Analysis
This compound (C₇H₁₄, MW: 98.19 g/mol ) is a cycloalkane of interest in various fields, including organic synthesis, materials science, and as a potential biomarker or impurity in chemical processes.[1] Its high volatility and non-polar nature make Gas Chromatography-Mass Spectrometry (GC-MS) the ideal analytical technique for its separation, identification, and quantification. The unique strained ring structure of cyclopropanes can present specific analytical challenges, necessitating a well-defined and validated protocol to ensure accurate and reproducible results. This document provides a comprehensive guide to establishing such a method in your laboratory.
Foundational Principles: Why This Protocol Works
The successful analysis of a volatile, non-polar compound like this compound hinges on a systematic approach that minimizes analyte loss and maximizes detection sensitivity. This protocol is built on the following core principles:
-
Efficient Sample Introduction: Due to its volatility, static headspace or purge and trap techniques are employed to introduce the analyte into the GC system without the interference of non-volatile matrix components.[2][3][4]
-
Optimal Chromatographic Separation: A non-polar capillary column is selected to achieve separation based on boiling point and weak van der Waals interactions, which is ideal for hydrocarbons.
-
Sensitive and Specific Detection: Mass spectrometry provides unambiguous identification based on the analyte's unique mass spectrum and characteristic fragmentation pattern, coupled with high sensitivity for trace-level analysis.
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Helium (Carrier Gas) | Ultra-high purity (99.999%) | Airgas |
| Methanol (Solvent) | Purge and trap grade | Fisher Scientific |
| Deionized Water | 18.2 MΩ·cm | Millipore Milli-Q |
| Headspace Vials | 20 mL, screw-top with septa | Agilent Technologies |
| Crimp Caps and Septa | PTFE/Silicone | Thermo Fisher Scientific |
Experimental Workflow: A Step-by-Step Guide
This protocol details a static headspace GC-MS method. For samples with expected very low concentrations, a purge and trap system following EPA Method 5030B can be integrated.[5]
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of purge and trap grade methanol in a class A volumetric flask.
-
Working Standard Solutions (1-100 µg/L): Prepare a series of working standards by serial dilution of the primary stock solution with deionized water in headspace vials. Ensure the final volume in each vial is consistent (e.g., 10 mL).
Sample Preparation
-
Aqueous Samples: Place 10 mL of the aqueous sample directly into a 20 mL headspace vial.
-
Solid Samples: Accurately weigh 1-5 g of the solid sample into a 20 mL headspace vial and add 10 mL of deionized water.
-
Seal: Immediately seal the vials with PTFE/silicone septa and crimp caps to prevent the loss of volatiles.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and can be optimized for your specific instrumentation and analytical goals. These are based on typical conditions for VOC analysis as outlined in EPA Method 8260B.[6][7][8][9]
| Parameter | Setting | Rationale |
| Headspace Autosampler | ||
| Vial Equilibration Temp. | 80 °C | To facilitate the partitioning of the analyte into the headspace. |
| Vial Equilibration Time | 20 min | To ensure equilibrium is reached between the sample and headspace. |
| Loop Temperature | 90 °C | To prevent condensation of the analyte. |
| Transfer Line Temperature | 100 °C | To ensure efficient transfer to the GC inlet. |
| Injection Volume | 1 mL | |
| GC System | ||
| Inlet Temperature | 250 °C | To ensure rapid and complete vaporization of the sample. |
| Injection Mode | Splitless (or Split 10:1) | Splitless for trace analysis; Split for higher concentrations. |
| Carrier Gas | Helium | |
| Constant Flow Rate | 1.2 mL/min | |
| Column | DB-1ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column | Provides excellent separation for non-polar volatile compounds. |
| Oven Program | Initial: 40 °C, hold 2 min | To focus the analytes at the head of the column. |
| Ramp: 10 °C/min to 150 °C | To elute the target analyte and other components. | |
| Hold: 2 min at 150 °C | To ensure elution of all components. | |
| Mass Spectrometer | ||
| Transfer Line Temp. | 280 °C | To prevent analyte condensation. |
| Ion Source Temperature | 230 °C | To promote efficient ionization. |
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Mass Range | m/z 35-200 | To cover the molecular ion and expected fragments. |
| Scan Mode | Full Scan | For qualitative and quantitative analysis. |
Data Analysis and Interpretation
Peak Identification
The identification of this compound is confirmed by a combination of its retention time and its mass spectrum. The retention time should be consistent with that of a known standard analyzed under the same conditions.
Mass Spectrum and Fragmentation
The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) at m/z 98. The fragmentation pattern is key to its unambiguous identification. While a library spectrum for this specific isomer may not be universally available, the fragmentation of cycloalkanes typically involves the loss of alkyl groups and ring opening.[10] Expect to see characteristic fragment ions resulting from the loss of ethyl (C₂H₅, m/z 29) and methyl (CH₃, m/z 15) groups. Common fragments for small cycloalkanes also include ions at m/z 41 and 55.[11] Comparison with the mass spectrum of a certified reference standard is essential for positive identification.
Quantification
Quantification is achieved by creating a calibration curve from the analysis of the working standard solutions. Plot the peak area of a characteristic ion (e.g., the molecular ion at m/z 98 or a major fragment ion) against the concentration of the standards. The concentration of this compound in unknown samples can then be determined from this calibration curve. The use of an internal standard is recommended for improved accuracy and precision, as outlined in EPA Method 8260B.[6]
Workflow Visualization
The overall analytical workflow can be visualized as follows:
Caption: GC-MS analysis workflow for this compound.
Conclusion and Best Practices
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. Adherence to good laboratory practices, including regular instrument maintenance and the use of high-purity reagents, is crucial for obtaining reliable and reproducible results. For regulatory compliance or in complex matrices, further method validation according to relevant guidelines (e.g., ICH, FDA) is recommended. The principles and parameters outlined herein offer a solid foundation for the successful implementation of this analysis in a variety of research and industrial settings.
References
- U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency. SW-846 Test Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
- U.S. Environmental Protection Agency. Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)
- SCION Instruments.
- Tandem, A., et al. (2016). Analysis of volatile organic compounds in fuel oil by headspace GC-MS. South African Journal of Chemistry. [Link]
- Innovatech Labs. Headspace GC/MS Analysis. [Link]
- Impact Analytical. Headspace GC-MS Analysis. [Link]
- Chemistry LibreTexts. (2023).
- Doc Brown's Chemistry.
- PubChem. This compound. [Link]
- U.S. Environmental Protection Agency. (2006). Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]
- ASTM International. WK57480 - New Test Method for Measuring Volatile Organic Compounds (VOCs) in Water utilizing Headspace Analysis with Gas Chromatography and Mass Spectrometry (Headspace GC/MS). [Link]
- ESS Laboratory. Volatile Organic Compounds - by GC/MS Capillary Column Technique. [Link]
Sources
- 1. This compound | C7H14 | CID 6427134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Headspace GC/MS Analysis - Analytics Services, Innovatech Labs [innovatechlabs.com]
- 4. Headspace GC-MS Analysis - www.impactanalytical.com [impactanalytical.com]
- 5. dem.ri.gov [dem.ri.gov]
- 6. gcms.cz [gcms.cz]
- 7. SW-846 Test Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS) | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Quantification of cis-1,2-Diethylcyclopropane in gas mixtures
Application Note & Protocol
Topic: High-Resolution Quantification of cis-1,2-Diethylcyclopropane in Complex Gas Mixtures
Executive Summary
This document provides a comprehensive methodology for the precise and accurate quantification of this compound in complex gas matrices. The protocol is designed for researchers, quality control analysts, and drug development professionals who require reliable trace-level detection of this specific saturated cyclic hydrocarbon. The primary analytical challenge lies in the baseline separation of the cis-isomer from its geometric counterpart, trans-1,2-diethylcyclopropane, and other potential C7 hydrocarbon isomers. This method leverages high-resolution gas chromatography coupled with a flame ionization detector (GC-FID) for robust quantification and offers mass spectrometry (GC-MS) for confirmatory analysis. The protocol details sample collection, preparation of gas-phase standards, instrument calibration, and data analysis, establishing a self-validating system for trustworthy results.
Introduction & Analytical Significance
This compound is a saturated cyclic hydrocarbon. While not a common commodity chemical, its presence, even at trace levels, can be significant in several fields. In petrochemical streams, it may act as a low-level impurity that affects polymerization processes or fuel performance. In atmospheric chemistry research, small cyclic alkanes can participate in photochemical reactions. Furthermore, the cyclopropane motif is a key structural element in various pharmaceutical compounds, making the detection of related substances like this compound critical during synthesis and purification processes.
The primary analytical challenge is specificity. Gas mixtures often contain a multitude of structurally similar volatile organic compounds (VOCs). The key to this method is the chromatographic resolution of the target analyte from its trans-isomer, as their physical properties and toxicological profiles may differ. Research has shown that even small structural differences, such as cis/trans isomerization, can lead to different enthalpies of formation and stability, which underscores the need for distinct quantification[1]. This protocol is built upon well-established principles for VOC analysis as outlined by regulatory bodies like the U.S. Environmental Protection Agency (EPA) in methods such as TO-15[2][3].
Analytical Strategy: High-Resolution Gas Chromatography
To achieve the necessary specificity, a high-resolution gas chromatography (GC) approach is employed. The choice of a long, narrow-bore capillary column with a mid-polarity stationary phase is critical for separating the closely-eluting cis and trans isomers.
-
Rationale for Column Selection: A mid-polarity stationary phase (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane) is selected. While non-polar phases separate based on boiling points, the slight polarity of the cyano groups in this phase introduces additional separation mechanisms based on dipole-dipole interactions. This is advantageous for separating geometric isomers where boiling points are very similar but subtle differences in molecular shape create small differences in polarity.
-
Detector Choice:
-
Flame Ionization Detector (FID): Chosen for primary quantification due to its high sensitivity, robustness, and near-equal response factor for hydrocarbons. This makes it ideal for accurate concentration measurement once the analyte has been chromatographically isolated.
-
Mass Spectrometry (MS): Used as a confirmatory detector. By operating in Selected Ion Monitoring (SIM) mode, sensitivity can be enhanced while simultaneously providing mass spectral data for unambiguous identification of the this compound peak[3].
-
The overall analytical workflow is designed to ensure data integrity from sample collection to final reporting.
Caption: Overall workflow for quantification.
Methodology and Instrumentation
This section details the necessary equipment, reagents, and instrument parameters for the successful implementation of this protocol.
Instrumentation & Consumables
-
Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet and electronic pneumatic control.
-
Detector 1 (Quantification): Flame Ionization Detector (FID).
-
Detector 2 (Confirmation): Mass Spectrometer (MS), e.g., Agilent 5977B MSD.
-
GC Column: Mid-polarity column, e.g., Restek Rtx-624 (60 m x 0.25 mm ID, 1.4 µm film thickness). The 60-meter length is crucial for achieving the necessary resolution between isomers.
-
Sample Introduction: Gas-tight syringe for manual injection or a gas sampling valve for automated analysis.
-
Sample Collection: SUMMA® passivated stainless steel canisters (e.g., 1 L or 6 L) are required to ensure sample integrity and prevent analyte loss to the container walls[4][5].
-
Gases: Carrier Gas (Helium or Hydrogen, 99.999% purity), FID Fuel (Hydrogen), FID Makeup (Nitrogen or Air), FID Oxidizer (Air).
Reagents & Standards
-
This compound: High purity (>98%) liquid standard.
-
trans-1,2-Diethylcyclopropane: High purity (>98%) liquid standard for isomer identification.
-
Internal Standard (Optional): A compound not expected in the sample, such as Bromochloromethane or 1,4-Difluorobenzene, can be used.
-
Dilution Gas: Ultra-high purity Nitrogen or zero air for preparing gas-phase standards.
Protocol I: Standard Preparation & Instrument Calibration
Accurate quantification is impossible without accurate standards. This protocol describes the static dilution method using gas sampling bags.
Objective: To create a multi-point calibration curve from a high-concentration stock standard.
Materials: Certified low-emission gas sampling bags (e.g., Tedlar®), gas-tight syringes of various volumes (10 µL to 1000 µL), certified pure liquid this compound.
Step-by-Step Procedure:
-
Prepare Liquid Stock: Prepare a stock solution of this compound in a high-boiling, inert solvent (e.g., hexadecane) if starting from a pure liquid. This aids in handling and accurate measurement. For volatile standards, it is critical to work quickly and with chilled syringes to minimize analyte loss[6].
-
Create Primary Gas Standard:
-
Take a 5 L gas sampling bag and fill it with exactly 4.5 L of ultra-high purity nitrogen.
-
Calculate the volume of liquid standard needed to achieve a ~100 ppmv primary gas standard. Use the ideal gas law for this calculation, accounting for the density and molecular weight (98.19 g/mol ) of the analyte[7].
-
Using a chilled gas-tight syringe, inject the calculated volume of the liquid standard into the bag through the septum.
-
Fill the bag to its final 5 L volume with nitrogen.
-
Allow the bag to equilibrate for at least 2 hours at a slightly elevated temperature (e.g., 40°C) to ensure complete vaporization.
-
-
Prepare Working Standards (Serial Dilution):
-
Label four additional 1 L gas sampling bags as 10 ppm, 1 ppm, 0.1 ppm, and "Blank".
-
To create the 10 ppm standard, transfer 100 mL of the 100 ppm primary standard into the "10 ppm" bag and dilute to a final volume of 1 L with nitrogen.
-
Repeat this serial dilution process to create the 1 ppm and 0.1 ppm standards.
-
Fill the "Blank" bag only with the dilution nitrogen.
-
-
Instrument Calibration:
-
Set the GC-FID/MS system to the parameters listed in Table 1.
-
Inject a fixed volume (e.g., 500 µL) from each standard, starting with the blank and moving from lowest to highest concentration.
-
Record the peak area for this compound at each concentration.
-
Plot peak area versus concentration (ppmv) and perform a linear regression. The correlation coefficient (R²) must be ≥ 0.995 for the calibration to be considered valid.
-
Protocol II: Gas Sample Analysis
Objective: To quantify this compound in an unknown gas sample.
Step-by-Step Procedure:
-
Sample Collection: Collect the gas sample in a pre-evacuated and certified clean SUMMA® canister according to established methods like EPA TO-15[2].
-
System Blank: Before analyzing the sample, inject an aliquot of the "Blank" standard to ensure the system is free from contamination.
-
Sample Injection: Using the same method and injection volume as for calibration, draw a sample from the canister and inject it into the GC system.
-
Peak Identification:
-
The retention time of the peak in the sample chromatogram must match the retention time of the this compound standard within a narrow window (e.g., ±0.5%).
-
For confirmation, the mass spectrum of the peak must match the reference spectrum for this compound. Key identifying ions should be present.
-
-
Isomer Confirmation: Inject a standard of trans-1,2-diethylcyclopropane to confirm its retention time and ensure it is baseline-resolved from the cis-isomer. The separation of these isomers is a critical quality control check.
Caption: Conceptual GC separation of isomers.
Data Analysis & Performance
Quantification
The concentration of this compound in the unknown sample is calculated using the linear regression equation from the calibration curve:
Concentration (ppmv) = (Sample Peak Area - y-intercept) / slope
Instrument Parameters & Method Performance
The following tables summarize the recommended instrument settings and expected method performance characteristics.
Table 1: Recommended GC-FID/MS Parameters
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless, 250°C | Ensures rapid vaporization without thermal degradation. |
| Split Ratio | 20:1 | Prevents column overloading while maintaining sensitivity. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides optimal efficiency for the column dimensions. |
| Oven Program | 40°C (hold 2 min), ramp to 220°C @ 10°C/min | Provides separation for volatile compounds and elutes heavier components. |
| FID Temperature | 280°C | Ensures complete combustion of analytes. |
| MS Transfer Line | 280°C | Prevents condensation of analytes before MS entry. |
| MS Source Temp | 230°C | Standard temperature for electron ionization. |
| MS Scan Range | 35-200 amu | Covers the molecular ion and key fragments of the analyte. |
Table 2: Method Validation & Performance Characteristics
| Parameter | Expected Value | Description |
| Linearity (R²) | ≥ 0.995 | Demonstrates a direct proportional response across the calibration range. |
| Limit of Detection (LOD) | ~10 ppbv | The lowest concentration that can be reliably detected above the noise. |
| Limit of Quant. (LOQ) | ~30 ppbv | The lowest concentration that can be accurately quantified. |
| Precision (%RSD) | < 10% | Relative Standard Deviation from replicate injections of a mid-level standard. |
| Retention Time (RT) | Analyte specific | cis-isomer is expected to elute slightly after the trans-isomer. |
| Kovats Index (non-polar) | ~695 | A standardized retention index useful for compound identification[7]. |
References
- EPA Method TO-15: Determination of Volatile Organic Compounds (VOCs) in Air. U.S. Environmental Protection Agency. [Link]
- EPA Air Method, Toxic Organics - 15 (TO-15): Determination of Volatile Organic. U.S. Environmental Protection Agency. [Link]
- Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane... Wiberg, K.B., et al. (1984). Journal of the American Chemical Society. [Link]
- Method TO-14A - Determination of Volatile Organic Compounds (VOCs) in Ambient Air... U.S. Environmental Protection Agency. [Link]
- ASTM D5466 - Standard Test Method for Determination of Volatile Organic Compounds in Atmospheres...
- This compound Physical Properties.
- Best Practices for Handling and Using Volatile Analytical Standards.
- Production of in situ mixed gas phase volatile organic compound standards for sorbent tube applications. Nxumalo, W., et al. (2017). Chemistry Central Journal. [Link]
- VOCs Related Standards & Methods. Nutech Instruments, Inc. [Link]
- This compound D
Sources
- 1. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | OSTI.GOV [osti.gov]
- 2. alphalab.com [alphalab.com]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. epa.gov [epa.gov]
- 5. store.astm.org [store.astm.org]
- 6. Best Practices for Handling and Using Volatile Analytical Standards [discover.restek.com]
- 7. This compound | C7H14 | CID 6427134 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Cyclopropanation
Welcome to the Technical Support Center for Diastereoselective Cyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrolled cyclopropane synthesis. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to enhance the diastereoselectivity and overall success of your reactions.
Introduction to Diastereoselective Cyclopropanation
Cyclopropanes are valuable structural motifs in medicinal chemistry and materials science, prized for their unique conformational properties and ability to modulate biological activity.[1][2] Achieving control over the relative stereochemistry of substituents on the cyclopropane ring—diastereoselectivity—is a critical challenge. This guide will focus on two of the most prevalent methods: Simmons-Smith type reactions (halomethylmetal-mediated) and transition-metal catalyzed cyclopropanations using diazo compounds.[3][4]
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.
Issue 1: Poor Diastereoselectivity (Incorrect syn/anti or cis/trans Ratio)
Q1: My Simmons-Smith reaction on an allylic alcohol is giving a nearly 1:1 mixture of diastereomers. I expected the syn isomer to be major. What's going wrong?
A1: This is a classic problem often rooted in the reaction conditions overriding the inherent directing effect of the hydroxyl group. The hydroxyl group is expected to chelate to the zinc reagent, directing the carbene delivery to the same face (syn).[3][5][6]
-
Causality & Solution:
-
Solvent Choice is Critical: The choice of solvent can dramatically influence the diastereomeric ratio.[3] Coordinating solvents like ether can compete with the substrate's hydroxyl group for coordination to the zinc center, disrupting the directed delivery of the methylene group.[3] For instance, in some cases, switching from ether to a non-coordinating solvent like dichloromethane (CH₂Cl₂) can significantly improve syn selectivity.[3][7]
-
Reagent Purity and Preparation: The activity of the zinc reagent is paramount.[8] The classical Simmons-Smith reagent (Zn-Cu couple with CH₂I₂) can have variable activity. Consider using the Furukawa modification (Et₂Zn and CH₂I₂), which often provides more reproducible results and higher selectivities, especially in non-complexing solvents.[3][8][9] Ensure your reagents are pure and handled under an inert atmosphere to prevent degradation.[7][8]
-
Temperature Effects: Lowering the reaction temperature can enhance diastereoselectivity by favoring the more ordered, chelation-controlled transition state.[7] Try running your reaction at 0 °C or even lower temperatures.
-
Q2: I'm performing a rhodium-catalyzed cyclopropanation with ethyl diazoacetate and styrene, and the trans:cis ratio is lower than expected. How can I favor the trans product?
A2: In transition-metal catalyzed systems, the diastereoselectivity is governed by the steric and electronic interactions within the catalyst's coordination sphere and the trajectory of the alkene's approach to the metal-carbene intermediate.[10]
-
Causality & Solution:
-
Ligand Modification: The steric and electronic properties of the ligands on the metal catalyst are crucial.[7][11] For rhodium-catalyzed reactions, bulkier ligands often favor the formation of the trans cyclopropane by creating a more sterically demanding environment that disfavors the transition state leading to the cis product.[7] If using a standard catalyst like Rh₂(OAc)₄, consider switching to a catalyst with bulkier carboxylate ligands, such as dirhodium tetraacetamide (Rh₂(acam)₄).[10]
-
Catalyst System: Different metal catalysts can exhibit different intrinsic diastereoselectivities.[7] For example, copper-based catalysts, such as Cu(OTf)₂, might offer a different trans:cis ratio compared to rhodium catalysts for the same substrate.[7]
-
Diazo Reagent: The steric bulk of the diazo compound's substituent can also influence the selectivity. While less commonly modified, using a bulkier ester group on the diazoacetate could potentially increase the preference for the trans isomer.
-
Issue 2: Low or No Product Yield
Q3: My Simmons-Smith reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes?
A3: Low conversion in Simmons-Smith reactions often points to issues with the active zinc carbenoid.
-
Causality & Solution:
-
Inactive Zinc Reagent: The zinc-copper couple must be freshly prepared and highly active.[8] The activation of zinc is critical. Consider using methods like washing with HCl to remove oxide layers, followed by treatment with CuSO₄. The use of ultrasound can also enhance activation.[8] As mentioned before, the Furukawa modification (Et₂Zn and CH₂I₂) is often more reliable and can be a good alternative if you suspect issues with your Zn-Cu couple.[8][9]
-
Moisture and Air Sensitivity: Zinc carbenoids are sensitive to moisture and oxygen.[7] Ensure all glassware is oven-dried and the reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen).[7][8] Solvents and reagents should be anhydrous.
-
Insufficient Reagent: For sterically hindered or electron-deficient alkenes, a larger excess of the cyclopropanating agent may be required to drive the reaction to completion.[3]
-
Q4: My rhodium-catalyzed reaction with a diazo compound is sluggish and giving a poor yield. I also observe significant byproducts.
A4: Low yields in these reactions can stem from catalyst deactivation or decomposition of the diazo compound.
-
Causality & Solution:
-
Diazo Compound Decomposition: Diazo compounds can be unstable, especially in the presence of acidic impurities.[8] This can lead to side reactions like dimerization.[8] The most effective solution is to add the diazo compound slowly to the reaction mixture using a syringe pump.[8] This maintains a low steady-state concentration of the diazo compound, minimizing side reactions and favoring the desired catalytic cycle.
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the substrate or solvent. In some cases, the substrate itself or the product can act as an inhibitor. For instance, basic nitrogen-containing substrates can coordinate to the metal center and inhibit catalysis.[12] Protecting such functional groups may be necessary.[12] Polymerization of the olefin on the catalyst surface can also cause deactivation.[13]
-
Substrate Reactivity: Electron-deficient alkenes are generally less reactive towards the electrophilic metal-carbene.[8][14] For these substrates, you may need to increase the catalyst loading, use a more reactive catalyst system, or increase the reaction temperature.[8] Cobalt-catalyzed systems have shown efficacy with some electron-deficient olefins.[8][14]
-
Visualizing Key Concepts
Diagrams can help clarify the complex interactions that govern diastereoselectivity.
Diagram 1: Hydroxyl-Directed Simmons-Smith Cyclopropanation
This diagram illustrates the proposed transition state for the cyclopropanation of an allylic alcohol. The chelation between the hydroxyl group and the zinc carbenoid is the key to directing the methylene transfer to the syn face of the double bond.
Caption: Chelation model for hydroxyl-directed cyclopropanation.
Diagram 2: Troubleshooting Flowchart for Low Diastereoselectivity
This flowchart provides a logical sequence of steps to diagnose and solve issues with poor stereocontrol.
Caption: Troubleshooting workflow for poor diastereoselectivity.
Experimental Protocols & Data
Representative Protocol: Hydroxyl-Directed Simmons-Smith Cyclopropanation
This protocol details a reliable method for the diastereoselective cyclopropanation of an acyclic allylic alcohol, adapted from literature procedures.[3][8]
Materials:
-
(E)-3-penten-2-ol
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an argon atmosphere, add the allylic alcohol (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer. Dissolve the alcohol in anhydrous CH₂Cl₂.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition:
-
Slowly add diethylzinc (2.0 equiv, as a 1.0 M solution in hexanes) dropwise via syringe. A gas evolution may be observed. Stir the mixture for 15 minutes at 0 °C.
-
Add diiodomethane (2.0 equiv) dropwise to the solution. The reaction mixture may become cloudy.
-
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Workup:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropylmethanol. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.
Data Table: Factors Affecting Diastereoselectivity
The following table summarizes the impact of various reagents and solvents on the diastereoselectivity of the cyclopropanation of (E)-3-penten-2-ol, demonstrating the principles discussed.[3]
| Entry | Reagent System | Solvent | syn:anti Ratio | Yield (%) |
| 1 | Zn-Cu, CH₂I₂ (Simmons-Smith) | Ether | <2:1 | ~70 |
| 2 | Et₂Zn, CH₂I₂ (Furukawa) | CH₂Cl₂ | >10:1 | ~85 |
| 3 | Et₂Zn, CH₂I₂ (Furukawa) | Ether | 2:1 | ~80 |
| 4 | Sm(Hg), CH₂I₂ | THF | 1:3 (anti-selective) | ~60 |
Data is representative and compiled from trends reported in the literature.[3]
Frequently Asked Questions (FAQs)
Q: Can protecting groups on my substrate interfere with the reaction? A: Absolutely. The nature of a protecting group can be extremely important for both yield and stereocontrol.[3] For instance, in the cyclopropanation of a molecule with a nearby nitrogen atom, the choice of the nitrogen protecting group can significantly alter the level of diastereoselectivity.[3] Similarly, bulky silyl ethers (e.g., OTBS) can act as directing groups or introduce steric hindrance that affects the outcome.[9]
Q: What is the difference between the Simmons-Smith and Furukawa conditions? A: The classical Simmons-Smith reaction uses a zinc-copper couple (an activated zinc metal) and diiodomethane to form the IZnCH₂I carbenoid.[3] The Furukawa modification uses a solution of diethylzinc (Et₂Zn) with diiodomethane, which forms the EtZnCH₂I carbenoid.[3][8] The Furukawa reagent is often more reactive and soluble, making it preferable for less nucleophilic alkenes and often leading to higher selectivities, especially in non-coordinating solvents.[3][9]
Q: My alkene has multiple double bonds. How can I achieve selective cyclopropanation at only one of them? A: Chemoselectivity is typically governed by two factors: electronics and direction.
-
Electronics: Electron-rich double bonds are generally more reactive towards electrophilic carbenoids.[8] Therefore, an enol ether will typically react much faster than an isolated, unactivated alkene.
-
Direction: The presence of a directing group, like a hydroxyl group, will strongly direct the cyclopropanation to the proximal double bond, even if another, more electron-rich double bond is present elsewhere in the molecule.[3][15]
Q: Can I run these reactions on a large, multi-gram scale? A: Yes, but caution is advised. Diethylzinc is pyrophoric and must be handled with extreme care. The slow addition of reagents and careful temperature control become even more critical on a larger scale to manage the reaction exotherm. For transition-metal catalyzed reactions, ensuring efficient stirring to maintain a low concentration of the diazo compound is essential to avoid potential hazards associated with their decomposition.[8]
References
- Charette, A. B.; Beauchemin, A. Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]
- orthocresol. Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Chemistry Stack Exchange. [Link]
- ResearchGate. Stereoselective Cyclopropanation Reactions | Request PDF.
- Lin, Z. et al. Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science. [Link]
- Ghattas, G. et al.
- Powers, I. G. et al. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
- Ghattas, G. et al.
- Wang, Y. et al. Insights into the Mechanism, Regio-/Diastereoselectivities and Ligand Role of Nickel-Initiated [3+2] Cycloadditions between Vinylcyclopropane and N-Tosylbenzaldimine. MDPI. [Link]
- Friedrich, E. C.; Niyati-Shirkhodaee, F. Regioselectivity and solvent effects in cyclopropanation of alkadienes. The Journal of Organic Chemistry. [Link]
- Powers, I. G. et al. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PubMed. [Link]
- Gillingham, D. G.; Hoveyda, A. H. Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols.
- Wikipedia. Simmons–Smith reaction. Wikipedia. [Link]
- Heinisch, T.; Fasan, R.
- Bajaj, P. et al. Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. PubMed Central. [Link]
- Ano, T. et al.
- Wikipedia.
- Pian, J. et al. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Chemistry Portal. [Link]
- Werth, J. J.
- Charette, A. B.; Beauchemin, A. Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
- Jia, Z. et al. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. PubMed Central. [Link]
- Organic Chemistry Data. Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. WordPress. [Link]
- ResearchGate. Metal catalyzed cyclopropanations. Top: General reaction scheme....
- Wilkerson-Hill, S. M. et al. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. [Link]
- Wu, J. et al. Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. Organic & Biomolecular Chemistry. [Link]
- Cusso, S.
- Kumar, A. et al. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
- Hernandez-Perez, V. et al. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity.
- Zhang, T-Z. et al.
- Wilkerson-Hill, S. M. et al. Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]
- Zhang, T-Z. et al. Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst.
Sources
- 1. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 10. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 11. Insights into the Mechanism, Regio-/Diastereoselectivities and Ligand Role of Nickel-Initiated [3+2] Cycloadditions between Vinylcyclopropane and N-Tosylbenzaldimine | MDPI [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. air.unimi.it [air.unimi.it]
- 14. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Simmons-Smith Reactions for cis-Isomer Synthesis
Welcome to the technical support center for the Simmons-Smith reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their cyclopropanation reactions, with a specific focus on achieving high diastereoselectivity for the cis (or syn) isomer. Here, we move beyond standard protocols to explore the mechanistic nuances and practical troubleshooting steps that underpin successful and highly selective cyclopropanations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Simmons-Smith reaction?
The Simmons-Smith reaction is a cheletropic reaction that converts an alkene into a cyclopropane using an organozinc carbenoid, typically formed from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)) or diethylzinc (Et₂Zn).[1] The reaction is stereospecific, meaning the configuration of the starting alkene is preserved in the cyclopropane product.[1][2] For example, a (Z)-alkene will yield a cis-disubstituted cyclopropane, while an (E)-alkene will yield a trans-disubstituted cyclopropane.[2] The active reagent, an iodomethylzinc species like ICH₂ZnI, delivers a methylene group (CH₂) to the double bond in a concerted, syn-addition fashion.[2][3]
Q2: How can I favor the formation of the cis (or syn) cyclopropane isomer from an acyclic allylic alcohol?
The key to achieving high cis (syn) selectivity with substrates like allylic or homoallylic alcohols lies in exploiting chelation control .[1][4][5] Hydroxyl groups proximal to the double bond can coordinate to the zinc center of the Simmons-Smith reagent.[1][4] This pre-association directs the delivery of the methylene group to the same face of the double bond as the hydroxyl group, leading to the syn (or cis) product.[1][5] This directing effect is powerful enough to override steric hindrance, often leading to the formation of the sterically more crowded isomer as the major product.[1]
Q3: Which Simmons-Smith reagent is best for achieving high cis-selectivity with directing groups?
For substrates with directing groups like hydroxyls, the Furukawa modification , which uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often superior to the classical zinc-copper couple.[6] The resulting reagent, EtZnCH₂I, is more electrophilic, especially in non-coordinating solvents, which can enhance the directing effect of the coordinating group.[6] Using an excess of the Furukawa reagent can lead to very high diastereomeric ratios in favor of the syn isomer.[6]
Q4: Can solvents influence the cis:trans ratio?
Yes, the choice of solvent is critical. The rate of the Simmons-Smith reaction and its selectivity can be significantly affected by the solvent's coordinating ability.[7][8]
-
Non-coordinating solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are generally recommended.[6][9][10] In these solvents, the zinc carbenoid is more electrophilic and Lewis acidic, enhancing its interaction with the directing hydroxyl group and thus promoting high cis-selectivity.[6][7]
-
Coordinating solvents , such as ethers (e.g., diethyl ether, THF), can compete with the substrate's hydroxyl group for coordination to the zinc center. This can disrupt the chelation control, leading to a decrease in the cis:trans ratio.[6] For instance, switching from CH₂Cl₂ to ether can cause a significant drop in diastereoselectivity.[6]
Troubleshooting Guide: Common Issues in Achieving High cis-Selectivity
Here we address specific problems you might encounter during your experiments and provide actionable solutions based on mechanistic principles.
Problem 1: Low cis:trans (syn:anti) Diastereomeric Ratio
You are performing a Simmons-Smith reaction on an allylic alcohol and obtaining a mixture of diastereomers with a lower-than-expected proportion of the desired cis (syn) isomer.
| Potential Cause | Explanation & Solution |
| Inactive Zinc Reagent | The classic Zn(Cu) couple can be inconsistent. Its activity depends heavily on its preparation and surface activation. Solution: Ensure your zinc-copper couple is freshly prepared and properly activated. Using ultrasonication can improve the rate of organozinc formation.[3][4] For more consistent results and higher selectivity, switch to the Furukawa modification (Et₂Zn and CH₂I₂).[6] |
| Coordinating Solvent Interference | Solvents like THF or diethyl ether are Lewis basic and can coordinate to the zinc reagent, competing with the directing hydroxyl group of your substrate. This weakens the chelation control necessary for high syn-selectivity. Solution: Switch to a non-coordinating solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) to maximize the directing effect.[6][9] |
| Suboptimal Temperature | Reaction temperature can influence selectivity. While lower temperatures often improve selectivity in many reactions, the Simmons-Smith reaction may require a specific temperature range to balance reactivity and selectivity.[11] Solution: Experiment with a temperature range. Start at 0 °C and, if conversion is slow, allow the reaction to slowly warm to room temperature. Monitor the reaction by TLC or GC to find the optimal balance. |
| Presence of Moisture | Water will rapidly quench the organozinc reagent. This not only reduces the yield but can also affect the concentration and aggregation state of the active species, potentially impacting selectivity. Solution: Ensure all glassware is rigorously dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[11] |
Problem 2: Low or No Product Formation (Starting Material Recovered)
You observe incomplete conversion or no reaction at all, even after extended reaction times.
| Potential Cause | Explanation & Solution |
| Insufficient Reagent | For substrates with acidic protons, like alcohols, the first equivalent of the organozinc reagent acts as a base to deprotonate the alcohol. A second equivalent is then required for the cyclopropanation. Solution: Use at least 2.2 equivalents of the Simmons-Smith reagent for substrates containing an alcohol. For less reactive alkenes, an even larger excess may be necessary.[11] |
| Poor Reagent Quality | Diiodomethane can degrade over time, and diethylzinc is highly pyrophoric and sensitive to air and moisture. Solution: Use freshly distilled or high-purity diiodomethane.[11] Ensure the diethylzinc solution has been properly stored and handled to verify its concentration. |
| Low Substrate Reactivity | The Simmons-Smith reagent is electrophilic and reacts faster with electron-rich alkenes.[5] If your alkene is part of an electron-deficient system (e.g., conjugated to an ester or nitro group), the reaction will be sluggish. Solution: For electron-poor alkenes, consider using a more reactive, modified reagent. The Shi modification, using CF₃CO₂ZnCH₂I, generates a more nucleophilic carbenoid that is effective for less reactive alkenes.[1][4] |
Problem 3: Formation of Unexpected Side Products
Besides the desired cyclopropane, you are observing byproducts in your reaction mixture.
| Potential Cause | Explanation & Solution |
| Methylation of Heteroatoms | The zinc carbenoid is electrophilic and can methylate nucleophilic heteroatoms, especially with prolonged reaction times or excess reagent. Alcohols can be methylated. Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. Avoid using a large excess of the Simmons-Smith reagent for extended periods.[1] |
| Reaction with Lewis Acidic Byproduct | The ZnI₂ generated during the reaction is a Lewis acid that can potentially catalyze side reactions, such as ring-opening of sensitive substrates. Solution: Upon completion, quench the reaction promptly. A common method is the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[11] Adding pyridine can also help by scavenging ZnI₂.[1] |
Visualizing the Path to cis-Selectivity
To achieve a high yield of the cis isomer, the experimental workflow must be designed to favor the chelation-controlled transition state.
Caption: Experimental workflow for optimizing cis-selectivity.
The stereochemical outcome is determined by the transition state geometry. Chelation control forces the reaction to proceed through a specific, lower-energy pathway.
Caption: Energy pathways for cis vs. trans product formation.
Model Protocol: cis-Cyclopropanation of (Z)-3-methylpent-2-en-1-ol
This protocol details a representative procedure for the diastereoselective cyclopropanation of an allylic alcohol using the Furukawa modification, optimized for the cis isomer.
Materials:
-
(Z)-3-methylpent-2-en-1-ol
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂), freshly passed through a plug of basic alumina
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard laboratory glassware, dried in an oven overnight
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, add (Z)-3-methylpent-2-en-1-ol (1.0 eq) and anhydrous dichloromethane.
-
Cool the resulting solution to 0 °C in an ice-water bath.
-
Slowly add the diethylzinc solution (2.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution (ethane) will be observed. Stir for 20 minutes at 0 °C after the addition is complete.
-
Slowly add diiodomethane (2.2 eq) dropwise, again maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with additional dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cis-cyclopropylmethanol.
References
- Wikipedia. (n.d.). Simmons–Smith reaction.
- Bernardi, F., Bottoni, A., & Miscione, G. P. (2003). Reaction Pathways of the Simmons−Smith Reaction. Journal of the American Chemical Society, 125(8), 2341–2350.
- Wang, Z., Li, Y., & Wu, Y.-D. (2011). Density functional theory study of the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation with Charette chiral dioxaborolane ligand. PubMed.
- Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
- Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686.
- OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes.
- Charette, A. B. (2004). Simmons‐Smith Cyclopropanation Reaction. ResearchGate.
- Kumar, A., & Singh, P. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health.
- Werth, J., Berger, K., & Uyeda, C. (2018). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. National Institutes of Health.
- Voituriez, A., Zimmer, L. E., & Charette, A. B. (2010). Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and[13][14]-Sigmatropic Rearrangement Reactions. The Journal of Organic Chemistry, 75(4), 1244–1250.
- Eger, W. A., Zercher, C. K., & Williams, C. M. (2013). A Mechanistic Investigation into the Zinc Carbenoid-Mediated Homologation Reaction by DFT Methods: Is a Classical Donor–Acceptor Cyclopropane Intermediate Involved?. PubMed Central.
- Gress, T. J., & Stoltz, B. M. (2008). Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. Journal of the American Chemical Society, 130(35), 11739–11749.
- Organic Mechanisms Online. (n.d.). Stereoselectivity and mechanism- Addition to alkenes- Simmons-Smith cyclopropanation- chelation control.
- Werth, J., Berger, K., & Uyeda, C. (2018). Regioselective Simmons–Smith-type Cyclopropanations of Polyalkenes Enabled by Transition Metal Catalysis. ResearchGate.
- Nova-Fernández, A., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column.
- Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes.
- UCL Discovery. (n.d.). The Generation and Reactivity of Organozinc Carbenoids.
- Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 772-785.
- NROChemistry. (n.d.). Simmons-Smith Reaction.
- Bernardi, F., Bottoni, A., & Miscione, G. P. (2003). Reaction pathways of the Simmons-Smith reaction. PubMed.
- Nova-Fernández, A., et al. (2023). Optimization of continuous‐flow Simmons‐Smith cyclopropanation conditions. ResearchGate.
- NRO Chemistry. (2020, November 28). Simmons-Smith Reaction [Video]. YouTube.
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. orgosolver.com [orgosolver.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Simmons-Smith Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of cis-1,2-Diethylcyclopropane
This guide is designed for researchers, scientists, and drug development professionals facing the challenge of isolating cis-1,2-diethylcyclopropane from its trans isomer. The separation of these geometric isomers is notoriously difficult due to their similar physical properties. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to empower you to achieve high-purity isolation of the cis isomer.
Frequently Asked Questions (FAQs) - First Principles
Q1: What are the key physical property differences between cis- and trans-1,2-diethylcyclopropane?
This boiling point difference, while small, is the primary physical property exploited for separation by fractional distillation. The cis isomer is also slightly more polar than the trans isomer, which can be leveraged in chromatographic separations.
| Property | cis-1,2-Dimethylcyclopropane | trans-1,2-Dimethylcyclopropane | Rationale for Diethyl Analog |
| Boiling Point | 37 °C[2][3] | 28.2 - 29 °C[4][5] | The cis-diethyl isomer is expected to have a higher boiling point. |
| Stability | Less stable | More stable[1] | The trans-diethyl isomer is expected to be more stable due to reduced steric strain.[1][6] |
| Polarity | Slightly more polar | Less polar | The cis-diethyl isomer is expected to have a small dipole moment, making it slightly more polar. |
Q2: Why is this separation considered challenging?
A2: The separation is challenging because geometric isomers, such as cis and trans forms, often have very similar physical properties, including boiling points and polarity.[7] This similarity means that standard purification techniques like simple distillation are ineffective.[8] Achieving high purity requires methods with high resolving power.
Q3: What are the primary methods recommended for this separation?
A3: Based on the anticipated physical properties, the two most effective methods are:
-
Fractional Distillation: This technique is ideal for separating liquids with close boiling points.[9][10][11]
-
Preparative Gas Chromatography (Prep-GC): Prep-GC offers excellent resolution for volatile compounds and is a powerful tool for isomer separation.[12][13]
While argentation chromatography is excellent for separating compounds with double bonds, its application here is not recommended. The technique relies on the interaction between silver ions and π-electrons in alkenes.[14][15][16] Cyclopropane rings, while strained, do not possess the same type of π-system, making this method unsuitable.
Troubleshooting Guide: Fractional Distillation
Fractional distillation is a powerful technique but requires careful setup and execution to resolve isomers with close boiling points.
Q: My distillation is not enriching the cis isomer effectively. What are the common causes and solutions?
A: Ineffective separation is typically due to insufficient column efficiency, improper heating, or an incorrect reflux ratio.
Troubleshooting Flowchart
Caption: Troubleshooting logic for fractional distillation.
Detailed Protocol for Fractional Distillation
Objective: To enrich and isolate this compound from a mixture.
Materials:
-
Round-bottom flask
-
High-efficiency fractionating column (e.g., Vigreux or packed column with at least 10 theoretical plates)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Insulating material (glass wool or aluminum foil)
-
Analytical GC for fraction analysis
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[10]
-
Insulation: Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process. This maintains the temperature gradient necessary for efficient separation.[17]
-
Heating: Begin heating the mixture slowly. A gentle boil is required to establish equilibrium between the liquid and vapor phases in the column.
-
Establish Reflux: Allow the vapor to rise slowly through the column until it begins to condense and flow back into the flask. This is the reflux. Maintain a stable reflux for at least 30 minutes before collecting any distillate.
-
Distillation: Adjust the heating to achieve a slow distillation rate, approximately 1 drop every 2-3 seconds. The head temperature should remain stable at the boiling point of the lower-boiling component (the trans isomer).
-
Fraction Collection:
-
Fraction 1 (Foreshot): Collect the first few milliliters separately. This fraction will be highly enriched in the lower-boiling trans isomer.
-
Fraction 2 (Intermediate): As the distillation proceeds, the head temperature may start to rise. Collect this intermediate fraction in a separate flask.
-
Fraction 3 (Product): Once the temperature stabilizes at the boiling point of the higher-boiling cis isomer, switch to a new receiving flask to collect the target compound.
-
-
Purity Analysis (Self-Validation): Analyze each fraction using analytical Gas Chromatography (GC) to determine the cis:trans ratio. Pool the fractions that meet the desired purity specification.
Troubleshooting Guide: Preparative Gas Chromatography (Prep-GC)
Prep-GC provides superior resolution and is an excellent alternative if fractional distillation fails to provide the required purity.[13]
Q: I am seeing poor peak resolution between the cis and trans isomers on my Prep-GC. How can I improve it?
A: Poor resolution in Prep-GC is often a result of an unoptimized method. Key parameters to adjust are the stationary phase, temperature program, and carrier gas flow rate.
Optimization Workflow for Prep-GC
Caption: Workflow for optimizing Prep-GC isomer separation.
Detailed Protocol for Prep-GC
Objective: To isolate high-purity this compound.
Instrumentation:
-
Gas Chromatograph equipped with a preparative-scale injector, column, and fraction collector.
-
Column: A packed or thick-film capillary column is recommended. A non-polar (e.g., DB-1, OV-1) or a mid-polarity (e.g., DB-5, OV-17) stationary phase is a good starting point.
-
Carrier Gas: Helium or Hydrogen.
Procedure:
-
Analytical Method Development: First, develop an analytical-scale GC method to confirm the retention times of the cis and trans isomers. This will provide the basis for the preparative method.
-
Method Scaling:
-
Injection: Use a larger injection volume suitable for the preparative column, but avoid overloading. Overloading will cause significant peak broadening and loss of resolution.
-
Temperature Program: Start with an isothermal run at a temperature that provides good separation on the analytical scale. A slow temperature ramp (e.g., 2-5 °C/min) can improve separation.
-
Flow Rate: Optimize the carrier gas flow rate to achieve the best balance between resolution and run time.
-
-
Fraction Collection: Set the timing for the fraction collector based on the retention times determined in the analytical runs. Collect the eluent corresponding to the peak of the cis isomer. It is advisable to collect fractions in multiple vials across the peak.
-
Purity Verification (Self-Validation): Re-inject an aliquot of the collected fraction into the analytical GC to confirm its purity. Pool the fractions that meet the required purity level.
Purity Assessment
Q: How do I confirm the isomeric purity and identity of my final product?
A: A combination of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
-
Gas Chromatography (GC): An analytical GC with a high-resolution capillary column can be used to determine the ratio of cis to trans isomers. The area under each peak corresponds to the relative amount of each isomer.
-
¹H NMR Spectroscopy: The proton NMR spectra of the cis and trans isomers will be distinct. The coupling constants and chemical shifts of the cyclopropyl protons will differ due to their different spatial relationships with the ethyl groups. This provides unambiguous structural confirmation.
By following these guidelines, researchers can effectively navigate the challenges of separating cis- and trans-1,2-diethylcyclopropane, leading to the successful isolation of the high-purity cis isomer for subsequent research and development.
References
- Wikipedia. Argentation chromatography.
- PubChem. cis-1,2-dimethylcyclopropane.
- ResearchGate. Chromatography with silver nitrate | Request PDF.
- Zuo, H.L., et al. (2013). Preparative Gas Chromatography and Its Applications. Journal of Chromatographic Science.
- Quora. Can diastereoisomers be separated by fractional distillation?.
- Williams, C. M., & Mander, L. N. (2016). Chromatography with Silver Nitrate. UQ eSpace.
- Stenutz. trans-1,2-dimethylcyclopropane.
- Stenutz. cis-1,2-dimethylcyclopropane.
- SciSpace. Preparative gas chromatography and its applications. (2013).
- Cheméo. Chemical Properties of trans-1,2-Dimethylcyclopropane (CAS 20520-64-3).
- CORE. The separation of optical isomers by gas chromatography.
- Chromatography Today. Easy purification of isomers with prepacked glass columns.
- ResearchGate. Argentation chromatography for the separation of polycyclic aromatic compounds according to ring number | Request PDF.
- Rotachrom Technologies. Isomer separation by CPC chromatography.
- Cheméo. Chemical Properties of trans-1,2-Diethyl-cyclopropane (CAS 71032-66-1).
- Chemistry Stack Exchange. Use of fractional distillation in organic chemistry.
- OSTI.gov. Silver-Mediated Separations: A Comprehensive Review on - Advancements of Argentation Chromatography, Facilitated.
- Wikipedia. 1,2-Dimethylcyclopropane.
- University of Rochester, Department of Chemistry. Purification: Fractional Distillation.
- Wikipedia. Fractional distillation.
- Chemistry LibreTexts. 5.3: Fractional Distillation.
- OSTI.gov. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cis- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings. (1984).
- NIST WebBook. trans-1,2-Diethyl-cyclopropane.
- Study.com. Cis-1,2-dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. How can you account for this difference? Which of the two compounds is more stable?.
- Google Patents. US3880925A - Separation and purification of cis and trans isomers.
- NIST WebBook. trans-1,2-Diethyl-cyclopropane.
Sources
- 1. homework.study.com [homework.study.com]
- 2. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-1,2-dimethylcyclopropane [stenutz.eu]
- 4. trans-1,2-dimethylcyclopropane [stenutz.eu]
- 5. 1,2-Dimethylcyclopropane - Wikipedia [en.wikipedia.org]
- 6. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | OSTI.GOV [osti.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. Purification [chem.rochester.edu]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. scispace.com [scispace.com]
- 14. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preparative GC Separation of cis/trans-1,2-Diethylcyclopropane
Welcome to the technical support guide for the preparative-scale separation of cis/trans-1,2-diethylcyclopropane. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for this specific separation challenge.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of cis/trans-1,2-diethylcyclopropane challenging?
The primary challenge lies in the subtle structural differences between the cis and trans isomers. They are geometric isomers with the same molecular weight and similar chemical properties, which results in very close boiling points. The cis isomer typically has a slightly higher boiling point than the trans isomer due to a small difference in molecular dipole moment and shape. Effective separation by gas chromatography (GC) relies on exploiting these minor differences through highly selective stationary phases and optimized temperature conditions.
Q2: What is the expected elution order of the isomers on a standard non-polar GC column?
On a standard non-polar stationary phase, where separation is primarily driven by boiling point, the compound with the lower boiling point will elute first. The trans isomer of a substituted cyclopropane is generally more volatile (lower boiling point) than the cis isomer. Therefore, you should expect the trans-1,2-diethylcyclopropane to elute before the cis-1,2-diethylcyclopropane .
Q3: Which type of GC column (stationary phase) is best suited for this separation?
Choosing the correct stationary phase is the most critical factor for this separation[1][2]. Since cis/trans-1,2-diethylcyclopropane are non-polar hydrocarbons, the principle of "like dissolves like" applies[1][2].
-
Initial Recommendation: Start with a non-polar or intermediate-polarity column. A 5% phenyl-methylpolysiloxane phase (e.g., DB-5, HP-5ms) is a versatile starting point.
-
For Enhanced Selectivity: To improve separation, a stationary phase with a higher phenyl content or a cyanopropyl phase can be effective. These phases provide different selectivity based on dipole-dipole interactions and polarizability, which can enhance the resolution of geometric isomers[3][4][5]. Poly(biscyanopropyl siloxane) phases are known to be highly effective for separating geometric isomers[1][3].
Q4: What are the key GC parameters to optimize for this preparative separation?
Beyond the stationary phase, the following parameters are crucial:
-
Column Dimensions: For preparative work, wider bore columns (0.53 mm I.D.) with thicker films (1.0-5.0 µm) are used to handle larger sample loads.
-
Oven Temperature Program: A slow temperature ramp is essential to maximize resolution. An initial isothermal period at a low temperature followed by a slow ramp (e.g., 1-3 °C/min) often yields the best results.
-
Carrier Gas Flow Rate: The flow rate must be optimized to achieve the best balance between resolution and analysis time. Hydrogen or helium are common carrier gases.
-
Injection Volume: In preparative GC, the goal is to inject the maximum amount of sample without compromising resolution due to column overload[6]. This must be determined empirically.
Troubleshooting Guide
This section addresses specific problems you may encounter during the separation process.
Problem 1: Poor Resolution or Complete Co-elution of Isomers
This is the most common issue, where the cis and trans peaks are not baseline separated or appear as a single broad peak.
-
Potential Cause A: Sub-optimal Oven Temperature
-
Explanation: If the initial oven temperature is too high or the ramp rate is too fast, the isomers will not spend enough time interacting with the stationary phase to be separated effectively[7].
-
Solution Protocol:
-
Lower the Initial Temperature: Set the initial oven temperature approximately 10-20 °C below the boiling point of the first eluting isomer (trans-1,2-diethylcyclopropane).
-
Reduce the Ramp Rate: Decrease the temperature ramp rate to 1-2 °C per minute. While this increases run time, it significantly enhances resolution.
-
Incorporate an Isothermal Hold: Add an initial isothermal hold for 2-5 minutes to ensure components are focused at the head of the column before the temperature ramp begins.
-
-
-
Potential Cause B: Incorrect Stationary Phase Selection
-
Explanation: The chosen stationary phase may not have sufficient selectivity for the isomers. As mentioned in the FAQs, non-polar phases separate primarily by boiling point, and the difference here is minimal.
-
Solution Protocol:
-
Increase Phase Polarity: If using a standard 5% phenyl column, switch to a column with higher phenyl content (e.g., 35% or 50% phenyl-methylpolysiloxane) or a wax-type (polyethylene glycol) phase.
-
Utilize a Shape-Selective Phase: For difficult separations, consider columns with liquid crystal or cyclodextrin-based stationary phases, which are specifically designed to separate isomers based on their shape.
-
-
-
Potential Cause C: Column Overload
-
Explanation: Injecting too much sample saturates the stationary phase, leading to peak broadening and a loss of resolution[6]. The peaks may appear as broad, tailing "shark fins."
-
Solution Protocol:
-
Perform a Loading Study: Start with a small injection volume (e.g., 0.1 µL) and incrementally increase the volume (e.g., 0.2 µL, 0.5 µL, 1.0 µL).
-
Monitor Resolution: Observe the resolution between the cis and trans peaks at each injection volume.
-
Identify the Overload Point: The optimal loading is the maximum volume that can be injected just before a significant drop in resolution is observed.
-
-
Problem 2: Low Product Recovery After Fraction Collection
You achieve good separation on the chromatogram, but the amount of purified isomer collected is significantly lower than expected.
-
Potential Cause A: Inefficient Trapping
-
Explanation: The separated isomers, now in the gas phase, must be efficiently condensed and collected. If the trapping system is too warm or not designed correctly, the sample will pass through as an aerosol and be lost.
-
Solution Protocol:
-
Improve Cooling: Use a more efficient cooling bath for your collection trap. A dry ice/acetone slurry (-78 °C) or liquid nitrogen (-196 °C) is highly effective for trapping volatile compounds.
-
Increase Surface Area: Pack the collection tube with inert glass wool or beads to increase the surface area for condensation to occur.
-
Optimize Splitter Flow: Ensure the effluent splitter is correctly configured. The flow ratio between the detector (e.g., FID) and the collection trap must be set to direct the vast majority (e.g., >99%) of the sample to the collection port.
-
-
-
Potential Cause B: Time Delay Mismatch
-
Explanation: There is a delay between when the peak is registered by the detector and when the compound actually reaches the collection port. If this delay is not accounted for, you may start or stop collection at the wrong time, missing part of your peak.
-
Solution Protocol:
-
Calculate the Delay Time: This can be done by injecting a standard and measuring the time it takes to travel from the detector to the collection outlet.
-
Adjust Collection Window: Program your fraction collector to account for this delay. Start collection slightly before the peak begins to rise from the baseline and end it slightly after it returns to baseline to ensure the entire peak is captured.
-
-
Illustrative Preparative GC Protocol
This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and sample concentration.
| Parameter | Recommended Setting | Rationale |
| Instrument | Preparative Gas Chromatograph | Equipped with an effluent splitter for fraction collection. |
| Column | DB-5 (5% Phenyl-Methylpolysiloxane) | Good general-purpose starting column[1]. |
| L: 30 m, ID: 0.53 mm, df: 1.5 µm | Preparative dimensions for higher sample capacity. | |
| Carrier Gas | Helium or Hydrogen | --- |
| Flow Rate | 5-10 mL/min (Constant Flow) | Optimize for best resolution using a van Deemter plot if possible. |
| Inlet | Split/Splitless | --- |
| Inlet Temp | 200 °C | Sufficient to volatilize the sample without causing degradation. |
| Injection Vol. | 1.0 µL (start of loading study) | Adjust based on concentration and observed peak shape[6]. |
| Oven Program | 35 °C (hold 5 min) | Initial hold to focus analytes. |
| Ramp to 80 °C at 2 °C/min | Slow ramp to maximize separation[7]. | |
| Splitter | FID / Collection Port | --- |
| Split Ratio | 1:100 (Detector:Collection) | Directs the majority of the sample to the collection trap. |
| Detector (FID) | 250 °C | --- |
| Collection Trap | U-tube packed with glass wool | --- |
| Trap Coolant | Dry Ice / Acetone Slurry | Ensures efficient condensation of the volatile products. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in preparative GC separations.
Caption: Troubleshooting workflow for poor resolution in preparative GC.
References
- Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321. PubChem, National Institutes of Health.
- trans-1,2-dimethylcyclopropane. Stenutz.
- cis-1,2-dimethylcyclopropane. Stenutz.
- TROUBLESHOOTING GUIDE. Phenomenex.
- Chemical Properties of trans-1,2-Dimethylcyclopropane (CAS 20520-64-3). Cheméo.
- GC Troubleshooting Series Part Eight: Loss of Resolution Over Time. Agilent Technologies.
- GC Column Selection Guide. Greyhound Chromatography.
- Troubleshooting GC Selectivity, Resolution, and Baseline Issues. LCGC International.
- Chemical Properties of trans-1,2-Diethyl-cyclopropane (CAS 71032-66-1). Cheméo.
- Pragmatic Rules for GC Column Selection. LCGC International.
- Factors and Parameters that Directly Affect Recovery of Collected Fractions in Preparative HPLC. LCGC International.
- Key Concepts and Considerations of Preparative Liquid Chromatography. Welch Materials.
- 1,2-Dimethylcyclopropane. Wikipedia.
- Effective preparative separation techniques. YMC CO., LTD.
- How Can You Improve Resolution In Gas Chromatography?. Chemistry For Everyone.
- trans-1,2-Diethyl-cyclopropane. NIST WebBook.
- Techniques for Improving the Efficiency of Large Volume Loading in Preparative Liquid Chromatography. Waters Corporation.
- GC Sample Preparation - Techniques and Challenges. Drawell.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- cis-1,2-Dimethylcyclopropane. Restek.
- cis-1,2-Dimethylcyclopropane. EZGC Method Translator.
- Preparative Gas Chromatography and Its Applications. ResearchGate.
- This compound. NIST WebBook.
- trans-1,2-Diethyl-cyclopropane. NIST WebBook.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. trajanscimed.com [trajanscimed.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. welch-us.com [welch-us.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting GC-MS Separation of Cyclopropane Isomers
Welcome to the technical support center for scientists navigating the complexities of cyclopropane isomer separation by Gas Chromatography-Mass Spectrometry (GC-MS). Cyclopropane rings, prevalent in pharmaceuticals and natural products, present unique analytical challenges due to the subtle physicochemical differences between their isomers. This guide provides in-depth, experience-based answers to common issues, ensuring you can achieve robust and reliable separation.
Frequently Asked Questions (FAQs)
Q1: My cyclopropane isomers are co-eluting or showing poor peak shape. What is my first troubleshooting step?
A1: The first step is a systematic optimization of your GC oven's temperature program. Temperature is a critical variable that directly influences retention, selectivity, and efficiency.[1] Co-elution of isomers often occurs because their boiling points and polarities are very similar. A generic or unoptimized temperature program may not provide enough resolving power.
Causality & Field Insight: Isomers with nearly identical properties require the GC method to exploit subtle differences in their interaction with the stationary phase. A slow, methodical temperature ramp increases the time analytes spend interacting with the phase, which can significantly enhance separation.[2] Conversely, a ramp that is too fast will cause the compounds to move through the column too quickly, diminishing the opportunity for separation and leading to co-elution.[3]
A typical starting point for method optimization is a "scouting gradient."[1] This involves a low initial temperature (e.g., 40 °C) followed by a moderate ramp rate (e.g., 10 °C/min) up to the column's maximum temperature.[1] This initial run helps determine the elution range of your isomers. Based on this, you can refine the program. If isomers elute early, a lower initial temperature is more effective at improving resolution than adding an initial hold time.[1][4] For closely eluting pairs, introducing a slower ramp or an isothermal hold just before their elution temperature can significantly improve resolution.[4]
// Nodes start [label="Co-elution or Poor\nPeak Shape Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; confirm [label="Confirm Co-elution:\n1. Check Peak Shape (Shoulders)\n2. Analyze Mass Spectra Across Peak\n3. Plot Extracted Ion Chromatograms (EICs)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_temp [label="Step 1: Optimize GC\nTemperature Program", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; scouting [label="Run Scouting Gradient\n(e.g., 40°C start, 10°C/min ramp)", fillcolor="#F1F3F4", fontcolor="#202124"]; refine [label="Refine Program:\n- Lower initial temp for early eluters\n- Slow ramp rate (e.g., 2-5°C/min)\n- Add isothermal hold before elution", fillcolor="#F1F3F4", fontcolor="#202124"]; resolved1 [label="Resolution Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; not_resolved1 [label="Still Co-eluting", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; change_column [label="Step 2: Evaluate\nStationary Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> confirm [label="Initial Observation"]; confirm -> optimize_temp [label="Co-elution Confirmed"]; optimize_temp -> scouting; scouting -> refine; refine -> resolved1 [label="Success"]; refine -> not_resolved1 [label="No Improvement"]; not_resolved1 -> change_column; } dot Caption: Initial troubleshooting workflow for co-eluting isomers.
Q2: I've optimized the temperature program, but my geometric (cis/trans) isomers still won't separate. Which GC column should I use?
A2: The choice of stationary phase is the most critical factor for separating isomers when temperature programming alone is insufficient.[5] For geometric isomers like cis and trans cyclopropanes, separation relies on exploiting subtle differences in their dipole moments and shape.
Causality & Field Insight: The general principle of "like dissolves like" governs stationary phase selection.[6][7]
-
Cis isomers typically have a net dipole moment, making them more polar than their trans counterparts.
-
Trans isomers often have dipole moments that cancel out, resulting in a non-polar or less polar molecule.
To separate them, you need a stationary phase that can differentiate based on this polarity difference. Highly polar cyanopropyl-based columns are specifically designed for this purpose and are extremely effective for separating geometric isomers.[6] The cyano groups in the stationary phase interact more strongly with the more polar cis isomer, retaining it longer on the column and allowing the trans isomer to elute first.
| Stationary Phase Type | Polarity | Primary Interaction Mechanism | Best For... | Example Phases |
| 100% Dimethyl Polysiloxane | Non-Polar | Dispersive (van der Waals) | General purpose, separation by boiling point. | Rxi-1ms, DB-1, HP-1 |
| 5% Phenyl / 95% Dimethyl | Low-Polarity | Dispersive, π-π interactions | Aromatic compounds, general screening. | Rxi-5ms, DB-5, HP-5MS |
| Poly(biscyanopropyl siloxane) | Highly Polar | Dipole-dipole, Dipole-induced dipole | Cis/trans isomers , FAMEs.[6] | SP-2340, HP-88 |
| Polyethylene Glycol (PEG) | Polar | Hydrogen bonding | Alcohols, polar analytes.[7] | DB-WAX, Stabilwax |
Recommendation: If you are struggling with cis/trans cyclopropane isomers, switching to a column with a high percentage of cyanopropyl content (e.g., SP-2340 or equivalent) is the most logical and effective next step.
Q3: My cyclopropane derivative is chiral. How can I separate the enantiomers?
A3: Separating enantiomers requires a chiral stationary phase (CSP). Standard achiral columns cannot differentiate between enantiomers because they interact with them in an energetically identical way. Chiral columns create a diastereomeric interaction with the enantiomers, leading to different retention times.
Causality & Field Insight: The most common and effective CSPs for GC are based on derivatized cyclodextrins .[8][9][10] These cyclic oligosaccharides have a chiral cavity. One enantiomer will fit better or interact more strongly with this chiral environment than the other, causing it to be retained longer. Several cyclodextrin derivatives are available, and the choice depends on the specific structure of your cyclopropane derivative.[11][12]
Protocol: Screening for Chiral Separation
-
Column Selection: Begin with a commonly used chiral column, such as one based on a permethylated beta-cyclodextrin (e.g., Chirasil-β-Dex).[11][12] These columns are versatile and effective for a wide range of chiral compounds, including pharmaceutical intermediates.[9]
-
Initial Method:
-
Set the injector temperature to 250 °C and the detector/transfer line to 280 °C.
-
Use a constant flow of helium at ~1.0-1.5 mL/min.
-
Start with an initial oven temperature of 60-80 °C (hold for 1-2 min).
-
Ramp the temperature at a slow rate (e.g., 2 °C/min) to a final temperature of ~200 °C (or the column's max temp).
-
-
Optimization: Chiral separations are highly sensitive to temperature.[10]
-
If no separation is observed, try a lower starting temperature and/or a slower ramp rate. Lower temperatures often enhance enantioselectivity.
-
If peaks are too broad, a slightly faster ramp rate may be necessary after an initial isothermal hold.[13]
-
// Nodes start [label="Chiral Isomers\n(Enantiomers) Co-elute", fillcolor="#EA4335", fontcolor="#FFFFFF"]; column_check [label="Is the GC column chiral?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; install_chiral [label="Install a Chiral Stationary Phase (CSP)\n(e.g., Cyclodextrin-based column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_chiral [label="Optimize Temperature Program\n(Critical for Chiral Separation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp_too_high [label="Is separation poor?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; lower_temp [label="Decrease oven temperature\nand/or use a slower ramp rate\n(e.g., 1-2 °C/min)", fillcolor="#F1F3F4", fontcolor="#202124"]; resolved [label="Resolution Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; try_different_csp [label="Try a different\nchiral selector\n(e.g., α- vs β-cyclodextrin)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> column_check; column_check -> install_chiral [label="No"]; column_check -> optimize_chiral [label="Yes"]; install_chiral -> optimize_chiral; optimize_chiral -> temp_too_high; temp_too_high -> lower_temp [label="Yes"]; lower_temp -> resolved [label="Success"]; lower_temp -> try_different_csp [label="Still Poor"]; temp_too_high -> resolved [label="No, separation is good"]; } dot Caption: Logic for selecting and optimizing a chiral GC separation.
Q4: My isomers still co-elute even after changing columns. Can I use the mass spectrometer to differentiate them?
A4: Yes, in some cases, mass spectrometry can differentiate co-eluting isomers, but it depends on whether they produce different fragmentation patterns.[14][15][16] While isomers have the same molecular weight, their structural differences can lead to unique fragment ions upon ionization.[17]
Causality & Field Insight: Standard Electron Ionization (EI) is a high-energy technique that can sometimes produce very similar, if not identical, mass spectra for closely related isomers.[16][17] However, subtle differences can be exploited:
-
Fragmentation Ratios: Even if the same fragment ions are present, their relative abundances might differ.[14] By plotting Extracted Ion Chromatograms (EICs) for specific fragments, you may be able to reveal the presence of multiple underlying peaks.[14]
-
Softer Ionization: Techniques like Chemical Ionization (CI) are less energetic and may preserve more structural information, potentially leading to more distinct mass spectra between isomers.[16][17]
-
Tandem MS (MS/MS): If available, MS/MS is a powerful tool.[17] It involves isolating the parent molecular ion (m/z 42 for a simple cyclopropane) and fragmenting it under controlled conditions (Collision-Induced Dissociation - CID).[17][18] The resulting product ion spectrum is often more structurally specific than a standard EI spectrum and can reveal unique fragments for each isomer.[17][19]
Practical Steps:
-
Acquire Full Scan Data: Ensure you are collecting data in full scan mode across the co-eluting peak.
-
Inspect Spectra: Carefully examine the mass spectra at the beginning, apex, and end of the peak. A changing spectrum indicates multiple components.[14][15]
-
Use Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate overlapping signals and extract pure spectra for each component.[14]
Q5: When should I consider chemical derivatization to improve the separation of my cyclopropane isomers?
A5: Derivatization is a powerful strategy when chromatographic optimization fails or when your isomers lack functional groups that provide sufficient selectivity on available columns.[20][21] It involves chemically modifying the analyte to enhance its chromatographic properties.[20]
Causality & Field Insight: Derivatization can improve separation in several ways:
-
Increase Volatility: For cyclopropanes with polar functional groups (e.g., -OH, -COOH, -NH2), replacing active hydrogens with a group like trimethylsilyl (TMS) makes the molecule less polar and more volatile, often leading to sharper peaks and better chromatography.[20][22]
-
Exaggerate Structural Differences: Derivatization can amplify the subtle structural differences between isomers. For example, converting two isomeric cyclopropane carboxylic acids into their bulky t-butyldimethylsilyl (TBDMS) esters will create much larger molecules where the spatial differences are more pronounced, potentially enabling separation on a standard non-polar column.
-
Enable Chiral Separation: If you have a racemic mixture of a cyclopropane derivative (e.g., an alcohol or amine), you can derivatize it with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.
Protocol: General Silylation for a Cyclopropane Carboxylic Acid
-
Preparation: Ensure your sample and solvent are anhydrous, as silylation reagents are highly sensitive to moisture.[20]
-
Reaction: In a GC vial, dissolve ~1 mg of your cyclopropane acid sample in 100 µL of a suitable solvent (e.g., pyridine, acetonitrile).
-
Add Reagent: Add 100 µL of a silylation reagent such as BSTFA + 1% TMCS. The TMCS acts as a catalyst.
-
Heat: Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS.
This procedure converts the polar carboxylic acid group into a non-polar, volatile TMS ester, which will chromatograph much more effectively.
References
- Ghanem, A., et al. (2004). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate.
- ResearchGate. (n.d.). Gas chromatographic enantiomers separation of cyclopropanes derived... ResearchGate.
- ResearchGate. (2013). What do I need to do for a better separation of isomers co-eluting in GC-MS? ResearchGate.
- Element Lab Solutions. (n.d.). Chiral GC Columns. Element Lab Solutions.
- Wallace Watson, D. (2017). The Secrets of Successful Temperature Programming. LCGC International.
- Phenomenex. (2025). Temperature Programming for Better GC Results. Phenomenex.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
- Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Restek.
- Reddit. (2023). Gas Chromatography - Temperature Programming. Reddit.
- LCGC International. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC International.
- Christie, W.W., et al. (1966). Mass spectrometry of lipids. I. Cyclopropane fatty acid esters. PubMed.
- University of Alberta. (n.d.). GC Derivatization. University of Alberta.
- LCGC International. (2015). Pragmatic Rules for GC Column Selection. LCGC International.
- Regis Technologies. (n.d.). GC Derivatization. Regis Technologies.
- ResearchGate. (2025). Separation of Cyclopropane Derivatives with Multichiral Centers by Gas Chromatography on Modified β-Cyclodextrin Stationary Phase. ResearchGate.
- Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Semantic Scholar.
- Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
- Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6. Doc Brown's Chemistry.
- Chemistry For Everyone. (2025). What Are The Limitations Of Using GC-MS? YouTube.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 3. gcms.cz [gcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 18. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. lcms.cz [lcms.cz]
- 20. diverdi.colostate.edu [diverdi.colostate.edu]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. weber.hu [weber.hu]
Technical Support Center: Resolution of cis- and trans-1,2-Diethylcyclopropane Isomers
Welcome to the technical support guide for resolving cis- and trans-1,2-diethylcyclopropane. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving baseline separation of these geometric isomers. We will move beyond generic advice to provide in-depth, scientifically-grounded troubleshooting strategies based on established chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a single, broad peak for my 1,2-diethylcyclopropane sample instead of two distinct peaks?
This is a classic case of co-elution, a common challenge when analyzing geometric isomers. The cis- and trans- forms of 1,2-diethylcyclopropane have identical molecular weights and very similar boiling points and polarities. Standard gas chromatography (GC) methods, especially those using non-polar columns that separate primarily by boiling point, often lack the selectivity to differentiate between them.[1]
The success of any separation is governed by the resolution equation, which is influenced by three key factors: efficiency (N), retention (k), and most critically for isomers, selectivity (α).[2]
-
Efficiency (N): A measure of peak sharpness. Higher efficiency (narrower peaks) improves resolution. It is primarily a function of the column's physical characteristics (length, diameter) and the carrier gas velocity.[3]
-
Retention (k): How long an analyte is retained on the column. Sufficient retention is necessary for separation to occur.
-
Selectivity (α): The ability of the stationary phase to distinguish between two analytes. For isomers, maximizing selectivity is the most crucial goal.[2]
If your selectivity is poor (α ≈ 1), no amount of efficiency or retention will resolve the peaks. Your single broad peak indicates a lack of selectivity in your current analytical method.
Caption: The relationship between Efficiency, Retention, Selectivity, and final Peak Resolution.
Q2: What is the most effective change I can make to my GC method to separate these isomers?
Without question, the most critical parameter is the GC column's stationary phase .[2] The chemistry of the stationary phase dictates the separation mechanism. To resolve cis- and trans-1,2-diethylcyclopropane, you must move away from general-purpose non-polar phases and choose a phase that can exploit the subtle differences in the isomers' geometry and dipole moments.
The trans-isomer is more linear and symmetrical, while the cis-isomer, with both ethyl groups on the same side of the ring, has a slightly larger dipole moment and a more "U-shaped" structure. This difference is the key to their separation.
Q3: What specific GC columns are recommended for separating cis- and trans-1,2-diethylcyclopropane?
Selecting a column with a different, more targeted separation mechanism is paramount. We recommend exploring stationary phases that offer shape selectivity or enhanced polarity.
| Stationary Phase Type | Example Commercial Names | Separation Mechanism | Key Advantages for Isomer Resolution |
| Mid-to-High Polarity Cyano | DB-23, SP-2340, Rtx-2330 | Dipole-Dipole Interactions | Highly effective for separating geometric (cis/trans) isomers.[4][5] The cyano groups interact differently with the slight dipole moment of the cis-isomer compared to the non-polar trans-isomer. |
| Porous Layer Open Tubular (PLOT) | Alumina (Al₂O₃) PLOT | Gas-Solid Adsorption | Separation is based on molecular geometry and size.[1] These columns are exceptionally powerful for separating light hydrocarbon isomers and can provide excellent resolution for this application. |
| High Polarity Wax | DB-WAX, HP-INNOWax | Hydrogen Bonding & Dipole Interactions | While primarily used for polar analytes, the strong dipole character of these phases can also induce differential retention in molecules with subtle polarity differences, like our target isomers.[2] |
Q4: I've switched to a polar column, but my resolution is still not baseline (Rs < 1.5). What are the next steps for optimization?
Once you have an appropriate stationary phase, fine-tuning the method parameters is the next step. The goal is to increase the interaction time and improve the efficiency of the separation.
1. Optimize the Oven Temperature Program: A slow temperature program is crucial. A rapid ramp will move the analytes through the column too quickly, preventing them from fully interacting with the stationary phase.
-
Lower the Initial Temperature: Start the oven at a low temperature (e.g., 35-40°C) to ensure the isomers are well-focused on the head of the column before the ramp begins.
-
Reduce the Ramp Rate: A slow ramp rate (e.g., 1-3°C/min) gives the column more time to perform the separation.[3] This is often the most effective way to improve resolution after selecting the right column.
2. Adjust Carrier Gas Flow Rate: Every column has an optimal linear velocity (flow rate) at which it operates most efficiently. Deviating from this optimum reduces efficiency and, consequently, resolution.
-
Switch to Hydrogen: If your system allows, using hydrogen as a carrier gas can increase efficiency and often allows for faster analyses at higher optimal velocities compared to helium.[3]
-
Perform a Flow Rate Optimization: Analyze your sample at several different flow rates (e.g., 25, 30, 35, 40 cm/sec) and plot the resulting resolution. This will allow you to identify the optimal flow for your specific column and conditions.
3. Ensure Sufficient Column Length: Resolution is proportional to the square root of the column length.[3] If you are using a short column (e.g., 15 m), switching to a longer column (e.g., 30 m or 60 m) will provide more theoretical plates and inherently better resolving power.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve poor resolution of cis- and trans-1,2-diethylcyclopropane.
Caption: A step-by-step troubleshooting guide for improving isomer resolution.
Experimental Protocol
Protocol 1: Systematic GC Method Optimization for Isomer Resolution
This protocol assumes you have already installed a recommended polar or selective column (e.g., a mid-to-high polarity cyano column, 30m x 0.25mm ID x 0.25µm film thickness).
Objective: To systematically optimize GC parameters to achieve baseline resolution (Rs ≥ 1.5).
Materials:
-
GC system with FID or MS detector
-
Appropriate selective capillary column
-
Sample containing cis- and trans-1,2-diethylcyclopropane
-
High-purity carrier gas (Helium or Hydrogen)
Procedure:
-
Establish Initial Conditions:
-
Injector: 250°C, Split ratio 50:1
-
Detector (FID): 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min (~30 cm/sec).
-
Oven Program (Starting Point):
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 100°C.
-
Hold: 1 minute.
-
-
Inject the sample and record the chromatogram. Calculate the resolution between the two isomer peaks.
-
-
Optimize Oven Temperature Ramp Rate:
-
Keeping all other conditions the same, reduce the ramp rate.
-
Run 2: Change ramp to 3°C/min . Inject and record.
-
Run 3: Change ramp to 1°C/min . Inject and record.
-
Compare the chromatograms. A significant improvement in resolution should be observed at slower ramp rates. Select the ramp rate that provides the best balance of resolution and analysis time.
-
-
Optimize Initial Oven Temperature:
-
Using the best ramp rate from Step 2, now adjust the initial temperature.
-
Run 4: Change initial temperature to 35°C , hold for 2 minutes. Inject and record.
-
Lowering the initial temperature can improve the focusing of these volatile analytes at the head of the column, leading to sharper peaks and better resolution.
-
-
Optimize Carrier Gas Flow Rate (Linear Velocity):
-
Using the optimized oven program, now adjust the carrier gas flow.
-
Run 5: Decrease flow to 1.0 mL/min (~25 cm/sec). Inject and record.
-
Run 6: Increase flow to 1.4 mL/min (~35 cm/sec).
-
Run 7: Increase flow to 1.6 mL/min (~40 cm/sec).
-
Determine which flow rate provides the narrowest peaks (highest efficiency) and thus the best resolution.
-
-
Final Method:
-
Combine the optimized parameters from the steps above to create your final, validated method for the routine analysis of cis- and trans-1,2-diethylcyclopropane.
-
References
- Ducasse, R., et al. (2020). Sensitivity and resolution optimization in gas chromatography coupled to mass spectrometry analyses of volatile organic compounds present in vacuum environment. Analytica Chimica Acta.
- Chiral separation of cyclopropane derivatives via enantioselective gas chromatography. (n.d.). ResearchGate.
- Zhang, Y., et al. (2024). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. Digital Discovery.
- Metherel, B., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B.
- H. Frank, G. J. Nicolson and E. Bayer. (1978). Stationary Phases in Gas Chromatography. Journal of Chromatographic Science.
- Yang, J., et al. (2020). Optimized Method for Determination 57 Volatile Organic Compounds in Nitrogen Using GC × GC–FID. Journal of Chromatographic Science.
- Restek Corporation. (n.d.). Guide to GC Column Selection and Optimizing Separations.
- Xia, L., et al. (1999). Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography. Se Pu.
- Ando, T., & Yamakawa, R. (2011). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl Compounds. ResearchGate.
- Request PDF. (n.d.). Separation of Cyclopropane Derivatives with Multichiral Centers by Gas Chromatography on Modified β-Cyclodextrin Stationary Phase.
- Request PDF. (n.d.). The enantiomer separations of cyclopropane derivatives using three 2, 6-di-O-ally-3-O-acylated-β-cyclodextrins as capillary gas chromatography chiral stationary phases.
- Google Patents. (n.d.). Method for separating geometrical isomer.
- Request PDF. (n.d.). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters.
- Wikipedia. (n.d.). 1,2-Dimethylcyclopropane.
- Wiberg, K. B., et al. (1984). Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cis- and trans-bicyclo(6.1.0)nonane. Structural effects on energies of cyclopropane rings. Journal of the American Chemical Society.
- Study.com. (n.d.). Cis-1,2-dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. How can you account for this difference? Which of the two compounds is more stable?.
- Google Patents. (n.d.). Separation and purification of cis and trans isomers.
- NIST. (n.d.). trans-1,2-Diethyl-cyclopropane. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). trans-1,2-Diethyl-cyclopropane. PubChem.
- National Center for Biotechnology Information. (n.d.). cis-1,2-Diethylcyclopropane. PubChem.
- YouTube. (2023). Drawing All Possible Stereoisomers For 1,2-dimethylcyclopropane.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stability issues of cis-1,2-Diethylcyclopropane under experimental conditions
Technical Support Center: Stability of cis-1,2-Diethylcyclopropane
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and professionals in drug development who are working with this strained cyclic compound. Here, we address common stability issues encountered during experimental work, providing in-depth explanations, troubleshooting guides, and preventative protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
The primary stability concerns stem from the inherent ring strain of the cyclopropane moiety.[1][2][3] This strain is a combination of:
-
Angle Strain: The internal C-C-C bond angles are forced to be ~60° instead of the ideal 109.5° for sp³ hybridized carbons.[2][3][4] This creates weak, "bent" bonds.[3]
-
Torsional Strain: The substituents on adjacent carbons are in an eclipsed conformation, leading to repulsive forces.[1][3][4]
-
Steric Strain: In the cis-isomer, the two ethyl groups are on the same side of the ring, causing steric repulsion between them. This makes the cis-isomer inherently less stable than its trans counterpart.[5][6][7][8] Studies on the closely related 1,2-dimethylcyclopropane clearly show the cis isomer possesses more strain.[7] For cis- and trans-1,2-diethylcyclopropane specifically, the cis isomer is reported to be about 1.1 kcal/mol less stable.[5]
These factors make the molecule susceptible to two main degradation pathways under experimental conditions:
-
Geometric Isomerization: Conversion from the less stable cis-isomer to the more stable trans-isomer.
-
Structural Isomerization (Ring-Opening): Cleavage of the strained cyclopropane ring to form various isomeric alkenes.
Q2: My analytical data (GC-MS, NMR) shows the presence of trans-1,2-diethylcyclopropane in my cis-isomer sample. What is causing this isomerization?
This is a classic example of thermal isomerization. The energy input, typically in the form of heat, is sufficient to overcome the activation energy for C-C bond rotation, leading to the formation of the thermodynamically more stable trans-isomer.[9][10]
Causality: The mechanism is believed to proceed through a short-lived 1,3-biradical intermediate formed by the cleavage of one of the ring's C-C bonds. Rotation around the remaining single bond allows for interconversion between the cis and trans forms before the ring re-closes.
High temperatures are the primary driver for this process. Studies on analogous 1,2-dimethylcyclopropane show that cis-trans isomerization becomes significant at temperatures between 380 and 453 °C.[9][10] While 1,2-diethylcyclopropane may have slightly different parameters, the principle remains the same: elevated temperatures will favor conversion to the trans isomer.
Troubleshooting Steps:
-
Review Thermal History: Analyze all steps of your experiment for high-temperature exposure. This includes distillation, gas chromatography (check injector temperature), and high-temperature reactions.
-
Lower Temperatures: If possible, reduce reaction temperatures, use vacuum distillation for purification, and employ a lower injector temperature for GC analysis.
-
Use Analytical Standards: Confirm the identity of the peaks by running certified standards of both cis- and trans-1,2-diethylcyclopropane.
Q3: I'm observing unexpected alkene byproducts (e.g., heptenes). Why is the cyclopropane ring opening?
Ring-opening, or structural isomerization, is another common instability pathway, which can be triggered by thermal energy or by catalysts.[11]
-
Thermal Ring-Opening: At sufficiently high temperatures, the 1,3-biradical intermediate (mentioned in Q2) can undergo hydrogen shifts to form stable alkenes instead of re-closing the ring.[11][12] For 1,2-dimethylcyclopropane, this structural isomerization is slower than the geometric cis-trans isomerization but becomes significant at temperatures above 434 °C.[11][12]
-
Acid-Catalyzed Ring-Opening: The presence of Brønsted or Lewis acids can catalyze the opening of the cyclopropane ring.[13][14][15] The acid protonates a C-C bond, leading to a carbocation intermediate that can be attacked by a nucleophile or rearrange to form an alkene.[13] Even trace amounts of acid on glassware or in solvents can initiate this process.
-
Metal-Catalyzed Ring-Opening: Certain transition metals can catalyze ring-opening reactions, often used intentionally in synthesis but problematic if present as impurities.[16][17]
Troubleshooting Steps:
-
Check for Acid Contamination: Ensure all glassware is thoroughly washed and rinsed (e.g., with a dilute ammonia solution followed by distilled water) to remove acidic residues. Use high-purity, neutral solvents.
-
Inert Atmosphere: If performing reactions sensitive to air, ensure a robust inert atmosphere (N₂ or Ar) is maintained, as acidic impurities can be generated from reactions with atmospheric components.
-
Purify Reagents: Ensure all starting materials and reagents are free from acidic or metallic impurities.
-
Analytical Verification: Use techniques like NMR and GC-MS to identify the specific alkene isomers formed, which can provide clues about the reaction mechanism (e.g., concerted vs. stepwise).
Troubleshooting Guides & Protocols
Guide 1: Differentiating and Quantifying Isomers
When stability issues are suspected, the first step is accurate analysis.
Protocol: Gas Chromatography (GC) Analysis for Isomer Purity
-
Column Selection: Use a capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-1, DB-5, or similar) to achieve baseline separation of cis- and trans-1,2-diethylcyclopropane and potential alkene byproducts.
-
Injector Temperature: Start with a low injector temperature (e.g., 150-180 °C) to minimize the risk of thermally induced isomerization during injection.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 120 °C.
-
Hold: 2 minutes at 120 °C.
-
-
Detection: Use a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification of unknown peaks.
-
Calibration: Prepare calibration curves using certified standards for both cis and trans isomers to ensure accurate quantification.
| Compound | Expected Elution Order | Potential Issues |
| trans-1,2-Diethylcyclopropane | Earlier (Lower Boiling Point) | Baseline separation is critical. |
| This compound | Later (Higher Boiling Point) | Peak tailing may indicate active sites. |
| Ring-Opened Alkenes | Varies by structure | May co-elute if program is not optimized. |
Guide 2: Protocol for Inert and Acid-Free Reaction Setup
This protocol minimizes the risk of catalytic ring-opening.
-
Glassware Preparation:
-
Clean all glassware with a suitable detergent.
-
Rinse thoroughly with deionized water.
-
Soak in a dilute base bath (e.g., 1% NH₄OH) for 2 hours to neutralize any acidic sites.
-
Rinse again with deionized water and then with acetone.
-
Oven-dry at 120 °C for at least 4 hours immediately before use.
-
-
Solvent Preparation: Use anhydrous, neutral solvents. If necessary, pass the solvent through a column of activated neutral alumina.
-
Assembly and Inerting:
-
Assemble the glassware hot from the oven under a stream of dry nitrogen or argon.
-
Fit with septa and purge the entire system with the inert gas for 15-20 minutes.
-
Maintain a positive pressure of inert gas throughout the experiment using a balloon or bubbler.
-
-
Reagent Addition: Add reagents via syringe through the septa. Ensure all reagents are themselves anhydrous and free of acid.
Visual Diagrams
Isomerization Pathways
The following diagram illustrates the key stability challenges: the desired cis-isomer can convert to the more stable trans-isomer or undergo ring-opening to form undesired byproducts.
Caption: Key degradation pathways for this compound.
Troubleshooting Workflow
Use this decision tree to diagnose the source of instability in your experiment.
Caption: Decision tree for troubleshooting stability issues.
References
- Frey, H. M., & Stevens, I. D. R. (1960). The Thermal Isomerization of 1.2-Dimethylcyclopropane. I. Cis-trans Isomerization. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 257(1288), 122–131. [Link]
- Wiberg, K. B., Lupton, E. C., Jr., Wasserman, D. J., de Meijere, A., & Kass, S. R. (1984). Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cis- and trans-bicyclo(6.1.0)nonane. Structural effects on energies of cyclopropane rings. Journal of the American Chemical Society, 106(6), 1740–1744. [Link]
- Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. [Link]
- King, A. E., & Sweeney, J. B. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(3), 712–715. [Link]
- Royal Society. The thermal isomerization of 1.2-dimethylcyclopropane I.
- SciSpace. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. [Link]
- National Institutes of Health. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. [Link]
- Tomilov, Y. V., & Ferreira, V. F. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. [Link]
- Wikipedia. Ring strain. [Link]
- Flowers, M. C., & Frey, H. M. (1961). The thermal isomerization of 1.2-dimethylcyclopropane II. Structural isomerization. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 260(1302), 424–433. [Link]
- Royal Society Publishing. The thermal isomerization of 1.2-dimethylcyclopropane II.
- Chegg. Cis-1,2-dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. [Link]
- McMurry, J. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry: A Tenth Edition. [Link]
- LibreTexts Chemistry. (2015). 4.2: Ring Strain and the Structure of Cycloalkanes. [Link]
- Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]
- YouTube. (2025). [Chemistry] cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. [Link]
- ResearchGate. (n.d.).
- White Rose Research Online. (2025). Cyclopropanation Reactions by a Class I Unspecific Peroxygenase. [Link]
- PubMed. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. [Link]
Sources
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | OSTI.GOV [osti.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 17. Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing isomerization during synthesis of cis-1,2-Diethylcyclopropane
Welcome to the technical support center for the stereoselective synthesis of cis-1,2-diethylcyclopropane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of synthesizing this specific stereoisomer. Here, we move beyond simple protocols to provide in-depth, field-proven insights into preventing the common pitfall of isomerization to the more thermodynamically stable trans isomer.
Introduction: The Challenge of the cis Isomer
The synthesis of cis-1,2-disubstituted cyclopropanes presents a significant synthetic challenge due to the inherent ring strain and steric hindrance of placing two substituents on the same face of the ring. The this compound isomer is approximately 1.1 kcal/mol less stable than its trans counterpart, creating a thermodynamic driving force for isomerization.[1] This guide will equip you with the knowledge and techniques to kinetically favor the formation of the cis isomer and preserve its stereochemical integrity throughout the synthetic and purification processes.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low cis/trans Ratio in the Crude Reaction Mixture
You've completed your cyclopropanation of cis-3-hexene, but GC-MS or NMR analysis reveals a significant amount of the undesired trans-1,2-diethylcyclopropane.
The primary cause of a poor cis/trans ratio when starting from cis-3-hexene is often the loss of stereospecificity in the cyclopropanation reaction itself, or in-situ isomerization. The Simmons-Smith reaction and its variants are classic methods for this transformation and are known to be stereospecific.[2][3] This means the stereochemistry of the starting alkene should be directly translated to the product.[4] If you are observing a mixture of isomers, consider the following:
1. Purity of the Starting Alkene:
-
Problem: Your cis-3-hexene may be contaminated with trans-3-hexene.
-
Solution: Verify the purity of your starting material by ¹H NMR or GC. If necessary, purify the cis-3-hexene by fractional distillation before use.
2. Reaction Conditions Favoring Isomerization:
-
Problem: Elevated temperatures can provide the activation energy needed for isomerization of the cis-cyclopropane to the trans-cyclopropane.[5][6] The geometrical isomerization is often faster than structural isomerization.[5][6]
-
Solution: Maintain a low reaction temperature. For the Simmons-Smith reaction, it is often beneficial to run the reaction at or below room temperature.[7] Consider cooling the reaction to 0 °C or even lower to disfavor the isomerization pathway.
3. Inappropriate Reagent or Catalyst Choice:
-
Problem: While the classic Simmons-Smith (Zn-Cu couple and CH₂I₂) is effective, other cyclopropanation methods might not be as stereospecific or could promote isomerization. Some transition-metal catalyzed reactions using diazo compounds can have variable stereoselectivity depending on the catalyst and ligands used.[7]
-
Solution: Stick with a well-established stereospecific method like the Simmons-Smith reaction or its modifications. The Furukawa modification (Et₂Zn and CH₂I₂) is often more reproducible and can be performed at low temperatures.[8]
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add freshly prepared zinc-copper couple to a flame-dried flask.
-
Solvent and Alkene: Add anhydrous diethyl ether or dichloromethane as the solvent, followed by pure cis-3-hexene.
-
Reagent Addition: Slowly add a solution of diiodomethane in the same solvent to the stirred suspension. The reaction is often initiated by gentle warming or a crystal of iodine, but should be maintained at a controlled temperature (e.g., room temperature or below) for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by GC.
-
Workup: Upon completion, proceed immediately to a careful, non-acidic workup (see Issue 2).
Issue 2: Isomerization During Workup and Purification
Your initial crude reaction mixture shows a high cis/trans ratio, but this ratio degrades significantly after workup and column chromatography.
The cis-cyclopropane can be sensitive to both acid and heat.[9][10] Standard workup and purification procedures can inadvertently cause the desired product to isomerize.
1. Acid-Catalyzed Isomerization:
-
Problem: Aqueous workups using acidic solutions (e.g., NH₄Cl, dilute HCl) can protonate the cyclopropane ring, leading to ring-opening and re-closure, which can scramble the stereochemistry.[9][10]
-
Solution: Employ a non-acidic workup. Quench the reaction with a saturated solution of sodium bicarbonate or a tartrate buffer. When separating layers, ensure the aqueous layer is not acidic.
2. Isomerization on Silica Gel:
-
Problem: Silica gel is inherently acidic and can promote isomerization during column chromatography. The longer the product is on the column, the greater the risk.
-
Solution:
-
Deactivate the Silica: Neutralize the silica gel by treating it with a solution of triethylamine in the eluent, followed by flushing with the pure eluent before loading the sample.
-
Use an Alternative Stationary Phase: Consider using neutral alumina for chromatography.
-
Minimize Contact Time: Use flash chromatography with a higher flow rate to minimize the residence time of the compound on the column.
-
Alternative Purification: If possible, consider purification by distillation under reduced pressure, as this avoids contact with acidic stationary phases.
-
3. Thermal Isomerization:
-
Problem: High temperatures during solvent removal (rotary evaporation) or distillation can lead to thermal isomerization.[11][12][13]
-
Solution: Remove solvents under reduced pressure at low temperatures. If distillation is necessary, perform it under high vacuum to keep the boiling point as low as possible.
Sources
- 1. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | OSTI.GOV [osti.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1103. The acid-catalysed isomerisation of cyclopropanes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01933D [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of cis-1,2-Diethylcyclopropane
Welcome to the technical support center for the synthesis of cis-1,2-diethylcyclopropane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis, with a focus on the identification and mitigation of byproducts. The information provided herein is based on established chemical principles and field-proven insights to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high stereospecificity?
The most common and highly stereospecific method is the Simmons-Smith cyclopropanation of cis-3-hexene.[1][2] This reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[3][4] The reaction proceeds through a concerted mechanism, where the methylene group is added to the same face of the alkene, thus preserving the cis stereochemistry of the starting material in the final cyclopropane product.[5][6]
Q2: What is the primary and most common byproduct in this synthesis?
The most prevalent byproduct is the diastereomer, trans-1,2-diethylcyclopropane . While the Simmons-Smith reaction is renowned for its stereospecificity, the formation of the trans isomer can occur under suboptimal conditions.[4][5] The presence of this isomer is the most frequent cause of product contamination.
Q3: Besides the trans isomer, what other byproducts or impurities might I encounter?
Other potential impurities can include:
-
Unreacted cis-3-hexene: Incomplete reaction is a common issue.
-
Solvent and Reagent Impurities: Residual solvents (e.g., diethyl ether) or impurities from the starting materials.
-
Zinc Salts: The primary inorganic byproduct is zinc iodide (ZnI₂), which is typically removed during the aqueous workup.[3]
-
Structural Isomers (Heptenes): Although less common under standard conditions, high temperatures or acidic workup conditions could potentially cause the cyclopropane ring to open and rearrange into various heptene isomers.[7]
Troubleshooting Guide: Byproduct Formation and Low Yield
This section addresses specific experimental problems through a cause-and-effect framework.
Problem 1: Significant formation of trans-1,2-diethylcyclopropane is observed.
Root Cause Analysis:
The defining characteristic of the Simmons-Smith reaction is its stereospecific syn-addition.[3] The formation of the trans product points to a breakdown in this stereochemical control.
-
Contaminated Starting Material: The most direct cause is the presence of trans-3-hexene in your starting cis-3-hexene. The Simmons-Smith reaction will faithfully convert any trans-alkene into the trans-cyclopropane.
-
Side Reactions Involving Radical Intermediates: While the mainstream mechanism is concerted, alternative pathways involving radical intermediates could lead to a loss of stereochemistry.[5] Such pathways might be promoted by impurities in the zinc or solvent.
-
Isomerization During Workup or Analysis: Exposure to high heat during distillation or on a GC column can cause thermal cis-trans isomerization, although this typically requires very high temperatures.[7]
Solutions & Mitigation Strategies:
-
Verify Starting Material Purity: Always analyze the cis-3-hexene starting material by GC or ¹H NMR before use to quantify any trans isomer contamination.
-
Optimize Reaction Conditions: Use high-purity, activated zinc-copper couple and dry, non-protic solvents (like diethyl ether) to favor the concerted "butterfly" transition state.[8]
-
Gentle Workup and Purification: Avoid excessive heat during solvent removal or distillation. Use vacuum distillation at the lowest possible temperature.
Problem 2: The reaction is incomplete, leaving a large amount of unreacted cis-3-hexene.
Root Cause Analysis:
An incomplete reaction points to an issue with the Simmons-Smith reagent itself.
-
Poorly Activated Zinc: The zinc-copper couple must be properly activated to facilitate the oxidative addition into the C-I bond of diiodomethane.[3][4] Unactivated zinc will not form the carbenoid.
-
Reagent Decomposition: The iodomethylzinc iodide reagent is sensitive to moisture and acidic protons. Wet solvent or glassware will quench the reagent.
-
Insufficient Stoichiometry: Using less than a full equivalent of CH₂I₂ or zinc relative to the alkene will naturally lead to incomplete conversion.
Solutions & Mitigation Strategies:
-
Ensure Proper Zinc Activation: Follow a reliable protocol for activating zinc dust with copper sulfate or by using other methods like ultrasound.[3] The Furukawa modification, which uses diethylzinc (Et₂Zn) instead of the Zn-Cu couple, is often more reliable and reactive.[1][9]
-
Maintain Anhydrous Conditions: Dry all glassware in an oven, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use a Slight Excess of Reagent: Employing a 1.1 to 1.5 molar excess of both CH₂I₂ and the zinc reagent can help drive the reaction to completion.
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for common issues in this compound synthesis.
Experimental Protocols & Data
Protocol 1: Simmons-Smith Synthesis of this compound
This protocol is a representative procedure. All operations should be performed under an inert atmosphere.
-
Zinc-Copper Couple Activation: In an oven-dried, three-neck flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust (1.5 eq) and an equal weight of deionized water. Stir vigorously while adding small portions of copper(II) sulfate until the blue color of the solution fades. Decant the water, and wash the solid sequentially with deionized water, acetone, and finally anhydrous diethyl ether. Dry the resulting black powder under vacuum.
-
Reaction Setup: To the flask containing the activated Zn(Cu) couple, add anhydrous diethyl ether.
-
Reagent Addition: Add diiodomethane (1.2 eq) to the stirred suspension. A gentle reflux should be observed as the exothermic reaction initiates to form the carbenoid.
-
Alkene Addition: Once the initial exotherm subsides, add a solution of cis-3-hexene (1.0 eq, verified purity) in anhydrous diethyl ether dropwise over 30-60 minutes.
-
Reaction: Maintain the reaction mixture at reflux for 4-6 hours or until GC analysis shows consumption of the starting material.
-
Workup: Cool the reaction to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Filter the mixture to remove zinc salts, and wash the solids with diethyl ether.
-
Purification: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Carefully remove the solvent by distillation. The crude product can be purified by fractional distillation under vacuum.
Data Table: Byproduct Identification
Distinguishing between the cis and trans isomers is crucial. Due to their similar boiling points, chromatographic methods are superior for identification and quantification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Kovats Retention Index (Semi-standard non-polar) |
| This compound | C₇H₁₄ | 98.19 | ~93-94 | 695[10] |
| trans-1,2-Diethylcyclopropane | C₇H₁₄ | 98.19 | ~91-92 | 663[11] |
Note: The Kovats Retention Index is a reliable parameter for identifying compounds in gas chromatography (GC). The trans isomer, being less sterically hindered, typically elutes earlier than the cis isomer on standard non-polar columns.
Reaction and Byproduct Formation Mechanism
The desired reaction proceeds via a concerted mechanism, ensuring stereochemical retention. The formation of the trans byproduct occurs when this stereospecificity is lost.
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons-Smith Cyclopropanation | OpenOChem Learn [learn.openochem.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. orgosolver.com [orgosolver.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C7H14 | CID 6427134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. trans-1,2-Diethyl-cyclopropane | C7H14 | CID 6427133 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yields in Cis-Cyclopropane Synthesis
Welcome to the technical support center for cis-cyclopropane synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields and diastereoselectivity for the cis-cyclopropane isomer. Here, we move beyond standard protocols to diagnose and solve common issues encountered in the lab, grounding our advice in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: My cyclopropanation reaction is producing a low overall yield, with a mixture of cis and trans isomers. What are the most common initial culprits?
Low overall yield accompanied by poor stereoselectivity often points to several fundamental issues:
-
Reagent Decomposition: The carbenoid or carbene precursor (e.g., diazomethane, diiodomethane) is highly reactive and can decompose before reacting with the alkene. This is often due to moisture, impurities, or improper temperature control.
-
Sub-optimal Reagent Activation: In reactions like the Simmons-Smith, the active zinc-copper couple may not be sufficiently activated, leading to sluggish or incomplete reaction. The quality of the zinc dust and the activation method are critical.
-
Steric Hindrance: The alkene substrate itself may be sterically hindered, impeding the approach of the cyclopropanating agent. The cis transition state is often more sterically demanding, and if the substrate is bulky, the trans pathway may be kinetically favored, or side reactions may dominate.
-
Solvent Effects: The choice of solvent can significantly influence the reaction. Ethereal solvents like diethyl ether or THF are common, as they can coordinate to the metal species (e.g., zinc in a Simmons-Smith reaction), stabilizing the active reagent. Non-coordinating solvents might lead to aggregation or precipitation of the reagent.
Q2: I'm using a directing group (like a hydroxyl) to favor the cis product, but I'm still getting a significant amount of the trans isomer. Why is this happening?
This is a classic problem. While a directing group, such as a hydroxyl on an allylic or homoallylic alcohol, is excellent for pre-associating the cyclopropanating reagent, its effectiveness can be compromised.
-
Incorrect Stoichiometry: The directing group must be able to coordinate with the key reactive species. In a Furukawa-modified Simmons-Smith reaction (using Et₂Zn), the zinc center coordinates to both the hydroxyl group and the incoming CH₂I₂. If the stoichiometry is off, or if a Lewis-basic solvent outcompetes the hydroxyl group for coordination, the directing effect is lost.
-
Conformational Flexibility: The substrate must be able to adopt a low-energy conformation where the directing group can effectively guide the reagent to the same face of the double bond. If the substrate is conformationally locked in a position where the directing group is pointed away from the alkene, its influence will be minimal.
-
Reagent Choice: The standard Simmons-Smith (Zn-Cu couple, CH₂I₂) is less sensitive to directing groups than modifications using diethylzinc (Et₂Zn). The Et₂Zn reagent forms a more defined complex with the hydroxyl group, leading to superior diastereoselectivity.
To diagnose this, consider running the reaction with and without the directing group (e.g., by protecting the alcohol). A significant drop in the cis:trans ratio without the directing group confirms it is active, but conditions may need optimization to maximize its effect.
Below is a diagram illustrating the desired coordination for high cis-selectivity.
Caption: Fig 1. Directed Simmons-Smith Reaction.
Troubleshooting Guides
Guide 1: Improving Yield and Selectivity in Simmons-Smith Reactions
The Simmons-Smith reaction and its variants are workhorses for cyclopropanation. However, success hinges on the preparation of the active zinc carbenoid.
Problem: Low conversion and/or poor cis:trans ratio using the traditional Zn-Cu couple.
Root Cause Analysis & Solution Workflow:
Caption: Fig 2. Troubleshooting Simmons-Smith Reactions.
Experimental Protocol 1: Optimized Activation of Zinc-Copper Couple
This protocol ensures the generation of a highly active zinc surface for the reaction.
-
Zinc Pre-treatment: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add high-purity zinc dust (e.g., 325 mesh).
-
Acid Wash (Critical Step): Add 1M HCl solution and stir the zinc suspension vigorously for 1-2 minutes. This removes the passivating layer of zinc oxide.
-
Washing: Decant the HCl solution and wash the zinc sequentially with deionized water (x3), ethanol (x2), and finally diethyl ether (x2). Do not allow the zinc to become dry and expose it to air between washes.
-
Copper Deposition: Add a 2% (w/w) solution of copper(II) acetate or copper(I) chloride in glacial acetic acid to the wet zinc. Stir until the blue/green color disappears and the zinc turns dark grey/brown.
-
Final Wash & Dry: Decant the solution and wash the resulting Zn-Cu couple with diethyl ether (x3). Dry the activated couple under high vacuum with gentle heating (~50 °C) for 2-4 hours.
-
Storage: Store the highly active couple under an inert atmosphere and use it within 24 hours for best results.
Guide 2: Optimizing Transition-Metal Catalyzed Cyclopropanations
For substrates lacking directing groups or when higher reactivity is needed, transition metal catalysts (often Rhodium or Copper) with diazo compounds are used. Achieving cis-selectivity here is a challenge of catalyst and ligand design.
Problem: Rhodium(II)-catalyzed reaction with ethyl diazoacetate (EDA) gives primarily the trans-cyclopropane.
Root Cause and Solutions:
The stereochemical outcome of metal-catalyzed cyclopropanations is determined by the steric and electronic properties of the catalyst's ligands and the substrate. The default pathway often favors the less sterically hindered trans product. To achieve cis-selectivity, one must engineer a more sterically demanding transition state for the trans approach.
Table 1: Catalyst and Condition Selection for cis-Selectivity
| Catalyst/Ligand System | Key Feature | Typical cis:trans Ratio | Considerations & References |
| Rh₂(OAc)₄ | Standard, workhorse catalyst | Generally trans-selective (e.g., 1:3 for styrene) | Provides a baseline. Low cis-selectivity is expected without special substrates or ligands. |
| Rh₂(esp)₂ | Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] | Highly cis-selective and enantioselective | The bulky ligands create a chiral pocket that sterically blocks the trans approach. Excellent for asymmetric synthesis. |
| Copper(I) with bulky bis(oxazoline) (BOX) ligands | Chiral ligand environment | Can be tuned for cis or trans depending on ligand | The choice of the BOX ligand's steric bulk is critical for controlling diastereoselectivity. |
| Cobalt(II)-porphyrin complexes | Unique electronic effects | Can be highly cis-selective for specific alkenes | Often used in radical-type cyclopropanations. Selectivity is highly substrate-dependent. |
Troubleshooting Strategy:
-
Baseline Establishment: Run the reaction with a standard catalyst like Rh₂(OAc)₄ to establish the baseline selectivity for your specific substrate.
-
Ligand Modification: If the baseline is trans-selective, the most effective strategy is to switch to a catalyst with bulkier ligands designed to disfavor the trans transition state. Rh₂(esp)₂ is a premier example for achieving this.
-
Solvent and Temperature: Lowering the reaction temperature can often enhance selectivity by amplifying small energy differences between the cis and trans transition states. Non-polar solvents (e.g., hexanes, dichloromethane) are typically preferred to minimize interference with the catalyst.
-
Rate of Addition: The diazo compound should be added slowly via syringe pump. A high local concentration of the diazo compound can lead to side reactions like dimerization, reducing overall yield.
References
- Simmons–Smith Reaction. Organic Syntheses, Coll. Vol. 5, p.855 (1973); Vol. 49, p.91 (1969). [Link]
- A. B. Charette, H. Lebel. (2004). The Simmons−Smith Cyclopropanation Reaction. In Organic Reactions. John Wiley & Sons, Inc. [Link]
- Furukawa, J., Kawabata, N., & Nishimura, J. (1968). A novel route to cyclopropane derivatives. Tetrahedron, 24(1), 53-58. [Link]
- Maas, G. (2004). Catalytic cyclopropanation of alkenes, alkynes and allenes with diazo compounds. Chemical Society Reviews, 33(3), 183-190. [Link]
- Espino, C. G., & Du Bois, J. (2001). A Rh-Catalyzed C−H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones.
- I. T. T. T. Pham, K. C. H. Lange, J. V. Ruppel, X. P. Zhang. (2010). Cobalt-Catalyzed Asymmetric Cyclopropanation. In Asymmetric Synthesis and Substrate Controlled Stereoselectivity. Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
Technical Support Center: Analysis of cis-1,2-Diethylcyclopropane
Welcome to the technical support hub for the quantitative analysis of cis-1,2-Diethylcyclopropane. This guide is designed for researchers, analytical scientists, and quality control professionals. Here, we consolidate field-proven insights, step-by-step protocols, and robust troubleshooting guides to ensure the accuracy and reliability of your analytical workflow.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries encountered during the analysis of this compound.
Q1: What is the recommended analytical technique for quantifying this compound? A1: Gas Chromatography (GC) is the premier technique for analyzing volatile hydrocarbons like this compound.[1] For quantitative analysis, a Flame Ionization Detector (FID) is robust, cost-effective, and provides a response proportional to the carbon mass, making it ideal for hydrocarbon quantification.[1] For complex matrices or when definitive identification is required, coupling GC with a Mass Spectrometer (MS) is the preferred method.[1]
Q2: How can I resolve the cis- and trans- isomers of 1,2-Diethylcyclopropane? A2: The separation of geometric isomers like cis- and trans-1,2-Diethylcyclopropane is a common challenge.[2][3] Resolution depends heavily on the GC column's stationary phase and the oven temperature program. A mid-polarity to polar stationary phase, such as one containing cyanopropyl functional groups, often provides the necessary selectivity.[4] Additionally, a slow oven temperature ramp rate (e.g., 1-5°C/minute) can significantly improve the resolution between these isomers.[5]
Q3: Where can I source a certified reference material (CRM) for this compound? A3: Obtaining a certified standard is critical for accurate quantification. While a direct CRM for this compound may be specialized, major chemical suppliers and metrology institutes like the National Institute of Standards and Technology (NIST) are the primary sources for such materials or their structural analogs.[6][7] Always request a Certificate of Analysis (COA) to verify purity and concentration.
Q4: What is a suitable internal standard (IS) for this analysis? A4: An ideal internal standard should be chemically similar to the analyte, not present in the sample matrix, and well-resolved from all other peaks.[8] For hydrocarbon analysis by GC-FID, a stable, non-reactive hydrocarbon that elutes near the analyte of interest is a good choice.[9] Compounds like octane, nonane, or a deuterated version of a similar hydrocarbon (if using GC-MS) are excellent candidates.[8][10] The chosen IS should be added at a consistent concentration across all standards and samples.[10]
Q5: My calibration curve for this compound is non-linear. What are the common causes? A5: Non-linearity can stem from several sources. Exceeding the linear dynamic range of the detector (FID) is a primary cause; this is a form of detector overload.[11] Other causes include analyte adsorption at active sites in the injector or column, errors in standard preparation, or using an inappropriate regression model. Always visually inspect the plotted data and ensure the concentration range is appropriate for your instrument.[12]
Section 2: In-Depth Troubleshooting Guides
This section addresses specific chromatographic problems with logical, step-by-step solutions.
Guide 2.1: Resolving Poor Peak Shape (Tailing & Fronting)
Peak asymmetry compromises resolution and reduces the accuracy of integration.[13] A tailing factor greater than 1.5 warrants investigation.[13]
-
Problem: Peak Tailing (Asymmetrical peak with a drawn-out tail)
-
Primary Cause: Active sites in the sample flow path (liner, column) interacting with the analyte.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
-
-
Problem: Peak Fronting (Asymmetrical peak with a sloping front)
-
Primary Cause: Column overload or sample solvent incompatibility.[14]
-
Solutions in Order of Priority:
-
Reduce Analyte Concentration: Dilute the sample or reduce the injection volume.[14]
-
Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the mass of analyte loaded onto the column.[14]
-
Check Solvent Compatibility: Ensure the sample solvent is compatible with the column's stationary phase. For example, injecting a non-polar solvent like hexane onto a highly polar wax column can cause fronting.[13]
-
-
Guide 2.2: Addressing Unstable Retention Times
Retention time (RT) stability is crucial for correct peak identification.
-
Problem: Shifting or Drifting Retention Times
-
Primary Causes: Leaks in the carrier gas flow path, inconsistent oven temperature, or column degradation.
-
Systematic Checks:
-
Check for Leaks: Use an electronic leak detector to check fittings at the gas cylinder, inlet, and column connections. A leaking septum is a common culprit and should be replaced regularly.[15]
-
Verify Flow Rates: Measure the carrier gas flow rate at the detector outlet or split vent to ensure it matches the method setpoint.[14]
-
Confirm Oven Temperature: Verify that the oven's actual temperature profile matches the programmed method. An independent calibration of the oven thermocouple may be necessary.
-
Assess Column Health: A degraded or "bleeding" stationary phase can cause RT shifts.[11] If the column is old or has been subjected to aggressive conditions, replacement may be necessary.
-
-
Section 3: Standard Operating Procedures (SOPs)
Follow these detailed protocols to ensure consistency and accuracy in your experiments.
SOP 3.1: Preparation of Calibration Standards
Accurate standards are the foundation of quantitative analysis. This procedure describes creating a five-point calibration curve using serial dilution.
Materials:
-
Certified this compound standard (liquid)
-
High-purity solvent (e.g., Methanol or Hexane, HPLC-grade or higher)
-
Class A volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Prepare a Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the certified standard into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to the mark with the chosen solvent.
-
Calculate the precise concentration. This is your Stock A .
-
-
Prepare an Intermediate Stock Solution (e.g., 100 µg/mL):
-
Pipette 1.0 mL of Stock A into a 10 mL volumetric flask.
-
Dilute to the mark with solvent. This is your Stock B .
-
-
Prepare Working Calibration Standards:
-
Serially dilute Stock B to create a range of working standards. The concentrations should bracket the expected sample concentration.[12] For example, to create 1, 2, 5, 10, and 20 µg/mL standards:
-
Standard 1 (1 µg/mL): Pipette 0.1 mL of Stock B into a 10 mL flask, dilute to mark.
-
Standard 2 (2 µg/mL): Pipette 0.2 mL of Stock B into a 10 mL flask, dilute to mark.
-
Standard 3 (5 µg/mL): Pipette 0.5 mL of Stock B into a 10 mL flask, dilute to mark.
-
Standard 4 (10 µg/mL): Pipette 1.0 mL of Stock B into a 10 mL flask, dilute to mark.
-
Standard 5 (20 µg/mL): Pipette 2.0 mL of Stock B into a 10 mL flask, dilute to mark.
-
-
-
Add Internal Standard (IS): If using an IS, add a consistent volume of a prepared IS stock solution to every standard and sample to achieve the same final IS concentration.
-
Storage: Store standards in sealed vials at 4°C. Stability should be verified; however, fresh preparation is always recommended.[16]
Caption: Workflow for preparing calibration standards with an internal standard.
SOP 3.2: Recommended GC Method Parameters
These are starting parameters for a GC-FID analysis. Optimization will be required for your specific instrument and column.
| Parameter | Recommended Setting | Rationale & Notes |
| GC System | Gas Chromatograph with FID | Standard for robust hydrocarbon analysis. |
| Column | Mid-polarity (e.g., DB-624, Rxi-624Sil MS) | Provides selectivity for separating cis/trans isomers. |
| Dimensions | 30 m x 0.25 mm ID, 1.4 µm film thickness | Standard dimensions balancing resolution and analysis time. |
| Carrier Gas | Helium or Hydrogen | Ensure high purity (99.999% or better).[17] |
| Inlet Mode | Split (e.g., 50:1 ratio) | Prevents column overload and ensures sharp peaks. |
| Inlet Temp. | 250 °C | Ensures complete vaporization without thermal degradation. |
| Oven Program | 40°C (hold 2 min), then 5°C/min to 150°C | Initial hold improves trapping. Slow ramp is key for isomer separation.[2][5] |
| Detector | FID | |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |
| Injection Vol. | 1 µL |
Section 4: References
-
Taylor, T. Troubleshooting GC peak shapes . Element Lab Solutions. [Link]
-
SCION Instruments. Gas Chromatography GC Troubleshooting Guide . SCION Instruments. [Link]
-
Shimadzu UK. (2021). Gas Chromatography Troubleshooting Part I – Peak Shape Issues . Shimadzu UK. [Link]
-
GL Sciences. 4-1 Distorted peak shapes | Technical Information . GL Sciences. [Link]
-
SCION Instruments. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? . SCION Instruments. [Link]
-
Restek. cis-1,2-Dimethylcyclopropane . Restek EZGC Method Translator. [Link]
-
Various Authors. (2024). Which internal standard would be suitable for gas chromatography (GC) when testing ethylene, CO₂, and O₂ concentrations? . ResearchGate. [Link]
-
Various Authors. (2023). Internal standard material choice . Chromatography Forum. [Link]
-
Restek. (2015). Choosing an Internal Standard . Restek ChromaBLOGraphy. [Link]
-
Various Authors. (2024). Selecting an Internal Standard for GC anaylsis of Methanol in Distilled spirits . Reddit. [Link]
-
California Air Resources Board. (2019). SOP: Preparation of Calibration and Control Standards Using a Multi-Component Gas Blending and Dilution System . California Air Resources Board. [Link]
-
NIST. This compound . NIST Chemistry WebBook. [Link]
-
Various Authors. Calibration standards (STD) preparation and hydrocarbons concentration in each fraction . ResearchGate. [Link]
-
Reetz, M. T. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives . Chromatographia. [Link]
-
National Measurement Laboratory. Preparation of Calibration Curves - A Guide to Best Practice . LGC. [Link]
-
3M Environmental Laboratory. Gas Standard Preparation Using Canisters . 3M. [Link]
-
Connelly, A. (2017). Preparation of calibration standards . WordPress.com. [Link]
-
NIST. Cyclopropane, 1,2-dimethyl-, cis- . NIST Chemistry WebBook. [Link]
-
NIST. This compound . NIST Chemistry WebBook. [Link]
-
NIH. This compound . PubChem. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC . Restek. [Link]
-
American Elements. cis-Diethyl cyclopropane-1,2-dicarboxylate . American Elements. [Link]
-
Various Authors. Separations of cis–trans isomer mixtures of a 1,2-dimethylcyclohexane,... . ResearchGate. [Link]
-
NIST. trans-1,2-Diethyl-cyclopropane . NIST Chemistry WebBook. [Link]
-
Tsikas, D. (2020). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS . MDPI. [Link]
-
Various Authors. Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane, (b)... . ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS [mdpi.com]
- 5. gcms.cz [gcms.cz]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. discover.restek.com [discover.restek.com]
- 9. Internal standard material choice - Chromatography Forum [chromforum.org]
- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 11. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - DE [thermofisher.com]
- 12. uknml.com [uknml.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 16. multimedia.3m.com [multimedia.3m.com]
- 17. ww2.arb.ca.gov [ww2.arb.ca.gov]
Technical Support Center: Navigating Matrix Effects in the Analysis of cis-1,2-Diethylcyclopropane
Welcome to the technical support center for the analysis of cis-1,2-Diethylcyclopropane. This guide is designed for researchers, analytical scientists, and drug development professionals to diagnose, troubleshoot, and mitigate the common yet complex issue of matrix effects in chromatographic and mass spectrometric analyses. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental choices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analysis of this compound and the impact of matrix effects.
Q1: What is this compound and why is its analysis important?
A1: this compound (C₇H₁₄) is a volatile organic compound (VOC) characterized by a cyclopropane ring with two ethyl groups on adjacent carbons in a cis configuration.[1][2][3] Its analysis is critical in various fields, including organic synthesis validation, impurity profiling in pharmaceutical manufacturing, and potentially as a biomarker in environmental or biological studies. Accurate quantification is essential for process control, quality assurance, and regulatory compliance.
Q2: What are "matrix effects" in the context of analyzing this compound?
A2: The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[4] Matrix effects are the alteration of the analytical signal—either suppression or enhancement—caused by these co-extracted components.[5][6] For a VOC like this compound, which is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), these effects primarily occur in the GC inlet but can also happen in the MS ion source.[6][7]
Q3: What are the primary causes of matrix effects in the GC-MS analysis of this compound?
A3: The most common causes include:
-
Matrix-Induced Signal Enhancement: This is the most prevalent matrix effect in GC-MS.[7] Non-volatile matrix components (e.g., lipids, sugars, salts from a biological sample) accumulate in the GC inlet liner. These residues mask active sites (silanols, metal ions) on the liner and column entrance that would otherwise adsorb or cause thermal degradation of the analyte.[8][9] By preventing analyte loss, the matrix paradoxically increases the amount of analyte reaching the detector, leading to an artificially high signal and overestimation of the concentration.[6][8]
-
Signal Suppression: Though less common in GC-MS than in LC-MS, signal suppression can occur.[6][10] This can happen if co-eluting matrix components compete with the analyte for ionization energy in the MS source or cause charge-exchange reactions that neutralize the analyte ions.
-
Competition During Derivatization: If a derivatization step were employed (not typical for this analyte but possible in some workflows), other matrix components with similar functional groups could compete for the derivatizing agent, leading to incomplete derivatization and a lower signal.[6]
Q4: How can I know if my analysis is being affected by matrix effects?
A4: The most direct method is to compare the analytical response of a standard prepared in a pure solvent (e.g., methanol) with the response of a standard prepared in a "blank" matrix extract (a sample of the matrix known not to contain the analyte).[6]
-
If the signal in the matrix-matched standard is significantly higher , you are observing signal enhancement.
-
If the signal is significantly lower , you are observing signal suppression. A difference of more than 15-20% is generally considered a significant matrix effect that requires mitigation.[11]
Part 2: Troubleshooting Guide: From Diagnosis to Resolution
This section provides in-depth, practical solutions to specific problems encountered during the analysis of this compound.
Issue 1: Inconsistent Quantification and Poor Reproducibility Across Different Samples
Symptoms:
-
Relative standard deviation (%RSD) for quality control (QC) samples exceeds 15%.[11]
-
Results vary significantly when analyzing samples from different lots or sources.
-
The calibration curve shows poor linearity (r² < 0.99) when using matrix-matched standards.
Causality: The variability of matrix components between different samples is the likely culprit. The composition and concentration of interfering substances can differ, leading to inconsistent degrees of signal enhancement or suppression. This makes a single correction factor unreliable across an entire batch.[8][12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing and addressing matrix effects.
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol provides a quantitative value for the matrix effect (ME).[12][13]
-
Prepare Solution A (Analyte in Solvent): Prepare a standard of this compound at a known concentration (e.g., 50 ng/mL) in a pure solvent (e.g., methanol).
-
Prepare Solution B (Analyte in Matrix):
-
Select a representative blank matrix sample (confirmed to have no endogenous this compound).
-
Perform your entire sample extraction/preparation procedure on this blank matrix.
-
Spike the final, clean extract with this compound to the same final concentration as Solution A.
-
-
Analysis: Analyze multiple replicates (n=3-5) of both Solution A and Solution B using your established GC-MS method.
-
Calculation:
-
ME (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100
-
Interpretation:
-
ME = 100%: No matrix effect.
-
ME > 100%: Signal enhancement.
-
ME < 100%: Signal suppression.
-
-
Issue 2: Artificially High Results (Signal Enhancement)
Symptoms:
-
Recovery values are consistently >120%.
-
The calculated concentration of your analyte is unexpectedly high.
-
Peak shape may be sharper in matrix samples compared to solvent standards.
Causality: As described in Q3, this is the classic matrix-induced enhancement effect in GC-MS.[7][8] Non-volatile matrix components coat the GC inlet, creating a protective layer that prevents the thermal degradation or adsorption of this compound.
Caption: Mechanism of matrix-induced signal enhancement in GC-MS.
Resolution Strategies:
The best approach is to make the matrix effect consistent and then correct for it.
-
Matrix-Matched Calibration: This is a highly effective and widely used strategy.[7][9] Instead of preparing your calibration standards in pure solvent, prepare them in a blank matrix extract. This ensures that both your standards and your unknown samples experience the same degree of signal enhancement, effectively canceling out the effect.
-
Analyte Protectants: Add compounds (e.g., gulonolactone, sorbitol) to both standards and samples. These compounds act as "sacrificial" agents, coating the active sites in the GC inlet and ensuring that the analyte response is consistently high and independent of the sample matrix.[9]
Issue 3: Poor Signal-to-Noise and Suspected Signal Suppression
Symptoms:
-
Weak or undetectable peaks for your analyte, especially at low concentrations.
-
Inconsistent peak areas between replicate injections.
-
Poor linearity at the lower end of the calibration curve.
Causality: While less common, high concentrations of co-eluting volatile or semi-volatile compounds from the matrix can interfere with the ionization of this compound in the MS source.[6][13]
Resolution Strategies:
The primary goal is to separate the analyte from the interfering matrix components before they reach the detector.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components.[12][14] For a VOC like this compound, consider these techniques:
-
Headspace (HS) Analysis: By analyzing the vapor phase above the sample, you effectively leave non-volatile matrix components behind.[15] Both Static and Dynamic Headspace techniques can be optimized.
-
Solid-Phase Microextraction (SPME): SPME uses a coated fiber to adsorb and concentrate volatile analytes from the sample's headspace or liquid phase.[16][17] This is an excellent technique for cleaning up complex samples and improving sensitivity.
-
-
Modify Chromatographic Conditions: Adjust the GC temperature program to improve the separation between this compound and any co-eluting interferences.[18][19] A slower temperature ramp can often resolve closely eluting peaks.
| Sample Preparation Technique | Principle | Effectiveness for Matrix Removal | Considerations |
| Dilute and Shoot | Simple dilution of the sample in a solvent. | Low | Prone to significant matrix effects; only suitable for very simple matrices. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases. | Moderate | Can remove some interferences, but co-extraction is common.[14] |
| Static Headspace (SHS) | Analysis of the vapor phase in equilibrium with the sample at a set temperature. | High | Excellent for removing non-volatile matrix components.[15][16] |
| Solid-Phase Microextraction (SPME) | Adsorption of volatiles onto a coated fiber, followed by thermal desorption. | Very High | Provides cleanup and concentration, significantly reducing matrix effects.[16][17] |
The Gold Standard Solution: Stable Isotope Dilution (SID)
When the highest accuracy and precision are required, especially in regulated environments, Stable Isotope Dilution (SID) is the preferred method.[20][21]
Principle: A known amount of a stable isotope-labeled version of the analyte (e.g., cis-1,2-Diethyl(d₁₀)cyclopropane) is added to the sample at the very beginning of the workflow.[5][20] This internal standard (IS) is chemically identical to the analyte and will behave identically during extraction, chromatography, and ionization. It co-elutes with the analyte and experiences the exact same degree of matrix suppression or enhancement.[21][22] By measuring the ratio of the native analyte to the labeled internal standard, any signal variation is canceled out, providing highly accurate quantification.[23]
Caption: Principle of the Stable Isotope Dilution (SID) workflow.
Protocol 2: General Workflow for Stable Isotope Dilution
-
Spiking: Add a precise, known amount of the stable isotope-labeled internal standard solution to every sample, calibrator, and QC sample before any extraction or cleanup steps.
-
Equilibration: Mix thoroughly to ensure the IS is homogenously distributed within the sample matrix.
-
Sample Preparation: Proceed with your established extraction and cleanup procedures (e.g., LLE, SPME).
-
GC-MS Analysis: Analyze the samples using GC-MS. The mass spectrometer must be set to monitor at least one specific ion for the native analyte and one for the SIL internal standard.
-
Data Analysis:
-
Calculate the response ratio (Peak Area of Analyte / Peak Area of IS) for each sample and standard.
-
Create a calibration curve by plotting the response ratio against the concentration of the native analyte in the calibration standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their response ratios on the calibration curve.
-
References
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
- Yadav, M., & Singhvi, I. (2018). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today.
- Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
- Hossain, M. A., & Basha, S. (2020). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
- Mei, H. (2006). Matrix effects: Causes and solutions. ResearchGate.
- Cimino, D. R., & Robotti, E. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
- Bicchi, C., & Cagliero, C. (2015). Sample preparation strategies for comprehensive volatile fingerprinting. ResearchGate.
- Stoll, D. R. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC.
- Sandra, P. (2011). Green Chromatography (Part 3): Sample Preparation Techniques. LCGC International.
- Separation Science. (n.d.). Sample Preparation for Fatty and Complex Food Matrices.
- FDA. (2024). Q2(R2) Validation of Analytical Procedures.
- Demeestere, K., Dewulf, J., De Wulf, E., & Van Langenhove, H. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A.
- Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
- Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects.
- Li, W., & Tse, F. L. S. (2014). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
- Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Validation of Analytical Methods: A Review. Gavin Publishers.
- Al-Ghouti, M. A., Al-Degs, Y. S., & Amer, M. (2019). Optimization And Validation Of Analytical Methods For Trace Metal Analysis In Heavy Crude Oils By Flame Atomic Absorption Spectrophotometry. ResearchGate.
- Cancho-Grande, B., & Simal-Gándara, J. (2004). Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction. ResearchGate.
- Peris, L. P., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. MDPI.
- Wiberg, K. B., et al. (1984). Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings. SciTech Connect - OSTI.gov.
- Lehotay, S. J., & Chen, Y. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International.
- ResearchGate. (2017). Validation of Analytical Methods.
- Rahman, M. M., & Abd El-Aty, A. M. (2014). Matrix enhancement effect: A blessing or curse for gas chromatography? Technology Networks.
- NIST. (n.d.). This compound. NIST WebBook.
- Dong, M. W. (2014). Analytical Method Validation: Back to Basics, Part II. LCGC International.
- NIH. (n.d.). This compound. PubChem.
- NIH. (n.d.). cis-1,2-dimethylcyclopropane. PubChem.
- NIST. (n.d.). This compound. NIST WebBook.
- Wietstock, P. C. (2012). The Power of Stable Isotope Dilution Assays in Brewing. ResearchGate.
- Modhave, Y., et al. (2012). Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
- Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC - PubMed Central.
- Bhandari, D., et al. (2020). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
- Nitrosamines Exchange. (2024). How to circumvent matrix effect in confirmatory testing.
- Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PubMed.
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound | C7H14 | CID 6427134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. longdom.org [longdom.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. nebiolab.com [nebiolab.com]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Sample Preparation for Fatty and Complex Food Matrices | Separation Science [sepscience.com]
- 18. welch-us.com [welch-us.com]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. brewingscience.de [brewingscience.de]
- 21. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Deconvolution of Overlapping Peaks in Cyclopropane Isomer Analysis
Welcome to the technical support center for the analysis of cyclopropane isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the deconvolution of overlapping chromatographic and spectral peaks. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to help you navigate the complexities of cyclopropane isomer analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic analysis of cyclopropane isomers, particularly enantiomers and diastereomers, so challenging?
The analysis of cyclopropane isomers is inherently difficult due to their unique structural properties. Isomers, especially enantiomers, often share nearly identical physicochemical properties such as polarity, boiling point, and solubility. This leads to very similar retention times in chromatographic systems, resulting in co-elution or significant peak overlap.[1][2] For diastereomers, while differences in physical properties exist, they can be subtle, still leading to poor separation.[3] The rigid, strained three-membered ring of cyclopropane limits conformational flexibility, which can reduce the opportunities for selective interactions with the stationary phase, further complicating separation.[4]
Q2: What are the primary causes of peak overlapping in the chromatographic analysis of cyclopropane isomers?
Peak overlapping in the analysis of cyclopropane isomers can stem from several factors:
-
Insufficient Column Resolution: The stationary phase may not have the appropriate selectivity to differentiate between the subtle structural differences of the isomers.[5] This is particularly true for achiral columns when trying to separate enantiomers.[1][2]
-
Suboptimal Method Parameters: Incorrect temperature gradients in Gas Chromatography (GC) or mobile phase compositions in High-Performance Liquid Chromatography (HPLC) can lead to poor separation.[5][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and increased overlap.[7][8]
-
Poor Peak Shape: Issues like peak tailing or fronting, often caused by interactions with active sites in the system or improper column installation, can exacerbate overlap between closely eluting peaks.[8]
-
Sample Complexity: The presence of other compounds or matrix components in the sample can interfere with the separation of the target isomers.[9]
Q3: What are the main deconvolution techniques applicable to cyclopropane isomer analysis?
When chromatographic separation is insufficient, mathematical deconvolution techniques can be employed to resolve overlapping peaks.[10] These methods aim to separate the signals of individual components from a composite peak.[11] Key techniques include:
-
Peak Fitting Algorithms: These algorithms model the overlapping signal as a sum of individual peak shapes (e.g., Gaussian, Lorentzian, or more complex models like the Exponentially Modified Gaussian).[12][13] The algorithm then adjusts the parameters (height, width, position) of these individual peaks to best fit the experimental data.[14]
-
Multivariate Curve Resolution (MCR): This is a powerful technique, especially when coupled with detectors that provide spectral data (like a Diode Array Detector in HPLC or a Mass Spectrometer).[15][16] MCR algorithms, such as MCR-ALS (Alternating Least Squares), can decompose the data into the elution profiles and pure spectra of the individual co-eluting components.[15][16]
Q4: Which advanced analytical techniques are most suitable for resolving overlapping peaks of cyclopropane isomers?
For particularly challenging separations, advanced analytical techniques can provide the necessary resolution:
-
Chiral Chromatography: The use of chiral stationary phases (CSPs) in both GC and HPLC is a powerful approach for separating enantiomers of cyclopropane derivatives.[1][2][17][18] These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to different retention times.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique provides a significant increase in peak capacity and resolution by using two columns with different separation mechanisms.[13] This is highly effective for separating isomers in complex mixtures.
-
High-Resolution Mass Spectrometry (HRMS): When isomers co-elute, HRMS can sometimes distinguish them based on slight differences in their elemental composition, which would not be apparent with unit-resolution mass spectrometers.
-
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the co-eluting isomers, MS/MS can reveal unique fragment ions for each isomer, allowing for their individual identification and quantification.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a separation technique in the same way as chromatography, NMR can be used to distinguish and quantify isomers in a mixture without prior separation.[20] The unique chemical environment of protons and carbons in each isomer results in distinct chemical shifts and coupling constants.[21][22][23][24] Specific techniques like homonuclear decoupling can further enhance the resolution of NMR signals for accurate quantification.[25]
Q5: What software is commonly recommended for peak deconvolution?
Several software packages are available for peak deconvolution, ranging from general-purpose data analysis software to specialized chromatography data systems:
-
PeakFit (SigmaPlot): A widely used software that offers a variety of peak shape models, including those for asymmetric peaks commonly found in chromatography.[14]
-
Vendor-Specific Software: Many instrument vendors offer deconvolution tools within their chromatography software. Examples include Shimadzu's i-PDeA II which uses MCR-ALS, Thermo Fisher's TraceFinder which has a deconvolution plug-in, and SCIEX's PeakView.[16][26][27]
-
AnalyzerPro (SpectralWorks): This software is designed for the deconvolution of chromatographic data, particularly from GC-MS.[10]
-
AMDIS (Automated Mass Spectral Deconvolution and Identification System): A freely available software from NIST, widely used for GC-MS data deconvolution.[28]
-
Python Packages: For users with programming skills, Python libraries like MOCCA offer comprehensive tools for automated chromatogram processing, including deconvolution.[29]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the deconvolution of overlapping peaks in cyclopropane isomer analysis.
Problem 1: Poor Chromatographic Resolution Between Cyclopropane Diastereomers
Initial Checks:
-
System Integrity: Check for leaks in the system, particularly at fittings and the injector.
-
Column Health: Verify the age and usage history of the column. A degraded column will show poor performance.
-
Mobile Phase/Carrier Gas: Ensure the purity and correct composition of the mobile phase (HPLC) or carrier gas (GC).
Troubleshooting Steps & Explanations:
-
Method Optimization (GC/LC):
-
Modify the Gradient: For GC, adjust the temperature ramp rate. A slower ramp can improve separation. For HPLC, alter the solvent gradient profile. A shallower gradient provides more time for the isomers to interact with the stationary phase, potentially improving resolution.[5][6]
-
Change the Stationary Phase: The choice of stationary phase is critical for selectivity. If resolution is poor, select a column with a different chemistry. For cyclopropane isomers, especially chiral ones, specialized stationary phases like those based on modified cyclodextrins can provide excellent selectivity.[1][17]
-
Adjust the Flow Rate: Optimizing the flow rate can minimize peak broadening by bringing the linear velocity closer to the optimum of the Van Deemter curve.[7]
-
-
Sample Preparation:
-
Reduce Sample Complexity: If the sample is complex, consider a pre-fractionation or clean-up step to remove interfering matrix components.[5]
-
Derivatization: Chemically modifying the isomers can sometimes enhance the differences in their physicochemical properties, making them easier to separate.
-
Diagram: Chromatographic Method Optimization Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Resolve GC-MS Peak Overlap in High-Resolution Work [eureka.patsnap.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromtech.com [chromtech.com]
- 10. spectralworks.com [spectralworks.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Accuracy of peak deconvolution algorithms within chromatographic integrators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Peak Purity / Deconvolution â Pharmaceutical & Biopharmaceuticals [ssi.shimadzu.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures [pubs.sciepub.com]
- 21. researchgate.net [researchgate.net]
- 22. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 23. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PeakView Software [sciex.com]
- 27. gcms.cz [gcms.cz]
- 28. researchgate.net [researchgate.net]
- 29. Automated processing of chromatograms: a comprehensive python package with a GUI for intelligent peak identification and deconvolution in chemical rea ... - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00214H [pubs.rsc.org]
Minimizing degradation of cis-1,2-Diethylcyclopropane during storage
Welcome to the technical support resource for cis-1,2-Diethylcyclopropane. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter in your experiments.
Understanding the Instability of this compound
The cyclopropane ring is characterized by significant ring strain due to its C-C-C bond angles of 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[1][2][3][4] This inherent angle strain makes the ring susceptible to opening. In 1,2-disubstituted cyclopropanes, stereoisomerism further influences stability.[5][6] For this compound, the two ethyl groups are on the same side of the ring, leading to steric hindrance that further destabilizes the molecule compared to its trans counterpart.[7][8][9] This increased internal energy makes the cis isomer more prone to degradation through various pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways are:
-
Thermal Isomerization: At elevated temperatures, this compound can undergo two types of thermal isomerization. The first is a geometrical isomerization to the more stable trans-1,2-diethylcyclopropane. The second, typically requiring higher energy, is a structural isomerization involving the opening of the cyclopropane ring to form various isomeric alkenes (e.g., heptenes). Studies on analogous compounds like 1,2-dimethylcyclopropane have shown that geometrical isomerization is often faster than structural isomerization.[10][11][12][13]
-
Oxidative Degradation: In the presence of oxygen, degradation can occur, potentially accelerated by light or trace metal impurities. This pathway can lead to the formation of hydroperoxides, which can further decompose into alcohols, ketones, or undergo ring-opening to form other oxygenated species.[14][15]
-
Acid/Base Catalyzed Ring Opening: Although less common without strong activating groups, trace acidic or basic impurities on glassware or in solvents can catalyze the opening of the strained cyclopropane ring.
Q2: What is the ideal storage temperature for this compound?
A2: To minimize thermal degradation and reduce vapor pressure, it is recommended to store this compound at low temperatures. For short-term storage (days to weeks), refrigeration at 2-8 °C is suitable. For long-term storage, a freezer at -20 °C or below is recommended.[16]
Q3: Why is storage under an inert atmosphere necessary?
A3: Storing under an inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidative degradation.[17][18][19] Oxygen from the air can react with the compound, especially if exposed to light or heat, leading to the formation of impurities and a decrease in the purity of your sample.
Q4: What type of container should I use for storage?
A4: Use an amber glass vial or bottle with a PTFE-lined cap.[16][20] The amber glass protects the compound from light, which can catalyze degradation. The PTFE-lined cap provides a tight seal and is chemically resistant, preventing contamination from the cap material. For an extra layer of protection against moisture and air ingress, the cap can be wrapped with Parafilm®.[21]
Q5: I observed a change in the purity of my sample over time. What could be the cause?
A5: A decrease in purity is likely due to degradation. The most common cause is isomerization to the trans isomer, which may appear as a new peak in your GC or NMR analysis. Other possibilities include ring-opening to form isomeric alkenes or oxidation if not stored under an inert atmosphere. To confirm the identity of the impurities, techniques like GC-MS are recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Appearance of a new, closely related peak in GC/NMR analysis. | Geometrical isomerization to trans-1,2-diethylcyclopropane. | This is a common degradation pathway. To minimize this, ensure storage at low temperatures (-20 °C for long-term). Re-purify the sample if high purity is required for your application. |
| Presence of multiple new peaks, possibly at different retention times or chemical shifts. | Structural isomerization (ring-opening) or oxidative degradation. | This indicates more significant degradation. Review your storage conditions. Ensure the sample is stored at a sufficiently low temperature, under an inert atmosphere, and protected from light. Avoid repeated freeze-thaw cycles. |
| Loss of sample volume over time. | Evaporation due to improper sealing or storage at too high a temperature. | Ensure the container cap is tightly sealed and wrapped with Parafilm®. Store at the recommended low temperature to reduce the compound's vapor pressure.[22][23] |
| Inconsistent experimental results using the same batch of the compound. | Sample degradation between experiments. | Aliquot the compound upon receipt into smaller, single-use vials. This prevents contamination and degradation of the entire stock from repeated openings. |
| Cloudiness or discoloration of the sample. | This could indicate significant oxidation or contamination. | The sample is likely compromised. It is recommended to use a fresh, unopened sample for your experiments. |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
-
Preparation: In a glove box or under a gentle stream of inert gas (nitrogen or argon), aliquot the as-received this compound into appropriately sized amber glass vials with PTFE-lined screw caps.
-
Inerting: Purge the headspace of each vial with the inert gas for 1-2 minutes to displace any residual air.
-
Sealing: Immediately and tightly seal the vials. For an enhanced seal, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, date of storage, and concentration (if in solution).
-
Storage: Place the sealed vials in a freezer at -20 °C or below.
Protocol 2: Monitoring Stability by Gas Chromatography (GC)
This protocol provides a general method to assess the purity and detect degradation products.
-
Sample Preparation:
-
Prepare a stock solution of a reference standard (a freshly opened or newly synthesized batch of this compound) in a suitable solvent (e.g., hexane or pentane) at a known concentration (e.g., 1 mg/mL).
-
Prepare a solution of the stored sample at the same concentration in the same solvent.
-
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5, or equivalent).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Analysis:
-
Inject the reference standard solution to determine the retention time of pure this compound.
-
Inject the stored sample solution.
-
Compare the chromatograms. The appearance of new peaks or a change in the relative peak area of the main compound indicates degradation. The trans isomer will likely have a slightly different retention time. Ring-opened products may elute earlier or later depending on their structure and boiling point.
-
-
Quantification: Use the peak areas to quantify the purity of the stored sample relative to the reference standard.
Visualizing Degradation and Stability Workflows
The following diagrams illustrate the key degradation pathways and a logical workflow for troubleshooting stability issues.
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound stability.
References
- F. A. L. Anet, et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]
- H. M. Frey & D. C. Marshall (1962). The Thermal Isomerization of 1.2-Dimethylcyclopropane. I. Cis-trans Isomerization. Proceedings of the Royal Society of London.
- F. A. L. Anet, et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]
- K. B. Wiberg, et al. (1984). Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cis- and trans-bicyclo(6.1.0)nonane. Structural effects on energies of cyclopropane rings. Journal of the American Chemical Society. [Link]
- F. A. L. Anet, et al. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]
- X. Wang, et al. (2018). Ring-opening reactions of donor–acceptor cyclopropanes with cyclic ketals and thiol ketals. Organic & Biomolecular Chemistry. [Link]
- H. M. Frey & D. C. Marshall (1960). The thermal isomerization of 1.2-dimethylcyclopropane I. Cis-trans isomerization. Proceedings of the Royal Society of London. Series A.
- N. Kato, et al. (2004). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Applied Microbiology and Biotechnology. [Link]
- A. De Mico, et al. (1997). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- R. N. Haszeldine, et al. (1972). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- L. M. Konstantinova, et al. (2000). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. Russian Chemical Bulletin. [Link]
- University of Wollongong. (n.d.). Chemical Storage. University of Wollongong Safety & Wellbeing. [Link]
- British Columbia Ministry of Environment & Climate Change Strategy (2017). Volatile Hydrocarbons (VH)
- Study.com (2021). Cis-1,2-dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. How can you account for this difference? Which of the two compounds is more stable?. Study.com. [Link]
- D. B. G. Williams & M. A. F. C. Wiebe (2011). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]
- M. A. Yawer, et al. (2023). Principles of Inert Atmosphere Storage.
- M. C. Flowers & H. M. Frey (1961). The thermal isomerization of 1.2-dimethylcyclopropane II. Structural isomerization. Proceedings of the Royal Society of London. Series A.
- Center for Chemical Process Safety (1995). Safe Storage and Handling of Reactive Materials. National Academic Digital Library of Ethiopia. [Link]
- M. C. Flowers & H. M. Frey (1961). The thermal isomerization of 1.2-dimethylcyclopropane II. Structural isomerization. The Royal Society Publishing. [Link]
- Zamann Pharma Support GmbH (n.d.). Inert Atmosphere. Zamann Pharma Support. [Link]
- T. Hirasawa, et al. (2001). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. Applied and Environmental Microbiology. [Link]
- A. M. Khenkin, et al. (2019). Mechanism of cycloalkanes oxidation in the presence of polymolybdates catalysts.
- A. Smith (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. LinkedIn. [Link]
- C. Johnson (2023). The Proper Storage and Handling of Volatile Analytical Standards. LinkedIn. [Link]
- R. Hoffmann & R. B. Woodward (1970). The mechanism of isomerization of cyclopropanes. Journal of the American Chemical Society. [Link]
- P. R. Schreiner, et al. (2019). Examples of rearrangements of cyclopropane derivatives involving heavy-atom tunneling.
- Homework Lib (2021). [Chemistry] cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. H. YouTube. [Link]
- A. Ghanem, et al. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
- S. Chouzier, et al. (2020).
- M. Maj, et al. (2016). Cyclopropane Derivatives and their Diverse Biological Activities.
- NIST (n.d.). This compound. NIST Chemistry WebBook. [Link]
- M. F. Imron, et al. (2020). Biodegradation mechanism of cycloalkane hydrocarbons.
- V. R. Gupta & S. Sharma (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research. [Link]
- M. Li (2023).
- F. A. M. G. de Oliveira, et al. (2021). Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. The Journal of Physical Chemistry A. [Link]
- S. W. Benson & H. E. O'Neal (1963). Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules. Journal of the American Chemical Society. [Link]
- Tennessee Department of Environment and Conservation (n.d.).
- LibreTexts Chemistry (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. LibreTexts. [Link]
- Organic Chemistry Portal (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
- LibreTexts Chemistry (2024). 4.3: Stability of Cycloalkanes - Ring Strain. LibreTexts. [Link]
- OpenStax (2023). 4.3 Stability of Cycloalkanes: Ring Strain. OpenStax. [Link]
- LibreTexts Chemistry (2023). 4.2: Cis-Trans Isomerism in Cycloalkanes. LibreTexts. [Link]
- Wikipedia (n.d.). Ring strain. Wikipedia. [Link]
- S. R. Waldvogel, et al. (2020). Electrocatalytic Activation of Donor–Acceptor Cyclopropanes and Cyclobutanes: An Alternative C(sp3)−C(sp3) Bond Cleavage.
- Fiveable (n.d.). Stability of Cycloalkanes: Ring Strain. Fiveable. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. homework.study.com [homework.study.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 19. What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results - Kintek Furnace [kintekfurnace.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. safety.fsu.edu [safety.fsu.edu]
- 22. meibaotech.com [meibaotech.com]
- 23. epa.gov [epa.gov]
Technical Support Center: Experimental Artifacts in the Pyrolysis of cis-1,2-Diethylcyclopropane
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for researchers engaged in the study of cis-1,2-diethylcyclopropane pyrolysis. This guide is designed to help you navigate the complexities of this thermal rearrangement, moving beyond simple protocols to understand the causality behind experimental observations. As researchers, scientists, and drug development professionals, your goal is precise, reproducible data. This document addresses common experimental artifacts and provides troubleshooting strategies rooted in established chemical principles to ensure the integrity of your results.
Troubleshooting Guide: Diagnosing and Resolving Common Artifacts
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My product analysis shows significant amounts of trans-1,2-diethylcyclopropane, even at temperatures where I expect ring-opening. Is my experiment failing?
Answer: Not necessarily. This is a common and expected observation. The phenomenon you are observing is geometrical (cis-trans) isomerization, which occurs concurrently with, and often at a lower temperature than, the structural isomerization (ring-opening) to form alkenes.
Causality: The thermal rearrangement of 1,2-disubstituted cyclopropanes proceeds through a trimethylene diradical intermediate.[1] Rotation around a carbon-carbon single bond in this intermediate, followed by ring closure, leads to the formation of the trans-isomer. This process generally has a lower activation energy than the subsequent bond-cleavage and hydrogen-shift steps required to form alkene products. Studies on the analogous cis-1,2-dimethylcyclopropane have shown that this geometrical isomerization is a reversible, homogeneous unimolecular reaction that is considerably faster than the structural isomerization to pentenes.[2]
Troubleshooting Steps:
-
Kinetic Analysis: Perform time-course experiments at a fixed temperature. You should observe the concentration of the trans-isomer rising to an equilibrium level while the alkene products form more slowly.
-
Temperature Profiling: Run the pyrolysis at a range of temperatures. You will find that cis-trans equilibration begins at lower temperatures than significant alkene formation.
-
Validate with Literature: Compare your activation energy for cis-trans isomerization with established values for similar 1,2-dialkylcyclopropanes to confirm you are observing the expected reaction.[2]
The presence of the trans-isomer is not an artifact in the sense of an error, but rather a key mechanistic feature of the reaction system.
Q2: I'm observing a complex mixture of heptene isomers, and the ratios are inconsistent between runs. How can I control the product distribution?
Answer: The formation of multiple alkene isomers is characteristic of the structural rearrangement of this compound. However, inconsistent ratios often point to two main culprits: secondary isomerization of the primary products or catalytic "wall effects" in your reactor.
Causality:
-
Primary Structural Isomerization: The diradical intermediate can rearrange via various hydrogen shifts to form several stable heptene isomers. This is the expected outcome of the gas-phase unimolecular pyrolysis.
-
Secondary Reactions: At higher temperatures or longer residence times, the initially formed alkenes can undergo further isomerization or cracking, altering the final product ratio.[3]
-
Wall Effects: The hot surfaces of the reactor can act as a catalyst, promoting reaction pathways that differ from the true homogeneous gas-phase reaction.[4] This can lead to a different product distribution and is a major source of irreproducibility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent product distribution.
Experimental Protocol: Reactor Passivation ("Aging")
To ensure you are observing the true homogeneous gas-phase reaction, it is critical to minimize surface-catalyzed side reactions.
-
Initial Cleaning: Thoroughly clean the reactor (e.g., quartz or stainless steel) with appropriate solvents to remove any organic residues, followed by rinsing with deionized water and drying.
-
Passivation: Before the first experimental run, "age" the reactor by pyrolyzing a small amount of an alkene (e.g., isobutene) or the reactant itself for an extended period. This process coats the active sites on the reactor wall with a thin layer of carbon, rendering the surface less catalytically active.[2]
-
Conditioning: Before each new set of experiments, perform a "dummy run" with the reactant mixture without collecting data. This re-conditions the surface and ensures a consistent starting point for subsequent kinetic runs.
Q3: My GC analysis shows poorly resolved or co-eluting peaks for the C7 isomers. How can I improve my analytical method?
Answer: Accurate quantification of isomeric products is critical and often challenging. The boiling points and polarities of the various C7H14 isomers (including the cis and trans starting materials and multiple heptenes) can be very similar. A standard, non-polar GC column may not provide adequate separation.
Causality: Co-elution occurs when two or more compounds have insufficient differential interaction with the stationary phase of the GC column, causing them to exit the column at nearly the same time.
Troubleshooting Steps & Recommended GC Method:
-
Column Selection:
-
For separating non-polar hydrocarbons, a column with high selectivity for isomers is required. Porous Layer Open Tubular (PLOT) columns are excellent for this purpose. An Al2O3/KCl PLOT column is highly recommended for separating C1-C5 hydrocarbons and can provide excellent resolution for more complex mixtures as well.[5][6]
-
Alternatively, a long (50-100 m) capillary column with a 5% phenyl polysiloxane phase (e.g., DB-5, HP-5) can provide good separation if a PLOT column is unavailable.
-
-
Temperature Program Optimization:
-
Start with a low initial oven temperature (e.g., 35-40°C) and hold for several minutes to allow for the separation of the most volatile components.
-
Use a slow temperature ramp (e.g., 2-5°C/min) to maximize the separation of closely boiling isomers.
-
End with a higher final temperature to elute all components.
-
-
Peak Identification:
-
Use Authentic Standards: Whenever possible, inject pure standards of the expected products to confirm retention times.
-
GC-MS Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity of each peak. While many isomers will have similar mass spectra, fragmentation patterns can sometimes provide distinguishing features.
-
Retention Indices: Compare experimental Kovats retention indices with literature values to aid in peak assignment. The NIST Chemistry WebBook is an authoritative source for such data.[7][8]
-
Table 1: Example GC Parameters for C7 Isomer Analysis
| Parameter | Recommended Setting | Rationale |
| Column | Al2O3/KCl PLOT, 50 m x 0.32 mm ID | Superior selectivity for hydrocarbon isomers.[5][6] |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. |
| Inlet Temp. | 250°C | Ensures rapid volatilization of the sample. |
| Oven Program | 40°C (hold 5 min), ramp 3°C/min to 180°C | Slow ramp is key to separating closely related isomers. |
| Detector | Flame Ionization Detector (FID) | High sensitivity for hydrocarbons. |
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the thermal rearrangement of this compound?
Answer: The thermal rearrangement is understood to proceed through a multi-step process involving a diradical intermediate, as established by studies of similar substituted cyclopropanes.[1]
Reaction Pathway:
-
Homolytic Cleavage: The process begins with the homolytic cleavage of one of the carbon-carbon bonds in the cyclopropane ring. For this compound, this is typically the bond between the two substituted carbons, as this forms a more stable secondary-secondary diradical.
-
Diradical Intermediate: This cleavage forms a 3,4-diethyl-1,3-trimethylene diradical. This species is not directly observed but is a key intermediate.
-
Geometrical Isomerization: The diradical can undergo rotation around the C2-C3 single bond. Subsequent ring closure can either regenerate the cis-isomer or form the thermodynamically more stable trans-1,2-diethylcyclopropane.[2]
-
Structural Isomerization: The diradical can also undergo a 1,2-hydrogen shift, followed by radical recombination, to form various stable heptene isomers (e.g., (Z)-3-heptene, (E)-3-heptene, etc.). This is the ring-opening pyrolysis pathway.
Caption: Reaction mechanism for this compound pyrolysis.
Q2: How does reactor type influence the observed results and potential for artifacts?
Answer: The choice of reactor is critical as it dictates parameters like temperature uniformity, residence time, and the surface-area-to-volume ratio, all of which can introduce experimental artifacts.
-
Static Reactors: These are simple heated vessels. They are prone to wall effects due to a high surface-area-to-volume ratio and can have non-uniform temperature profiles. They are best suited for preliminary studies.
-
Flow Reactors: In these systems, reactants flow continuously through a heated tube.[9] They offer better temperature control and defined residence times. However, wall effects can still be significant.[4] Minimizing these requires proper reactor design and passivation.
-
Shock Tubes: These instruments use a shock wave to heat a gas sample to a very high temperature for a very short duration (milliseconds), followed by rapid cooling.[10] This technique is excellent for studying high-temperature, gas-phase kinetics because it virtually eliminates wall effects and minimizes secondary reactions.[11][12] Discrepancies between shock tube data and flow reactor data often point to the presence of surface-catalyzed reactions in the latter.
References
- Single-pulse shock tube studies of hydrocarbon pyrolysis. Part 1. -Pyrolysis of cyclopropane. Transactions of the Faraday Society (RSC Publishing).
- Single-Pulse Shock Tube Studies of Hydrocarbon Pyrolysis. RSC Publishing.
- The effect of heating surface on pyrolysis reactor wall. ResearchGate.
- The Formation of Small Amounts of Cyclopropane during Pulsed Pyrolysis of C4–C5 Acyclic Alkanes in the Adiabatic Compression Reactor. ResearchGate.
- The Formation of Small Amounts of Cyclopropane during Pulsed Pyrolysis of C4–C5 Acyclic Alkanes in the Adiabatic Compression Reactor. MDPI.
- Homogeneous gas-phase pyrolyses using a wall-less reactor. I. Neopentane. Journal of the American Chemical Society.
- The Thermal Isomerization of 1.2-Dimethylcyclopropane. I. Cis-trans Isomerization. ResearchGate.
- Thermal Rearrangements of Cyclopropanes and Cyclobutanes. Science of Synthesis.
- Assessment of air-pyrolysis gas reactions on the wall heat flux during atmospheric re-entry. ResearchGate.
- Divinylcyclopropane-cycloheptadiene rearrangement. Wikipedia.
- Sampling of Gas-Phase Intermediate Pyrolytic Species at Various Temperatures and Residence Times during Pyrolysis of Methane, Ethane, and Butane in a High-Temperature Flow Reactor. MDPI.
- A CFD study of biomass pyrolysis in a downer reactor equipped with a novel gas-solid separator. Aston University Research Explorer.
- This compound. NIST WebBook.
- Shock tube isomerization of cyclopropane. The Journal of Physical Chemistry.
- A shock tube laser schlieren study of cyclopentane pyrolysis. ResearchGate.
- The cyclopropene pyrolysis story. Chemical Society Reviews (RSC Publishing).
- Gas phase pyrolysis of cyclopropene. Part 1.—Kinetics and mechanism. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing).
- Dynamic stereomutation of vinylcyclopropanes with metalloradicals. PubMed Central.
- Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. PubMed Central.
- Shock-Tube Physics. Petersen Research Group.
- This compound. PubChem.
- This compound. NIST WebBook.
- The gas-phase pyrolysis of cyclopropylamine. A computational study on the kinetics and reaction mechanism. ResearchGate.
- Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. ResearchGate.
- Gas-phase reactions of cyclopropenylidene with protonated alkyl amines. RSC Publishing.
- Pyrolysis Products Analysis. Karlsruhe Institute of Technology.
- Pyrolysis Process, Reactors, Products, and Applications: A Review. MDPI.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Pyrolysis Process, Reactors, Products, and Applications: A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C7H14 | CID 6427134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. Sampling of Gas-Phase Intermediate Pyrolytic Species at Various Temperatures and Residence Times during Pyrolysis of Methane, Ethane, and Butane in a High-Temperature Flow Reactor | MDPI [mdpi.com]
- 10. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 11. Single-pulse shock tube studies of hydrocarbon pyrolysis. Part 1.—Pyrolysis of cyclopropane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 12. Single-pulse shock tube studies of hydrocarbon pyrolysis. Part 1.—Pyrolysis of cyclopropane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Stability Analysis: A Deep Dive into cis- vs. trans-1,2-diethylcyclopropane
Introduction: The Critical Role of Stereoisomerism in Molecular Stability
In the landscape of molecular science and drug development, the spatial arrangement of atoms within a molecule—its stereochemistry—can profoundly influence its physical properties, reactivity, and biological activity. Geometric isomers, a class of stereoisomers, differ in the orientation of substituents around a bond with restricted rotation, such as a double bond or a ring structure. The cyclopropane ring, a fundamental three-membered carbocycle, imposes significant rigidity, making it an excellent platform for studying the energetic consequences of substituent orientation.
This guide provides an in-depth comparison of the thermodynamic stability of cis- and trans-1,2-diethylcyclopropane. We will dissect the structural nuances that lead to energetic differences, present key experimental data quantifying this disparity, and detail the methodologies used to acquire such data. This analysis serves as a foundational case study for researchers and professionals engaged in molecular design, where subtle changes in geometry can lead to significant shifts in molecular energy and function.
Structural Analysis: The Root of Instability
The fundamental difference between cis- and trans-1,2-diethylcyclopropane lies in the relative positioning of the two ethyl groups attached to the cyclopropane ring.
-
cis-1,2-diethylcyclopropane: Both ethyl groups are positioned on the same face of the three-membered ring.
-
trans-1,2-diethylcyclopropane: The ethyl groups are located on opposite faces of the ring.
This seemingly minor variation has significant energetic implications. The cyclopropane ring itself is inherently strained due to two primary factors:
-
Angle Strain: The internal C-C-C bond angles are constrained to 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation leads to inefficient orbital overlap and high potential energy.[1][2][3]
-
Torsional Strain: The rigid, planar nature of the three-membered ring forces the hydrogen atoms and substituents on adjacent carbons into an eclipsed conformation, another source of energetic destabilization.[2][4]
Superimposed on this inherent ring strain is the steric interaction between the substituents. In the cis isomer, the two bulky ethyl groups are forced into close proximity on the same side of the ring. This proximity leads to repulsive van der Waals interactions, also known as steric strain or steric hindrance , which further increases the molecule's internal energy.[5][6][7] Conversely, the trans isomer positions the ethyl groups on opposite sides, maximizing the distance between them and minimizing this repulsive interaction.[6][7][8] This fundamental structural difference leads to the logical hypothesis that trans-1,2-diethylcyclopropane is the more thermodynamically stable isomer.
Quantitative Thermodynamic Comparison: Experimental Validation
The most direct measure of a molecule's thermodynamic stability is its enthalpy of formation (ΔHf°), which represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. A more negative (or less positive) enthalpy of formation indicates greater stability.
Experimental determination of the enthalpies of formation for cis- and trans-1,2-diethylcyclopropane via oxygen bomb calorimetry validates our structural hypothesis. The data reveals a clear energetic advantage for the trans isomer.
| Isomer | Relative Stability | Enthalpy of Formation Difference | Source |
| This compound | Less Stable | - | [9] |
| trans-1,2-diethylcyclopropane | More Stable | 1.1 kcal/mol (approx. 4.6 kJ/mol) | [9] |
The experimental results show that the cis isomer is 1.1 kcal/mol less stable than the trans isomer.[9] This energy difference is a direct quantitative measure of the additional steric strain imposed by the proximity of the two ethyl groups in the cis configuration. A higher, less negative heat of formation for the cis isomer also means it will release more energy upon combustion (i.e., have a larger heat of combustion) than the more stable trans isomer.[10][11]
Energetic Relationship Visualization
The following diagram illustrates the potential energy difference between the two isomers. The trans isomer resides in a lower energy well, representing its greater thermodynamic stability compared to the cis isomer, which is destabilized by steric strain.
Caption: Step-by-step workflow for determining enthalpy of formation via bomb calorimetry.
Conclusion and Implications
The comparative analysis of cis- and trans-1,2-diethylcyclopropane provides a clear and experimentally validated illustration of the energetic cost of steric strain. The trans isomer, which minimizes the repulsive interaction between the two ethyl groups by placing them on opposite sides of the cyclopropane ring, is thermodynamically more stable than the cis isomer by 1.1 kcal/mol. [9] This principle is of paramount importance for professionals in drug development and materials science. Understanding how the three-dimensional arrangement of functional groups impacts molecular stability is fundamental to designing molecules with desired properties, predicting their behavior, and optimizing synthetic pathways. The case of 1,2-diethylcyclopropane serves as a powerful reminder that in the world of chemistry, structure dictates energy, and energy dictates stability and function.
References
- Wiberg, K.B., Lupton, E.C. Jr., Wasserman, D.J., de Meijere, A., & Kass, S.R. (1984). Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings. Journal of the American Chemical Society, 106(6).
- Study.com. (n.d.). Between cis-1-2-dimethylcyclopropane and trans-1-2-dimethylcyclopropane, which do you believe is more stable? Explain your answer.
- Study.com. (n.d.). Cis-1,2-dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. How can you account for this difference? Which of the two compounds is more stable?
- Brainly. (2023). Why is trans-1,2-dimethylcyclopropane more stable than cis-1,2...
- Chemistry LibreTexts. (2020). 4.6: Cycloalkanes and Ring Strain.
- Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes.
- Khan Academy. (n.d.). Stability of cycloalkanes.
- Pearson+. (n.d.). The heat of combustion of cis-1,2-dimethylcyclopropane is larger...
- Michigan State University Department of Chemistry. (n.d.). Cyclopropane Ring Strain.
- Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain.
- Pearson+. (n.d.). This compound has a larger heat of combustion than...
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. brainly.com [brainly.com]
- 8. homework.study.com [homework.study.com]
- 9. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | OSTI.GOV [osti.gov]
- 10. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+ [pearson.com]
- 11. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
A Comparative Guide to the Reactivity of Cis- and Trans-1,2-Disubstituted Cyclopropanes for Researchers and Drug Development Professionals
In the intricate world of medicinal chemistry and organic synthesis, the cyclopropane ring, a motif of inherent strain and unique reactivity, offers a powerful tool for molecular design. Its rigid framework can enforce specific conformations, crucial for optimizing drug-target interactions. However, the reactivity of this three-membered ring is profoundly influenced by the spatial arrangement of its substituents. This guide provides an in-depth, objective comparison of the reactivity of cis- and trans-1,2-disubstituted cyclopropanes, supported by experimental data, to inform strategic decisions in research and development.
The Foundation: Understanding Strain and Stability
The high ring strain of cyclopropane, approximately 27 kcal/mol, is a primary driver of its chemical behavior.[1] This strain arises from significant angle and torsional strain, making the C-C bonds weaker and more susceptible to cleavage than their acyclic counterparts. When substituents are introduced at the 1 and 2 positions, the resulting cis and trans diastereomers exhibit distinct stability profiles that directly impact their reactivity.
Generally, trans-1,2-disubstituted cyclopropanes are thermodynamically more stable than their cis counterparts. This is attributed to the minimization of steric repulsion between the substituents, which are positioned on opposite faces of the ring. In the cis isomer, the proximity of the substituents on the same face leads to greater van der Waals strain, elevating its ground-state energy.[2][3] This fundamental difference in stability is a recurring theme in their divergent chemical behavior. For instance, cis-1,2-dimethylcyclopropane possesses more strain than the trans isomer.[2] Quantum-chemical studies on 1,2-difluorocyclopropanes also indicate that the trans isomer is more stable than the cis isomer.[4][5][6]
Thermal Reactivity: Isomerization and Rearrangement
Under thermal conditions, 1,2-disubstituted cyclopropanes can undergo both cis-trans isomerization and structural rearrangements. The higher ground-state energy of the cis isomer often translates to a lower activation barrier for reactions that can relieve its steric strain.
Cis-Trans Isomerization
The thermal isomerization between cis and trans forms proceeds through a trimethylene diradical intermediate, formed by the homolytic cleavage of a C-C bond. A detailed study on the thermal isomerization of 1,2-dimethylcyclopropane provides quantitative insights into this process. The geometrical isomerization is significantly faster than structural isomerization to pentene isomers.
| Reaction | Arrhenius Equation (k∞) | Activation Energy (Ea) (kcal/mol) |
| cis-1,2-dimethylcyclopropane to trans | 1015.25 exp(-59,420/RT) s-1 | 59.42 ± 0.5 |
| trans-1,2-dimethylcyclopropane to cis | - | - |
Table 1: Arrhenius parameters for the thermal cis-trans isomerization of 1,2-dimethylcyclopropane.
The data clearly indicates that the cis isomer readily isomerizes, a critical consideration when designing syntheses involving these motifs at elevated temperatures.
The Divinylcyclopropane Cope Rearrangement
A classic example of the profound impact of stereochemistry on reactivity is the Cope rearrangement of 1,2-divinylcyclopropanes. The cis isomer undergoes a facile rearrangement to 1,4-cycloheptadiene, often at or below room temperature, driven by the release of ring strain.[7] This reaction proceeds through a concerted, boat-like transition state.[8][9]
In stark contrast, trans-1,2-divinylcyclopropane does not undergo the Cope rearrangement directly. It must first overcome a higher activation barrier to isomerize to the cis isomer before it can rearrange.[7][10] This thermal isomerization step makes the overall reaction of the trans isomer significantly slower and requires more forcing conditions.
Experimental Protocol: Thermal Isomerization of trans- to cis-1,2-Divinylcyclopropane followed by Cope Rearrangement
Objective: To demonstrate the necessity of cis configuration for the Cope rearrangement of 1,2-divinylcyclopropane.
Materials:
-
trans-1,2-divinylcyclopropane
-
Inert, high-boiling solvent (e.g., decalin)
-
Schlenk tube or other sealed reaction vessel
-
Heating mantle with temperature controller
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
A solution of trans-1,2-divinylcyclopropane in decalin is prepared in a Schlenk tube.
-
The solution is degassed and placed under an inert atmosphere (e.g., argon).
-
The tube is heated to a temperature sufficient to induce isomerization (typically >150 °C).[7]
-
Aliquots are taken at regular intervals and analyzed by GC-MS.
-
The disappearance of the trans isomer, the appearance and subsequent disappearance of the cis isomer, and the formation of 1,4-cycloheptadiene are monitored to determine the reaction kinetics.
Acid-Catalyzed Ring Opening: A Tale of Two Pathways
The reaction of cyclopropanes with acids leads to ring-opening, a process highly sensitive to the substitution pattern and stereochemistry. While specific kinetic data directly comparing the acid-catalyzed solvolysis of simple cis- and trans-1,2-disubstituted cyclopropanes is not extensively documented in readily available literature, mechanistic principles and related studies offer valuable insights.
The protonation of a cyclopropane ring can lead to a corner-protonated or edge-protonated species, which then undergoes nucleophilic attack. The direction of ring-opening is governed by the stability of the resulting carbocationic intermediate (Markovnikov's rule). For 1,2-disubstituted cyclopropanes, the stereochemistry of the starting material dictates the stereochemical outcome of the product.
In reactions where a leaving group is present on one of the substituted carbons, such as in the solvolysis of cyclopropyl tosylates, the stereochemistry plays a crucial role. Studies on the solvolysis of cyclopentyl tosylates, a related five-membered ring system, show measurable differences in the rates of cis and trans isomers, highlighting the influence of substituent orientation on reactivity.[8]
Metal-Catalyzed Reactions: Precision and Selectivity
Transition metal catalysis offers a powerful avenue for the functionalization of cyclopropanes, often with high levels of chemo-, regio-, and stereoselectivity. Rhodium catalysts, in particular, have been extensively used in reactions involving cyclopropanes.
Rhodium-Catalyzed C-H Activation
Rhodium carbenoids can insert into C-H bonds, and when a cyclopropane ring is present in the substrate, this can lead to complex and synthetically useful transformations. Recent studies have demonstrated rhodium(III)-catalyzed C-H/C-C bond activation sequences of cyclopropyl hydroxamates.[9] While a direct kinetic comparison of the C-H activation of simple cis- and trans-1,2-disubstituted cyclopropanes is an area requiring further investigation, the stereochemical relationship between the directing group and the cyclopropane ring is expected to significantly influence the rate and selectivity of the reaction.
Diagram: Generalized Rhodium-Catalyzed C-H Activation/Ring-Opening Cascade
Caption: A generalized workflow for Rh(III)-catalyzed C-H activation followed by ring-opening of a cyclopropane.
Elimination Reactions: The Influence of Dihedral Angles
In elimination reactions of 1,2-dihalocyclopropanes, the stereochemical arrangement of the leaving groups is paramount. For a concerted E2-type elimination to occur, an anti-periplanar arrangement of the two leaving groups is preferred. In trans-1,2-dibromocyclopropane, the dihedral angle between the C-Br bonds is closer to the ideal 180° for anti-elimination compared to the cis isomer. This suggests that the trans isomer would more readily undergo dehalogenation. Conversely, the cis isomer is sterically hindered for the backside attack required for many elimination pathways.
Conclusion: A Summary of Reactivity Differences
The reactivity of cis- and trans-1,2-disubstituted cyclopropanes is a nuanced interplay of steric and electronic factors, fundamentally rooted in the higher ground-state energy of the cis isomer. This guide provides a framework for understanding and predicting their behavior under various reaction conditions.
| Reaction Type | cis-1,2-Disubstituted Cyclopropane | trans-1,2-Disubstituted Cyclopropane | Key Differentiating Factor |
| Thermodynamic Stability | Less stable | More stable | Steric repulsion between substituents.[2][3] |
| Thermal Isomerization | Lower activation barrier to isomerize | Higher activation barrier to isomerize | Higher ground-state energy of the cis isomer. |
| Cope Rearrangement | Facile rearrangement | Requires prior isomerization to the cis isomer | The concerted mechanism requires a specific (boat-like) transition state accessible only from the cis isomer.[7] |
| Acid-Catalyzed Ring Opening | Stereospecific product formation | Stereospecific product formation | The stereochemistry of the starting material dictates the product's stereochemistry. |
| Elimination Reactions | Slower E2-type elimination | Faster E2-type elimination | The dihedral angle between leaving groups is more favorable for anti-elimination in the trans isomer. |
Table 2: Comparative Summary of Reactivity
For researchers in drug development and synthetic chemistry, a thorough understanding of these reactivity differences is crucial for the rational design of synthetic routes and the prediction of reaction outcomes. The choice between a cis or trans cyclopropane building block can have profound implications for reaction efficiency, selectivity, and the final stereochemistry of the target molecule.
References
- Shiner, V. J., & Jewett, J. G. (1964). Deuterium isotope effects on the solvolysis rates of cyclopentyl brosylates and tosylates. Journal of the American Chemical Society, 86(5), 945–951.
- Frey, H. M., & Stevens, I. D. R. (1962). The Thermal Isomerization of 1.2-Dimethylcyclopropane. I. Cis-trans Isomerization. Transactions of the Faraday Society, 58, 1909-1915.
- Audic, B., & Cramer, N. (2020). Rhodium(III)-Catalyzed Cyclopropane C-H/C-C Activation Sequence Provides Diastereoselective Access to α-Alkoxylated γ-Lactams. Organic Letters, 22(13), 5030–5034.
- Lustosa, D. C. M., et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 19, 1742-1747.
- Mazur, R. H., & Kistiakowsky, G. B. (1958). The Racemization of trans-1,2-Divinylcyclopropane. Journal of the American Chemical Society, 80(18), 4933-4935.
- Lustosa, D. C. M., et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
- O'Gorman, E., & Liptak, M. D. (2021). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 17, 1-6.
- Winstein, S., & Sonnenberg, J. (1961). The solvolysis of the 2-methyl-4-t-butylcyclohexyl tosylates. Journal of the American Chemical Society, 83(15), 3235-3244.
- Wikipedia. (n.d.). Divinylcyclopropane-cycloheptadiene rearrangement.
- Berson, J. A., & Jones, M. (1964). A Synthesis of trans-1,2-Divinylcyclopropane. The Stereochemistry of its Thermal Rearrangement. Journal of the American Chemical Society, 86(22), 5019-5020.
- Hyster, T. K., & Rovis, T. (2013). Rhodium(III)-Catalyzed C-H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes. Synlett, 24(14), 1842-1844.
- LibreTexts. (2023). Ring Strain in Cycloalkanes.
- Santa Cruz Biotechnology. (n.d.). 1,2-Diphenylcyclopropane, cis + trans.
- Chegg. (2021). Cis-1,2-Dimethylcyclopropane has more strain than.
- Toppr. (n.d.). Cis-1,2-dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. How can you account for this difference? Which of the two compounds is more stable?.
Sources
- 1. Rhodium(III)-Catalyzed C-H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solved Cis-1,2-Dimethylcyclopropane has more strain than | Chegg.com [chegg.com]
- 3. homework.study.com [homework.study.com]
- 4. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divinylcyclopropane-cycloheptadiene rearrangement - Wikipedia [en.wikipedia.org]
- 8. "Deuterium isotope effects on the solvolysis rates of cyclopentyl brosy" by Jimmie D. Christen [scholarsmine.mst.edu]
- 9. Rhodium(III)-Catalyzed Cyclopropane C-H/C-C Activation Sequence Provides Diastereoselective Access to α-Alkoxylated γ-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rhodium(III)-catalyzed transannulation of cyclopropenes with N-phenoxyacetamides through C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of cis-1,2-Diethylcyclopropane as a Novel Jet Fuel Surrogate
Introduction: The Imperative for High-Fidelity Jet Fuel Surrogates
In the realm of aerospace engineering and combustion science, the development of next-generation propulsion systems and the optimization of existing ones are critically dependent on a deep understanding of fuel chemistry. Real aviation fuels, such as Jet-A or JP-8, are complex mixtures of hundreds of hydrocarbon species, making them computationally prohibitive to model in detailed combustion simulations.[1] This complexity necessitates the formulation of jet fuel surrogates—simpler mixtures of a few well-characterized compounds that emulate the physical and chemical properties of the real fuel.[2]
A successful surrogate must replicate key combustion characteristics, including ignition behavior, flame propagation, and emissions. The selection of surrogate components is a meticulous process aimed at matching properties like the hydrogen/carbon (H/C) ratio, derived cetane number (DCN), density, distillation curve, and sooting propensity of the target fuel.[3][4][5][6][7][8] While n-alkanes (e.g., n-dodecane) and aromatics (e.g., toluene) are common components, the representation of cyclic alkanes (naphthenes), which constitute a significant fraction of jet fuels, is crucial for accurately modeling fuel performance.
This guide presents a rigorous validation framework for cis-1,2-diethylcyclopropane, a novel candidate for the cycloalkane component in jet fuel surrogates. Its strained three-membered ring structure offers unique chemical kinetic pathways that may better represent the behavior of complex naphthenic species in real fuels compared to traditional surrogates like methylcyclohexane. We will objectively compare its performance by detailing the essential experimental protocols required for its validation, grounded in the principles of scientific integrity and causality.
Candidate Profile vs. Benchmark Alternatives
The first step in validation is to compare the fundamental physicochemical properties of our candidate against both the target fuel (Jet-A) and established surrogate components. This initial screening helps to ascertain its suitability for inclusion in a surrogate mixture.
| Property | This compound | n-Dodecane (Alkane Rep.) | Methylcyclohexane (Cycloalkane Rep.) | Target: Jet-A (Typical) |
| Formula | C₇H₁₄[9][10] | C₁₂H₂₆[11][12] | C₇H₁₄[13] | Approx. C₁₂H₂₃ |
| Molecular Weight ( g/mol ) | 98.19[9][10] | 170.34 | 98.19 | ~170 |
| H/C Ratio | 2.0 | 2.17 | 2.0 | ~1.92 |
| Density @ 20°C (g/cm³) | ~0.73 (estimated) | ~0.75 | ~0.77 | ~0.80 |
| Boiling Point (°C) | ~94 (estimated) | 216 | 101 | 175-250[13] |
| Heat of Combustion (MJ/kg) | Higher than trans-isomer[14][15] | ~44.1 | ~43.7 | ~43.2 |
This compound shares the same formula and H/C ratio as methylcyclohexane, a common cycloalkane surrogate. However, the inherent ring strain in its cyclopropyl group results in a higher heat of combustion, a critical parameter in energy density calculations.[14][15] The central objective of the following experimental validations is to determine if this structural difference translates into a more accurate representation of real jet fuel combustion kinetics.
Experimental Validation Framework
A robust validation protocol hinges on three pillars of combustion performance: ignition delay, laminar flame speed, and sooting propensity. These metrics provide a comprehensive picture of a fuel's behavior under engine-relevant conditions.
Ignition Delay Time (IDT) Validation
Causality: Ignition delay time is the most critical parameter for characterizing a fuel's autoignition properties, directly influencing engine operability, efficiency, and lean blowout limits.[16][17] A surrogate must accurately predict the two-stage ignition process, including the negative temperature coefficient (NTC) region, which is characteristic of real jet fuels.[5][6][7] The shock tube is the definitive apparatus for acquiring high-quality IDT data under controlled, engine-relevant conditions of high temperature and pressure.[18][19]
Experimental Protocol: Aerosol Shock Tube Measurement
-
Mixture Preparation: A dilute mixture of the fuel surrogate (e.g., 0.1-0.5% this compound) and an oxidizer (air) is prepared in a heated mixing tank. For low-vapor-pressure fuels, an aerosol is generated using an atomizing nozzle to ensure a homogeneous mixture.[18]
-
Shock Wave Generation: A high-pressure driver section is separated from the low-pressure driven section (containing the fuel-air mixture) by a diaphragm. The diaphragm is ruptured, generating a primary shock wave that travels down the tube, compressing and heating the test gas.
-
Reflected Shock & Ignition: The primary shock wave reflects off the end wall of the tube, further compressing and heating the gas to the precise test conditions (typically 800-1200 K and 10-40 atm for jet fuel studies).[19]
-
Data Acquisition: The ignition event is captured by high-speed pressure transducers and optical diagnostics. The onset of ignition is marked by a sharp rise in pressure and the emission from excited hydroxyl (OH*) radicals, typically detected at 306 nm with a photomultiplier tube.[16][19]
-
IDT Determination: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the onset of ignition (e.g., the maximum rate of pressure rise or the extrapolation of the steepest OH* signal rise to the baseline).[16]
Fig 1. Workflow for Ignition Delay Time (IDT) measurement.
Comparative Data (Illustrative)
| Fuel / Surrogate | IDT @ 1000 K, 20 atm, Φ=1.0 (μs) | NTC Behavior |
| This compound | (Experimental Target) | (To Be Determined) |
| n-Dodecane | ~300 | Pronounced |
| Methylcyclohexane | ~450 | Weak |
| Jet-A | ~350 | Pronounced[5][6] |
Laminar Flame Speed (LFS) Validation
Causality: Laminar flame speed is a fundamental property of a combustible mixture, representing the unstretched, adiabatic propagation rate of a flame front. It is a crucial target for validating the reaction kinetics within a chemical model, as it is sensitive to both thermodynamics and transport properties. The Heat Flux method provides a highly accurate way to measure LFS by establishing a truly one-dimensional, stretchless flame.[20][21]
Experimental Protocol: Heat Flux Method
-
Burner Setup: A mixture of fuel and air is passed through a perforated plate burner. The burner head is temperature-controlled via a circulating fluid.
-
Flame Stabilization: A flat, planar flame is stabilized on the surface of the burner. The temperature of the burner plate is precisely measured using an array of thermocouples or thermographic phosphors.[20]
-
Adiabatic Condition Achievement: The core principle of the method is to find the condition where the net heat flux between the flame and the burner is zero. This is achieved by adjusting the mixture flow velocity.
-
If the flow velocity is lower than the LFS, the flame sits closer to the burner, transferring heat to it (exothermic).
-
If the flow velocity is higher than the LFS, the flame is pushed away, and the burner cools the pre-flame gases, resulting in heat transfer from the burner (endothermic).
-
-
LFS Determination: By measuring the heat flux at several different flow velocities, one can interpolate to the point of zero heat flux. At this unique point, the unburned gas velocity is exactly equal to the adiabatic laminar flame speed.[21][22]
-
Data Collection: The experiment is repeated across a range of equivalence ratios (Φ) to map out the flame speed curve.
Fig 2. Workflow for Laminar Flame Speed (LFS) measurement.
Comparative Data (Illustrative)
| Fuel / Surrogate | Peak LFS @ 1 atm, 298 K (cm/s) | Equivalence Ratio (Φ) at Peak LFS |
| This compound | (Experimental Target) | (To Be Determined) |
| n-Dodecane | ~38 | ~1.1 |
| Methylcyclohexane | ~40 | ~1.1 |
| Jet-A | ~39-41 | ~1.1 |
Sooting Propensity Validation
Causality: Soot, or particulate matter, is a major pollutant from aviation that impacts both the environment and engine durability.[23] The propensity of a fuel to form soot is strongly linked to its molecular structure, particularly the presence of aromatic and cyclic compounds.[24][25] A surrogate must therefore match the sooting behavior of the target fuel. Sooting propensity can be quantified by measuring the soot threshold, which defines the equivalence ratio at which soot first appears in a premixed flame.[24]
Experimental Protocol: Premixed Flame Soot Threshold
-
Burner Setup: A laminar, premixed flame is stabilized on a burner, often a flat-flame or a specialized nozzle burner, under controlled temperature and pressure conditions.
-
Equivalence Ratio Variation: The fuel-air equivalence ratio (Φ) is slowly and precisely increased, moving the flame from a fuel-lean to a fuel-rich condition.
-
Soot Detection: A sensitive detection method is used to identify the exact point of soot inception. This is commonly done by passing a laser beam through the exhaust gases above the flame. The presence of soot particles will cause the laser light to scatter and be absorbed, which can be measured by a detector.
-
Soot Threshold Determination: The soot threshold is defined as the equivalence ratio (Φ_soot) at which the detected signal from soot particles first rises above the background noise level.[24]
-
Comparative Analysis: A lower soot threshold value indicates a higher propensity to form soot. This value is compared across different fuels and surrogate components.
Fig 3. Workflow for Sooting Propensity (Soot Threshold) measurement.
Comparative Data (Illustrative)
| Fuel / Surrogate | Soot Threshold (Φ_soot) | Relative Sooting Tendency |
| This compound | (Experimental Target) | (To Be Determined) |
| n-Dodecane | ~1.65 | Low |
| Methylcyclohexane | ~1.55 | Medium |
| Toluene (Aromatic Rep.) | ~1.25 | Very High |
| Jet-A | ~1.50 | Medium-High |
Synthesis and Conclusion
The validation of this compound as a jet fuel surrogate is a multi-faceted process that requires precise, well-controlled experiments targeting the fundamental aspects of combustion. The protocols outlined in this guide—shock tube for ignition delay, heat flux for laminar flame speed, and premixed flame analysis for sooting propensity—form a self-validating system for assessing its viability.
The ultimate success of this compound will depend on the collective results of these tests. An ideal outcome would be for a surrogate mixture containing this compound to closely match the IDT curve (including NTC behavior), the LFS profile, and the sooting threshold of real Jet-A fuel. Its unique strained-ring chemistry presents an opportunity to potentially capture kinetic pathways that are missed by more stable cycloalkanes like methylcyclohexane. This comprehensive experimental approach is the only reliable method to verify that potential and elevate this compound from a candidate molecule to a validated component in the next generation of high-fidelity jet fuel surrogates.
References
- Petersen, E. Ignition Delay Time. Petersen Research Group, Texas A&M University.
- Konnov, A. A., et al. Accurate measurements of laminar burning velocity using the heat flux method and thermographic phosphor technique. Eindhoven University of Technology Research Portal.
- Hanson Research Group. Ignition Delay Time Measurements. Stanford University.
- He, X., et al. (2020).
- Kim, D., et al. (2013). A surrogate for emulating the physical and chemical properties of conventional jet fuel. Combustion and Flame.
- Vasu, S. S., Davidson, D. F., & Hanson, R. K. (2006). Shock tube ignition delay times and modeling of jet fuel mixtures. 42nd AIAA/ASME/SAE/ASEE Joint Propulsion Conference & Exhibit.
- Kim, D., et al. LEA surrogate for emulating the physical and chemical properties of conventional jet fuel.
- Casillas, K. L., et al.
- Zhao, B. (2020).
- Li, G., et al. (2023). Formulation of a Jet Fuel Surrogate and Its Kinetic Chemical Mechanism by Emulating Physical and Chemical Properties of Real Jet Fuel. Energies, MDPI.
- Bosschaart, K. J., & de Goey, L. P. H. (2004). Detailed analysis of the heat flux method for measuring burning velocities. Combustion and Flame. [Link]
- Beeckmann, J., et al. (2018). Measurement of the sooting propensity of aviation fuel mixtures. CEAS Aeronautical Journal.
- Rau, F., et al. Laminar burning velocity measurements using the Heat Flux method and numerical predictions of iso-octane/ethanol blends for different preheat temperatures.
- Edwards, T., et al. (2007). Development of an Experimental Database and Kinetic Models for Surrogate Jet Fuels. 45th AIAA Aerospace Sciences Meeting and Exhibit.
- Yoo, S. H., et al. (2017). Experimental Validation of Jet Fuel Surrogates in an Optical Engine. SAE Technical Paper. [Link]
- Zhao, B., et al. (2017). Combined Experimental and Computational Study on the Unimolecular Decomposition of JP-8 Jet Fuel Surrogates. II: n-Dodecane (n-C12H26). The Journal of Physical Chemistry A.
- Pearson Education. The heat of combustion of cis-1,2-dimethylcyclopropane is larger... Study Prep in Pearson+.
- Pearson Education. This compound has a larger heat of combustion than... Study Prep in Pearson+.
- Cheméo. Chemical Properties of Cyclopropane, 1,2-dimethyl-, cis- (CAS 930-18-7).
- Kaiser, R. I., et al. (2017).
- Kim, D., et al. (2014). Experimental study of autoignition characteristics of Jet-A surrogates and their validation in a motored engine and a constant-volume combustion chamber.
- Lee, J., et al. Sooting Propensity Estimation of Jet Aviation Fuel Surrogates and Their n-Alkane Components by the Virtual Smoke Point Method.
- Yu, W., et al. (2018).
- de Oliveira, P. M., & de Souza, R. J. (2013). LAMINAR FLAME SPEED MEASUREMENTS OF NATURAL GAS / AIR MIXTURES USING A FLAT FLAME BURNER. 22nd International Congress of Mechanical Engineering.
- Xin, Y., et al. Possible products from methylcyclohexane and their research octane...
- Kamin, R. A., et al. (2022). Formulation of 7-Component Surrogate Mixtures for Military Jet Fuel and Testing in Diesel Engine. ACS Omega.
- Kukkadapu, R. K., et al. (2019).
- Beeckmann, J., et al. (2019). Investigation of the Sooting Propensity of Aviation Fuel Mixture.
- Kathrotia, T., & Riedel, U. Predicting the soot emission tendency of real fuels. Preprint.
- National Center for Biotechnology Information. This compound.
- NIST. This compound. NIST Chemistry WebBook.
- Colket, M., et al. (2016). SURROGATE JET FUEL MIXTURE FORMULATION AND DEVELOPMENT OF EXPERIMENTAL DATABASES*.
- Dooley, S., et al. (2010). A Jet Fuel Surrogate Formulated by Real Fuel Properties. University of Dayton eCommons.
- Cheméo. Chemical Properties of trans-1,2-Diethyl-cyclopropane (CAS 71032-66-1).
- Dooley, S., et al. (2010). A jet fuel surrogate formulated by real fuel properties. Combustion and Flame.
- Dooley, S., et al. (2010). A jet fuel surrogate formulated by real fuel properties. Princeton University.
- Dooley, S., et al. A jet fuel surrogate formulated by real fuel properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. web.stanford.edu [web.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. "A Jet Fuel Surrogate Formulated by Real Fuel Properties" by Stephen Dooley, Sang Hee Won et al. [ecommons.udayton.edu]
- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C7H14 | CID 6427134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Combined Experimental and Computational Study on the Unimolecular Decomposition of JP-8 Jet Fuel Surrogates. II: n-Dodecane (n-C12H26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+ [pearson.com]
- 15. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 16. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 17. Ignition Delay Time Measurements | Hanson Research Group [hanson.stanford.edu]
- 18. mdpi.com [mdpi.com]
- 19. Shock tube ignition delay times and modeling of jet fuel mixtures | Hanson Research Group [hanson.stanford.edu]
- 20. research.tue.nl [research.tue.nl]
- 21. researchgate.net [researchgate.net]
- 22. abcm.org.br [abcm.org.br]
- 23. osti.gov [osti.gov]
- 24. elib.dlr.de [elib.dlr.de]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Conformational Analysis of Cyclopropanes: Bridging Experiment and Computation
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Cyclopropyl Moiety
In the landscape of modern drug discovery, the cyclopropane ring has emerged as a uniquely powerful structural motif.[1] Its inherent rigidity and strained three-membered ring system offer medicinal chemists a tool to enforce specific molecular conformations, thereby enhancing binding affinity and selectivity for biological targets.[1][2] The incorporation of a cyclopropyl group can lock a flexible molecule into its bioactive conformation, reduce metabolic degradation, and fine-tune physicochemical properties, making it a "privileged scaffold" in the development of next-generation therapeutics.[1][3][4]
However, the very features that make cyclopropane attractive—its unique electronic structure and significant ring strain—also present distinct challenges for conformational analysis.[5][6] The planarity of the three carbon atoms means that the overall molecular conformation is dictated primarily by the rotational preferences of its substituents.[4][7] Understanding these preferences is not merely an academic exercise; it is critical for rational drug design, as the three-dimensional arrangement of atoms governs molecular recognition at the target protein.[7]
This guide provides a comparative overview of the principal experimental and computational methodologies used to elucidate the conformational landscape of cyclopropane-containing molecules. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation and delve into the causality behind methodological choices, offering a self-validating framework for robust conformational analysis.
The Dichotomy of Analysis: A Unified Workflow
The most robust conformational analysis does not rely on a single method but rather on the synergy between experimental validation and computational prediction. Computational methods can explore the potential energy surface to identify low-energy conformers, while experimental techniques provide data on the real-world state of the molecule, either in solution or in a solid matrix.
Caption: A unified workflow for cyclopropane conformational analysis.
Part 1: Experimental Approaches for Ground-Truth Data
Experimental methods provide an indispensable snapshot of a molecule's actual structure and behavior. The choice between techniques hinges on the desired physical state of analysis: the static, ordered environment of a crystal or the dynamic, more biologically relevant milieu of a solution.
X-ray Crystallography: The Definitive Solid-State Picture
X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[8] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can generate a precise electron density map and, from it, a model of atomic positions with unparalleled accuracy.
Expertise & Causality: For cyclopropane derivatives, X-ray data provides definitive values for bond lengths, bond angles, and the crucial torsion angles of substituents relative to the ring.[9] This is particularly valuable for understanding how electronic interactions (e.g., with π-acceptor substituents) and steric hindrance dictate the preferred conformation in the tightly packed crystal lattice.[9] However, it is critical to recognize that this represents a single, low-energy conformation that may not be the only one present, or even the most prevalent one, in solution.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step):
-
Dissolve the purified cyclopropane derivative in a suitable solvent or solvent mixture to near-saturation.
-
Employ a slow crystallization technique. Slow evaporation of the solvent, vapor diffusion of a poor solvent into a solution of the compound, or slow cooling are common methods. The goal is to allow molecules to pack in a highly ordered lattice, which is essential for quality diffraction.
-
-
Crystal Mounting:
-
Carefully select a single, well-formed crystal (typically 0.1-0.3 mm) under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
-
Data Collection:
-
Mount the goniometer onto the diffractometer.
-
An intense beam of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected by a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and symmetry (space group).
-
The structure is "solved" using computational methods (e.g., direct methods or Patterson function) to obtain an initial model of atomic positions.
-
This model is then "refined" by adjusting atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction data.
-
NMR Spectroscopy: Probing Conformation in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the conformation of molecules in solution.[10] It provides data on the average conformation and, in some cases, the dynamics of conformational exchange.
Expertise & Causality: For substituted cyclopropanes, two key NMR parameters are of paramount importance:
-
Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent atoms is described by the Karplus equation, which relates ³J to the dihedral angle between the protons. By measuring these couplings, one can infer the preferred rotational state of substituents.
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. 2D NOESY or ROESY experiments can reveal which substituents are on the same face of the cyclopropane ring, providing crucial stereochemical and conformational information.
The peculiar upfield chemical shift of cyclopropyl protons (typically ~0.22 ppm) is also a hallmark feature, attributed to a unique ring current effect.[11]
Experimental Protocol: 2D NOESY for Conformational Elucidation
-
Sample Preparation:
-
Dissolve a high-purity sample of the cyclopropane derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~5-10 mg/mL.
-
Thoroughly degas the sample (e.g., via freeze-pump-thaw cycles) to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.
-
-
NMR Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra to assign all proton and carbon signals.
-
Acquire a 2D correlation spectroscopy (COSY) experiment to establish proton-proton bonding networks.
-
Set up and run a 2D NOESY (or ROESY for larger molecules) experiment. Crucially, the mixing time (τm) must be optimized. A series of experiments with varying mixing times (e.g., 100 ms to 800 ms) should be run. Short mixing times are needed to ensure the initial rate approximation is valid and to avoid "spin diffusion," where the NOE signal propagates through the molecule, leading to ambiguous correlations.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions.
-
Integrate the cross-peaks in the NOESY spectrum. The volume of a cross-peak is approximately proportional to 1/r⁶, where 'r' is the distance between the two protons.
-
Correlate the observed NOEs with predicted inter-proton distances from computationally generated models. The presence of a strong NOE between a substituent proton and a ring proton provides powerful evidence for a specific rotational conformation.
-
Caption: Workflow for NMR-based solution conformational analysis.
Part 2: Computational Approaches for Predictive Insight
Computational chemistry provides the tools to explore the full conformational space of a molecule, calculate the relative energies of different conformers, and rationalize the electronic factors that govern stability.
Quantum Mechanics (QM): The High-Accuracy Approach
Quantum mechanics, particularly Density Functional Theory (DFT), offers a highly accurate method for modeling the geometry and energetics of cyclopropane derivatives.[9] DFT calculations explicitly model the electronic structure, making them ideal for systems where electronic effects, such as conjugation between a substituent's π-system and the cyclopropane's Walsh orbitals, are significant.[7][9]
Expertise & Causality: The choice of functional and basis set is critical for obtaining reliable results. For cyclopropanes, a functional that performs well for non-covalent interactions (e.g., B3LYP-D3) and a reasonably large basis set (e.g., 6-311+G(d,p)) are recommended to accurately capture both steric and electronic effects. A key output is the torsional energy profile, which shows how the molecule's energy changes as a substituent is rotated around its bond to the ring. This allows for the identification of energy minima (stable conformers) and transition states (barriers to rotation).
Molecular Mechanics (MM): The High-Throughput Alternative
Molecular Mechanics uses classical physics to calculate molecular energies based on a "force field"—a set of parameters that define bond stretching, angle bending, and torsional and van der Waals interactions. MM is orders of magnitude faster than QM, making it suitable for conformational searches on large molecules.
Expertise & Causality: The trustworthiness of MM depends entirely on the quality of the force field. Standard force fields may lack accurate parameters for the strained and electronically unique cyclopropane ring. Therefore, it is often necessary to use force fields specifically parameterized for such systems or to develop custom parameters by fitting MM energies to higher-level QM data.[12] For this reason, MM is best used for initial, broad conformational searches, with the resulting low-energy structures being re-optimized and ranked using a more accurate QM method.
Computational Protocol: DFT Torsional Scan
-
Initial Structure Generation:
-
Build a 3D model of the cyclopropane derivative using a molecular editor.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using a selected DFT functional and basis set (e.g., B3LYP-D3/6-311+G(d,p)). This finds the nearest local energy minimum.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
-
Torsional Scan:
-
Define the dihedral angle corresponding to the rotation of the substituent of interest.
-
Perform a "relaxed scan" calculation. In this procedure, the defined dihedral angle is constrained at fixed intervals (e.g., every 10-15 degrees), while all other geometric parameters are allowed to relax (re-optimize).
-
-
Data Analysis:
-
Plot the relative energy versus the dihedral angle.
-
The minima on this plot correspond to the stable conformers. The energy differences between them can be used to calculate their predicted Boltzmann populations at a given temperature. The maxima correspond to the rotational energy barriers.
-
Caption: Workflow for a DFT-based computational conformational scan.
Comparative Analysis: Choosing the Right Tool
The selection of a method is a strategic decision based on the specific question being asked, the resources available, and the required level of accuracy. Studies have shown an excellent correspondence between torsional energy profiles computed using DFT and torsion angle distributions derived from crystal structure databases like the Cambridge Structural Database.[9]
| Feature | X-ray Crystallography | NMR Spectroscopy | Quantum Mechanics (DFT) | Molecular Mechanics (MM) |
| Principle | X-ray diffraction from a single crystal | Nuclear spin interactions in a magnetic field | Solves approximate Schrödinger equation | Classical mechanics force field |
| Physical State | Solid | Solution | Gas phase (or with solvent model) | Gas phase (or with solvent model) |
| Output | Precise, static 3D structure | Time-averaged solution structure, dynamics | Geometries, relative energies, electronic properties | Geometries, relative energies |
| Accuracy | Very High (for solid state) | High (for solution state) | High (basis set/functional dependent) | Moderate (force field dependent) |
| Throughput | Low (crystal growth is a bottleneck) | Medium | Low to Medium | High |
| Key Strength | Unambiguous structural determination | Biologically relevant (solution) environment | High accuracy for electronic effects | Speed, suitable for large systems |
| Key Limitation | Crystal packing can influence conformation; requires a single crystal | Provides an averaged picture; NOE is distance-limited | Computationally expensive | Reliant on force field parameterization |
Conclusion
The conformational analysis of cyclopropanes is a field where a multi-pronged approach is not just beneficial, but essential for trustworthy results. Computational methods, particularly DFT, provide unparalleled insight into the potential energy landscape, allowing researchers to predict stable conformers and understand the electronic underpinnings of their stability.[3][9] However, these predictions must be grounded in reality through experimental validation. X-ray crystallography provides the ultimate benchmark for a single, solid-state conformation, while NMR spectroscopy offers the crucial perspective of the molecule's behavior in the more dynamic and biologically relevant solution phase.[11][13][14] By judiciously combining these techniques, researchers in drug discovery and materials science can confidently build accurate models of their cyclopropane-containing molecules, paving the way for more rational and successful design.
References
- Allen, F. H., et al. (2011). Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study. Acta Crystallographica Section B: Structural Science. [Link]
- Oishi, S., et al. (2017). Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimization. Journal of Medicinal Chemistry. [Link]
- Unknown Author. (n.d.). Chap. 3 Conformational Analysis and Molecular Mechanics. Source Not Available.
- Rogers, D. W., et al. (2001). Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. The Journal of Organic Chemistry. [Link]
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
- Tobrman, T., et al. (2012). X-ray crystal structure of cyclopropane 4a.
- Chemistry World. (2021).
- LibreTexts Chemistry. (2021). 4.4: Conformations of Cycloalkanes. LibreTexts. [Link]
- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]
- Levens, A., et al. (2023). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. [Link]
- SciSpace. (2015). Conformational analysis of cycloalkanes. SciSpace. [Link]
- Tin, G., et al. (2022). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv. [Link]
- ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study.
- ResearchGate. (n.d.). Chem3D representation of the X-ray structure of cyclopropane 8a.
- ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
- Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs.
- Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. [Link]
- PubMed. (2009).
- LibreTexts Chemistry. (2021). 4.5: Conformations of Cycloalkanes. LibreTexts. [Link]
- LibreTexts Chemistry. (2021). 4.4: Conformations of Cycloalkanes. LibreTexts. [Link]
- Penn State Pressbooks. (n.d.). 2.11 Conformations of Cycloalkanes.
- YouTube. (2018). Conformational Analysis of Cyclic Compounds | Stereochemistry | Organic Chemistry. YouTube. [Link]
- NC State University Libraries. (n.d.). 4.4 Conformations of Cycloalkanes.
- Wikipedia. (n.d.). Cyclopropane. Wikipedia. [Link]
- Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY.
- AUREMN. (n.d.).
- LibreTexts Chemistry. (2021). 4.4: Conformations of Cycloalkanes. LibreTexts. [Link]
- Gauss, J., et al. (1995). The re Structure of Cyclopropane. Journal of Physical Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. auremn.org.br [auremn.org.br]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Force Field Performance for Cyclopropane-Containing Molecules
For researchers, scientists, and drug development professionals, accurately modeling the three-dimensional structure and conformational landscape of molecules is paramount. The cyclopropyl group, a common motif in pharmaceuticals and agrochemicals, presents a unique challenge to computational modeling due to its inherent ring strain and distinct electronic properties.[1][2] This guide provides an in-depth technical comparison of four widely-used force fields—GAFF, MMFF94, OPLS-AA, and CGenFF—in their ability to reproduce experimental and high-level quantum mechanical data for cyclopropane-containing molecules.
The Challenge of Modeling Cyclopropane
The cyclopropane ring's 60° bond angles deviate significantly from the ideal sp³ hybridization angle of 109.5°, leading to substantial ring strain. This strain manifests in bent "banana" bonds and a unique electronic structure that can be described as having partial π-character.[1][2] This pseudo-unsaturated nature allows the cyclopropyl group to act as a π-electron donor, influencing the conformation and reactivity of adjacent functional groups.[1] An effective force field must be meticulously parameterized to capture these subtleties to accurately predict molecular geometries and conformational energies.
Benchmarking Methodology
To objectively assess the performance of the selected force fields, we have chosen two representative cyclopropane-containing molecules: cyclopropyl methyl ketone and vinylcyclopropane . These molecules are ideal for this study as they exhibit distinct conformational preferences governed by the interaction between the cyclopropyl ring and an adjacent π-system.
Our benchmarking protocol involves a multi-step process designed to rigorously evaluate each force field's accuracy against high-quality experimental and quantum mechanical (QM) reference data.
Caption: Decision-making flowchart for selecting a suitable force field.
Conclusion
The accurate molecular modeling of cyclopropane-containing molecules is achievable with modern, well-parameterized force fields. GAFF, MMFF94, OPLS-AA, and CGenFF each offer a reliable means of predicting the geometries and conformational preferences of these important chemical motifs. By understanding the inherent challenges of modeling strained rings and following a rigorous validation protocol, researchers can confidently employ these computational tools to accelerate their discovery and development efforts.
References
- Kaminski, G. A., & Jorgensen, W. L. (1996). Torsional and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. The Journal of Organic Chemistry, 61(8), 2738–2742. [Link]
- Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. [Link]
- Allen, F. H., & Kirby, A. J. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Acta Crystallographica Section B: Structural Science, 67(Pt 1), 78–89. [Link]
- Van Vlijmen, H. W. T., & Karplus, M. (1997). A study of the conformational properties of cyclopropyl methyl ketone using ab initio and molecular mechanics methods. Journal of Molecular Structure: THEOCHEM, 398-399, 239–248. [Link]
- Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5-6), 490–519. [Link]
- Mikle, L. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. University of Wisconsin-La Crosse. [Link]
- Gauss, J., & Cremer, D. (1988). The re structure of cyclopropane. The Journal of Chemical Physics, 89(9), 5426–5434. [Link]
- Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157–1174. [Link]
- Kaminski, G. A., Friesner, R. A., Tirado-Rives, J., & Jorgensen, W. L. (2001). Evaluation and reparameterization of the OPLS-AA force field for proteins via comparison with accurate quantum chemical calculations on peptides. The Journal of Physical Chemistry B, 105(28), 6474–6487. [Link]
- Halgren, T. A. (1996). Merck molecular force field. II. MMFF94 van der Waals and electrostatic parameters for intermolecular interactions. Journal of Computational Chemistry, 17(5-6), 520–552. [Link]
- Neureiter, N. P. (1959). The vinylcyclopropane-cyclopentene rearrangement. Journal of the American Chemical Society, 81(11), 2910–2910. [Link]
- Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671–690. [Link]
- Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and testing of the OPLS all-atom force field on conformational energetics and properties of organic liquids. Journal of the American Chemical Society, 118(45), 11225–11236. [Link]
- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380–388. [Link]
- Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Pople, J. A. (2016). Gaussian 16, Revision C.01. Gaussian, Inc. [Link]
- Yu, W., He, X., Vanommeslaeghe, K., & MacKerell, A. D. (2012). Extension of the CHARMM general force field to sulfonyl-containing compounds and its utility in biomolecular simulations. Journal of Computational Chemistry, 33(18), 1509–1520. [Link]
- Vanommeslaeghe, K., & MacKerell, A. D. (2012). Automation of the CHARMM general force field (CGenFF) I: bond perception and atom typing. Journal of Chemical Information and Modeling, 52(12), 3144–3154. [Link]
- Case, D. A., Ben-Shalom, I. Y., Brozell, S. R., Cerutti, D. S., Cheatham, T. E., III, ... & Kollman, P. A. (2018). AMBER 2018. University of California, San Francisco. [Link]
- Allen, F. H., Kennard, O., Watson, D. G., Brammer, L., Orpen, A. G., & Taylor, R. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), S1–S19. [Link]
- Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322. [Link]
- Halgren, T. A. (1999). MMFF VI. MMFF94s option for energy minimization studies. Journal of Computational Chemistry, 20(7), 720–729. [Link]
- NIST Computational Chemistry Comparison and Benchmark D
- Halgren, T. A. (1999). MMFF VII. Characterization of MMFF94, MMFF94s, and other widely available force fields for conformational energies and for intermolecular-interaction energies and geometries. Journal of Computational Chemistry, 20(7), 730–748. [Link]
- Doering, W. v. E., & Roth, W. R. (1962). The thermal rearrangements of cis- and trans-1,2-divinylcyclopropane. Tetrahedron, 18(1), 67–74. [Link]
- Ocola, E. J., & Laane, J. (2016). Internal Rotation of Methylcyclopropane and Related Molecules: Comparison of Experiment and Theory. The Journal of Physical Chemistry A, 120(37), 7269–7278. [Link]
Sources
A Comparative Guide to the Isomer-Resolved Properties of cis- and trans-1,2-diethylcyclopropane
For researchers engaged in stereoisomer analysis, drug development, and physical organic chemistry, understanding the distinct properties of geometric isomers is paramount. 1,2-disubstituted cyclopropanes serve as fundamental models for studying the effects of stereochemistry on stability, conformation, and spectroscopic signatures. This guide provides an in-depth comparison of cis- and trans-1,2-diethylcyclopropane, synthesizing experimental data and theoretical principles to offer a practical framework for their separation and characterization.
The Foundation of Isomeric Distinction: Thermodynamic Stability
The primary differentiator between the cis and trans isomers of 1,2-diethylcyclopropane is their relative thermodynamic stability. The core concept at play is steric strain, which arises from non-bonded interactions that destabilize a molecule. In the case of these isomers, the proximity of the two ethyl groups in the cis configuration introduces significant steric hindrance.
Experimental determination of the enthalpies of formation via oxygen bomb calorimetry provides a quantitative measure of this stability difference. Studies have shown that the cis-1,2-diethylcyclopropane isomer is approximately 1.1 kcal/mol less stable than the trans isomer[1]. This energy difference is a direct consequence of the eclipsing interaction between the two ethyl groups forced into proximity on the same face of the cyclopropane ring. The trans isomer, by positioning the ethyl groups on opposite faces, effectively minimizes this repulsive interaction, resulting in a lower energy and more stable molecule[2][3].
This inherent stability difference has practical implications for synthesis and equilibrium studies. Any synthetic route that allows for equilibration will favor the formation of the trans isomer. Furthermore, thermal isomerization studies on analogous compounds like 1,2-dimethylcyclopropane have demonstrated that while cis-trans isomerization is a reversible, unimolecular reaction at elevated temperatures, it occurs much more readily than structural isomerization (ring-opening)[4]. This allows for the study of the two geometric isomers as distinct chemical entities under typical laboratory conditions.
Sources
- 1. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | OSTI.GOV [osti.gov]
- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Cyclopropane Isomers
For researchers, scientists, and professionals in drug development, the precise analysis of cyclopropane isomers is a critical and often challenging task. The unique structural and stereochemical properties of cyclopropane-containing molecules, which are key components in many pharmaceuticals, demand robust and reliable analytical methods to ensure product quality, safety, and efficacy. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC), for the analysis of cyclopropane isomers. We will delve into the principles of method validation and cross-validation, supported by experimental protocols and data, to empower you to make informed decisions in your analytical strategy.
The Challenge of Analyzing Cyclopropane Isomers
Cyclopropane rings introduce unique analytical hurdles. Structural isomers of substituted cyclopropanes often exhibit very similar polarities and boiling points, making their separation by conventional chromatographic techniques difficult. Furthermore, the presence of stereocenters in many cyclopropane derivatives gives rise to enantiomers and diastereomers, which have identical or very similar physicochemical properties, respectively. Distinguishing between these stereoisomers requires chiral-selective analytical methods. The choice of the analytical technique and the subsequent validation of the method are therefore paramount for accurate and reliable quantification of these isomers.
Selecting the Right Tool for the Job: GC vs. SFC
Two of the most powerful techniques for the separation of volatile and semi-volatile chiral compounds are Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC).
Gas Chromatography (GC) is a well-established technique that separates compounds based on their volatility and interaction with a stationary phase. For chiral separations, GC columns with a chiral stationary phase (CSP), often based on modified cyclodextrins, are employed. These CSPs form transient diastereomeric complexes with the enantiomers, leading to different retention times.
Supercritical Fluid Chromatography (SFC) is a newer technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC bridges the gap between GC and HPLC, offering high efficiency and fast analysis times. For chiral separations, SFC is often coupled with the same types of chiral stationary phases used in HPLC and GC.
The choice between GC and SFC depends on several factors, including the volatility and thermal stability of the analyte, the desired analysis speed, and environmental considerations.
The Cornerstone of Reliability: Analytical Method Validation
Before any analytical method can be used for routine analysis, it must be validated to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for analytical method validation, with the most recent being ICH Q2(R2). A validated method provides assurance of its reliability and reproducibility.
The key validation parameters according to ICH Q2(R2) include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For isomer analysis, this means demonstrating baseline resolution between the isomers of interest.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Ensuring Consistency Across Methods: The Principle of Cross-Validation
In a drug development setting, it is often necessary to use different analytical methods for the same analyte at different stages of development or in different laboratories. Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably. This is crucial when, for example, a GC method is used for in-process control, while an SFC method is used for final product release.
The FDA and other regulatory bodies expect that when multiple analytical methods are used, their equivalence is demonstrated. The cross-validation process typically involves analyzing the same set of samples with both methods and comparing the results against a set of predefined acceptance criteria.
Cross-Validation Workflow
Caption: A typical workflow for the cross-validation of two analytical methods.
Quantitative Performance Comparison: GC vs. SFC for Cyclopropane Isomer Analysis
The following table provides a summary of typical performance characteristics for the analysis of chiral cyclopropane isomers using GC and SFC. The data is synthesized from various sources and is intended to be illustrative.
| Performance Parameter | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | Key Considerations |
| Chiral Stationary Phase | Modified Cyclodextrins (e.g., β-DEX, γ-DEX) | Polysaccharide-based (e.g., Amylose, Cellulose) | The choice of CSP is critical for achieving separation and is often compound-dependent. |
| Typical Analysis Time | 15 - 40 minutes | 5 - 15 minutes | SFC generally offers faster analysis times due to the lower viscosity of the mobile phase. |
| Resolution (Rs) | > 1.5 | > 1.5 | A resolution of at least 1.5 is generally required for baseline separation. Both techniques can achieve excellent resolution. |
| Sensitivity (LOQ) | 0.05 - 0.5% of the major enantiomer | 0.05 - 0.5% of the major enantiomer | Sensitivity is dependent on the detector used (FID for GC, UV or MS for SFC) and the analyte's properties. |
| Precision (%RSD) | < 2% for the major enantiomer, < 10% for the minor enantiomer | < 2% for the major enantiomer, < 10% for the minor enantiomer | Both methods can provide excellent precision when properly validated. |
| Solvent Consumption | Low (only carrier gas) | Low to moderate (supercritical CO2 and a small amount of organic modifier) | SFC is considered a "greener" technique than traditional HPLC due to reduced organic solvent usage. |
| Thermal Stability | Requires analytes to be thermally stable and volatile | Suitable for both thermally stable and labile compounds | SFC is advantageous for thermally sensitive cyclopropane derivatives. |
Experimental Protocols
Detailed Protocol for Chiral GC Analysis of a Cyclopropane Carboxylic Acid Methyl Ester
This protocol describes a general method for the enantioselective analysis of a hypothetical cyclopropane carboxylic acid methyl ester using a chiral GC column.
1. Instrumentation and Consumables
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Chiral Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a modified β-cyclodextrin stationary phase.
-
Carrier Gas: Hydrogen or Helium, high purity
-
Sample Vials and Syringes
2. Chromatographic Conditions
-
Injector Temperature: 250 °C
-
Detector Temperature: 270 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 180 °C
-
Hold at 180 °C for 5 minutes
-
-
Carrier Gas Flow Rate: 1.5 mL/min (constant flow)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
3. Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of the racemic cyclopropane carboxylic acid methyl ester in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Solution: Dilute the sample containing the cyclopropane derivative to a concentration within the validated linear range.
4. Method Validation Workflow
Caption: Workflow for the validation of the chiral GC method.
Detailed Protocol for Chiral SFC Analysis of a Cyclopropylamine
This protocol outlines a general method for the enantioselective analysis of a hypothetical cyclopropylamine using a chiral SFC system.
1. Instrumentation and Consumables
-
Supercritical Fluid Chromatography system with a UV-Vis or Photodiode Array (PDA) detector
-
Chiral Column: 150 mm x 4.6 mm ID, 3 µm particle size, packed with a polysaccharide-based CSP (e.g., amylose or cellulose derivative).
-
Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol or ethanol) with a basic additive (e.g., diethylamine) for improved peak shape.
2. Chromatographic Conditions
-
Column Temperature: 35 °C
-
Back Pressure Regulator (BPR) Setting: 150 bar
-
Mobile Phase Gradient:
-
Initial: 5% modifier
-
Ramp to 40% modifier over 5 minutes
-
Hold at 40% for 2 minutes
-
-
Flow Rate: 3 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
3. Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of the racemic cyclopropylamine in the modifier (e.g., methanol) at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Solution: Dilute the sample containing the cyclopropylamine derivative to a concentration within the validated linear range.
4. Method Validation Workflow
The validation workflow for the SFC method follows the same principles as the GC method, as outlined in the ICH Q2(R2) guidelines and visualized in the GC validation workflow diagram.
Conclusion: A Symbiotic Approach to Isomer Analysis
Both Gas Chromatography and Supercritical Fluid Chromatography are powerful tools for the analysis of cyclopropane isomers. GC is a robust and well-established technique, particularly for volatile and thermally stable compounds. SFC, on the other hand, offers significant advantages in terms of speed and reduced environmental impact, and is particularly well-suited for thermally labile molecules.
The choice of technique should be based on the specific analytical challenge and the stage of drug development. Importantly, a robust analytical strategy should not rely on a single method. Cross-validation of orthogonal techniques like GC and SFC provides the highest level of confidence in the analytical data, ensuring the quality and safety of pharmaceutical products containing these unique and valuable cyclopropane moieties. By following the principles of method validation and cross-validation outlined in this guide, researchers and scientists can build a comprehensive and reliable analytical framework for the characterization of cyclopropane isomers.
References
- International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2)
- Lab Manager. Analytical Method Transfer: Best Practices and Guidelines. [Link]
- Compliance4alllearning.com.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). [Link]
- Ghanem, A., et al. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
- Eurachem. (n.d.). ICH Q2(R2)
- ResearchGate. Analytical method equivalency: An acceptable analytical practice. [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ComplianceOnline.
- Fox, J. M., et al. (2007). An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids. The Journal of Organic Chemistry, 72(19), 7293-7299.
- ResearchGate. ICH Q2(R2)
- Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- European Medicines Agency. (2023). ICH Q2(R2)
- International Journal of Pharmaceutical and Chemical Sciences. (2014). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. [Link]
- ResearchGate. (2012).
- Phenomenex.
- Gstoettenmayr, D., et al. (2022). Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed
A Comparative Guide to the Pyrolysis of Cyclic Alkanes: Unraveling the Influence of Ring Strain and Size on Product Distribution
For researchers and professionals in chemical synthesis and process development, a deep understanding of the thermal decomposition of cyclic alkanes is paramount. These moieties are fundamental building blocks in numerous pharmaceutical and industrial compounds, and their stability and fragmentation patterns under thermal stress dictate reaction outcomes, byproduct formation, and overall process efficiency. This guide provides an in-depth comparative analysis of the pyrolysis products of cyclopentane, cyclohexane, cycloheptane, and cyclooctane. We will delve into the mechanistic underpinnings of their decomposition, supported by experimental data, to elucidate how ring strain and molecular architecture govern the resulting product slate.
Fundamental Principles of Cycloalkane Pyrolysis: A Game of Ring Strain and Radical Stability
The pyrolysis of alkanes, at its core, is a free-radical chain reaction initiated by the homolytic cleavage of C-C or C-H bonds at elevated temperatures.[1] In cyclic alkanes, the initial and most critical step is the unimolecular ring-opening, which forms a diradical intermediate.[2][3] The stability and subsequent reaction pathways of this diradical are heavily influenced by the parent cycloalkane's ring strain.
The general mechanism can be summarized as follows:
-
Initiation: Homolytic cleavage of a C-C bond in the ring, forming an α,ω-alkanediyl diradical. The energy barrier for this step is related to the bond dissociation energy, which is influenced by ring strain.
-
Isomerization: The highly reactive diradical can undergo several transformations, with the most prominent being isomerization to a linear alkene.[2][3]
-
Propagation: The linear alkene intermediate undergoes further decomposition through β-scission, generating smaller olefinic and radical species. These radicals then propagate the chain reaction by abstracting hydrogen atoms from the parent cycloalkane.
-
Termination: Combination or disproportionation of radicals terminates the chain reaction.
This guide will now explore the specific pyrolysis behavior of C5 to C8 cycloalkanes, highlighting the differences in their product distributions as a function of their unique structural features.
Cyclopentane: A Tale of Two Olefins
Cyclopentane possesses significant ring strain, which lowers the activation energy for the initial C-C bond scission compared to its linear counterpart, pentane. Its pyrolysis has been studied in shock tubes and flow reactors, revealing a distinct product profile.[2][4]
The primary decomposition pathway for cyclopentane is initiated by the formation of the 1,5-pentanediyl diradical. This diradical can then isomerize to cyclopentene or, more significantly for the final product distribution, to linear pentenes. The subsequent fragmentation of these C5 intermediates leads to the characteristic products of cyclopentane pyrolysis. A notable minor product is cyclopropane, formed via the decomposition of the 1,5-biradical into ethylene and a trimethylene biradical which then cyclizes.[2][4]
Key Pyrolysis Products of Cyclopentane:
-
Major Products: Ethylene and Propylene.
-
Minor Products: Cyclopentene, 1,3-Butadiene, Methane, and Hydrogen.
The pyrolysis of cyclopentane is distinct from that of cyclohexane in that it primarily yields C2 and C3 olefinic species, with a lower propensity for the formation of C4 compounds and aromatics.[5]
Cyclohexane: The Gateway to Dienes and Aromatics
As the most stable of the common cycloalkanes, cyclohexane is extensively used as a benchmark in combustion and pyrolysis studies. Its pyrolysis has been thoroughly investigated under a wide range of conditions, from flow reactors to shock tubes.[5][6][7]
The decomposition of cyclohexane commences with ring-opening to form a 1,6-hexanediyl diradical, which rapidly isomerizes to 1-hexene.[3][6] The subsequent decomposition of 1-hexene is a dominant feature of cyclohexane pyrolysis and is responsible for the major products observed.
Dominant Reaction Pathways in Cyclohexane Pyrolysis:
-
Ring Opening and Isomerization: Cyclohexane → 1,6-Hexanediyl diradical → 1-Hexene
-
β-Scission of 1-Hexene derived radicals: This leads to the formation of smaller olefins and radicals.
-
Dehydrogenation: At higher temperatures, successive dehydrogenation reactions can lead to the formation of cyclohexene, cyclohexadienes, and ultimately, benzene.[1]
Key Pyrolysis Products of Cyclohexane:
-
Major Products: Ethylene, 1,3-Butadiene, Propylene, and Hydrogen.[5][8]
-
Significant Minor Products: Methane, Ethane, Benzene, and Cyclopentadiene.[1]
Compared to cyclopentane, cyclohexane pyrolysis yields a higher proportion of 1,3-butadiene and has a greater tendency to form aromatic compounds like benzene, especially at higher temperatures and longer residence times.[5]
Cycloheptane: Bridging the Gap
Fewer experimental studies have been dedicated to the pyrolysis of cycloheptane compared to its smaller ring counterparts. However, flash pyrolysis studies coupled with mass spectrometry have elucidated its initial decomposition mechanism.
Similar to cyclopentane and cyclohexane, the pyrolysis of cycloheptane is initiated by C-C bond fission to form a 1,7-heptanediyl diradical. This diradical readily isomerizes to 1-heptene. The subsequent decomposition of the 1,7-heptanediyl diradical and 1-heptene dictates the product distribution. A significant pathway for the diradical is dissociation into a butyl radical (•C4H9) and an allyl radical (•C3H5).
Predicted and Observed Pyrolysis Products of Cycloheptane:
-
Major Fragmentation Channel: Leads to C4 and C3 species.
-
Other Products: Evidence for the formation of C5H10 species from direct dissociation of the diradical has been observed.
The pyrolysis of cycloheptane is expected to produce a more complex mixture of smaller olefins and alkanes compared to cyclopentane and cyclohexane due to the greater number of possible fragmentation pathways for the C7 intermediates.
Cyclooctane: An Extrapolation Based on Chemical Principles
To date, there is a scarcity of dedicated experimental or computational studies on the gas-phase pyrolysis of cyclooctane. However, we can infer its likely behavior based on the established trends for smaller cycloalkanes and general principles of reaction kinetics.
The primary initiation step is anticipated to be the ring-opening to a 1,8-octanediyl diradical. This diradical would then be expected to isomerize to 1-octene. The subsequent decomposition of 1-octene and its derived radicals would then lead to a variety of smaller hydrocarbon products. Given the longer carbon chain of the 1-octene intermediate, a broader distribution of smaller olefins (ethylene, propylene, butenes, etc.) is expected compared to the pyrolysis of smaller cycloalkanes. The propensity for intramolecular hydrogen abstraction reactions within the longer diradical and subsequent cyclization to form smaller rings is also a possibility.
Comparative Analysis of Product Distributions
The product distribution from the pyrolysis of cyclic alkanes is a direct consequence of the stability and fragmentation pathways of the initial ring-opened diradical and its corresponding linear alkene isomer. The following table summarizes the major expected and observed products, highlighting the influence of ring size.
| Cycloalkane | Ring Strain (kcal/mol) | Primary Linear Alkene Intermediate | Major Pyrolysis Products | Key Mechanistic Features |
| Cyclopentane | ~6.5 | 1-Pentene | Ethylene, Propylene | High ring strain facilitates ring opening. Fragmentation of C5 intermediates favors C2 and C3 olefins. |
| Cyclohexane | ~0 | 1-Hexene | Ethylene, 1,3-Butadiene | Low ring strain. Decomposition of 1-hexene is a key pathway. Higher propensity for aromatization to benzene. |
| Cycloheptane | ~6.4 | 1-Heptene | C3 and C4 fragments (e.g., from butyl and allyl radicals) | Ring strain similar to cyclopentane. Longer chain intermediate leads to a broader product spectrum. |
| Cyclooctane | ~9.7 | 1-Octene | Expected to be a complex mixture of smaller olefins (C2-C6) | Higher ring strain than C5, C6, and C7 rings. A wider array of β-scission pathways is possible for the C8 intermediate. |
Experimental Protocol: Laboratory-Scale Gas-Phase Pyrolysis of a Cyclic Alkane
This section provides a generalized, self-validating protocol for the laboratory-scale pyrolysis of a volatile cyclic alkane, such as cyclohexane, using a flow reactor setup.
Objective: To determine the product distribution of a cyclic alkane as a function of temperature.
Materials and Equipment:
-
High-purity cyclic alkane (e.g., cyclohexane, >99.5%)
-
Inert carrier gas (e.g., Nitrogen or Argon, >99.999%)
-
Flow reactor: Quartz or stainless steel tube housed in a high-temperature furnace with a programmable temperature controller.
-
Syringe pump for liquid feed delivery.
-
Heated transfer lines to prevent condensation.
-
Condensation trap (e.g., cold finger or series of impingers) to collect liquid products.
-
Gas sampling bags for collecting gaseous products.
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) and/or Mass Spectrometer (GC-MS) for product analysis.
-
Mass flow controllers for precise gas flow management.
Experimental Workflow:
Caption: Experimental workflow for laboratory-scale pyrolysis of a cyclic alkane.
Step-by-Step Procedure:
-
System Preparation: a. Assemble the flow reactor system, ensuring all connections are secure. b. Perform a leak test on the entire system by pressurizing with the inert carrier gas and monitoring for any pressure drop. c. Purge the system with the inert carrier gas for at least 30 minutes to remove any residual air.
-
Pyrolysis Reaction: a. Set the furnace to the desired pyrolysis temperature (e.g., 600-900 °C). b. Establish a stable flow of the inert carrier gas through the reactor using a mass flow controller. c. Once the furnace temperature is stable, begin introducing the cyclic alkane into the heated zone of the reactor at a precise and constant rate using a syringe pump. d. Allow the system to reach a steady state (typically 30-60 minutes), where the product composition is constant.
-
Product Collection: a. During steady-state operation, collect the liquid products that condense in the cold trap. b. Simultaneously, collect the gaseous products in gas sampling bags at the reactor outlet.
-
Analysis: a. Analyze the collected liquid and gaseous products using GC-FID and/or GC-MS to identify and quantify the components. b. Use appropriate calibration standards to obtain accurate quantitative data for each product.
-
Data Interpretation and Validation: a. Calculate the conversion of the cyclic alkane and the yield of each product. b. Perform a mass balance to ensure the validity of the experimental results. The total mass of the products should be close to the mass of the reactant consumed. c. Repeat the experiment at different temperatures to study the effect of temperature on the product distribution.
Mechanistic Insights and Visualizations
The pyrolysis mechanisms of cyclic alkanes can be visualized to better understand the sequence of reactions leading to the final products.
Cyclopentane Pyrolysis Mechanism:
Caption: Simplified reaction pathway for cyclopentane pyrolysis.
Cyclohexane Pyrolysis Mechanism:
Caption: Key reaction pathways in cyclohexane pyrolysis.
Conclusion
The pyrolysis of cyclic alkanes is a fascinating and complex field where molecular structure, specifically ring strain and size, plays a decisive role in determining the product distribution. This guide has demonstrated that:
-
Cyclopentane and Cycloheptane , with their significant ring strain, readily undergo ring-opening, leading to a cascade of reactions that primarily yield smaller olefins.
-
Cyclohexane , being relatively strain-free, is more thermally stable but produces a characteristic mixture of ethylene and 1,3-butadiene, with a notable propensity for aromatization to benzene at higher temperatures.
-
The pyrolysis of Cyclooctane , while not extensively studied, is predicted to yield a more complex mixture of smaller hydrocarbons due to the increased number of fragmentation pathways available to its C8 intermediates.
A thorough understanding of these reaction pathways and product profiles is essential for optimizing chemical processes, minimizing unwanted byproducts, and designing more efficient synthetic routes. The experimental protocol provided herein offers a robust framework for further investigations into the pyrolysis of these and other cyclic compounds.
References
- The Formation of Small Amounts of Cyclopropane during Pulsed Pyrolysis of C 4 –C 5 Acyclic Alkanes in the Adiab
- Pyrolysis Study of Methyl Cyclopentane at High Temperature And Pressure In A Single Pulse Shock Tube.
- Thermal Decomposition Mechanisms of Cyclopentane, Cyclohexane, and Cycloheptane by Flash Pyrolysis Time-of-Flight Mass Spectrometry. eScholarship, University of California. [Link]
- Design and Fabrication of Pyrolysis Unit. International Journal of Engineering Research & Technology (IJERT). [Link]
- Design and construction of low-cost biomass pyrolysis reactor for research and teaching in universities and colleges.
- design and fabrication of a pyrolysis reactor. MyProjectCircuits. [Link]
- Thermal Decomposition of 2-Cyclopentenone. PMC - NIH. [Link]
- Thermal Decomposition of 2-Cyclopentenone.
- Pyrolysis of C8-C16 hydrocarbons with different molecular structures using high-pressure micro-reactor with GC-MS/FID.
- Flash pyrolysis vacuum ultraviolet photoionization mass spectrometry of cycloheptane: A study of the initial decomposition mechanism. PubMed. [Link]
- Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. RSC Publishing. [Link]
- Analysis of pyrolysis property of cyclohexane under supercritical conditions.
- Ring-expansion reactions in the thermal decomposition of tert-butyl-1,3-cyclopentadiene. Semantic Scholar. [Link]
- Experimental and kinetic modeling study of C5 cyclic hydrocarbons pyrolysis at elevated pressures: Effect of unsaturation on the reactivity and PAH formation.
- Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study. MDPI. [Link]
- Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study. OSTI.GOV. [Link]
- Experimental and Kinetic Modeling Study of Cyclohexane Pyrolysis.
- The gas-phase pyrolysis of cyclopropylamine. A computational study on the kinetics and reaction mechanism.
- Cyclopentane combustion chemistry. Part I: Mechanism development and computational kinetics. Semantic Scholar. [Link]
- how to make a plastic waste to fuel pyrolysis reactor. YouTube. [Link]
- SHE WORKS! - Building Mark III MICROWAVE Pyrolysis Reactor Part 4!. YouTube. [Link]
- Bio-based cycloalkanes pyrolysis product analysis and reaction path calculation.
- Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. RSC Publishing. [Link]
Sources
- 1. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Stability Under Strain: A Comparative Analysis of cis- and trans-1,2-diethylcyclopropane Combustion Enthalpies
In the study of cyclic organic compounds, the inherent ring strain of cyclopropane and its derivatives presents a fascinating area of thermodynamic investigation. The geometric constraints of the three-membered ring lead to significant deviations from ideal bond angles, resulting in increased potential energy. This guide provides a comparative analysis of the relative heat of combustion of cis- and trans-1,2-diethylcyclopropane, offering experimental data and a theoretical framework to understand the energetic differences between these two geometric isomers. This information is particularly relevant for researchers in physical organic chemistry, thermochemistry, and drug development, where molecular stability is a critical parameter.
The Decisive Role of Steric Hindrance in Isomeric Stability
The fundamental difference in the heat of combustion between cis- and trans-1,2-diethylcyclopropane arises from their distinct three-dimensional arrangements and the resulting intramolecular strain. While both isomers share the significant ring strain characteristic of the cyclopropane ring, the cis isomer experiences additional steric strain.[1][2] This is due to the two bulky ethyl groups being positioned on the same side of the cyclopropane ring, leading to repulsive interactions as they are forced into close proximity.[3] In contrast, the trans isomer has its ethyl groups on opposite sides of the ring, which minimizes these steric clashes.[3][4] Consequently, trans-1,2-diethylcyclopropane is the more stable isomer.[3][5]
The higher internal energy of the cis isomer, a direct result of this increased strain, means that more energy is released upon its complete combustion.[6][7] This leads to a larger heat of combustion for the cis isomer compared to its trans counterpart.
Quantitative Comparison of Combustion Enthalpies
Experimental determination of the enthalpies of formation for cis- and trans-1,2-diethylcyclopropane via oxygen bomb calorimetry provides precise quantitative data on their relative stabilities. A key study in this area found the cis isomer to be 1.1 kcal/mol less stable than the trans isomer.[8] This energy difference is directly reflected in their heats of combustion.
| Isomer | Relative Stability | Heat of Combustion | Enthalpy of Formation (liquid) |
| cis-1,2-diethylcyclopropane | Less Stable | Higher | - |
| trans-1,2-diethylcyclopropane | More Stable | Lower | -83.4 ± 1.6 kJ/mol[9] |
| Note: While the direct heat of combustion values are not explicitly stated in the primary reference, the difference in stability of 1.1 kcal/mol directly implies a higher heat of combustion for the cis isomer by that amount. |
The combustion reaction for both isomers is identical in terms of stoichiometry:
C₇H₁₄ + 10.5 O₂ → 7 CO₂ + 7 H₂O
However, the initial potential energy of the reactants differs, leading to the observed variance in the heat released.
Experimental Protocol: Determination of Heat of Combustion by Bomb Calorimetry
The experimental data underpinning our understanding of the thermochemistry of these isomers is primarily derived from oxygen bomb calorimetry.[8][10] This technique is the gold standard for measuring the heat of combustion of solid and liquid samples.[11]
Step-by-Step Methodology
-
Sample Preparation : A precise mass (typically around 1 gram) of either cis- or trans-1,2-diethylcyclopropane is encapsulated.[12] Due to their volatility, special handling procedures, such as using fragile glass ampoules, are necessary to prevent sample loss before combustion.[10][13]
-
Bomb Assembly : The encapsulated sample is placed in a crucible within the bomb, a robust, sealed container.[11] An ignition wire is carefully positioned to be in contact with the sample.[11]
-
Pressurization : The bomb is sealed and filled with high-pressure oxygen (typically around 30 atm) to ensure complete combustion.[10][14]
-
Calorimeter Setup : The sealed bomb is submerged in a known volume of water in an insulated container called a calorimeter. A thermometer and a stirrer are also placed in the water.[14]
-
Ignition and Data Acquisition : The sample is ignited by passing an electric current through the ignition wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.[15] The temperature of the water is meticulously recorded at regular intervals until it reaches a maximum and then begins to cool.[16]
-
Calculation : The heat of combustion is calculated from the observed temperature change, the total heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.[15][16]
The following diagram illustrates the workflow for determining the heat of combustion using a bomb calorimeter.
Caption: Experimental workflow for bomb calorimetry.
Theoretical Framework: Strain and Enthalpy
The relationship between the isomeric structures, their relative energy levels, and their combustion products can be visualized in an energy diagram.
Caption: Relative energy levels of cis- and trans-1,2-diethylcyclopropane.
This diagram illustrates that the cis isomer exists at a higher potential energy state than the trans isomer. Since both isomers combust to form the same products (carbon dioxide and water), the total energy released (ΔH_comb) is greater for the higher-energy cis isomer.
Conclusion
The heat of combustion for this compound is demonstrably greater than that of its trans isomer. This difference is not due to the inherent strain of the cyclopropane ring itself, but rather the additional steric strain imposed by the proximity of the two ethyl groups in the cis configuration. Experimental data from oxygen bomb calorimetry quantifies this difference, revealing the cis isomer to be approximately 1.1 kcal/mol less stable. This principle, where increased intramolecular strain leads to a higher heat of combustion, is a cornerstone of conformational analysis and thermochemistry.
References
- Wiberg, K. B., Lupton, E. C., Jr., Wasserman, D. J., de Meijere, A., & Kass, S. R. (1984). Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cis- and trans-bicyclo[6.1.0]nonane. Structural effects on energies of cyclopropane rings. Journal of the American Chemical Society, 106(6), 1740–1744. [Link]
- Pearson Education. (n.d.). This compound has a larger heat of combustion than...
- SciTech Connect - OSTI.gov. (1984). Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings.
- Study.com. (n.d.). Cis-1,2-dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. How can you account for this difference? Which of the two compounds is more stable?
- Study.com. (n.d.). The heat of combustion of cis-1,2-dimethylcyclopropane is larger than that of the trans isomer. Which isomer is more stable?
- Filo. (2025). Which of the following is expected to have the largest heat of combustion...
- LibreTexts Chemistry. (2020). 17.10. Determination of the C–C Bond Strength of Substituted Cyclopropanes and Cyclobutanes using Bomb Calorimetry.
- CDC Stacks. (n.d.). The enthalpies of combustion and formation of some alkyl cyclopropanes.
- Pearson Education. (n.d.). The heat of combustion of cis-1,2-dimethylcyclopropane is larger...
- YouTube. (2025). [Chemistry] cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. H.
- NIST. (n.d.). Heats of combustion and formation of cyclopropane.
- Cheméo. (n.d.). Chemical Properties of trans-1,2-Diethyl-cyclopropane (CAS 71032-66-1).
- Pearson Education. (n.d.). The heat of combustion of cis-1,2-dimethylcyclopropane is larger...
- University of Nebraska-Lincoln. (n.d.). Instrument Procedure: Collecting Data with the Bomb Calorimeter.
- Analytical Chemistry. (n.d.). Bomb Calorimetry.
- ResearchGate. (2025). A new method for handling volatile and hygroscopic substances in bomb calorimetry. Enthalpy of formation of liquid butanol-1.
- NIST WebBook. (n.d.). trans-1,2-Diethyl-cyclopropane.
- Aimil Ltd. (2023). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry.
- ACS Publications. (1984). Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cis- and trans-bicyclo[6.1.0]nonane. Structural effects on.
- Chegg. (2021). Solved Cis-1,2-Dimethylcyclopropane has more strain than.
- Scimed. (n.d.). Introduction to Bomb Calorimetry.
Sources
- 1. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+ [pearson.com]
- 2. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+ [pearson.com]
- 3. homework.study.com [homework.study.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. homework.study.com [homework.study.com]
- 7. Which of the following is expected to have the largest heat of combustion.. [askfilo.com]
- 8. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | OSTI.GOV [osti.gov]
- 9. trans-1,2-Diethyl-cyclopropane [webbook.nist.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]
- 12. eiu.edu [eiu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 15. scimed.co.uk [scimed.co.uk]
- 16. books.rsc.org [books.rsc.org]
Kinetic Modeling of cis-1,2-Diethylcyclopropane Combustion: A Comparative Guide
For researchers and professionals in the fields of combustion science, chemical kinetics, and alternative fuel development, understanding the combustion behavior of novel fuel candidates is paramount. Cis-1,2-diethylcyclopropane, a C7 cycloalkane, presents an interesting case study due to the influence of its strained three-membered ring on its combustion chemistry. This guide provides an in-depth comparison of the kinetic modeling of this compound combustion with that of other relevant cycloalkanes, supported by experimental data from surrogate molecules. We will explore the unique reaction pathways stemming from the cyclopropyl moiety and discuss the challenges and strategies in developing a robust kinetic model for this compound.
Introduction to this compound: Thermochemical Properties and Stability
This compound is a saturated cyclic hydrocarbon with the molecular formula C7H14. A key feature of cyclopropanes is their significant ring strain, which arises from the deviation of the C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). This inherent strain energy makes the cyclopropane ring susceptible to opening, a characteristic that dominates its thermal decomposition and combustion chemistry.
Thermochemical data is fundamental to any kinetic model. The enthalpy of formation is a critical parameter that influences the overall heat release during combustion. For this compound, the enthalpy of formation is a key input for chemical kinetics simulations. It has been determined that the cis isomer is slightly less stable than its trans counterpart, which has implications for their respective combustion characteristics.
Table 1: Comparison of Thermochemical Properties of Selected Cycloalkanes
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Enthalpy of Formation (gas, 298.15 K) (kJ/mol) | Source |
| Cyclopropane | C3H6 | 42.08 | +53.3 | NIST |
| Methylcyclopropane | C4H8 | 56.11 | +26.4 | NIST |
| Ethylcyclopropane | C5H10 | 70.13 | +3.4 | [1] |
| This compound | C7H14 | 98.19 | Not directly available | - |
| trans-1,2-Diethylcyclopropane | C7H14 | 98.19 | Not directly available | - |
| Cyclohexane | C6H12 | 84.16 | -123.4 | NIST |
| Methylcyclohexane | C7H14 | 98.19 | -154.8 | NIST |
Unraveling the Combustion Chemistry: Key Reaction Pathways
The combustion of this compound, like other hydrocarbons, proceeds through a complex network of elementary reactions. However, the presence of the strained cyclopropane ring introduces unique initiation and propagation pathways compared to acyclic or larger-ring cycloalkanes.
Ring-Opening Isomerization: The Dominant Initiation Step
At high temperatures, the primary initiation step for cyclopropanes is the cleavage of a C-C bond within the ring, leading to a diradical intermediate that rapidly isomerizes to a more stable olefin. This ring-opening process is significantly faster than C-H or C-C bond scission in the alkyl side chains. For this compound, the initial ring opening would lead to heptene isomers.
Caption: Initial ring-opening pathway of this compound.
Computational chemistry studies on substituted cyclopropanes have shown that the specific substituents can influence which C-C bond in the ring is most likely to break.[2] The subsequent decomposition of the resulting olefinic intermediates will then follow reaction pathways typical of alkene combustion.
Hydrogen Abstraction and Subsequent Beta-Scission
In addition to ring-opening, hydrogen abstraction by small radicals (e.g., OH, H, O, CH3) is a crucial reaction pathway. Abstraction can occur from either the cyclopropyl ring or the ethyl side chains.
-
Abstraction from the ethyl group: This leads to the formation of a radical center on the side chain. The resulting radical can then undergo β-scission, breaking a C-C bond and forming smaller species like ethene and a cyclopropyl radical derivative.
-
Abstraction from the cyclopropyl ring: This forms a cyclopropyl radical. These radicals are less stable than their acyclic counterparts and can undergo further reactions, including ring opening.
Caption: Hydrogen abstraction pathways in this compound combustion.
Comparative Kinetic Analysis with Other Cycloalkanes
Due to the lack of direct experimental data for this compound, a comparative approach using data from surrogate molecules is essential.
Comparison with Cyclohexanes: The Role of Ring Strain
Cyclohexane and its alkylated derivatives, like methylcyclohexane, are common components in surrogate fuel models and have been extensively studied.[3][4][5] The primary difference in the combustion chemistry of cyclopropanes and cyclohexanes lies in their initiation mechanisms.
-
Cyclopropanes: Dominated by facile ring-opening due to high ring strain.
-
Cyclohexanes: Initiation primarily occurs through H-abstraction, as the ring is strain-free. Ring-opening follows the formation of a cyclic radical and is a higher energy process.
This difference in initiation pathways leads to different reactivity profiles. The lower activation energy for ring-opening in cyclopropanes suggests they may exhibit higher reactivity at lower temperatures compared to their six-membered ring counterparts.
Table 2: Comparison of Experimental Combustion Data for Surrogate Cycloalkanes
| Fuel | Experimental Method | Conditions (T, P, Φ) | Key Findings | Reference |
| Methylcyclohexane | Shock Tube | 1200-2100 K, 1-4 atm, 0.5-2.0 | Ignition delay times measured, detailed kinetic model developed.[3][4] | Orme et al. (2006)[3][4] |
| Methylcyclohexane | Jet-Stirred Reactor | 500-1100 K, 1 atm, 0.25-2.0, ∞ | Speciation data for pyrolysis and oxidation, highlighting low-temperature chemistry.[5] | Bissoonnauth et al. (2018)[5] |
| Cyclopentane | Shock Tube | 1150-1850 K, 1.1 & 10 atm, 0.577-2.0 | Ignition delay times measured, kinetic sub-mechanism developed.[6] | Wang et al. (2015)[6] |
| Methylcyclopentane | Jet-Stirred Reactor | 900-1250 K, 1 atm, lean to rich | Speciation data compared with cyclopentane, detailed kinetic model developed. | El Bakali et al. (2016) |
Insights from Smaller Alkylcyclopropanes
Experimental and modeling studies on smaller alkylcyclopropanes like methylcyclopropane and ethylcyclopropane provide valuable insights into the expected behavior of this compound. These studies confirm that the initial decomposition is dominated by the isomerization of the cyclopropane ring. The presence and nature of the alkyl substituents influence the subsequent reaction pathways of the radical pool.
Experimental Methodologies for Kinetic Model Development and Validation
The development of a reliable kinetic model for this compound would necessitate a combination of experimental measurements and theoretical calculations.
Shock Tube Experiments for High-Temperature Kinetics
Shock tubes are ideal for studying high-temperature combustion phenomena, such as ignition delay times and species concentration profiles, under well-defined temperature and pressure conditions.[7][8][9][10]
Protocol for Shock Tube Ignition Delay Measurement:
-
Mixture Preparation: A dilute mixture of this compound, an oxidizer (e.g., air or O2), and a bath gas (e.g., Argon) is prepared manometrically in a mixing tank.
-
Shock Wave Generation: A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the test gas mixture, rapidly heating and compressing it.
-
Ignition Detection: The onset of ignition behind the reflected shock wave is typically detected by monitoring pressure changes or the emission from radical species like OH* using optical diagnostics.
-
Data Analysis: The ignition delay time is defined as the time between the arrival of the reflected shock wave and the onset of ignition. These measurements are repeated over a range of temperatures, pressures, and equivalence ratios.
Jet-Stirred Reactor for Low-to-Intermediate Temperature Oxidation
Jet-stirred reactors (JSRs) are well-suited for studying the complex low-to-intermediate temperature oxidation chemistry, where species concentration profiles can be measured at steady state.[5]
Protocol for JSR Speciation Study:
-
Reactant Flow: A precisely controlled flow of the fuel, oxidizer, and diluent gas is introduced into the reactor through nozzles, creating a highly turbulent and well-mixed environment.
-
Temperature Control: The reactor is housed in an oven to maintain a constant and uniform temperature.
-
Sampling and Analysis: A small sample of the reacting mixture is continuously extracted from the reactor and analyzed using techniques like gas chromatography (GC) and Fourier-transform infrared spectroscopy (FTIR) to identify and quantify the stable intermediate species.
-
Kinetic Modeling Comparison: The experimentally measured species profiles as a function of temperature are compared with the predictions of the kinetic model.
Caption: Workflow for kinetic model development and validation.
Challenges in Kinetic Modeling of this compound
Developing a detailed and accurate kinetic model for this compound presents several challenges:
-
Lack of Experimental Data: The primary obstacle is the absence of dedicated experimental studies on its combustion.
-
Complex Stereochemistry: The cis/trans isomerism can influence reaction rates and product distributions, adding complexity to the model.
-
Low-Temperature Chemistry: The low-temperature oxidation pathways, involving peroxy radical chemistry, are expected to be complex and require detailed theoretical calculations for accurate rate constant determination.
Prediction of Pollutant Formation: NOx Emissions
The formation of nitrogen oxides (NOx) during combustion is a major environmental concern. The primary mechanisms of NOx formation are the Thermal (Zeldovich) mechanism, the Prompt (Fenimore) mechanism, and the Fuel-NO mechanism.[11][12][13] For a nitrogen-free fuel like this compound, the Thermal and Prompt mechanisms are the most relevant.
-
Thermal NOx: Formed by the high-temperature reaction of atmospheric nitrogen (N2) and oxygen (O2). Its formation is highly dependent on temperature, residence time, and oxygen concentration.[11][12]
-
Prompt NOx: Occurs in fuel-rich regions of the flame, where hydrocarbon radicals react with N2 to form intermediates like HCN and NH, which are then oxidized to NO.[12]
A comprehensive kinetic model for this compound should include a NOx sub-mechanism to predict its emissions. The model would need to accurately predict the temperature profiles and the concentrations of key radicals that drive NOx formation.
Conclusion and Future Directions
While a dedicated kinetic model for this compound combustion is yet to be developed, this guide has outlined a comparative framework for understanding its potential combustion behavior. By leveraging experimental data and validated models for analogous cycloalkanes, particularly smaller alkylcyclopropanes and larger cycloalkanes like methylcyclohexane, we can infer the key reaction pathways that will govern its reactivity. The high ring strain of the cyclopropyl group is expected to be the defining feature of its combustion chemistry, leading to facile ring-opening and potentially higher reactivity at lower temperatures compared to less strained cycloalkanes.
Future research should focus on obtaining fundamental experimental data for this compound combustion in canonical reactors such as shock tubes and jet-stirred reactors. This data is essential for the development and validation of a robust and predictive chemical kinetic model, which will be a valuable tool for assessing its potential as an alternative fuel component.
References
- National Institute of Standards and Technology (NIST) Chemistry WebBook. [Link]
- Lanke, V., Zhang, F.-G., Kaushansky, A., & Marek, I. (2019). Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. Chemical Science, 10(35), 8233-8237. [Link]
- Orme, J. P., Curran, H. J., & Simmie, J. M. (2006). Experimental and Modeling Study of Methyl Cyclohexane Pyrolysis and Oxidation. The Journal of Physical Chemistry A, 110(1), 114–131. [Link]
- Bissoonnauth, T., Wang, Z., Mohamed, S. Y., Wang, J.-Y., Herbinet, O., Battin-Leclerc, F., & Pitz, W. J. (2018). Methylcyclohexane pyrolysis and oxidation in a jet-stirred reactor. Proceedings of the Combustion Institute, 37(1), 529-537. [Link]
- Wang, Z., Li, Y., Zhang, L., Li, Y., & Qi, F. (2015). Shock Tube and Kinetic Modeling Study of Cyclopentane and Methylcyclopentane. The Journal of Physical Chemistry A, 119(28), 7387–7396. [Link]
- Hasgara. (2024). NOx Formation: From Fuel Combustion to Gas Emissions. [Link]
- International Flame Research Foundation (IFRF). (2001). What are the main NOx formation processes in combustion plant? [Link]
- MDPI. (2020). Aerosol Shock Tube Designed for Ignition Delay Time Measurements of Low-Vapor-Pressure Fuels and Auto-Ignition Flow-Field Visualization. Applied Sciences, 10(3), 1084. [Link]
- Tang, C., Zhang, Y., & Huang, Z. (2012). Shock Tube Measurements and Kinetic Investigation on the Ignition Delay Times of Methane/Dimethyl Ether Mixtures. Energy & Fuels, 26(10), 6111–6119. [Link]
- Hong, Z., Davidson, D. F., & Hanson, R. K. (2011). Shock tube ignition delay time measurements in propane/O2/argon mixtures at near-constant-volume conditions. Proceedings of the Combustion Institute, 33(1), 309-316. [Link]
- Ghafourian, M., & Sarathy, S. M. (2020). NOx Formation Mechanism and Emission Prediction in Turbulent Combustion: A Review. Energies, 13(21), 5768. [Link]
Sources
- 1. Cyclopropane, ethyl- [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and modeling study of methyl cyclohexane pyrolysis and oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Shock Tube and Kinetic Modeling Study of Cyclopentane and Methylcyclopentane | CoLab [colab.ws]
- 7. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Shock Tube Measurements and Kinetic Investigation on the Ignition Delay Times of Methane/Dimethyl Ether Mixtures (2012) | Chenglong Tang | 90 Citations [scispace.com]
- 11. hasgara.com [hasgara.com]
- 12. What are the main NOx formation processes in combustion plant? | IFRF [ifrf.net]
- 13. mdpi.com [mdpi.com]
Performance of cis-1,2-Diethylcyclopropane as a Tracer in Flow Reactors: A Comparative Guide
Authored by: [Your Name/Department], Senior Application Scientist
In the intricate world of chemical kinetics and reaction engineering, the selection of an appropriate tracer molecule for flow reactor studies is paramount for obtaining accurate and reliable data. An ideal tracer should be non-intrusive, stable under reaction conditions, and easily detectable. This guide provides a comprehensive analysis of cis-1,2-diethylcyclopropane as a potential tracer, comparing its performance with established alternatives and offering detailed experimental protocols for its evaluation.
Introduction to Tracers in Flow Reactor Systems
Flow reactors are instrumental in studying reaction mechanisms and kinetics under continuous flow conditions. Tracers are chemical species introduced into the reactor feed to probe physical and chemical processes without significantly perturbing the system. The primary roles of a tracer include:
-
Residence Time Distribution (RTD) Measurement: Characterizing the time spent by fluid elements within the reactor.
-
Flow Visualization: Understanding mixing patterns and identifying potential dead zones or bypassing.
-
Kinetic Studies: Acting as an internal standard or a reference for reaction progress.
The choice of a tracer is dictated by the specific experimental conditions, including temperature, pressure, and the chemical nature of the reactants and products. Key characteristics of an effective tracer include thermal stability, chemical inertness with respect to the main reaction, and sensitive and selective detection.
Evaluating this compound as a Novel Tracer Candidate
This compound is a cyclic hydrocarbon with a strained three-membered ring. While not a conventional tracer, its unique structural features merit consideration. The high strain energy of the cyclopropane ring can lead to well-defined unimolecular isomerization and decomposition reactions at elevated temperatures, potentially serving as a sensitive temperature probe.
Proposed Reaction Mechanism and Utility
At sufficiently high temperatures, this compound can undergo stereomutation to the trans isomer and decomposition to various products. The primary decomposition pathways are expected to involve C-C bond fission, leading to the formation of stable alkenes. The ratio of isomerization to decomposition products can be highly temperature-dependent, a property that could be exploited for in-situ temperature measurements within a flow reactor.
Comparison with Conventional Tracers
The performance of this compound must be benchmarked against commonly employed tracers. The following table summarizes the key properties of selected tracers for comparison.
| Tracer Compound | Typical Temperature Range (°C) | Detection Method(s) | Advantages | Disadvantages |
| Nitrous Oxide (N₂O) | 500 - 1100 | GC-TCD, MS, IR | Thermally stable, well-characterized decomposition kinetics. | Can act as an oxidant, interfering with combustion studies. |
| Sulfur Hexafluoride (SF₆) | < 1200 | GC-ECD, MS | Highly inert, excellent thermal stability, low detection limits. | Environmental concerns (potent greenhouse gas), potential for fluorine-based side reactions at very high temperatures. |
| Toluene | 600 - 1200 | GC-FID, UV-Vis | Representative of aromatic species in fuel mixtures. | Complex decomposition chemistry, potential for soot formation. |
| This compound (Proposed) | To be determined | GC-FID, MS | Potential for in-situ thermometry via isomerization/decomposition ratios. | Limited data on thermal stability and decomposition kinetics, potential for complex product spectrum. |
Experimental Protocol for Tracer Evaluation
To rigorously assess the suitability of this compound as a flow reactor tracer, a systematic experimental approach is required. The following protocol outlines the key steps for its characterization and validation.
Experimental Setup
A high-temperature flow reactor system equipped with a gas chromatograph (GC) for online or offline analysis is essential. The reactor should have a well-defined temperature profile.
Caption: Potential reaction pathways for this compound.
The ratio of the rate of isomerization to the rate of decomposition will be a key parameter. If this ratio is highly and reproducibly dependent on temperature, it could be used to develop a "chemical thermometer" for mapping temperature profiles within the reactor. However, if the decomposition leads to a complex mixture of products that could interfere with the main reaction under study, its utility as a non-intrusive tracer would be compromised.
Conclusion and Future Outlook
This compound presents an intriguing, albeit unconventional, candidate for a flow reactor tracer, particularly for applications requiring in-situ temperature monitoring. Its utility is contingent on a well-defined and predictable thermal chemistry that does not interfere with the primary reactions of interest. The experimental framework provided in this guide offers a robust methodology for its comprehensive evaluation.
Future work should focus on detailed kinetic modeling of the this compound system to support experimental findings and extend its applicability to a wider range of reaction conditions. Direct comparisons with a broader suite of established tracers will further delineate its specific advantages and limitations.
References
- Flow Reactors in Chemical Synthesis. (Source: Royal Society of Chemistry, URL: [Link])
- Residence Time Distribution. (Source: Wikipedia, URL: [Link])
- Gas Chromatography. (Source: Wikipedia, URL: [Link])
A Senior Application Scientist's Guide to Comparing Spectroscopic Signatures of Cis and Trans Isomers
Introduction
In the realms of chemical research, materials science, and particularly drug development, the spatial arrangement of atoms defines molecular function. Cis-trans isomerism, a form of stereoisomerism, describes the different geometric arrangements of functional groups around a non-rotating bond (typically a C=C double bond) or within a ring structure. These subtle structural differences can lead to profound variations in physical properties, reactivity, and biological activity. For instance, the anti-tumor activity of the chemotherapy drug cisplatin is exclusive to the cis configuration; its counterpart, transplatin, is therapeutically inactive.[1] Consequently, the unambiguous identification and quantification of cis and trans isomers are paramount for quality control, reaction monitoring, and ensuring the safety and efficacy of pharmaceutical products.[2][3]
This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate these isomers. We will move beyond a simple listing of methods to explore the underlying physicochemical principles that give rise to their distinct spectroscopic fingerprints, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
The Physicochemical Basis for Spectroscopic Differentiation
The ability to distinguish between cis and trans isomers using spectroscopy stems from fundamental differences in their molecular symmetry, dipole moments, steric strain, and electronic environments. These properties directly influence how the isomers interact with electromagnetic radiation.
-
Cis Isomers: Substituent groups are on the same side of the double bond. This arrangement often results in steric hindrance, lower molecular symmetry, and the presence of a net molecular dipole moment.
-
Trans Isomers: Substituent groups are on opposite sides. This configuration is typically less sterically hindered, more stable, and often possesses a higher degree of symmetry. In symmetrically substituted cases, trans isomers can be centrosymmetric, leading to a zero net dipole moment.[4]
These intrinsic differences are the causal factors behind the distinct signatures observed in NMR, IR, Raman, and UV-Vis spectroscopy.
Caption: Core property differences between cis and trans isomers and their impact on spectroscopic outputs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
For structural elucidation, NMR spectroscopy is arguably the most powerful and definitive method for distinguishing between cis and trans isomers in solution.[4] The key parameters are the proton (¹H) coupling constants and chemical shifts.
¹H NMR: Vicinal Coupling Constants (³JHH)
The most reliable diagnostic is the magnitude of the vicinal coupling constant (³JHH) between protons on the double bond. This value is dictated by the dihedral angle between the C-H bonds, a relationship described by the Karplus equation.[5]
-
Cis isomers have a dihedral angle of ~0°, resulting in a smaller coupling constant .
-
Trans isomers have a dihedral angle of ~180°, leading to a significantly larger coupling constant .[2][5]
This difference is typically large and unambiguous, making it a cornerstone of stereochemical assignment.
¹H and ¹³C NMR: Chemical Shifts (δ)
While less definitive than coupling constants, chemical shifts provide valuable secondary evidence.
-
¹H Chemical Shifts: Protons in trans isomers are often in a different electronic environment and may be more deshielded (appear at a higher ppm value, or "downfield") compared to their cis counterparts.[6][7] In molecules like stilbenes, the protons in the trans isomer are deshielded by two aromatic rings, while in the cis isomer, they are deshielded by only one.[8]
-
¹³C Chemical Shifts: The carbon atoms of the double bond also exhibit different chemical shifts. Often, the carbons in the trans isomer are more deshielded and appear further downfield than in the cis isomer.[9]
Data Summary: NMR Parameters
| Parameter | Cis Isomer | Trans Isomer | Rationale |
| ¹H Vicinal Coupling (³JHH) | 6–12 Hz[2][10] | 12–18 Hz[2][10] | Karplus relationship: J depends on dihedral angle (~0° vs. ~180°).[5] |
| ¹H Chemical Shift (δ) | Generally upfield | Generally downfield | Differences in anisotropy and steric effects alter the local magnetic field.[6] |
| ¹³C Chemical Shift (δ) | Generally upfield | Generally downfield | Steric compression in the cis isomer can cause a shielding effect.[9] |
Vibrational Spectroscopy: A Tale of Symmetry
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Their power in differentiating isomers lies in their different selection rules, which are dictated by molecular symmetry.[11][12]
Infrared (IR) Spectroscopy
For a vibrational mode to be IR active (i.e., to absorb IR radiation), it must cause a change in the molecule's net dipole moment .[11][13]
-
In a symmetrically substituted trans alkene (e.g., trans-1,2-dichloroethene), the molecule possesses a center of inversion (a C₂h point group). The C=C stretching vibration is symmetrical and does not change the dipole moment (which is zero). Therefore, this vibration is IR inactive and will not produce a peak in the spectrum.[14]
-
The corresponding cis isomer lacks this center of symmetry (it has a C₂v point group). The C=C stretch does change the molecular dipole moment, making it IR active .[15]
-
Additionally, the out-of-plane C-H bending ("wagging") modes are highly diagnostic. Trans C-H wags appear at a distinctly different (and often stronger) frequency than cis C-H wags.[16]
Raman Spectroscopy
For a vibrational mode to be Raman active, it must cause a change in the molecule's polarizability .[13][17] Polarizability is the ease with which the electron cloud can be distorted.
This leads to a crucial principle for isomer differentiation:
The Rule of Mutual Exclusion: For any molecule that has a center of symmetry (centrosymmetric), no vibrational mode can be both IR and Raman active.[11][18]
-
Returning to our symmetrically substituted trans alkene, the C=C stretch, while IR inactive, involves a significant change in the polarizability of the electron-rich double bond. Therefore, it is strongly Raman active .[14]
-
Symmetric vibrations in general tend to produce strong Raman signals.[17]
This complementarity makes the combined use of IR and Raman spectroscopy a powerful, self-validating system for analyzing symmetrical molecules. For less symmetrical molecules, the differences may be more subtle, often appearing as variations in the number of active bands or shifts in frequency.[19][20]
Data Summary: Vibrational Spectroscopy
| Technique | Cis Isomer (Less Symmetric) | Trans Isomer (More Symmetric) | Rationale |
| IR Activity (C=C Stretch) | Active | Inactive or Weak | Requires a change in dipole moment; zero for symmetric trans stretch.[14][21] |
| Raman Activity (C=C Stretch) | Active | Strongly Active | Requires a change in polarizability, which is large for the C=C bond.[17] |
| C-H Bending (Wag) | ~690 ± 50 cm⁻¹[16] | ~965 ± 30 cm⁻¹ (often strong) | The geometry of the out-of-plane motion is distinct for each isomer. |
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, typically the promotion of an electron from a π bonding orbital (HOMO) to a π* antibonding orbital (LUMO).[22][23] The key differentiators are the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε).
The core principle is that the extent of conjugation affects the HOMO-LUMO energy gap. Better conjugation lowers this gap, resulting in absorption at a longer wavelength (a red shift).[23]
-
Trans isomers are generally more planar and less sterically hindered, allowing for more effective overlap of p-orbitals and better conjugation. This leads to absorption at a longer λ_max with a higher molar absorptivity (ε) .[24]
-
Cis isomers often suffer from steric hindrance that can force conjugated groups (like phenyl rings in stilbene) out of the plane of the double bond. This disruption of conjugation increases the HOMO-LUMO energy gap, causing absorption at a shorter λ_max (a blue shift) and with lower intensity.[4][24]
Data Summary: UV-Vis Spectroscopy (Stilbene Example)
| Parameter | cis-Stilbene | trans-Stilbene | Rationale |
| λ_max | ~280 nm[24] | ~295 nm[24] | Steric hindrance in the cis isomer twists the phenyl rings, reducing conjugation. |
| Molar Absorptivity (ε) | Lower | Higher | The more planar trans isomer has a higher probability for the π → π* transition. |
Experimental Workflow & Case Study: Differentiating Isomers of an Alkene
This section provides a generalized workflow for differentiating cis and trans isomers using ¹H NMR, the most common and definitive technique.
Detailed Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the isomer sample.
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should have residual solvent peaks that do not obscure the signals of interest.
-
Ensure the solution is homogeneous. Vortexing or gentle sonication may be required.
-
-
Instrument Setup & Data Acquisition:
-
Use a Fourier Transform NMR (FT-NMR) spectrometer, preferably with a field strength of 400 MHz or higher. Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns and accurately measuring coupling constants.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity and resolution.
-
Acquire a standard one-dimensional ¹H spectrum. Use a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
-
Spectral Analysis & Interpretation:
-
Identify the signals corresponding to the vinylic protons (protons on the C=C double bond). These typically appear in the 5-7 ppm region.
-
Expand the vinylic proton region. Measure the distance in Hertz (Hz) between the split peaks of the doublet (or doublet of doublets) to determine the vicinal coupling constant, ³JHH.
-
Assignment:
-
Use the chemical shifts and integration values to confirm the overall structure.
-
Caption: A self-validating workflow for isomer assignment using ¹H NMR spectroscopy.
Conclusion: An Integrated, Multi-Technique Approach
References
- TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?
- OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes.
- University of California, Davis. (n.d.). Spectroscopic Selection Rules.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?
- Fiveable. (n.d.). Selection rules and spectral interpretation | Theoretical Chemistry Class Notes.
- Tuition Tube. (2016, November 19). Physical methods for the determination of cis-trans isomers.
- Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR.
- Chemistry Notes. (2021, May 30). Determination of configuration of cis and trans isomers.
- ACS Publications. (2004). Evaluation of Raman Spectroscopy for Determining cis and trans Isomers in Partially Hydrogenated Soybean Oil. Organic Process Research & Development.
- Quora. (2020, December 9). How to use infrared spectroscopy to distinguish between cis and trans isomers.
- Michigan State University Chemistry. (n.d.). Raman Spectroscopy.
- AIP Publishing. (2015). FT-Raman spectroscopy of structural isomers of Pt(II) complex PtCl2(PEt3)2.
- Semantic Scholar. (n.d.). [PDF] Title: IR/Raman/SERS Spectroscopy and Selection Rules.
- K. S. Suslick. (2013). Comparison between IR and Raman.
- Canadian Science Publishing. (1969). Infrared studies of cis- and trans-bis(halogenoacetato)bis(ethylenediamine)-cobalt(III) complexes. Canadian Journal of Chemistry.
- Quora. (2014, October 17). How can UV-Vis be used to characterize the cis and trans isomers of an inorganic complex?
- Oxford Academic. (1973). The Raman Spectra of Cobalt(III) Complexes. III. Differentiation between cis and trans Isomers of Tetraamminecobalt(III) Complexes. Bulletin of the Chemical Society of Japan.
- PubMed. (2014). A Promising Raman Spectroscopy Technique for the Investigation of trans and cis Cholesteryl Ester Isomers in Biological Samples.
- ACS Publications. (2004). Evaluation of Raman Spectroscopy for Determining cis and trans Isomers in Partially Hydrogenated Soybean Oil. Organic Process Research & Development.
- YouTube. (2019, November 18). What is Effect of Stereochemistry on UV Absorption Spectra | Spectroscopy.
- Brainly. (2023, August 4). [FREE] Answer the following questions: (i) Determine the IR and Raman active modes of vibrations for both the cis -.
- Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
- YouTube. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers.
- Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes.
- ResearchGate. (2025, August 10). UV-vis Absorption Study of cis- and trans Poly(phenylacetylene)s Based on CNDO/S Calculation.
- ResearchGate. (2016, November 11). How to distinguish between cis and trans geometrical isomers of Dichlorobis(ethylenediamine)cobalt(III) Chloride using IR?
- Chemistry LibreTexts. (2020, September 2). Application of symmetry to carbonyl vibrational modes.
- Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes.
- Wikipedia. (n.d.). Cis–trans isomerism.
- University of Calgary. (n.d.). UV/VIS Spectroscopy.
- ResearchGate. (n.d.). UV-Vis absorption spectra of cis and trans isomers of DMAC and DPAC.
- ResearchGate. (n.d.). IR spectra of trans (red) and cis (blue) isomers. Download Scientific Diagram.
- RSC Publishing. (2015). A spectroscopic study of the cis/trans-isomers of penta-2,4-dienoic acid attached to gold nanoclusters.
- ETH Zurich. (2018). UV/VIS Spectroscopy.
- Chemistry LibreTexts. (2022, July 20). Ultraviolet and visible spectroscopy.
- LinkedIn. (2025, February 21). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.
- SlidePlayer. (n.d.). VIBRATIONAL SPECTROSCOPY IR AND RAMAN.
- ACS Publications. (2023, July 20). Impact of Cis–Trans Isomerism on Crystal Packing and Photo-Activity of a Cobalt(III) Room-Temperature Photoswitch.
- Chemistry LibreTexts. (2020, September 15). Identifying all IR- and Raman-active vibrational modes in a molecule.
- PubMed Central. (n.d.). Mechanism Elucidation of the cis–trans Isomerization of an Azole Ruthenium–Nitrosyl Complex and Its Osmium Counterpart.
Sources
- 1. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. malvesfalcao.com [malvesfalcao.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tutorchase.com [tutorchase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 11. fiveable.me [fiveable.me]
- 12. [PDF] Title: IR/Raman/SERS Spectroscopy and Selection Rules | Semantic Scholar [semanticscholar.org]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. tuitiontube.com [tuitiontube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 18. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. academic.oup.com [academic.oup.com]
- 21. youtube.com [youtube.com]
- 22. chem.uzh.ch [chem.uzh.ch]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. m.youtube.com [m.youtube.com]
Enthalpy of formation of cis- and trans-1,2-diethylcyclopropane
An In-Depth Comparative Guide to the Enthalpy of Formation of cis- and trans-1,2-diethylcyclopropane
Introduction
In the realm of stereochemistry, the subtle interplay of atomic arrangement and molecular energy is a subject of profound significance, particularly for researchers and professionals in drug development. The cyclopropane ring, a three-membered carbocycle, presents a unique scaffold due to its inherent ring strain and distinct electronic characteristics.[1] The spatial orientation of substituents on this rigid framework can dramatically influence a molecule's three-dimensional structure, polarity, and, consequently, its biological interactions.[1] This guide provides a detailed comparative analysis of the enthalpy of formation of cis- and trans-1,2-diethylcyclopropane, supported by experimental data, to illuminate the energetic consequences of stereoisomerism in this fundamental system.
Understanding the relative stabilities of stereoisomers is paramount in drug design, where a molecule's conformation can dictate its binding affinity and efficacy at a biological target.[1] The seemingly minor difference between the cis and trans arrangement of the two ethyl groups in 1,2-diethylcyclopropane results in a measurable disparity in their heats of formation, a direct reflection of their thermodynamic stability.
Experimental Determination of Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) of an organic compound is a cornerstone of its thermodynamic characterization. It represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. While this value can be predicted through computational models, experimental determination provides the benchmark for accuracy.[2][3] For volatile organic compounds like the 1,2-diethylcyclopropane isomers, the most common and precise method for determining the enthalpy of formation is through combustion calorimetry.[4][5][6]
Experimental Protocol: Oxygen Bomb Combustion Calorimetry
Oxygen bomb calorimetry is a technique used to measure the heat of combustion of a substance.[4][5] From this, the standard enthalpy of formation can be derived. The following is a generalized protocol for such an experiment:
-
Sample Preparation: A precisely weighed sample of the liquid 1,2-diethylcyclopropane isomer is encapsulated in a fragile borosilicate glass ampoule.[4]
-
Calorimeter Setup: The ampoule is placed in a platinum crucible within a high-pressure stainless steel vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the final products are in their standard states.[4]
-
Pressurization: The bomb is sealed and then pressurized with a large excess of pure oxygen to approximately 30 atm.[4]
-
Immersion: The bomb is immersed in a known quantity of water in a well-insulated calorimeter. The initial temperature of the water is precisely measured.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.
-
Temperature Measurement: The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature. This temperature change is meticulously recorded.
-
Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (which is determined through calibration with a standard substance like benzoic acid). Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and any unburned carbon.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Comparative Analysis of Enthalpy of Formation
Experimental data for the enthalpy of formation of cis- and trans-1,2-diethylcyclopropane have been determined using oxygen bomb calorimetry.[7][8] The results are summarized in the table below.
| Stereoisomer | Enthalpy of Formation (liquid, kJ/mol) | Enthalpy of Formation (liquid, kcal/mol) | Relative Stability |
| trans-1,2-diethylcyclopropane | -83.4 ± 1.6[9] | -19.9 ± 0.4 | More Stable |
| cis-1,2-diethylcyclopropane | -78.8 ± 1.6 | -18.8 ± 0.4 | Less Stable |
Note: The value for the cis-isomer was calculated based on the reported energy difference of 1.1 kcal/mol between the two isomers.[7]
The experimental data unequivocally demonstrate that the trans-isomer is more stable than the cis-isomer by approximately 4.6 kJ/mol (1.1 kcal/mol).[7] This difference in stability is a direct consequence of the steric interactions between the two ethyl groups.
Stereochemical Rationale for Stability Differences
The observed difference in the enthalpy of formation between the cis and trans isomers of 1,2-diethylcyclopropane can be attributed to steric strain, a concept central to understanding the energetics of stereoisomers.
-
In This compound , the two ethyl groups are located on the same side of the cyclopropane ring.[10] This arrangement forces the ethyl groups into close proximity, leading to repulsive steric interactions between them. This steric hindrance raises the overall energy of the molecule, making it less stable.
-
In trans-1,2-diethylcyclopropane , the two ethyl groups are situated on opposite sides of the cyclopropane ring.[10] This configuration places the bulky ethyl groups far apart, minimizing steric repulsion. Consequently, the trans-isomer exists in a lower energy state and is thermodynamically more stable.
The 1.1 kcal/mol energy difference is a quantitative measure of the steric strain imposed by the adjacent, eclipsed-like conformation of the ethyl groups in the cis-isomer.[7] This observation is consistent with the general principles of stereoisomerism in substituted cycloalkanes, where trans isomers are typically more stable than their cis counterparts when bulky substituents are on adjacent carbons.[11]
Conclusion
The experimental determination of the enthalpy of formation for cis- and trans-1,2-diethylcyclopropane provides a clear and quantitative illustration of the energetic impact of stereoisomerism. The greater stability of the trans-isomer, as evidenced by its more negative enthalpy of formation, is a direct result of minimized steric strain between the two ethyl groups. For researchers in drug development and other scientific fields, this fundamental understanding of how spatial arrangement influences molecular stability is critical for the rational design of molecules with desired properties and biological activities. The use of precise techniques like oxygen bomb calorimetry is indispensable for obtaining the high-quality experimental data necessary to underpin these fundamental principles of stereochemistry.
References
- Wiberg, K. B.; Lupton, E. C., Jr.; Wasserman, D. J.; de Meijere, A.; Kass, S. R. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cis- and trans-bicyclo[6.1.0]nonane. Structural effects on energies of cyclopropane rings. Journal of the American Chemical Society1984, 106 (6), 1740–1744. [Link]
- National Institute of Standards and Technology. trans-1,2-Diethyl-cyclopropane. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]
- Good, W. D. The enthalpies of combustion and formation of some alkyl cyclopropanes. The Journal of Chemical Thermodynamics1971, 3 (4), 539-546. [Link]
- Michigan State University Department of Chemistry. Stereoisomers. [Link]
- Chemistry School. Identification of Stereochemistry in Substituted Cycloalkanes. [Link]
- Quora.
- Gharagheizi, F.; Ilani-Kashkouli, P.; Mohammadi, A. H.; Ramjugernath, D. Prediction of Standard Enthalpy of Formation by a QSPR Model.
- Rojas-Aguilar, A.; et al. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A2023, 127 (23), 5028–5039. [Link]
Diagrams
Caption: Experimental workflow for determining the enthalpy of formation.
Caption: Relationship between stereoisomer structure and stability.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. Prediction of Standard Enthalpy of Formation by a QSPR Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | OSTI.GOV [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. trans-1,2-Diethyl-cyclopropane [webbook.nist.gov]
- 10. Stereoisomers [www2.chemistry.msu.edu]
- 11. chemistryschool.net [chemistryschool.net]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of cis-1,2-Diethylcyclopropane
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The final and arguably most critical phase of this lifecycle is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of cis-1,2-diethylcyclopropane, a volatile and flammable cycloalkane. By understanding the inherent hazards and adhering to established protocols, laboratory personnel can mitigate risks, ensure regulatory compliance, and foster a culture of safety.
Hazard Assessment: Understanding the Invisible Threat
This compound is a member of the cycloalkane family, compounds known for their high volatility and flammability. While specific safety data for this particular isomer is not extensively documented, its chemical structure and the properties of analogous compounds provide a strong basis for a thorough hazard assessment.
The primary and most immediate hazard associated with this compound is its flammability .[1][2] The vapors of volatile organic compounds can form explosive mixtures with air, and ignition sources can be as subtle as static discharge or a hot plate.[1][2] The closely related compound, cis-1,2-dimethylcyclopropane, has a boiling point of 37°C, indicating that this compound is also likely a liquid with a low boiling point and high vapor pressure at room temperature.[3][4] This high volatility means that significant concentrations of flammable vapors can accumulate in poorly ventilated areas.[1]
In addition to flammability, the potential for adverse health effects must be considered. Overexposure to similar aliphatic hydrocarbons may cause irritation to the skin and eyes, and inhalation of high concentrations of vapors can have anesthetic effects, leading to drowsiness, dizziness, and headaches.[3][4] Although specific toxicological data for this compound is scarce, it is prudent to handle it with appropriate personal protective equipment (PPE) to minimize exposure.
| Hazard Parameter | Value / Classification | Source / Rationale |
| Molecular Formula | C7H14 | PubChem[5] |
| Molecular Weight | 98.19 g/mol | PubChem[5] |
| Physical State | Liquid (presumed) | Analogy to similar cycloalkanes |
| Boiling Point | Data not available; likely low | Analogy to cis-1,2-dimethylcyclopropane (37°C)[3][4] |
| Flash Point | Data not available; presumed to be low and classify as a flammable liquid | Precautionary principle based on volatility |
| Primary Hazards | Flammable, Volatile | OSHA, General Chemical Principles[1][2] |
| Potential Health Effects | Skin/eye irritation, Drowsiness, Dizziness | Analogy to similar compounds[3][4] |
Regulatory Imperative: Adherence to EPA and OSHA Mandates
The disposal of this compound falls under the purview of several federal and local regulations. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] As a flammable liquid, this compound waste must be managed as hazardous waste.[3] Furthermore, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices for flammable liquids in the workplace to protect employees from fire and explosion hazards.[2]
It is illegal and unsafe to dispose of flammable liquids like this compound by pouring them down the drain or discarding them with regular trash.[4] Such actions can lead to fires in the sewer system, environmental contamination, and significant legal and financial repercussions.
The Pre-Disposal Pathway: A Workflow for Safe Waste Accumulation
Proper disposal begins long before the final removal of the waste from the laboratory. A systematic approach to waste accumulation is paramount to maintaining a safe working environment.
Caption: Pre-Disposal Workflow for this compound Waste.
The Final Step: A Protocol for Compliant Disposal
The ultimate disposal of this compound must be handled by professionals equipped to manage hazardous chemical waste. Adherence to a strict protocol ensures the safety of all personnel and the environment.
Sources
- 1. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopropane, 1,2-dimethyl-, cis- - Hazardous Agents | Haz-Map [haz-map.com]
- 3. This compound | C7H14 | CID 6427134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CIS-1,2-DIMETHYLCYCLOPROPANE CAS#: 930-18-7 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling cis-1,2-Diethylcyclopropane
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling cis-1,2-Diethylcyclopropane (CAS No. 71032-67-2). While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can establish a robust safety protocol by analyzing its structure, data from analogous compounds, and established principles for managing volatile flammable liquids. This document is structured to provide not just a list of rules, but the scientific rationale behind each procedural step, ensuring a self-validating system of safety.
Hazard Analysis: Understanding the Compound
This compound is a saturated aliphatic cyclopropane derivative.[1] Its structure suggests it is a volatile, flammable organic liquid. Data from the closely related compound, cis-1,2-dimethylcyclopropane (CAS No. 930-18-7), indicates a boiling point of 37°C, classifying it as a highly volatile and flammable liquid.[2][3] Overexposure to similar small cycloalkanes may cause skin and eye irritation and potential anesthetic effects such as drowsiness, dizziness, and headache.[3]
Given these characteristics, we must operate under the assumption that this compound is a flammable liquid with potential for skin/eye irritation and inhalation hazards.
| Property | Value / Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 71032-67-2 | [4] |
| Molecular Formula | C7H14 | [1][4] |
| Molecular Weight | 98.19 g/mol | [1] |
| Anticipated Hazards | Flammable Liquid, Skin/Eye Irritant, Inhalation Hazard (anesthetic effects) | [2][3][5] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact | [3] |
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a passive checklist but a dynamic risk mitigation strategy. The Occupational Safety and Health Administration (OSHA) mandates that PPE be used whenever hazards cannot be eliminated by engineering or administrative controls.[6][7] For this compound, engineering controls (i.e., a chemical fume hood) are primary, and PPE serves as the essential final barrier.
| Body Part | Required PPE | Specifications and Best Practices | Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must meet ANSI Z87.1 standards.[8] A face shield should be worn over goggles when handling quantities >50 mL or when a splash hazard is significant. | Protects against splashes of the liquid, which is presumed to be an eye irritant.[3] A face shield provides broader protection during higher-risk procedures. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Avoid latex. Inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical occurs.[8][9] | Provides a barrier against skin contact. Nitrile offers good resistance to a range of organic solvents. Regular inspection and immediate replacement upon contamination are critical to prevent permeation. |
| Body | Flame-Resistant (FR) Laboratory Coat | A lab coat made of Nomex® or 100% cotton is required. Synthetic materials like polyester must be avoided as they can melt and fuse to the skin if ignited.[5][9] The coat must be fully buttoned. | Protects skin and clothing from incidental contact and, crucially, provides thermal protection in the event of a flash fire from the flammable liquid or its vapors.[5] |
| Respiratory | NIOSH-Approved Respirator (If Necessary) | Required only if engineering controls fail or during a large spill. A full-face respirator with organic vapor cartridges would be appropriate.[10] Use of a respirator requires prior medical clearance and fit-testing.[9] | The primary method for preventing inhalation of volatile vapors is a certified chemical fume hood.[11] Respirators are for non-routine and emergency situations. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict workflow is paramount. This protocol is designed to minimize exposure and prevent the creation of a hazardous environment.
3.1. Preparation & Pre-Handling
-
Verify Fume Hood Functionality: Before any work begins, ensure the chemical fume hood is operational and the airflow is verified. All handling of this compound must occur within the hood.[11]
-
Eliminate Ignition Sources: The primary danger from this compound is the ignition of its vapor.[12] Remove all potential ignition sources from the hood and the immediate vicinity, including hot plates, stirrers with series-wound motors, and static-generating materials.[5][13]
-
Assemble Materials: Have all necessary equipment, reagents, and a designated, labeled waste container ready inside the fume hood to minimize movement and time outside of this controlled environment.[14]
-
Don PPE: Put on all required PPE as detailed in the table above before approaching the chemical.
3.2. Chemical Handling & Transfer
-
Grounding: When transferring from metal containers, ensure they are electrically bonded and grounded to prevent static discharge, a common ignition source.[13][15]
-
Controlled Dispensing: Use droppers, pipettes, or cannulas for transfers. Pouring can create splashes and increase vapor release. Keep containers closed when not actively in use.[15]
-
Work Deliberately: Avoid rapid movements that can create turbulence and disrupt the protective airflow of the fume hood.
3.3. Post-Handling & Decontamination
-
Secure the Chemical: Tightly close the primary container and store it in a designated flammable storage cabinet.[11][16]
-
Decontaminate Surfaces: Wipe down the work surface inside the fume hood with an appropriate solvent to remove any residual contamination.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, lab coat, and finally goggles.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[8]
Diagram: PPE Selection & Spill Response Workflow
The following diagram outlines the critical decision-making process for safely managing this compound, from routine handling to emergency spill response.
Caption: A workflow for the safe handling of this compound.
Disposal and Emergency Plans
5.1. Waste Disposal Improper disposal of flammable organic compounds is a significant safety and environmental hazard.[17]
-
Collection: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected as hazardous waste.[14]
-
Containerization: Use a designated, clearly labeled, and sealable container for "Flammable Organic Liquid Waste."[11][18] Never pour this chemical down the drain.[17]
-
Segregation: Do not mix this waste with other waste streams, particularly oxidizers or corrosives.[19]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[18]
5.2. Spill Response Rapid and correct response to a spill is critical to prevent escalation.[20]
For a Minor Spill (<100 mL) inside a fume hood:
-
Alert Personnel: Notify others in the immediate area.[21]
-
Containment: Use a spill kit with absorbent pads or pillows to dike the spill and prevent it from spreading. Do not use loose combustible materials like sawdust.[14][22]
-
Absorption: Cover the spill with the absorbent material.
-
Collection: Carefully scoop the absorbed material into a compatible container (e.g., a heavy-duty poly bag or bucket), seal it, and label it as hazardous waste.[14]
-
Decontamination: Clean the spill area with soap and water.[20]
-
Restock: Replenish the spill kit immediately.[20]
For a Major Spill (>100 mL) or any spill outside a fume hood:
-
Evacuate: Immediately alert all personnel to evacuate the laboratory.[21]
-
Isolate: If safe to do so, close the laboratory doors to confine the vapors.
-
Report: Call emergency personnel (e.g., 911) and your institution's EHS department from a safe location. Provide details on the chemical and the spill location.[20]
-
Do Not Re-enter: Await the arrival of trained emergency responders.
By integrating these scientifically grounded protocols into your daily operations, you build a resilient safety culture that protects not only you and your colleagues but also the integrity of your research.
References
- NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
- NIOSH. (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention.
- NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- CPWR. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training.
- Office of Justice Programs. (1997). NIOSH Pocket Guide to Chemical Hazards.
- Avetta. (n.d.). Understanding OSHA Requirements for Personal Protective Equipment (PPE).
- OSHA. (n.d.). Personal Protective Equipment - Standards. Occupational Safety and Health Administration.
- OSHA. (n.d.). Personal Protective Equipment - Overview. Occupational Safety and Health Administration.
- Avetta. (n.d.). OSHA Standards for Personal Protective Equipment.
- National Center for Biotechnology Information. (n.d.). cis-1,2-dimethylcyclopropane. PubChem.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Safety & Risk Services, University of British Columbia. (n.d.). Flammable Liquid Spill Clean Up.
- LabManager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- SafetyCulture. (2025, September 25). PPE Requirements: Standard & Levels.
- The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
- Haz-Map. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-.
- University of Western Australia. (2024, November 27). Laboratory emergency response procedures.
- Princeton University Environmental Health and Safety. (n.d.). Flammable Liquid Handling Precautions.
- Air Liquide. (2020, August 3). Safety Data Sheet Cyclopropane.
- Grow Training. (n.d.). Handling Flammable Chemicals - Key Precautions To Take.
- University of Illinois Division of Research Safety. (2024, June 12). Flammable Liquids.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- James River Group Holdings. (n.d.). Safe Handling of Flammable Liquids.
- Safety Storage Systems. (n.d.). How to Ensure Safe Handling & Storage of Flammable Liquids.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 71032-67-2).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Greenflow. (2024, October 1). How Should Flammables Be Disposed Of?.
- TFT Pneumatic. (2022, August 8). Disposal of flammable and dangerous substances.
- University of California, Santa Cruz. (n.d.). Chemical Safety: Personal Protective Equipment.
Sources
- 1. This compound | C7H14 | CID 6427134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopropane, 1,2-dimethyl-, cis- - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Page loading... [guidechem.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 7. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. echemi.com [echemi.com]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 12. jrvrgroup.com [jrvrgroup.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. acs.org [acs.org]
- 15. Safe Handling & Storage of Flammable Liquids | Safety Storage [safetystoragesystems.co.uk]
- 16. Handling Flammable Chemicals - Key Precautions To Take [growtraining.com]
- 17. scienceready.com.au [scienceready.com.au]
- 18. How Should Flammables Be Disposed Of? [greenflow.com]
- 19. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 21. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 22. westlab.com [westlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
